Product packaging for Enterobactin(Cat. No.:CAS No. 28384-96-5)

Enterobactin

カタログ番号: B1671361
CAS番号: 28384-96-5
分子量: 669.5 g/mol
InChIキー: SERBHKJMVBATSJ-BZSNNMDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Enterobactin is a macrotriolide produced by certain members of Enterobacteriaceae, e.g. Escherichia coli and Salmonella. It has a role as a bacterial metabolite and a siderophore. It is a crown compound, a member of catechols, a polyphenol and a macrotriolide. It is a conjugate acid of an this compound(6-) and an this compound(1-).
Enterochelin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Streptomyces wadayamensis, Bos taurus, and Streptomyces albidoflavus with data available.
An iron-binding cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine. It is produced by E COLI and other enteric bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27N3O15 B1671361 Enterobactin CAS No. 28384-96-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182617
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28384-96-5, 9001-98-3
Record name Enterobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28384-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTEROBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chymosin preparation, escherichia coli k-12
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enterobactin Biosynthesis Pathway in E. coli: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the constant battle for essential nutrients, pathogenic bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for their survival and virulence. One of the most powerful strategies employed by Escherichia coli and other Gram-negative bacteria is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin, the archetypal catecholate siderophore produced by E. coli, exhibits an exceptionally high affinity for ferric iron (Kₐ ≈ 10⁴⁹ M⁻¹), making it a key player in iron acquisition and a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering researchers, scientists, and drug development professionals a comprehensive resource detailing the molecular machinery, quantitative parameters, and experimental methodologies crucial for its study and therapeutic exploitation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that converts the primary metabolite chorismate into the cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. This pathway is encoded by a series of genes, primarily the ent gene cluster, which are tightly regulated by the intracellular iron concentration.

Genes and Enzymes of the this compound Biosynthesis Pathway

The core enzymatic machinery responsible for this compound synthesis is encoded by the entA, entB, entC, entD, entE, and entF genes. An additional gene, entH (ybdB), has been identified to encode a thioesterase that enhances the efficiency of the pathway.

GeneEnzymeFunction
entCIsochorismate synthaseConverts chorismate to isochorismate.[1][2]
entBIsochorismatase / Aryl Carrier Protein (ArCP)A bifunctional enzyme. The N-terminal domain possesses isochorismatase activity, converting isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB).[1][3] The C-terminal domain functions as an aryl carrier protein that is phosphopantetheinylated by EntD and subsequently acylated with DHB by EntE.[3][4]
entA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseOxidizes 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[1][5]
entDPhosphopantetheinyl transferaseTransfers a 4'-phosphopantetheinyl moiety from coenzyme A to the apo-EntB ArCP and apo-EntF peptidyl carrier protein (PCP) domains, converting them to their active holo forms.[3]
entE2,3-dihydroxybenzoate-AMP ligaseActivates DHB by adenylation, forming a DHB-AMP intermediate, and then transfers the DHB moiety to the holo-EntB ArCP.[3]
entFThis compound synthetaseA large non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of three molecules of DHB-S-EntB with three molecules of L-serine, followed by cyclization to form this compound.[6]
entH (ybdB)ThioesteraseInteracts with the ArCP domain of EntB and is thought to optimize this compound biosynthesis.[7]
Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of chorismate to this compound.

Enterobactin_Biosynthesis cluster_chorismate_conversion Chorismate to DHB cluster_activation_and_assembly Activation and Assembly cluster_cyclization Cyclization Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydrodihydroxybenzoate Dihydrodihydroxybenzoate Isochorismate->Dihydrodihydroxybenzoate EntB (Isochorismatase) DHB 2,3-Dihydroxybenzoate (DHB) Dihydrodihydroxybenzoate->DHB EntA DHB-AMP DHB-AMP DHB->DHB-AMP EntE (ATP -> AMP + PPi) DHB-S-EntB DHB-S-EntB DHB-AMP->DHB-S-EntB holo-EntB (ArCP) This compound This compound DHB-S-EntB->this compound EntF (C and TE domains) + 2x Ser-S-EntF + 2x DHB-S-EntB L_Serine L-Serine Ser-AMP Ser-AMP L_Serine->Ser-AMP EntF (A-domain) (ATP -> AMP + PPi) Ser-S-EntF Ser-S-EntF Ser-AMP->Ser-S-EntF holo-EntF (PCP) Ser-S-EntF->this compound

Caption: The this compound biosynthesis pathway in E. coli.

Quantitative Analysis of the Pathway

Understanding the kinetics of the enzymes involved in this compound biosynthesis is crucial for developing targeted inhibitors and for metabolic engineering efforts aimed at enhancing siderophore production.

EnzymeSubstrate(s)KₘkcatReference(s)
EntDapo-EntB6.5 µM5 min⁻¹[1]
EntEholo-EntB<< 1 µM100 min⁻¹[1]
EntFDHB-S-EntB, L-Serine, ATP-120-140 min⁻¹[3]

Note: Kinetic data for all enzymes in the pathway under standardized conditions are not fully available in the literature. The provided data represents key steps in the latter half of the pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Catechol Siderophores: The Arnow Assay

The Arnow assay is a colorimetric method used for the specific detection and quantification of catechol-containing compounds like this compound.

Materials:

  • 0.5 N HCl

  • Nitrite-molybdate reagent: 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of distilled water.

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHB) standard solution (e.g., 1 mM in ethanol)

  • Bacterial culture supernatant

  • Spectrophotometer

Protocol:

  • To 1 mL of the bacterial culture supernatant, add 1 mL of 0.5 N HCl and mix.[5]

  • Add 1 mL of the nitrite-molybdate reagent and mix. A yellow color will develop if catechols are present.[5]

  • Add 1 mL of 1 N NaOH and mix. The solution will turn red in the presence of catechols.[5]

  • Add 1 mL of distilled water and mix.[5]

  • Measure the absorbance at 510 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of DHB to determine the concentration of catechol in the sample, expressed as µM equivalents.[5]

Purification of His-tagged this compound Biosynthesis Enzymes

The following is a general protocol for the purification of N-terminally His-tagged this compound biosynthesis enzymes (e.g., EntA, EntE) from E. coli. This protocol can be adapted for other His-tagged proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid for the His-tagged protein.

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Protocol:

  • Cell Culture and Induction: Grow the E. coli expression strain in appropriate media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer supplemented with lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Clarification: Sonicate the cell suspension on ice to ensure complete lysis. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange/Desalting: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Experimental Workflow for Inhibitor Screening

This workflow outlines a general strategy for identifying and characterizing inhibitors of the this compound biosynthesis pathway.

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen cluster_characterization Hit Characterization Compound Library Compound Library Growth Inhibition Assay Growth Inhibition Assay (Iron-limited media) Compound Library->Growth Inhibition Assay Test compounds Iron-dependent Growth Restoration Growth Restoration Assay (Iron-replete media) Growth Inhibition Assay->Iron-dependent Growth Restoration Hits Catechol Production Assay (Arnow) Catechol Production Assay (Arnow) Iron-dependent Growth Restoration->Catechol Production Assay (Arnow) Confirmed Hits In Vitro Enzyme Assays In Vitro Assays with Purified Ent Enzymes Catechol Production Assay (Arnow)->In Vitro Enzyme Assays Validated Hits Determine IC50 Determine IC50 In Vitro Enzyme Assays->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for screening and identifying inhibitors of this compound biosynthesis.

Signaling and Regulation

The biosynthesis of this compound is tightly regulated to maintain iron homeostasis and prevent iron toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor, binding to "Fur boxes" in the promoter regions of the ent genes, thereby blocking their transcription.[8] When intracellular iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This prevents its binding to the Fur boxes, de-repressing the transcription of the ent genes and initiating the synthesis of this compound.[8]

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2+ Fe2+ Fur-Fe2+ Fur-Fe²⁺ Complex Fe2+->Fur-Fe2+ Binds Fur box Fur box Fur-Fe2+->Fur box Binds ent genes ent genes Fur box->ent genes Represses Transcription Fur box->ent genes Transcription ON This compound Biosynthesis This compound Biosynthesis ent genes->this compound Biosynthesis apo-Fur apo-Fur apo-Fur->Fur box Does not bind

Caption: Regulation of this compound biosynthesis by the Fur protein in response to iron levels.

Conclusion

The this compound biosynthesis pathway in E. coli represents a highly efficient and tightly regulated system for iron acquisition, making it a critical factor in bacterial pathogenesis. The detailed understanding of its genetic and biochemical basis, as presented in this guide, provides a solid foundation for the rational design of novel antimicrobial agents that target this essential pathway. By disrupting the ability of pathogenic bacteria to acquire iron, it is possible to develop new therapeutic strategies to combat the growing threat of antibiotic resistance. Further research into the kinetic parameters of all the pathway's enzymes and the intricate protein-protein interactions will undoubtedly unveil new opportunities for targeted drug development.

References

An In-depth Technical Guide to the Discovery and History of the Siderophore Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, also known as enterochelin, stands as a paradigm in the study of microbial iron acquisition. First described in 1970, this cyclic tricatecholate siderophore, primarily produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, exhibits an unparalleled affinity for ferric iron (Fe³⁺).[1][2][3][4] Its discovery opened a new frontier in understanding bacterial physiology, host-pathogen interactions, and the intricate mechanisms of nutrient scavenging. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound, with a focus on the experimental methodologies that have been pivotal in its characterization.

Discovery and Early History

The year 1970 marked the independent discovery of this compound by two research groups. I. G. O'Brien and F. Gibson, working with Escherichia coli, named the compound "enterochelin".[1][2] Simultaneously, J. R. Pollack and J. B. Neilands isolated the same molecule from Salmonella typhimurium and named it "this compound".[1][3][4] Both groups recognized its role as an iron transport compound, secreted by the bacteria under iron-deficient conditions to sequester environmental iron.

The initial characterization involved isolating the compound from bacterial culture supernatants and elucidating its chemical nature. Early studies established that this compound is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine.

Experimental Protocols:

Initial Isolation and Purification of this compound (based on early methods):

A method for preparing enterochelin (this compound) from an E. coli mutant strain unable to transport the ferric-enterochelin complex was developed. This allowed for the accumulation of large quantities of the siderophore in the culture medium.

  • Culturing: Grow the this compound-producing bacterial strain (e.g., E. coli or S. typhimurium) in a low-iron minimal medium to induce siderophore production.

  • Extraction:

    • Acidify the cell-free culture supernatant to approximately pH 2 with a strong acid (e.g., HCl).

    • Extract the acidified supernatant with an organic solvent such as ethyl acetate. The this compound will partition into the organic phase.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques. Early methods employed DEAE-cellulose ion-exchange chromatography.

    • The ferric-enterobactin complex can be purified by passing the culture supernatant (with added excess iron) through a DEAE-cellulose column. The bound complex is then eluted.

  • Crystallization: The purified this compound can be crystallized to obtain a highly pure sample for structural and functional studies.

Structure and Physicochemical Properties

This compound is a cyclic polyester composed of three molecules of 2,3-dihydroxybenzoyl-L-serine linked in a head-to-tail fashion. This structure provides six hydroxyl groups that form a hexadentate coordination site for ferric iron.

The most remarkable property of this compound is its extremely high affinity for Fe³⁺, with a formation constant (Kf) of approximately 1052 M-1. This makes it one of the strongest known iron chelators.

Quantitative Data:
PropertyValueReference
Molar Mass 669.55 g/mol
Chemical Formula C₃₀H₂₇N₃O₁₅
Fe³⁺ Binding Affinity (Kf) ~1052 M-1
Dissociation Constant (Kd) of Fe-Enterobactin for FepA 0.2 nM - 50 nM[1]
Experimental Protocols:

Determination of Catechol Concentration (Arnow Assay):

The Arnow assay is a colorimetric method used to quantify the concentration of catechol-containing compounds like this compound.

  • Sample Preparation: Prepare a solution of the sample containing this compound.

  • Reagent Addition:

    • To 1.0 mL of the sample, add 1.0 mL of 0.5 M HCl.

    • Add 1.0 mL of a nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).

    • Add 1.0 mL of 1 M NaOH.

  • Measurement: A pink to reddish color develops in the presence of catechols. Measure the absorbance of the solution at 515 nm.

  • Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with a known concentration of a catechol compound (e.g., 2,3-dihydroxybenzoic acid).

Determination of Iron-Binding Constant (Spectrophotometric Titration):

The high affinity of this compound for iron can be determined by spectrophotometric titration. This method involves monitoring the change in absorbance of a solution of the siderophore as a solution of a ferric salt (e.g., ferric perchlorate) is added.

  • Prepare Solutions: Prepare a solution of purified this compound in a suitable buffer at a defined pH. Also, prepare a standardized solution of a ferric salt.

  • Titration: Incrementally add the ferric salt solution to the this compound solution.

  • Spectrophotometry: After each addition, record the UV-Vis spectrum of the solution. The formation of the ferric-enterobactin complex results in a characteristic absorbance spectrum.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of iron to this compound. The data can be analyzed using appropriate binding models to calculate the formation constant.

Biosynthesis of this compound

This compound is synthesized from the primary metabolite chorismic acid through a series of enzymatic reactions catalyzed by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF).

The key steps in the biosynthetic pathway are:

  • Conversion of chorismate to 2,3-dihydroxybenzoic acid (DHB) by EntC, EntB, and EntA.

  • Activation of DHB to DHB-adenylate by EntE.

  • Loading of DHB onto the aryl carrier protein domain of EntB.

  • Activation of L-serine to seryl-adenylate by EntF.

  • Loading of L-serine onto the peptidyl carrier protein domain of EntF.

  • Formation of N-(2,3-dihydroxybenzoyl)-L-serine.

  • Cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers to form this compound, catalyzed by the thioesterase domain of EntF.

Signaling Pathway Diagram:

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHBDH DHBDH Isochorismate->DHBDH EntB DHB DHB DHBDH->DHB EntA DHB_AMP DHB-AMP DHB->DHB_AMP EntE, ATP DHB_EntB DHB-S-EntB DHB_AMP->DHB_EntB EntB (ArCP) DHB_Ser_EntF DHB-Seryl-S-EntF DHB_EntB->DHB_Ser_EntF EntF (C-domain) L_Serine L-Serine Ser_AMP Seryl-AMP L_Serine->Ser_AMP EntF (A-domain), ATP Ser_EntF Seryl-S-EntF Ser_AMP->Ser_EntF EntF (PCP) Ser_EntF->DHB_Ser_EntF This compound This compound DHB_Ser_EntF->this compound EntF (TE-domain) (x3 cyclization)

Figure 1. Biosynthetic pathway of this compound from chorismate.

Experimental Protocols:

Purification of this compound Biosynthesis Enzymes (General Workflow):

The individual enzymes of the this compound biosynthesis pathway can be purified using standard protein purification techniques.

  • Overexpression: Clone the gene of interest (e.g., entA, entB, etc.) into an expression vector and transform it into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or French press in a suitable buffer.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Chromatography: Purify the protein from the soluble fraction using a series of chromatographic steps. This may include:

    • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA).

    • Ion-Exchange Chromatography: Separate proteins based on their charge using resins like DEAE or CM-cellulose.

    • Size-Exclusion Chromatography: Separate proteins based on their size to achieve high purity.

  • Purity Analysis: Assess the purity of the final protein sample using SDS-PAGE.

Iron Acquisition Mechanism

The acquisition of iron by this compound involves a multi-step process:

  • Secretion: Under iron-limiting conditions, this compound is synthesized and secreted out of the bacterial cell.

  • Iron Chelation: In the extracellular environment, this compound binds to available ferric iron, forming the stable ferric-enterobactin complex.

  • Receptor Binding: The ferric-enterobactin complex is recognized by a specific outer membrane receptor protein, FepA.

  • Transport across the Outer Membrane: The complex is transported across the outer membrane into the periplasm in a TonB-dependent process.

  • Periplasmic Transport: In the periplasm, the ferric-enterobactin complex binds to the periplasmic binding protein, FepB, which delivers it to the inner membrane ABC transporter FepCDG.

  • Transport across the Inner Membrane: The FepCDG complex transports the ferric-enterobactin complex across the inner membrane into the cytoplasm, a process that requires ATP hydrolysis.

  • Iron Release: In the cytoplasm, the ferric-enterobactin complex is hydrolyzed by the ferric this compound esterase (Fes), which cleaves the ester bonds of the siderophore backbone. This leads to a decrease in the affinity for iron, facilitating its release. The iron is then reduced to its ferrous form (Fe²⁺) and utilized by the cell.

Experimental Workflow Diagram:

Iron_Acquisition cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Ent This compound FeEnt Ferric-Enterobactin Ent->FeEnt Fe3p Fe³⁺ Fe3p->FeEnt FepA FepA FeEnt->FepA FeEnt_peri Ferric-Enterobactin FepA->FeEnt_peri TonB-dependent FepB FepB FeEnt_peri->FepB FepCDG FepCDG (ABC Transporter) FepB->FepCDG FeEnt_cyto Ferric-Enterobactin FepCDG->FeEnt_cyto ATP-dependent Fes Fes FeEnt_cyto->Fes Fe2p Fe²⁺ Fes->Fe2p Degraded_Ent Degraded this compound Fes->Degraded_Ent Metabolism Cellular Metabolism Fe2p->Metabolism

Figure 2. Ferric-enterobactin uptake and iron release mechanism.

Experimental Protocols:

Ferric this compound Esterase (Fes) Activity Assay using HPLC:

The activity of Fes can be monitored by measuring the hydrolysis of this compound or ferric-enterobactin over time using High-Performance Liquid Chromatography (HPLC).[5][6][7]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified Fes enzyme, the substrate (this compound or ferric-enterobactin), and a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH and temperature.

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction, for example, by adding a strong acid (e.g., trifluoroacetic acid).

  • HPLC Analysis:

    • Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like trifluoroacetic acid) to separate the substrate (this compound) from its hydrolysis products (linear trimers, dimers, and monomers of 2,3-dihydroxybenzoylserine).

    • Monitor the elution profile using a UV detector at a wavelength where both the substrate and products absorb (e.g., around 254 nm or 316 nm).

  • Quantification: Calculate the rate of the reaction by measuring the decrease in the peak area of the substrate and the increase in the peak areas of the products over time.

Chemical Synthesis

The first total synthesis of this compound was reported by E.J. Corey and S. Bhattacharyya. While this initial synthesis had a low yield, it was a significant achievement in confirming the structure of this compound.[8] Subsequent synthetic strategies have improved the overall yield.

Logical Relationship Diagram:

Synthesis_Logic cluster_starting Starting Materials cluster_steps Key Synthetic Steps L_Serine L-Serine Derivative Triserine_lactone Formation of Cyclic Triserine Lactone L_Serine->Triserine_lactone DHB_derivative 2,3-Dihydroxybenzoic Acid (protected) Amide_coupling Amide Coupling DHB_derivative->Amide_coupling Triserine_lactone->Amide_coupling Deprotection Deprotection Amide_coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 3. General logic of this compound chemical synthesis.

Conclusion

The discovery of this compound has had a profound impact on our understanding of microbial iron metabolism and has spurred research in various fields, including microbiology, biochemistry, and medicinal chemistry. The development of sophisticated experimental techniques has been crucial in unraveling the complexities of its structure, biosynthesis, and function. For drug development professionals, the this compound system presents a promising target for the development of novel antibiotics that interfere with bacterial iron acquisition, a strategy often referred to as the "Trojan horse" approach. Further research into the intricate details of the this compound pathway will undoubtedly continue to provide valuable insights and opportunities for therapeutic intervention.

References

The Double-Edged Sword: Enterobactin's Crucial Role in Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between pathogenic bacteria and their hosts, the battle for essential nutrients is a critical determinant of infection outcome. Iron, a vital cofactor for numerous cellular processes, is aggressively sequestered by the host to limit microbial growth—a defense mechanism known as nutritional immunity. To counteract this, many Gram-negative bacteria have evolved sophisticated iron acquisition systems, chief among them the production of high-affinity iron chelators called siderophores. Enterobactin, a cyclic tricatecholate siderophore, stands out as one of the most powerful iron scavengers known, playing a pivotal role in the virulence of a wide array of clinically significant bacteria, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of this compound in bacterial pathogenesis, offering insights for researchers and professionals in the field of infectious disease and drug development.

This compound Biosynthesis and Regulation: A Tightly Controlled Arsenal

The production of this compound is a metabolically expensive process, and therefore, its synthesis is tightly regulated to ensure it is only produced under iron-limiting conditions.[3] The biosynthetic pathway and its regulation are prime targets for novel antimicrobial strategies.

The this compound Biosynthesis Pathway

The synthesis of this compound from the precursor chorismate is a multi-step enzymatic process encoded by the ent gene cluster (entA, entB, entC, entD, entE, and entF).[3] The key steps are as follows:

  • Chorismate to 2,3-dihydroxybenzoate (DHB): Chorismate is first converted to isochorismate by EntC. Subsequently, EntB and EntA catalyze the conversion of isochorismate to DHB, the catecholate building block of this compound.[3]

  • Activation of DHB: EntE, a DHB-AMP ligase, activates DHB by adenylation.

  • Assembly and Cyclization: The activated DHB is then transferred to the aryl carrier protein domain of EntB. Finally, the multienzyme complex EntF, in conjunction with EntB and EntD, catalyzes the condensation of three DHB-serine monomers and their subsequent cyclization to form the mature this compound molecule.[3]

Diagram of the this compound Biosynthesis Pathway

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB EntB, EntA DHB-AMP DHB-AMP DHB->DHB-AMP EntE DHB-Serine DHB-Serine DHB-AMP->DHB-Serine EntB, EntF This compound This compound DHB-Serine->this compound EntF, EntD (Cyclization)

This compound biosynthesis pathway from chorismate.
Regulation by the Ferric Uptake Regulator (Fur)

The primary regulator of this compound synthesis is the Ferric Uptake Regulator (Fur) protein.[3] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a complex that acts as a transcriptional repressor. This Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes, blocking their transcription.[3] Conversely, under iron-limiting conditions, Fur is unable to bind iron and undergoes a conformational change, leading to its dissociation from the Fur boxes. This de-repression allows for the transcription of the ent genes and subsequent production of this compound.[3]

Diagram of Fur-mediated Regulation of this compound Synthesis

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2+ Fe2+ Fur Fur Fe2+->Fur Fur-Fe2+ Fur-Fe2+ Fur->Fur-Fe2+ Fur box Fur box Fur-Fe2+->Fur box Binds ent_genes ent genes Fur-Fe2+->ent_genes Represses transcription Apo_Fur Apo-Fur Fur_box2 Fur box Apo_Fur->Fur_box2 No binding ent_genes2 ent genes Enterobactin_synthesis This compound Synthesis ent_genes2->Enterobactin_synthesis Transcription and Translation

Regulation of this compound synthesis by the Fur protein.

Mechanism of Action: A High-Affinity Iron Scavenger

This compound's remarkable ability to acquire iron stems from its exceptionally high affinity for ferric iron (Fe³⁺), with a binding constant of approximately 10⁵² M⁻¹.[4] This allows bacteria to sequester iron from host iron-binding proteins such as transferrin and lactoferrin, effectively outcompeting the host for this essential nutrient.[5]

The process of this compound-mediated iron uptake involves several key steps:

  • Secretion: Apo-enterobactin (iron-free) is synthesized in the bacterial cytoplasm and secreted into the extracellular environment.

  • Iron Chelation: In the extracellular milieu, this compound binds to ferric iron, forming the ferri-enterobactin complex.

  • Uptake: The ferri-enterobactin complex is recognized by specific outer membrane receptors, such as FepA in E. coli.[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system.

  • Periplasmic Transport: Once in the periplasm, the ferri-enterobactin complex is bound by the periplasmic binding protein FepB, which shuttles it to the inner membrane ABC transporter FepCDG.

  • Inner Membrane Translocation: The FepCDG complex actively transports the ferri-enterobactin complex across the inner membrane into the cytoplasm.

  • Iron Release: Inside the cytoplasm, the ester bonds of the this compound molecule are cleaved by the ferric this compound esterase (Fes), releasing the iron for cellular use.

This compound's Contribution to Bacterial Virulence: Quantitative Insights

The ability to acquire iron via this compound directly correlates with the virulence of many bacterial pathogens. This compound-deficient mutants often exhibit significantly attenuated virulence in animal models of infection.

Table 1: Effect of this compound on Bacterial Virulence

Bacterial SpeciesMutantAnimal ModelChange in LD₅₀Reference
Salmonella enterica serovar Typhimuriument mutantMouse2-3 log increase[6]
Klebsiella pneumoniaeentB mutantMouse (pneumonia)Attenuated virulence (qualitative)[7][8]
Escherichia coli (APEC)clbF (colibactin)ChickenSignificantly attenuated (qualitative)[9]

Table 2: Impact of this compound on Bacterial Growth and Biofilm Formation

Bacterial SpeciesMutantConditionObservationReference
Escherichia colientEIron-limited mediaReduced growth compared to wild-type.[4][6]
Deinococcus metallilatusBiofilm-overproducing mutants-Increased biofilm formation correlated with higher eDNA, protein, and saccharides.[2]
Bacillus subtilisProtease-deficient mutants-Increased biofilm formation compared to wild-type.[10]
Listeria monocytogenesΔrecA, ΔyneAStatic and continuous flowAltered biofilm formation compared to wild-type.[11]

Host-Pathogen Interactions: The this compound Tug-of-War

The host immune system has evolved countermeasures to combat siderophore-mediated iron piracy. A key player in this defense is Lipocalin 2 (Lcn2) , also known as siderocalin. Lcn2 is a host protein that specifically binds to and sequesters this compound, preventing its re-uptake by bacteria and effectively neutralizing its iron-scavenging ability.[3]

In response to Lcn2, some pathogenic bacteria have developed evasive strategies. For instance, Salmonella and certain strains of E. coli can produce salmochelin , a glucosylated derivative of this compound. The addition of glucose moieties to the this compound backbone sterically hinders its binding to Lcn2, allowing the bacteria to continue acquiring iron even in the presence of this host defense protein.[3]

Beyond iron acquisition, this compound has been shown to have direct immunomodulatory effects. Apo-enterobactin can act as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells. Conversely, it can also exhibit immunosuppressive effects by modulating the aryl hydrocarbon receptor (AhR) pathway.[3]

Diagram of Host-Pathogen Interactions Involving this compound

Host_Pathogen_Interaction cluster_bacterium Bacterium cluster_host Host Bacteria Bacteria This compound This compound Bacteria->this compound secretes Salmochelin Salmochelin Bacteria->Salmochelin secretes (evasion) Iron Iron This compound->Iron chelates Salmochelin->Iron chelates HostCell Host Cell Lcn2 Lipocalin 2 HostCell->Lcn2 secretes Lcn2->this compound sequesters Lcn2->Salmochelin no binding Iron->Bacteria uptake Iron->Bacteria uptake

The interplay between bacterial this compound, host Lipocalin 2, and iron.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in bacterial virulence.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

This colorimetric assay is a universal method for detecting siderophores. The principle is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal media (e.g., M9)

  • Agar

Protocol for CAS Agar Plates:

  • Prepare Blue Dye Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate beaker, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly mix the FeCl₃ solution with the CAS solution.

    • In another beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add the HDTMA solution to the CAS/FeCl₃ mixture while stirring. The solution will turn dark blue. Autoclave and store in the dark.

  • Prepare CAS Agar:

    • Prepare 900 ml of your desired minimal agar medium and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add 100 ml of the sterile Blue Dye Solution to the molten agar and mix gently to avoid bubbles.

    • Pour the CAS agar into sterile petri dishes.

  • Inoculation and Incubation:

    • Spot-inoculate bacterial cultures onto the CAS agar plates.

    • Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.

  • Observation:

    • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background. The diameter of the halo can be measured to semi-quantitatively assess siderophore production.

Diagram of CAS Assay Workflow

CAS_Assay_Workflow start Start prepare_cas Prepare CAS Agar Plates start->prepare_cas inoculate Inoculate Bacteria on Plates prepare_cas->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Halo Formation incubate->observe measure Measure Halo Diameter observe->measure end End measure->end

Workflow for the Chrome Azurol S (CAS) assay.
In Vivo Virulence Assay: Determination of Bacterial Load in Murine Organs

This protocol describes a method to assess the virulence of bacterial strains by quantifying their colonization and proliferation in a mouse model of systemic infection.

Materials:

  • Bacterial strains (wild-type and this compound mutant)

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Appropriate agar plates (e.g., Luria-Bertani agar)

Protocol:

  • Bacterial Culture Preparation:

    • Grow wild-type and mutant bacterial strains to mid-log phase in appropriate broth.

    • Wash the bacterial cells with sterile PBS and resuspend them to the desired concentration (CFU/ml).

  • Mouse Infection:

    • Inject a defined dose of the bacterial suspension (e.g., 10⁵ CFU) into mice via the intraperitoneal or intravenous route. A control group should be injected with sterile PBS.

  • Monitoring:

    • Monitor the infected mice for signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

  • Organ Harvesting and Bacterial Load Quantification:

    • At predetermined time points post-infection (e.g., 24, 48, 72 hours), euthanize the mice.

    • Aseptically harvest organs of interest (e.g., spleen and liver).

    • Weigh each organ and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates in PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight.

    • Count the number of colonies to determine the CFU per gram of organ tissue.

  • Data Analysis:

    • Compare the bacterial loads in the organs of mice infected with the wild-type strain to those infected with the this compound mutant. A significant reduction in bacterial load in the mutant-infected group indicates attenuated virulence.

⁵⁵Fe-Enterobactin Uptake Assay

This assay directly measures the uptake of iron by bacteria using radiolabeled this compound.

Materials:

  • ⁵⁵FeCl₃

  • Purified apo-enterobactin

  • Bacterial strains

  • Iron-deficient growth medium

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

Protocol:

  • Preparation of ⁵⁵Fe-Enterobactin:

    • Incubate a molar excess of apo-enterobactin with ⁵⁵FeCl₃ in a suitable buffer for a sufficient time to allow complex formation.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of iron uptake systems.

    • Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a defined cell density.

  • Uptake Assay:

    • Initiate the uptake assay by adding a known concentration of ⁵⁵Fe-enterobactin to the bacterial cell suspension.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters with an ice-cold wash buffer to remove any non-specifically bound ⁵⁵Fe-enterobactin.

  • Quantification of Iron Uptake:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the amount of ⁵⁵Fe taken up by the cells over time.

  • Data Analysis:

    • Plot the iron uptake over time to determine the rate of uptake. Compare the uptake rates between wild-type and mutant strains to assess the role of specific genes in this compound-mediated iron acquisition.

Conclusion and Future Directions

This compound is undeniably a critical virulence factor for a multitude of pathogenic bacteria. Its central role in iron acquisition, a process essential for bacterial survival and proliferation within the host, makes it an attractive target for the development of novel anti-infective therapies. Strategies aimed at inhibiting this compound biosynthesis, blocking its transport, or interfering with its function represent promising avenues for disarming pathogens without exerting the strong selective pressure that drives the evolution of antibiotic resistance. Furthermore, a deeper understanding of the complex interplay between this compound, the host immune system, and bacterial evasion mechanisms will be crucial for designing effective therapeutic interventions against this compound-producing pathogens. Future research should focus on elucidating the precise molecular mechanisms of this compound's immunomodulatory effects and exploring the potential of this compound-based "Trojan horse" strategies for targeted drug delivery.

References

The Strategic Role of Enterobactin in Microbial Iron Warfare: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron, an essential element for myriad cellular processes, is a tightly contested resource in microbial communities. Its low bioavailability in aerobic environments and sequestration by host organisms necessitates sophisticated acquisition strategies by microorganisms. Among the most potent of these is the production of siderophores, small-molecule iron chelators. This technical guide provides an in-depth examination of enterobactin, a catecholate siderophore produced by many Gram-negative bacteria, including Escherichia coli. With an exceptionally high affinity for ferric iron (Fe³⁺), this compound plays a pivotal role in microbial iron competition, virulence, and pathogenesis. This document details the molecular mechanisms of this compound function, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and explores its potential as a target for novel antimicrobial therapies.

The Central Role of this compound in Iron Acquisition

In the iron-limited environments often encountered by bacteria, from soil and water to the tissues of a host organism, the ability to efficiently scavenge iron is a critical determinant of survival and growth.[1] this compound is a key player in this struggle, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine that exhibits the highest known binding affinity for ferric iron.[2] This remarkable avidity allows bacteria to solubilize and internalize iron from the environment and even "steal" it from host iron-binding proteins like transferrin and lactoferrin.[3]

The Molecular Mechanism of this compound-Mediated Iron Uptake

The action of this compound involves a coordinated multi-step process:

  • Synthesis and Secretion: Under iron-deficient conditions, the expression of the ent gene cluster is induced, leading to the synthesis of this compound from chorismate.[3] The newly synthesized this compound is then secreted out of the bacterial cell.

  • Iron Chelation: In the extracellular environment, this compound binds to any available ferric iron with extremely high affinity, forming a stable ferric-enterobactin complex (Fe-Ent).[2]

  • Receptor Recognition and Transport: The Fe-Ent complex is recognized by a specific outer membrane receptor protein, FepA in E. coli.[2] The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.

  • Periplasmic Transport: Once in the periplasm, the Fe-Ent complex is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane ABC transporter FepCDG.[4]

  • Cytoplasmic Import and Iron Release: The FepCDG transporter actively pumps the Fe-Ent complex into the cytoplasm. Inside the cell, the enzyme ferric this compound esterase (Fes) hydrolyzes the this compound molecule, reducing the affinity for iron and facilitating its release for cellular use.[2]

Quantitative Analysis of this compound Function

The effectiveness of this compound in iron competition can be quantified through several key parameters.

ParameterValueSignificance in Iron CompetitionReference
Iron (Fe³⁺) Binding Affinity Constant (K_f) 10⁵² M⁻¹This exceptionally high affinity allows this compound to outcompete host iron-binding proteins and other microbial siderophores for iron.[2]
Dissociation Constant (K_d) for FepA Receptor 0.2 - 50 nMA low K_d indicates a high affinity of the ferric-enterobactin complex for its outer membrane receptor, ensuring efficient capture and initiation of the uptake process.[4]
Dissociation Constant (K_d) for FepB Periplasmic Protein 30 nMStrong binding to the periplasmic shuttle protein prevents the loss of the siderophore complex and ensures its delivery to the inner membrane transporter.[4]
This compound Production in E. coli (Arnow Units) 35 ± 6The level of siderophore production is a critical factor in establishing a sufficient extracellular concentration to effectively scavenge iron.[5]

Comparative Efficacy of Siderophores

While this compound is a powerhouse of iron chelation, other bacteria produce a diverse array of siderophores. The competitive landscape is shaped by the relative affinities and uptake efficiencies of these different molecules.

SiderophoreProducing Organism (Example)Iron Binding Affinity (log K_f)Key Competitive FeaturesReference
This compound Escherichia coli52Highest known affinity for Fe³⁺.[2]
Pyoverdine Pseudomonas aeruginosa~32Fluorescent siderophore, often involved in signaling.[6]
Ferrichrome Ustilago sphaerogena (fungus)29.5A hydroxamate-type siderophore that can be utilized by some bacteria.[5]
Aerobactin Enterobacter aerogenes23A hydroxamate siderophore often found in pathogenic strains.[7]
Salmochelin Salmonella enterica>35A C-glucosylated derivative of this compound that can evade host immune responses.[8]

Key Experimental Protocols

The study of this compound and its role in microbial iron competition relies on a set of established experimental procedures.

Quantification of Catechol Siderophores: The Arnow Assay

This colorimetric assay is a standard method for detecting and quantifying catechol-containing compounds like this compound.

Principle: The Arnow assay is based on the reaction of catechols with nitrite-molybdate reagent in an acidic solution, followed by the addition of a strong base to produce a red-colored complex. The intensity of the color is proportional to the concentration of the catechol.[1]

Methodology:

  • Sample Preparation: Centrifuge a bacterial culture grown under iron-limiting conditions to pellet the cells. The supernatant contains the secreted siderophores.

  • Reaction:

    • To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

    • Add 1 ml of nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate).

    • Add 1 ml of 1 M NaOH.

    • Add 1 ml of distilled water.

  • Measurement: Measure the absorbance of the resulting red solution at 510 nm using a spectrophotometer.

  • Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB).

Bacterial Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This assay directly measures the ability of bacteria to acquire iron from the environment, mediated by siderophores.

Principle: Bacteria are incubated with a radiolabeled iron source (⁵⁵Fe³⁺) complexed with this compound. The amount of radioactivity incorporated by the cells over time is a direct measure of iron uptake.[9]

Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase in an iron-depleted medium to induce the expression of iron uptake systems. Wash and resuspend the cells in a minimal medium.

  • Preparation of Radiolabeled Ferric-Enterobactin: Prepare a solution of ⁵⁵FeCl₃ and mix it with a molar excess of purified this compound to form the ⁵⁵Fe-enterobactin complex.

  • Uptake Experiment:

    • Initiate the uptake by adding the ⁵⁵Fe-enterobactin complex to the bacterial suspension.

    • Incubate the mixture at 37°C with shaking.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filters with a cold stop buffer (e.g., saline) to remove any non-specifically bound radioactivity.

  • Measurement: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity (counts per minute) against time to determine the rate of iron uptake.

Microbial Competition Assay

This assay assesses the competitive advantage conferred by siderophore production in a mixed microbial population.

Principle: Two or more bacterial strains, typically a wild-type siderophore producer and a mutant unable to produce the siderophore, are co-cultured in an iron-limited medium. The change in the ratio of the two strains over time indicates the competitive fitness associated with siderophore production.[10]

Methodology:

  • Strain Preparation: Grow the wild-type and mutant strains separately to a defined optical density.

  • Co-culture Inoculation: Inoculate an iron-limited liquid medium with a defined ratio of the wild-type and mutant strains (e.g., 1:1).

  • Incubation: Incubate the co-culture at an appropriate temperature with shaking.

  • Sampling and Plating: At regular intervals (e.g., every few hours), take samples from the co-culture, perform serial dilutions, and plate them on a non-selective agar medium.

  • Colony Differentiation and Counting: After incubation, differentiate and count the colonies of the wild-type and mutant strains. This can be achieved through replica plating onto selective media or by using strains with different selectable markers (e.g., antibiotic resistance).

  • Data Analysis: Calculate the ratio of the two strains at each time point. A significant increase in the proportion of the wild-type strain demonstrates the competitive advantage of this compound production.

Visualizing the Molecular Machinery and Experimental Logic

Signaling and Biosynthesis of this compound

Enterobactin_Biosynthesis_Signaling Fe_high High Iron Fur Fur (Ferric Uptake Regulator) Fe_high->Fur Binds Fe_low Low Iron Fe_low->Fur Dissociates from Fur_Fe Fur-Fe²⁺ Complex Fur->Fur_Fe Forms ent_operon ent Operon (entA-F) Fur_Fe->ent_operon Represses Transcription Ent_enzymes This compound Synthase Enzymes ent_operon->Ent_enzymes Encodes This compound This compound Ent_enzymes->this compound Synthesizes Chorismate Chorismate Chorismate->Ent_enzymes Substrate for

Caption: Regulatory pathway of this compound synthesis in response to iron availability.

This compound-Mediated Iron Transport Workflow

Enterobactin_Transport_Workflow cluster_extracellular Extracellular cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm Ent_secreted Secreted This compound Fe_Ent_complex Ferric-Enterobactin Complex Ent_secreted->Fe_Ent_complex Chelates Fe3_ext Fe³⁺ Fe3_ext->Fe_Ent_complex FepA FepA (Outer Membrane Receptor) Fe_Ent_complex->FepA Binds to FepB FepB (Periplasmic Protein) FepA->FepB Transports (TonB-dependent) TonB TonB Complex TonB->FepA FepCDG FepCDG (Inner Membrane Transporter) FepB->FepCDG Delivers to Fes Fes (Esterase) FepCDG->Fes Imports Fe_released Released Fe³⁺ Fes->Fe_released Hydrolyzes & Releases Metabolism Cellular Metabolism Fe_released->Metabolism Utilized in

Caption: Step-by-step workflow of ferric-enterobactin transport into the bacterial cell.

Logical Workflow for a "Trojan Horse" Antibiotic Strategy

Trojan_Horse_Workflow Siderophore_analog Siderophore-Antibiotic Conjugate FepA_receptor FepA Receptor Siderophore_analog->FepA_receptor Mimics Ferric-Enterobactin and Binds Bacterial_cell Bacterial Cell FepA_receptor->Bacterial_cell Located on Internalization Internalization via This compound Pathway Bacterial_cell->Internalization Hijacked for Antibiotic_release Antibiotic Release Internalization->Antibiotic_release Leads to Cell_death Bacterial Cell Death Antibiotic_release->Cell_death Causes

Caption: Conceptual workflow of a siderophore-based "Trojan horse" antibiotic delivery.

Implications for Drug Development

The critical role of this compound in bacterial survival and virulence makes it an attractive target for the development of novel antimicrobial agents.[11]

"Trojan Horse" Antibiotics

One of the most promising strategies involves the "Trojan Horse" approach.[11][12] In this strategy, an antibiotic is chemically conjugated to a siderophore mimic that can be recognized and transported by the this compound uptake machinery.[12] This allows the antibiotic to bypass the outer membrane permeability barrier of Gram-negative bacteria and accumulate to toxic concentrations inside the cell.[12] This approach has the potential to rejuvenate existing antibiotics that are ineffective against Gram-negative pathogens and to overcome certain mechanisms of antibiotic resistance.[11]

Inhibitors of this compound Synthesis

Another approach is to develop small molecule inhibitors that target the enzymes of the this compound biosynthesis pathway.[3] By blocking the production of this compound, these inhibitors would effectively "starve" the bacteria of iron, attenuating their growth and virulence, and making them more susceptible to host immune defenses.[3]

Conclusion

This compound is a testament to the evolutionary ingenuity of bacteria in their relentless pursuit of essential nutrients. Its unparalleled iron-chelating ability makes it a formidable weapon in the competitive microbial world and a key virulence factor for many pathogenic species. A thorough understanding of its function, regulation, and transport is not only fundamental to microbial ecology and pathogenesis but also opens up exciting new avenues for the development of targeted antimicrobial therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further explore and exploit the intricacies of the this compound system in the ongoing battle against bacterial infections.

References

The Double-Edged Sword: Enterobactin's Pivotal Role in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Enterobactin, a cyclic tricatecholate siderophore, stands as a testament to the intricate molecular arms race waged between bacterial pathogens and their hosts. With an exceptionally high affinity for ferric iron, this compound is a key virulence factor for many Gram-negative bacteria, enabling them to scavenge this essential nutrient from the iron-limited environment of the host. This technical guide provides a comprehensive overview of this compound's function in host-pathogen interactions, detailing its biosynthesis, mechanism of action, the host's countermeasures, and bacterial evasion strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical bacterial system and its potential as a therapeutic target.

This compound: The High-Affinity Iron Scavenger

Iron is a critical cofactor for numerous essential enzymatic reactions in both bacteria and their hosts. However, the concentration of free iron in host tissues is kept extremely low as a defense mechanism known as nutritional immunity. To overcome this iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, with the production of siderophores like this compound being a primary strategy.

This compound, primarily produced by Enterobacteriaceae such as Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae, is one of the strongest known siderophores, exhibiting an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant (K) of approximately 1052 M−1.[1] This allows bacteria to effectively sequester iron from host iron-binding proteins like transferrin and lactoferrin.

Biosynthesis and Secretion

The biosynthesis of this compound is a complex process encoded by the ent gene cluster. The pathway begins with chorismate, a precursor from the shikimate pathway, and involves a series of enzymatic reactions catalyzed by proteins such as EntA, EntB, and EntC to produce 2,3-dihydroxybenzoic acid (DHB). Three molecules of DHB are then coupled to a cyclic trilactone of L-serine by a non-ribosomal peptide synthetase (NRPS) machinery, including EntD, EntE, and EntF, to form the final this compound molecule.[2] Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment.

The Host-Pathogen Tug-of-War for Iron

The secretion of this compound by pathogenic bacteria initiates a critical struggle with the host for the control of iron, a battle that significantly influences the outcome of an infection.

Bacterial Iron Uptake

Once in the extracellular space, this compound binds to ferric iron, forming a stable complex known as ferric-enterobactin. This complex is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli. The transport of ferric-enterobactin across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system. In the periplasm, the ferric-enterobactin complex binds to the periplasmic protein FepB, which delivers it to the inner membrane ABC transporter complex FepCDG for translocation into the cytoplasm. Inside the cell, the iron is released from this compound through the action of the ferric this compound esterase (Fes), which linearizes the siderophore, reducing its affinity for iron.[1]

Host Counter-Defense: The Role of Lipocalin 2

The host has evolved a direct countermeasure against this compound-mediated iron acquisition in the form of Lipocalin 2 (Lcn2), also known as siderocalin or neutrophil gelatinase-associated lipocalin (NGAL). Lcn2 is an innate immune protein that specifically binds to this compound with high affinity, sequestering it and preventing its re-uptake by bacteria.[3][4][5] This "siderophore-napping" effectively starves the bacteria of iron, limiting their growth and virulence. Furthermore, the binding of this compound by Lcn2 can trigger a pro-inflammatory response, leading to the release of cytokines like IL-8, which recruits neutrophils to the site of infection.[4][6]

Bacterial Evasion of Lipocalin 2

In response to the host's Lcn2 defense, some pathogenic bacteria have developed ingenious evasion strategies. A key mechanism is the production of "stealth" siderophores, which are structurally modified versions of this compound that are not recognized by Lcn2. One prominent example is salmochelin, a C-glucosylated derivative of this compound. The addition of glucose moieties to the this compound backbone sterically hinders its binding to Lcn2, allowing the bacteria to continue acquiring iron even in the presence of this host defense protein.[5][7]

Quantitative Insights into this compound's Role

The following tables summarize key quantitative data related to this compound's function and its impact on bacterial virulence.

ParameterValueOrganism(s)Reference(s)
This compound Binding Affinity for Fe³⁺ (K) ~1052 M⁻¹Escherichia coli, Salmonella typhimurium[1]
Lipocalin 2 Binding Affinity for this compound (Kd) ~0.4 nMHuman[3]
PathogenConditionThis compound ProductionReference(s)
Escherichia coli (Uropathogenic)Iron-deficient urine97.5% of isolates positive for siderophore production[8]
Klebsiella pneumoniaeIron limitation, continuous culture (D = 0.4 h⁻¹)Increased production compared to batch cultures[2][9]
Klebsiella pneumoniaeIron limitation, continuous culture (D = 0.1 h⁻¹)Significant production[2][9]
OrganismMutationGrowth ConditionEffect on GrowthReference(s)
Escherichia coliΔtonBRich medium (LBA)Poor growth, reversible with FeCl₃ supplementation[10]
PathogenMutant StrainMouse ModelChange in LD₅₀ Compared to Wild-TypeReference(s)
Salmonella typhimuriumENT⁻ (this compound synthesis mutant)Intraperitoneal injection2 to 3 log units higher (less virulent)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's role in host-pathogen interactions.

Siderophore Detection and Quantification

The CAS assay is a universal method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.

Materials:

  • CAS solution: 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

  • HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of ddH₂O.

  • FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Shuttle solution: Mix 1 mL of FeCl₃ solution with 9 mL of ddH₂O, then add 10 mL of the CAS solution and 20 mL of the HDTMA solution.

  • CAS agar plates: Prepare a suitable growth medium (e.g., M9 minimal medium) with 1.5% agar. Autoclave and cool to 50°C. Aseptically add the CAS shuttle solution to a final concentration of 10% (v/v).

Protocol (Qualitative Plate Assay):

  • Prepare CAS agar plates as described above.

  • Spot 2-5 µL of an overnight bacterial culture onto the center of the plate.

  • Incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

  • Observe the plate for the formation of an orange halo around the bacterial colony, indicating siderophore production.

Protocol (Quantitative Liquid Assay):

  • Grow bacteria in iron-deficient liquid medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS shuttle solution.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore activity.

  • Quantify siderophore production by creating a standard curve using a known siderophore like deferoxamine mesylate.

The Arnow assay is a colorimetric method specific for the quantification of catechol-type siderophores like this compound.

Materials:

  • 0.5 N HCl

  • Nitrite-molybdate reagent: 10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 mL of distilled water.

  • 1 N NaOH

  • 2,3-Dihydroxybenzoic acid (DHBA) standard.

Protocol:

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.

  • Add 1 mL of the nitrite-molybdate reagent and mix.

  • Add 1 mL of 1 N NaOH and mix. The solution will turn yellow to reddish-pink in the presence of catechols.

  • Immediately measure the absorbance at 510 nm.

  • Quantify the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of DHBA.

In Vivo Virulence Assessment

This model is used to assess the ability of a pathogen to cause localized infection and abscess formation.

Materials:

  • 6-8 week old female BALB/c mice.

  • Bacterial strains (wild-type and this compound mutant).

  • Phosphate-buffered saline (PBS).

  • Syringes and needles (27-gauge).

  • Calipers.

Protocol:

  • Grow bacterial strains to mid-log phase in a suitable broth.

  • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Anesthetize the mice.

  • Shave a small area on the back of each mouse.

  • Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.

  • Monitor the mice daily for signs of illness and measure the size of the resulting abscess or lesion using calipers.

  • At a predetermined time point (e.g., 3-5 days post-infection), euthanize the mice.

  • Excise the abscess/lesion and homogenize the tissue.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial burden and lesion size between mice infected with the wild-type and this compound mutant strains.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound's role in host-pathogen interactions.

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB EntB, EntA DHB-Ser DHB-Ser DHB->DHB-Ser EntD, EntE, EntF This compound This compound DHB-Ser->this compound Cyclization

Caption: this compound biosynthesis pathway in E. coli.

Host_Pathogen_Interaction cluster_bacterium Bacterial Pathogen cluster_host Host Environment Enterobactin_Synth This compound Biosynthesis Enterobactin_Secreted Secreted This compound Enterobactin_Synth->Enterobactin_Secreted Ferric_Enterobactin_Uptake Ferric-Enterobactin Uptake (FepA, TonB) Enterobactin_Secreted->Ferric_Enterobactin_Uptake Binds Fe³⁺ Lcn2 Lipocalin 2 (Lcn2) Enterobactin_Secreted->Lcn2 Binding Iron_Release Iron Release (Fes) Ferric_Enterobactin_Uptake->Iron_Release Bacterial_Growth Bacterial Growth & Virulence Iron_Release->Bacterial_Growth Host_Iron Host Iron (Transferrin, Lactoferrin) Host_Iron->Ferric_Enterobactin_Uptake Lcn2_this compound Lcn2-Enterobactin Complex Lcn2->Lcn2_this compound Lcn2_this compound->Ferric_Enterobactin_Uptake Inflammatory_Response Inflammatory Response (e.g., IL-8) Lcn2_this compound->Inflammatory_Response

Caption: Host-pathogen interactions involving this compound.

Experimental_Workflow Start Start: Compare Wild-Type (WT) and this compound Mutant (Δent) Siderophore_Assay 1. Siderophore Quantification (CAS/Arnow Assay) Start->Siderophore_Assay Growth_Assay 2. In Vitro Growth Assay (Iron-limited media) Start->Growth_Assay Virulence_Assay 3. In Vivo Virulence Assay (Mouse infection model) Start->Virulence_Assay Data_Analysis 4. Data Analysis (Compare production, growth rates, LD₅₀) Siderophore_Assay->Data_Analysis Growth_Assay->Data_Analysis Virulence_Assay->Data_Analysis Conclusion Conclusion: Determine Role of this compound in Virulence Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's role.

Conclusion and Future Directions

This compound's central role in bacterial iron acquisition makes it a critical determinant of virulence for a wide range of pathogenic bacteria. The intricate interplay between this compound, the host's innate immune response, and bacterial evasion mechanisms highlights a dynamic co-evolutionary battle. A thorough understanding of these interactions is paramount for the development of novel anti-infective strategies.

Targeting this compound biosynthesis or its transport system represents a promising avenue for the development of new antimicrobial agents that could act as "virulence blockers" rather than traditional bactericidal or bacteriostatic drugs. Furthermore, the development of vaccines targeting components of the this compound system could provide a novel immunotherapeutic approach to combat infections by these pathogens. Continued research into the quantitative aspects of this compound production and its precise role in different infection models will be crucial for the successful translation of these strategies from the laboratory to the clinic.

References

The Unrivaled Iron Scavenger: A Technical Guide to the High-Affinity Chelation Mechanism of Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual battle for essential nutrients, iron stands as a critical cofactor for a myriad of cellular processes. However, its bioavailability in aerobic environments is remarkably low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the siderophore-mediated pathway is paramount. Enterobactin, a cyclic triserine lactone derivative produced predominantly by Gram-negative bacteria such as Escherichia coli, represents the pinnacle of siderophore evolution. Its extraordinary affinity for ferric iron (Fe³⁺) makes it one of the most powerful iron chelators known, enabling bacteria to thrive in iron-depleted host environments. This technical guide provides an in-depth exploration of the high-affinity iron chelation mechanism of this compound, detailing its structure, binding thermodynamics, transport pathways, and the experimental methodologies used to elucidate these processes.

The Molecular Architecture and Iron Coordination of this compound

This compound is synthesized from three molecules of 2,3-dihydroxybenzoic acid (DHB) linked to a cyclic triserine lactone backbone.[1] This unique structure provides a hexadentate coordination environment for ferric iron, with the six hydroxyl groups of the three catecholate moieties forming an exceptionally stable octahedral complex with Fe³⁺. The resulting ferric this compound complex ([FeEnt]³⁻) possesses an unprecedentedly high affinity for iron.

Quantitative Analysis of this compound-Iron Binding

The interaction between this compound and ferric iron is characterized by an exceptionally high binding affinity. This section summarizes the key quantitative data that underscore the remarkable stability of the ferric this compound complex.

ParameterValueMethod of DeterminationReference
Association Constant (Kₐ) 10⁵² M⁻¹Spectrophotometric Titration
Dissociation Constant (K₋) for FepA 0.2 nM - 50 nMFilter Binding Assay, Fluorescence Spectroscopy[2]
Dissociation Constant (K₋) for FepB ~30 nMFluorescence Quenching[3]
Reduction Potential (Fe³⁺/Fe²⁺-enterobactin) -0.79 V (at pH 7.4)Electrochemical Methods

Signaling Pathways and Regulatory Networks

The biosynthesis and transport of this compound are tightly regulated to ensure efficient iron acquisition while preventing iron toxicity. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.

This compound Biosynthesis Pathway

The synthesis of this compound from chorismate involves a series of enzymatic steps catalyzed by the products of the ent gene cluster (entA, entB, entC, entD, entE, entF).

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate EntB 2,3-dihydroxybenzoate (DHB) 2,3-dihydroxybenzoate (DHB) 2,3-dihydro-2,3-dihydroxybenzoate->2,3-dihydroxybenzoate (DHB) EntA DHB-AMP DHB-AMP 2,3-dihydroxybenzoate (DHB)->DHB-AMP EntE DHB-Serine DHB-Serine DHB-AMP->DHB-Serine EntF, EntD, EntB (ArCP domain) This compound This compound DHB-Serine->this compound EntF (cyclization)

This compound Biosynthesis Pathway
Regulation of this compound Synthesis and Transport by Fur

Under iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to "Fur boxes" in the promoter regions of the ent genes and the genes encoding the ferric this compound transport machinery, thereby inhibiting their expression. When intracellular iron levels are low, Fur is in its apo form and does not bind DNA, leading to the derepression of these genes and the subsequent production of this compound and its transport proteins.

Fur_Regulation cluster_high_iron High Intracellular Iron cluster_low_iron Low Intracellular Iron Fe²⁺ Fe²⁺ Fe²⁺-Fur Complex Fe²⁺-Fur Complex Fe²⁺->Fe²⁺-Fur Complex Apo-Fur Apo-Fur Apo-Fur->Fe²⁺-Fur Complex Fur box (DNA) Fur box (DNA) Fe²⁺-Fur Complex->Fur box (DNA) Binds Transcription Repressed Transcription Repressed Fe²⁺-Fur Complex->Transcription Repressed ent genes ent genes fep genes fep genes Apo-Fur_low Apo-Fur Transcription Active Transcription Active Apo-Fur_low->Transcription Active Inactive Fur box (DNA)_low Fur box (DNA) ent genes_low ent genes Fur box (DNA)_low->ent genes_low Transcription fep genes_low fep genes Fur box (DNA)_low->fep genes_low Transcription

Regulation by the Ferric Uptake Regulator (Fur) Protein

The Ferric this compound Transport Machinery

Once synthesized and secreted, this compound scavenges ferric iron from the extracellular environment. The resulting [FeEnt]³⁻ complex is then recognized and transported into the bacterial cell through a multi-protein system that spans the outer and inner membranes.

Ferric_Enterobactin_Transport cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe-Enterobactin [FeEnt]³⁻ FepA FepA Fe-Enterobactin->FepA Binds Fe-Enterobactin_periplasm [FeEnt]³⁻ FepA->Fe-Enterobactin_periplasm Transports TonB_ExbB_ExbD TonB-ExbB-ExbD Complex TonB_ExbB_ExbD->FepA Energizes FepB FepB FepD_FepG FepD FepG FepB->FepD_FepG Delivers Fe-Enterobactin_periplasm->FepB Binds Fe-Enterobactin_cytoplasm [FeEnt]³⁻ FepD_FepG->Fe-Enterobactin_cytoplasm Transports FepC FepC (ATPase) FepC->FepD_FepG Powers (ATP hydrolysis) Fes Fes Fe-Enterobactin_cytoplasm->Fes Hydrolyzes Fe²⁺ Fe²⁺ Fes->Fe²⁺ Degraded this compound Degraded this compound Fes->Degraded this compound

Ferric this compound Transport Pathway

Experimental Protocols

The elucidation of the this compound-mediated iron acquisition system has relied on a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Determination of Iron Binding Affinity by Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of this compound upon iron binding.

  • Preparation of Solutions:

    • Prepare a stock solution of purified this compound in a suitable buffer (e.g., Tris-HCl) at a known concentration.

    • Prepare a stock solution of a ferric iron salt (e.g., FeCl₃) of a known concentration.

  • Titration:

    • Place the this compound solution in a cuvette and record its initial absorbance spectrum (typically in the UV-Vis range).

    • Incrementally add small, known volumes of the ferric iron solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the absorbance spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the ferric this compound complex has a strong absorbance and the free this compound has minimal absorbance (e.g., around 495 nm).

    • Plot the change in absorbance as a function of the molar ratio of iron to this compound.

    • Fit the resulting binding isotherm to an appropriate binding model to determine the association constant (Kₐ).

Ferric this compound Transport Assay

This assay measures the uptake of radiolabeled iron into bacterial cells.

  • Cell Culture:

    • Grow the bacterial strain of interest (e.g., E. coli) in an iron-deficient medium to induce the expression of the this compound system.

  • Preparation of Radiolabeled Ferric this compound:

    • Prepare ferric this compound using a radioisotope of iron, such as ⁵⁵Fe or ⁵⁹Fe.

  • Uptake Experiment:

    • Harvest the cells and resuspend them in a suitable assay buffer.

    • Initiate the uptake by adding the radiolabeled ferric this compound to the cell suspension.

    • At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters to remove any non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the rate of iron uptake per unit of cells.

Ferrithis compound Esterase (Fes) Activity Assay

This assay measures the enzymatic hydrolysis of the ferric this compound complex.

  • Preparation of Substrate and Enzyme:

    • Prepare a solution of ferric this compound.

    • Prepare a purified or cell-free extract containing the Fes enzyme.

  • Enzymatic Reaction:

    • Incubate the ferric this compound substrate with the Fes enzyme preparation at an optimal temperature and pH.

  • Detection of Products:

    • The hydrolysis of the ester bonds in the this compound backbone can be monitored by various methods, including High-Performance Liquid Chromatography (HPLC) to separate and quantify the hydrolysis products (e.g., 2,3-dihydroxybenzoyl-serine monomers, dimers, and trimers).

  • Data Analysis:

    • Determine the rate of substrate disappearance or product formation to calculate the enzyme activity.

Experimental_Workflow_Iron_Uptake cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Bacterial Culture Bacterial Culture Incubate Cells with Radiolabeled Fe-Enterobactin Incubate Cells with Radiolabeled Fe-Enterobactin Bacterial Culture->Incubate Cells with Radiolabeled Fe-Enterobactin Radiolabeled Iron (⁵⁵Fe/⁵⁹Fe) Radiolabeled Iron (⁵⁵Fe/⁵⁹Fe) Radiolabeled Fe-Enterobactin Radiolabeled Fe-Enterobactin Radiolabeled Iron (⁵⁵Fe/⁵⁹Fe)->Radiolabeled Fe-Enterobactin Purified this compound Purified this compound Purified this compound->Radiolabeled Fe-Enterobactin Radiolabeled Fe-Enterobactin->Incubate Cells with Radiolabeled Fe-Enterobactin Time-course Sampling Time-course Sampling Incubate Cells with Radiolabeled Fe-Enterobactin->Time-course Sampling Filtration and Washing Filtration and Washing Time-course Sampling->Filtration and Washing Scintillation Counting Scintillation Counting Filtration and Washing->Scintillation Counting Calculate Iron Uptake Rate Calculate Iron Uptake Rate Scintillation Counting->Calculate Iron Uptake Rate

Experimental Workflow for Iron Uptake Assay

Implications for Drug Development

The high-affinity iron acquisition system of this compound presents a compelling target for the development of novel antimicrobial agents. Strategies include:

  • "Trojan Horse" Antibiotics: Conjugating antibiotics to this compound or its synthetic analogues can facilitate their transport into bacterial cells via the siderophore uptake pathway, thereby overcoming permeability barriers.

  • Inhibitors of this compound Biosynthesis: Targeting the enzymes of the this compound biosynthesis pathway can prevent bacteria from producing this critical iron scavenger, leading to iron starvation and growth inhibition.

  • Blockers of Ferric this compound Transport: Developing molecules that bind to the outer membrane receptor FepA and block the uptake of ferric this compound can effectively cut off the bacterial iron supply.

Conclusion

The high-affinity iron chelation mechanism of this compound is a testament to the evolutionary ingenuity of bacteria in their quest for essential nutrients. Its intricate system of synthesis, regulation, and transport underscores the critical importance of iron in microbial life. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is not only fundamental to the field of microbiology but also provides a fertile ground for the development of innovative strategies to combat bacterial infections. Further research, particularly in obtaining a complete thermodynamic profile of the this compound-iron interaction, will undoubtedly continue to refine our understanding and enhance our ability to exploit this remarkable biological system for therapeutic benefit.

References

The Pivotal Role of Enterobactin in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical survival strategy for many bacterial species, contributing to their persistence in diverse environments and their resistance to antimicrobial agents. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides structural integrity and protection. Iron is an essential nutrient for bacterial growth and metabolism, and its acquisition is a key factor in the establishment and maturation of biofilms. Enterobactin, a high-affinity siderophore produced by various Gram-negative bacteria, including Escherichia coli, plays a central role in iron scavenging. Emerging evidence strongly indicates that beyond its primary function in iron acquisition, this compound is intricately involved in the regulation and promotion of biofilm formation. This technical guide provides an in-depth exploration of the multifaceted role of this compound in this process, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

This compound's Contribution to Biofilm Development

This compound significantly enhances microbial biofilm formation through several mechanisms. Primarily, by efficiently sequestering ferric iron (Fe³⁺) from the environment, it ensures a steady supply of this crucial element for the metabolic demands of the growing biofilm community.[1] Studies have demonstrated that the presence of this compound can directly promote biofilm development and maturation.[2] Furthermore, in polymicrobial environments, this compound can act as an inter-species signaling molecule, influencing the structure and composition of the biofilm.[1] The iron-free form of this compound (apo-enterobactin) and its iron-bound counterpart (ferric-enterobactin) can also have distinct signaling roles, though this is an area of ongoing research.

Quantitative Impact of this compound on Biofilm Formation

The influence of this compound on biofilm formation has been quantified in several studies. The data consistently show a positive correlation between this compound availability and biofilm mass.

OrganismConditionBiofilm Quantification MethodResultReference
Escherichia coli OQ866153Increasing concentrations of Fe³⁺-enterobactin (0.062 to 2 mg/ml)Crystal Violet AssayDose-dependent increase in biofilm formation, with a 106.52% increase at 2 mg/ml compared to the untreated control.[1]
Reduced-genome Escherichia coliOverproduction of EntB (involved in this compound synthesis)Not specifiedPromoted biofilm development and maturation.[2]
Yersinia pseudotuberculosisWild-type vs. Δfur mutant (increased aerobactin production)Crystal Violet AssayIncreased biofilm formation in the Δfur mutant.

Table 1: Quantitative Analysis of this compound's Effect on Biofilm Formation.

Gene MutantOrganismEffect on Biofilm FormationReference
ΔentB (this compound synthesis)Salmonella enterica serovar TyphimuriumReduced survival in macrophages, which can be a component of biofilms.
ΔentE (this compound synthesis)Escherichia coliIncreased sensitivity to copper stress, which can be prevalent in biofilm environments.[3]

Table 2: Effect of this compound-Related Gene Knockouts on Biofilm-Related Phenotypes.

Signaling Pathways and Regulatory Mechanisms

The production and activity of this compound are tightly regulated, primarily in response to iron availability. This regulation is crucial for its role in biofilm formation.

Ferric Uptake Regulator (Fur) Signaling Pathway

The Ferric Uptake Regulator (Fur) protein is the master regulator of iron homeostasis in many bacteria. In iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor of the ent operon, which contains the genes for this compound biosynthesis.[1] When iron is scarce, the Fur-Fe²⁺ complex dissociates, leading to the derepression of the ent operon and subsequent this compound synthesis.[1]

Fur_Regulation Fur-Mediated Regulation of this compound Synthesis Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe Binds Fe_low Low Iron Fur Fur Protein Fe_low->Fur Dissociates from Fur->Fur_Fe ent_operon ent Operon Fur_Fe->ent_operon Represses This compound This compound Synthesis ent_operon->this compound Expressed No_this compound No this compound Synthesis ent_operon->No_this compound

Fur-mediated regulation of this compound synthesis.
This compound Biosynthesis and Transport Workflow

The synthesis of this compound is a multi-step enzymatic process that begins with chorismate. The synthesized this compound is then secreted into the extracellular environment to chelate iron. The resulting ferric-enterobactin complex is recognized by specific outer membrane receptors and transported into the cell.

Enterobactin_Workflow This compound Biosynthesis and Transport cluster_synthesis Biosynthesis (Cytoplasm) cluster_transport Transport Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB EntC, EntB, EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntE, EntD Enterobactin_cyclic Cyclic this compound DHB_Ser->Enterobactin_cyclic EntF Enterobactin_out Secreted this compound Enterobactin_cyclic->Enterobactin_out Secretion Fe_Ent Ferric-Enterobactin Enterobactin_out->Fe_Ent Fe_ext Extracellular Fe³⁺ Fe_ext->Fe_Ent Chelation FepA FepA (Outer Membrane Receptor) Fe_Ent->FepA Binding Periplasm Periplasm FepA->Periplasm Translocation Inner_membrane_transport Inner Membrane Transport (FepB, D, G, C) Periplasm->Inner_membrane_transport Cytoplasm Cytoplasm Inner_membrane_transport->Cytoplasm Iron_release Iron Release (Fes) Cytoplasm->Iron_release Fe_intra Intracellular Fe²⁺ Iron_release->Fe_intra

This compound biosynthesis and transport workflow.

Experimental Protocols

Quantification of Biofilm Formation: Crystal Violet Assay

This method is widely used to quantify the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Grow bacterial cultures overnight in the appropriate medium.

  • Dilute the overnight cultures to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

  • Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method used to detect and quantify siderophore production.

Materials:

  • CAS agar or liquid CAS assay solution

  • Bacterial culture supernatant

  • Spectrophotometer

Procedure for Liquid CAS Assay:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Grow bacterial cultures in iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix the culture supernatant with the CAS assay solution in a 1:1 ratio.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

  • Quantify the siderophore concentration by comparing the absorbance to a standard curve of a known siderophore (e.g., deferoxamine mesylate).

Creation of this compound-Deficient Mutants

Generating mutants deficient in this compound synthesis (e.g., by knocking out entB or entE) is essential for studying its role in biofilm formation.

General Workflow using Lambda Red Recombineering:

  • Design Primers: Design primers with 5' extensions homologous to the regions flanking the target gene (entB or entE) and 3' ends that anneal to a selectable antibiotic resistance cassette.

  • Amplify Resistance Cassette: Use PCR to amplify the antibiotic resistance cassette with the designed primers.

  • Prepare Competent Cells: Grow the recipient bacterial strain containing the lambda Red recombinase expression plasmid (e.g., pKD46) and induce the expression of the recombinase enzymes.

  • Electroporation: Electroporate the purified PCR product into the competent cells.

  • Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for recombinants.

  • Verification: Verify the gene knockout by PCR using primers flanking the target gene and by assessing the loss of siderophore production using the CAS assay.

Mutant_Creation_Workflow Workflow for Creating this compound-Deficient Mutants start Start primer_design Design Primers with Homology Arms start->primer_design pcr PCR Amplification of Resistance Cassette primer_design->pcr electroporation Electroporation of PCR Product pcr->electroporation competent_cells Prepare Competent Cells with Lambda Red competent_cells->electroporation selection Select on Antibiotic Plates electroporation->selection verification Verify Knockout by PCR and Phenotypic Assay (CAS) selection->verification end End verification->end

Workflow for creating this compound-deficient mutants.

Implications for Drug Development

The critical role of this compound in biofilm formation makes it an attractive target for novel antimicrobial strategies. Disrupting this compound synthesis or transport could inhibit biofilm formation and potentially increase the susceptibility of bacteria to conventional antibiotics. Potential therapeutic approaches include:

  • Small-molecule inhibitors: Targeting the enzymes involved in the this compound biosynthesis pathway.

  • Siderophore-antibiotic conjugates: Using this compound as a "Trojan horse" to deliver antibiotics into bacterial cells. This strategy leverages the bacterium's own iron uptake machinery to internalize the antimicrobial agent.[1]

  • Combination therapies: Using this compound pathway inhibitors in conjunction with existing antibiotics to enhance their efficacy against biofilm-associated infections.

Conclusion

This compound is more than just an iron scavenger; it is a key player in the complex process of bacterial biofilm formation. Its influence on biofilm development is multifaceted, involving nutrient acquisition and potentially intercellular signaling. Understanding the intricate mechanisms by which this compound promotes biofilm formation opens new avenues for the development of innovative therapeutic interventions aimed at combating persistent and antibiotic-resistant bacterial infections. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and target the this compound-biofilm axis.

References

Structural Analogs of Enterobactin: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a cyclic triserine lactone-based tricatecholate siderophore produced by various bacteria, exhibits an exceptionally high affinity for ferric iron (Fe³⁺), with a formation constant (Kf) of 1049 M⁻¹[1]. This remarkable iron-chelating capability plays a crucial role in bacterial survival and virulence by facilitating iron acquisition in iron-limited host environments[2]. The unique structure and potent iron-binding properties of this compound have spurred significant interest in the design and synthesis of its structural analogs. These analogs offer valuable tools for probing the mechanisms of siderophore-mediated iron uptake, developing novel therapeutic agents, and advancing drug delivery systems.

This technical guide provides an in-depth overview of the core aspects of this compound analogs, including their synthesis, physicochemical properties, and diverse applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and bioinorganic chemistry.

Classification and Properties of this compound Analogs

Structural analogs of this compound can be broadly categorized into two main classes: biomimetic analogs that retain the trilactone scaffold and artificial analogs that utilize alternative backbone structures.

Biomimetic Analogs

These analogs maintain the fundamental triserine lactone core of this compound but may feature modifications to the catechol chelating groups or the lactone ring itself. A key example is "hopobactin," where the catechol moieties are replaced by 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) groups[3]. While retaining the trilactone scaffold, hopobactin exhibits a lower iron stability constant compared to this compound, highlighting the critical role of the catechol groups in achieving exceptionally high iron affinity[3].

Artificial Analogs

Artificial analogs replace the trilactone backbone with various synthetic scaffolds, offering greater modularity and stability. Common scaffolds include:

  • TREN-based Analogs: Tris(2-aminoethyl)amine (TREN) serves as a popular tripodal scaffold. TRENCAM, a TREN-based tricatecholate, demonstrates a high affinity for iron, though lower than that of this compound[4][5]. The introduction of amino acid spacers between the TREN backbone and the catechol groups can further modulate the stability of the resulting iron complexes[4][6].

  • Saccharide-based Analogs: Utilizing carbohydrates as a scaffold provides advantages such as increased water solubility and chirality, which can influence biological recognition[7][8]. These analogs have shown Fe(III) affinities comparable to or greater than other this compound models and are thermodynamically capable of removing iron from transferrin[7].

  • Other Scaffolds: A variety of other scaffolds, such as 1,3,5-tris(aminomethyl)benzene (TRAM) and macrocyclic peptides, have also been explored to create this compound analogs with tailored properties[9].

Quantitative Comparison of Iron-Binding Properties

The iron-binding affinity of this compound and its analogs is a critical parameter for their function. This is typically quantified by the formation constant (log β₁₁₀) or the pM value, which represents the negative logarithm of the free Fe³⁺ concentration at a specific pH (usually 7.4) and total ligand and iron concentrations.

CompoundScaffoldChelating Grouplog β₁₁₀pMReference(s)
This compound TrilactoneCatechol4935.5[3]
Enantiothis compound TrilactoneCatechol--[5][10]
Hopobactin Trilactone3,2-HOPO26.4-[3]
TRENCAM TRENCatechol43.630.8[3][4][5]
Saccharide Analog (H₆Lᴬ) GlucopyranosideCatechol41.3828.6[7]
Saccharide Analog (H₆Lᴮ) GlucopyranosideCatechol46.3828.3[7]

Experimental Protocols

Synthesis of this compound Analogs

A significant advancement in the synthesis of biomimetic analogs was the development of a one-step, high-yield synthesis of the macrocyclic triserine trilactone scaffold[3].

Methodology:

  • Starting Material: N-tritylserine.

  • Cyclization: The cyclization is achieved using a stannoxane template-mediated reaction. This method avoids the previously challenging β-lactonization step.

  • Deprotection: The trityl protecting groups are removed to yield the trilactone amine.

  • Functionalization: The desired chelating groups (e.g., protected 2,3-dihydroxybenzoic acid) are coupled to the amine groups of the trilactone scaffold.

  • Final Deprotection: Removal of any remaining protecting groups yields the final this compound analog.

Solid-phase synthesis offers a rapid and efficient method for generating libraries of this compound analogs with diverse structures[11][12].

Methodology:

  • Resin Attachment: The initial building block, typically a protected amino acid, is attached to a solid support (resin).

  • Iterative Coupling: Subsequent protected amino acids and the catechol-containing moieties are sequentially coupled to the resin-bound precursor.

  • Cleavage: Once the desired linear precursor is assembled, it is cleaved from the solid support.

  • Cyclization (if applicable): For analogs with a cyclic backbone, the linear precursor is cyclized in solution.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Determination of Iron(III) Binding Affinity

The stability constants of iron(III)-siderophore complexes are commonly determined using spectrophotometric or potentiometric titrations.

Methodology:

  • Solution Preparation: Prepare a solution of the this compound analog in a suitable buffer (e.g., MES, HEPES) at a constant ionic strength.

  • Titration: Titrate the ligand solution with a standardized solution of FeCl₃.

  • Data Acquisition: Record the UV-Vis absorbance spectrum after each addition of the iron solution. The formation of the Fe(III)-siderophore complex results in characteristic changes in the spectrum, typically the appearance of a ligand-to-metal charge transfer (LMCT) band in the visible region.

  • Data Analysis: The absorbance data at multiple wavelengths are fitted to a binding model using specialized software to calculate the formation constant (β₁₁₀).

Methodology:

  • Solution Preparation: Prepare a solution containing the this compound analog, a known concentration of HCl, and a background electrolyte (e.g., KCl).

  • Titration: Titrate the solution with a standardized, carbonate-free solution of KOH.

  • Data Acquisition: Record the potential (mV) after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: The titration data are analyzed to determine the protonation constants of the ligand. A subsequent titration in the presence of a known concentration of Fe(III) allows for the determination of the iron-binding constants.

Assessment of Biological Activity

This assay determines the ability of an this compound analog to promote the growth of a siderophore-deficient bacterial strain under iron-limiting conditions[11].

Methodology:

  • Bacterial Strain: Use a bacterial mutant strain that is incapable of synthesizing its own siderophores (e.g., an entA mutant of E. coli).

  • Culture Conditions: Grow the bacteria in an iron-deficient minimal medium.

  • Assay Setup: In a microplate format, add varying concentrations of the test this compound analog (pre-complexed with iron) to the bacterial cultures. Include positive (this compound) and negative (no siderophore) controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C, shaking).

  • Growth Measurement: Measure the optical density (e.g., at 600 nm) at regular intervals or at a fixed endpoint to determine bacterial growth.

Key Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized from chorismate, a precursor in the aromatic amino acid biosynthesis pathway, through a series of enzymatic steps encoded by the ent gene cluster[1][2][13].

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB EntB DHB-AMP DHB-AMP DHB->DHB-AMP EntE DHB-Ser DHB-Ser DHB-AMP->DHB-Ser EntF, EntD, L-Serine This compound This compound DHB-Ser->this compound EntF (Cyclization)

Caption: Simplified pathway of this compound biosynthesis in E. coli.

This compound-Mediated Iron Uptake

The ferric-enterobactin complex is recognized by specific outer membrane receptors and transported into the bacterial cell via a TonB-dependent mechanism[2][13][14][15].

Iron_Uptake cluster_out Extracellular cluster_mem Outer Membrane cluster_peri Periplasm cluster_inmem Inner Membrane cluster_cyto Cytoplasm Fe-Ent Ferric-Enterobactin FepA FepA Receptor Fe-Ent->FepA FepB FepB FepA->FepB Transport FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG TonB TonB-ExbB-ExbD Complex TonB->FepA Energy Fes Fes (Esterase) FepCDG->Fes Transport Fe(III) Fe³⁺ Fes->Fe(III) Hydrolysis & Iron Release Linearized Ent Linearized Ent Fes->Linearized Ent

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Applications in Drug Development

"Trojan Horse" Strategy for Antimicrobial Delivery

The high-affinity iron uptake systems of bacteria can be exploited to deliver antimicrobial agents into the cell. In this "Trojan horse" approach, an antibiotic is conjugated to an this compound analog[2][16]. The resulting conjugate is recognized by the bacterial siderophore receptors and actively transported into the cell, thereby increasing the intracellular concentration of the antibiotic and enhancing its efficacy. This strategy is particularly promising for overcoming the outer membrane permeability barrier of Gram-negative bacteria.

Trojan_Horse cluster_out Extracellular cluster_mem Outer Membrane cluster_cyto Cytoplasm Siderophore-Drug Siderophore-Drug Conjugate Receptor Siderophore Receptor Siderophore-Drug->Receptor Recognition Drug Active Drug Receptor->Drug Uptake & Release Target Bacterial Target Drug->Target Inhibition

Caption: The "Trojan Horse" strategy for antibiotic delivery using siderophore analogs.

Conclusion

Structural analogs of this compound represent a versatile and powerful class of molecules with significant potential in both basic research and therapeutic development. By understanding their synthesis, properties, and biological interactions, researchers can continue to design and create novel compounds with tailored functions for a wide range of applications, from combating antibiotic resistance to developing new diagnostic tools. This guide provides a foundational understanding of these key aspects to aid in the advancement of this exciting field.

References

The Pivotal Role of the Triserine Lactone Backbone in Enterobactin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a cyclic triserine lactone-based siderophore, stands as a paragon of high-affinity iron chelation in pathogenic bacteria. Its intricate structure and multifaceted mechanism of action have made it a subject of intense research, not only for understanding bacterial iron acquisition but also as a target for novel antimicrobial strategies. This technical guide delves into the core of this compound's function, focusing on the critical and often underappreciated role of its triserine lactone backbone. While the catecholate arms are the direct iron chelators, the lactone backbone is far from a passive scaffold; it is intimately involved in the precise positioning of these arms, the recognition by bacterial machinery, and the ultimate release of iron within the bacterial cell.

The Backbone's Role in Iron Chelation and Molecular Architecture

The triserine lactone backbone of this compound is a 12-membered ring formed by the cyclization of three L-serine residues. This macrocyclic structure serves as a pre-organized platform, positioning the three 2,3-dihydroxybenzoyl (DHB) groups in a manner that is optimal for the octahedral coordination of a ferric iron (Fe³⁺) ion. This pre-organization is a key contributor to the extraordinarily high binding affinity of this compound for iron, with a formation constant (Kf) of 1049 M-1, one of the highest known for any biological iron chelator.[1] The conformation of the triserine ring places the lactone carbonyl and the exocyclic amine groups in axial positions, which facilitates the presentation of the catecholate groups for efficient iron binding.[2]

Receptor Binding: A Tale of Two Moieties

The ferric-enterobactin complex is recognized and transported into the periplasm of Gram-negative bacteria by the outer membrane receptor FepA.[3] Intriguingly, while the triserine lactone backbone is essential for the overall structure and iron-chelating efficacy of this compound, it is not the primary determinant for receptor recognition. Studies with synthetic analogs have demonstrated that the unsubstituted triscatechol iron center and the amide linkages are the crucial elements for binding to FepA.[4] Analogs where the triserine lactone is replaced by other scaffolds, such as a tertiary amine in ferric TRENCAM, can still bind to FepA with high affinity, provided the catecholate iron complex remains intact.[4] This suggests that the backbone's role in receptor binding is more indirect, ensuring the correct spatial arrangement of the critical recognition motifs.

CompoundBackbone StructureFepA Binding Affinity (Kd)Reference
Ferric this compoundTriserine Lactone~20 nM[4]
Ferric Enantiothis compoundEnantiomeric Triserine Lactone~21 nM[4]
Ferric TRENCAMTertiary Amine Scaffold~20 nM[4]
Ferric TRENCAM-3,2-HOPOModified Chelating GroupsNo Binding[4]
Ferric Agrobactin ADifferent SiderophoreNo Binding[4]

Table 1: Binding Affinities of this compound and its Analogs to the FepA Receptor. This table summarizes the dissociation constants (Kd) for the binding of various ferric siderophore complexes to the E. coli outer membrane receptor FepA. The data highlights the importance of the catecholate iron center over the specific structure of the backbone for receptor recognition.

Iron Release: The Backbone's Ultimate Sacrifice

The most critical and direct role of the triserine lactone backbone is in the intracellular release of the tightly bound iron. Due to the extremely high stability of the ferric-enterobactin complex, simple reduction of Fe³⁺ to Fe²⁺ is not sufficient for iron release at physiological pH.[5] Instead, bacteria employ a specific cytoplasmic esterase, Fes, to hydrolyze the ester bonds of the triserine lactone backbone.[6][7] This cleavage linearizes the siderophore, drastically reducing its affinity for iron and allowing for the release of the metal ion for cellular use.[8] The Fes enzyme exhibits stereospecificity, efficiently hydrolyzing the natural tri-L-serine lactone of this compound but not the tri-D-serine lactone of its synthetic enantiomer.[9] This enzymatic degradation of the backbone is the primary mechanism for iron release from this compound.[6]

SubstrateEnzymekcat (s-1)Km (µM)kcat/Km (M-1s-1)Reference
Ferric this compoundFes0.43 ± 0.020.45 ± 0.06(9.6 ± 1.4) x 105[7]
Apo-EnterobactinFes1.9 ± 0.11.1 ± 0.2(1.7 ± 0.3) x 106[7]
Ferric Monoglucosylthis compound (MGE)IroD0.28 ± 0.010.22 ± 0.04(1.3 ± 0.2) x 106[7]
Apo-Monoglucosylthis compound (MGE)IroD0.53 ± 0.011.1 ± 0.1(4.8 ± 0.5) x 105[7]

Table 2: Kinetic Parameters for the Enzymatic Hydrolysis of this compound and its Glucosylated Analog. This table presents the catalytic efficiency (kcat/Km) of the E. coli esterases Fes and IroD for the hydrolysis of the trilactone backbone of this compound and its monoglucosylated derivative (MGE). The data shows that Fes is more efficient at hydrolyzing apo-enterobactin, while IroD has a higher catalytic efficiency for the ferric form of MGE.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

This protocol describes a common method for detecting and quantifying siderophore production based on the competition for iron between the siderophore and the dye Chrome Azurol S.

Materials:

  • CAS agar plates or CAS solution

  • Bacterial culture supernatants

  • Spectrophotometer or plate reader (for liquid assay)

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Solution 3: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix Solution 1 and Solution 2. While stirring, slowly add 10 ml of Solution 3. The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Qualitative Plate Assay:

    • Prepare CAS agar plates by mixing the CAS assay solution with a suitable growth medium agar at a 1:9 ratio after autoclaving and cooling.

    • Spot 5-10 µl of the bacterial culture or supernatant onto the CAS agar plate.

    • Incubate at the optimal growth temperature for the bacterium.

    • A color change from blue to orange/yellow around the colony indicates siderophore production.

  • Quantitative Liquid Assay:

    • Mix 100 µl of bacterial culture supernatant with 100 µl of CAS assay solution in a microplate well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample.[10]

Bacterial Growth Recovery Assay

This assay assesses the ability of a siderophore or its analog to promote bacterial growth under iron-limiting conditions.

Materials:

  • Bacterial strain deficient in siderophore biosynthesis (e.g., E. coli ΔentA)

  • Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-bipyridyl)

  • This compound or analog solutions of known concentrations

  • Microplate reader

Procedure:

  • Grow the siderophore-deficient bacterial strain overnight in a rich medium.

  • Wash the cells with iron-deficient minimal medium to remove any residual iron.

  • In a 96-well microplate, add 180 µl of iron-deficient minimal medium to each well.

  • Add 10 µl of the washed bacterial suspension to each well.

  • Add 10 µl of this compound or analog solutions at various concentrations to the designated wells. Include a positive control (medium with added iron) and a negative control (medium without added iron or siderophore).

  • Incubate the plate at the optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a microplate reader.

  • Plot the growth curves (OD₆₀₀ vs. time) to determine the effect of the siderophore or analog on bacterial growth.

In Vitro Fes Hydrolysis Assay

This protocol details the enzymatic cleavage of the this compound backbone by the Fes esterase.

Materials:

  • Purified Fes enzyme

  • Ferric this compound or apo-enterobactin substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of the this compound substrate, and any necessary cofactors (e.g., MgCl₂, DTT).[7]

  • Initiate the reaction by adding a specific amount of the purified Fes enzyme.

  • Incubate the reaction at 37°C.

  • At different time points, quench the reaction by adding an equal volume of a stop solution (e.g., 10% trifluoroacetic acid).

  • Analyze the reaction products by reverse-phase HPLC. The hydrolysis of the trilactone backbone will result in the formation of linear di- and mono-serine-DHB products, which will have different retention times than the intact this compound.

  • Quantify the amount of substrate remaining and product formed by integrating the peak areas from the HPLC chromatogram.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Visualizations

Enterobactin_Iron_Acquisition cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Apo-Enterobactin Apo-Enterobactin Ferric-Enterobactin Ferric-Enterobactin Apo-Enterobactin->Ferric-Enterobactin Chelation Fe3+ Fe³⁺ Fe3+->Ferric-Enterobactin FepA FepA Ferric-Enterobactin->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepCDG FepB->FepCDG Transport Ferric-Enterobactin_cyto FepCDG->Ferric-Enterobactin_cyto Transport Fes Fes Linearized this compound Linearized this compound Fes->Linearized this compound Fe3+_released Fe³⁺ Fes->Fe3+_released Metabolism Metabolism Fe3+_released->Metabolism Ferric-Enterobactin_cyto->Fes Hydrolysis of Triserine Lactone

Figure 1: this compound-Mediated Iron Acquisition Pathway. This diagram illustrates the sequential steps of iron uptake, highlighting the crucial role of Fes-mediated hydrolysis of the triserine lactone backbone for intracellular iron release.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_assays Functional Assays cluster_evaluation Evaluation Design_Analog Design this compound Analog (Backbone Modification) Synthesize_Analog Chemical Synthesis Design_Analog->Synthesize_Analog CAS_Assay CAS Assay (Iron Chelation) Synthesize_Analog->CAS_Assay Binding_Assay FepA Binding Assay (Receptor Interaction) Synthesize_Analog->Binding_Assay Growth_Assay Growth Recovery Assay (Iron Uptake) Synthesize_Analog->Growth_Assay Hydrolysis_Assay Fes Hydrolysis Assay (Iron Release) Synthesize_Analog->Hydrolysis_Assay Analyze_Data Data Analysis & Comparison to this compound CAS_Assay->Analyze_Data Binding_Assay->Analyze_Data Growth_Assay->Analyze_Data Hydrolysis_Assay->Analyze_Data

Figure 2: Experimental Workflow for Evaluating this compound Analogs. This flowchart outlines the key experimental steps for designing, synthesizing, and functionally characterizing this compound analogs to probe the role of the triserine lactone backbone.

References

Whitepaper: Enterobactin's Pivotal Role in the Evasion of Nutritional Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential micronutrient for nearly all life, serving as a critical cofactor in fundamental cellular processes. In vertebrate hosts, iron is tightly sequestered by high-affinity binding proteins as a primary defense mechanism against invading microbial pathogens—a strategy known as nutritional immunity.[1][2] Pathogenic bacteria, in turn, have evolved sophisticated countermeasures to acquire this scarce resource. Among the most powerful of these is the production of siderophores, which are small-molecule iron chelators. This technical guide provides an in-depth examination of enterobactin, the archetypal catecholate siderophore produced by many Gram-negative bacteria like Escherichia coli and Salmonella enterica. We will detail its biosynthesis, mechanism of action, and its central role in subverting host iron-withholding strategies, as well as the host's counter-response and the subsequent bacterial evasion tactics.

The Host's Iron Fortress: Mechanisms of Nutritional Immunity

The host environment is profoundly iron-limited for invading pathogens. The concentration of free ferric iron (Fe³⁺) is maintained at an astonishingly low level (approximately 10⁻²⁴ M), far below what is required for bacterial survival.[3] This is achieved through a multi-layered system of iron-binding proteins:

  • Transferrin and Lactoferrin: These proteins bind ferric iron with high affinity in the bloodstream and mucosal secretions, respectively, effectively sequestering it from microbes.[4]

  • Heme Sequestration: The majority of host iron is contained within heme in hemoglobin. Host proteins like hemopexin and haptoglobin bind free heme and hemoglobin, preventing its utilization by pathogens.[2]

  • Ferritin: This intracellular protein stores iron, acting as a cellular reservoir and keeping cytoplasmic iron levels low and inaccessible.[5]

This coordinated iron-withholding strategy creates a significant barrier to bacterial proliferation and is a cornerstone of the innate immune response.[1]

This compound: The Bacterial Master Key for Iron Acquisition

To overcome the host's iron blockade, bacteria like E. coli deploy this compound, a cyclic triserine lactone derivatized with three 2,3-dihydroxybenzoate (DHB) groups.[5]

This compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The process begins with chorismic acid, a key intermediate in the aromatic amino acid pathway, and involves a series of enzymatic steps catalyzed by proteins encoded by the ent gene cluster (entA-F).[6]

  • Chorismate to 2,3-Dihydroxybenzoate (DHB): EntC, EntB, and EntA convert chorismate into the catechol building block, DHB.

  • Activation and Acylation: EntE activates DHB by adenylation. EntB then acts as an aryl carrier protein, which is acylated with DHB.

  • Assembly and Cyclization: The EntF enzyme, an NRPS, catalyzes the formation of amide bonds between three DHB molecules and three L-serine residues, followed by intermolecular cyclization to form the final this compound molecule.[6]

Enterobactin_Biosynthesis Chorismate Chorismic Acid Isochorismate Isochorismic Acid Chorismate->Isochorismate EntC DHBA 2,3-Dihydroxybenzoic Acid (DHB) Isochorismate->DHBA EntA, EntB DHB_Ser N-(2,3-Dihydroxybenzoyl)-L-Serine DHBA->DHB_Ser EntE (Activation) invis1 DHBA->invis1 Serine L-Serine Serine->DHB_Ser EntF, EntB, EntD (Acylation) invis2 Serine->invis2 This compound This compound (Cyclic Trimer) DHB_Ser->this compound EntF (Cyclization) EntC EntC EntA_B EntA, EntB EntE EntE EntF_B_D EntF, EntB, EntD

Caption: The this compound biosynthesis pathway, starting from chorismic acid.

Unparalleled Iron Affinity

The defining feature of this compound is its extraordinary affinity for ferric iron (Fe³⁺), which is the highest known for any biological siderophore. This allows it to effectively strip iron from host proteins like transferrin.[4][5]

Compound/ProteinLigandBinding Affinity Constant (K) for Fe³⁺ (M⁻¹)Reference
This compound Siderophore10⁵²[3][7]
Transferrin Host Protein10²⁰[5]
Lipocalin-2 (Lcn2) Host Protein~2.5 x 10⁹ (Kd = 0.4 nM)[2][8]
EDTA Synthetic Chelator~10²⁵[7]

Table 1: Comparative binding affinities for ferric iron (Fe³⁺). Note: Lcn2 affinity is for the Fe-enterobactin complex, not free iron.

Iron Transport Mechanism

Once this compound chelates iron in the extracellular space, the resulting ferric-enterobactin (FeEnt) complex is recognized and transported into the bacterial cell through a highly specific, energy-dependent process.

  • Outer Membrane Receptor: The FeEnt complex is recognized by the FepA outer membrane receptor, a TonB-dependent transporter.[5]

  • Periplasmic Transport: After translocation into the periplasm, FeEnt is bound by the periplasmic binding protein, FepB.

  • Inner Membrane Transport: FepB delivers the complex to the FepCDG ATP-binding cassette (ABC) transporter, which actively pumps FeEnt into the cytoplasm.[7]

  • Iron Release: Inside the cytoplasm, the ferric iron is released. This is accomplished by the Fes enzyme, a ferrithis compound esterase, which linearizes the siderophore's trilactone backbone, dramatically reducing its affinity for iron and allowing the metal to be utilized by the cell.[7]

Iron_Uptake OM {Outer Membrane} IM {Inner Membrane} FepA FepA FepB FepB FepA->FepB TonB-dependent transport FepCDG FepCDG (ABC Transporter) FepB->FepCDG Fes Fes (Esterase) FepCDG->Fes Hydrolysis Fe_free Fe³⁺ FepCDG->Fe_free ATP-dependent transport Ent_Fe Fe³⁺-Enterobactin Ent_Fe->FepA Binding Fe_free->Ent_Fe Ent_apo Apo-Enterobactin Ent_apo->Ent_Fe Chelation

Caption: The this compound-mediated iron uptake system in Gram-negative bacteria.

The Host Counter-Offensive: Lipocalin-2 Sequestration

The host innate immune system has co-evolved a direct countermeasure to this compound: Lipocalin-2 (Lcn2) , also known as siderocalin. Lcn2 is a protein secreted by neutrophils and mucosal cells that functions as a high-affinity trap for this compound.[2] It binds both iron-free and ferric-enterobactin with nanomolar affinity (Kd ≈ 0.4 nM), effectively competing with the bacterial FepA receptor.[2][8] By sequestering this compound, Lcn2 prevents bacterial iron acquisition, exerting a powerful bacteriostatic effect. The expression of Lcn2 is strongly upregulated during infection and inflammation, highlighting its critical role in nutritional immunity.[8]

Bacterial Evasion of Lipocalin-2: The Arms Race Continues

The evolutionary battle for iron does not end with Lcn2. Pathogenic bacteria have developed strategies to produce "stealth" siderophores that evade Lcn2 binding.

  • Glycosylation of this compound (Salmochelins): Pathogens like Salmonella enterica and uropathogenic E. coli (UPEC) possess the iroA gene cluster. The IroB enzyme within this cluster glycosylates this compound, attaching glucose moieties to the DHB rings to create a family of modified siderophores called salmochelins .[1] These bulky glucose additions create steric hindrance that prevents Lcn2 from binding, while the modified siderophore can still be recognized and imported by the bacteria's IroN receptor.[1][4]

  • Production of Alternative Siderophores: Many pathogens produce additional siderophores that are structurally distinct from this compound and are not recognized by Lcn2. For example, Klebsiella pneumoniae can produce yersiniabactin in addition to this compound, providing an alternative iron acquisition pathway when Lcn2 is present.

Host_Pathogen_Interaction The Host-Pathogen Arms Race for Iron cluster_host Host Defense cluster_pathogen Bacterial Strategy HostIron Host Iron Proteins (e.g., Transferrin) Bacteria Pathogenic Bacterium (e.g., E. coli) HostIron->Bacteria Iron Uptake HostIron->Bacteria Iron Uptake (via IroN receptor) Lcn2 Lipocalin-2 (Lcn2) This compound This compound Lcn2->this compound Binds & Sequesters Salmochelin Salmochelin (Glycosylated this compound) Lcn2->Salmochelin Cannot Bind Bacteria->this compound Secretes Bacteria->Salmochelin Produces 'Stealth' Siderophore This compound->HostIron Sequesters Iron From Salmochelin->HostIron Sequesters Iron From

Caption: The cycle of nutritional immunity evasion and host counter-defense.

Key Experimental Protocols

Investigating the role of this compound requires specific assays to detect its production, quantify its activity, and measure its impact on bacterial physiology.

Protocol: Siderophore Detection (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that a high-affinity siderophore will remove iron from the blue CAS-iron complex, causing a color change to orange.[9][10]

Materials:

  • CAS dye, Hexadecyltrimethylammonium bromide (HDTMA), FeCl₃·6H₂O, Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES).

  • Growth medium (e.g., M9 minimal medium).

  • Acid-washed glassware is essential to minimize iron contamination.[9]

Procedure (Liquid Assay):

  • Prepare CAS Assay Solution: Mix solutions of CAS, FeCl₃, and HDTMA as described by Schwyn and Neilands (1987).[11]

  • Culture Bacteria: Grow bacteria in iron-deficient liquid medium to induce siderophore production.

  • Collect Supernatant: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Reaction: Mix the bacterial supernatant with the CAS assay solution (e.g., in a 1:1 ratio).

  • Incubation: Incubate at room temperature for 20-60 minutes.

  • Measurement: Read the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore activity.[12]

  • Quantification: Siderophore production can be expressed as a percentage of activity: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample.[12]

Protocol: Catechol-Type Siderophore Detection (Arnow Assay)

The Arnow assay specifically detects the 2,3-dihydroxy (catechol) moiety of this compound.[13][14]

Materials:

  • 0.5 N HCl

  • Nitrite-Molybdate Reagent (10g NaNO₂ and 10g Na₂MoO₄ in 100 mL dH₂O).[13]

  • 1 M NaOH

  • Bacterial culture supernatant.

Procedure:

  • Sample Preparation: To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.

  • Reagent Addition: Add 1 mL of the nitrite-molybdate reagent and mix. A yellow color may develop.

  • Color Development: Add 1 mL of 1 M NaOH and mix. The presence of catechols is indicated by the development of a pink or reddish color.[14]

  • Measurement: Read the absorbance at 510 nm. A standard curve can be generated using known concentrations of 2,3-dihydroxybenzoic acid (DHB).[13]

Protocol: Bacterial Growth Under Iron Limitation

This protocol assesses the importance of siderophore production for bacterial survival in an iron-poor environment.[15]

Materials:

  • Iron-replete medium (e.g., LB Broth).

  • Iron-deficient medium (e.g., M9 minimal medium or chelex-treated medium).

  • Wild-type bacterial strain and an isogenic entB or entF mutant (unable to synthesize this compound).

  • Spectrophotometer and sterile 96-well plates or culture tubes.

Procedure:

  • Prepare Inoculum: Grow overnight cultures of both wild-type and mutant strains in iron-replete medium.

  • Standardize Cultures: Wash and resuspend the cells in saline or iron-free medium to remove residual iron and nutrients. Dilute to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Inoculate Growth Media: Inoculate the standardized cultures into both iron-replete and iron-deficient media.

  • Incubation: Incubate at the optimal growth temperature (e.g., 37°C) with shaking.

  • Monitor Growth: Measure the optical density (OD₆₀₀) at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.[15]

  • Data Analysis: Plot OD₆₀₀ versus time on a semi-logarithmic scale to generate growth curves. Compare the lag phase, exponential growth rate, and final cell density between the wild-type and mutant strains in both media conditions. A significant growth defect for the mutant strain specifically in the iron-deficient medium demonstrates the critical role of this compound.

Protocol: Radioactive Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the transport of iron into the bacterial cell, providing a quantitative measure of the uptake system's efficiency.

Conceptual Procedure:

  • Prepare Cells: Grow wild-type and siderophore-mutant (entB) or transport-mutant (fepA) strains to mid-log phase in iron-deficient medium to ensure uptake systems are fully expressed.

  • Prepare ⁵⁵Fe Complex: Prepare a solution of ⁵⁵FeCl₃ chelated with this compound (for FepA-dependent uptake) or another iron source.

  • Initiate Uptake: Add the ⁵⁵Fe complex to the bacterial cell suspension to start the assay.

  • Time Points: At various time points, remove aliquots of the cell suspension.

  • Stop Uptake & Wash: Immediately filter the aliquot through a nitrocellulose membrane (e.g., 0.22 µm pore size) and rapidly wash the cells with an ice-cold wash buffer (e.g., containing a strong chelator like EDTA or a reducing agent) to remove non-specifically bound extracellular ⁵⁵Fe.[16]

  • Measure Radioactivity: Place the filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the counts per minute (CPM) per million cells against time to determine the rate of iron uptake. Comparing the rates between wild-type and mutant strains can elucidate the function of specific genes in the iron acquisition process.[17]

Conclusion and Future Directions

This compound is a quintessential virulence factor that exemplifies the metabolic adaptability of pathogenic bacteria. Its ability to scavenge iron with unparalleled affinity allows pathogens to overcome a primary host defense, nutritional immunity. The intricate interplay between bacterial this compound, host Lcn2, and bacterial evasion strategies like salmochelin production highlights a dynamic evolutionary arms race at the host-pathogen interface.

Understanding these mechanisms provides critical insights for the development of novel therapeutics. Targeting the this compound system is a promising strategy:

  • Inhibitors: Small molecules that inhibit key enzymes in the this compound biosynthesis pathway could effectively starve bacteria of iron.

  • "Trojan Horse" Antibiotics: Conjugating antibiotics to this compound or its analogs could exploit the FepA uptake system to deliver lethal cargo specifically into bacterial cells.

  • Vaccine Development: Targeting outer membrane transporters like FepA could elicit antibodies that block iron uptake and attenuate virulence.

Further research into the regulation of the this compound system and the diversity of siderophore evasion strategies will continue to uncover new vulnerabilities to combat multidrug-resistant bacterial infections.

References

The Enterobactin Imperative: A Technical Guide to Bacterial Iron Acquisition in Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Iron is a critical yet scarce resource for nearly all life. In vertebrate hosts, free iron is maintained at vanishingly low concentrations (approximately 10⁻²⁴ M), posing a significant challenge for invading bacteria. To overcome this, many Gram-negative bacteria, including pathogenic species like Escherichia coli and Salmonella enterica, have evolved a sophisticated high-affinity iron acquisition system centered on the siderophore enterobactin. With a ferric iron affinity constant (Ka) of 10⁵² M⁻¹, this compound is one of the most powerful iron chelators known in nature. This technical guide provides an in-depth examination of the molecular machinery and pathways governing the synthesis, secretion, regulation, and utilization of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital bacterial survival mechanism. The guide includes summaries of key quantitative data, detailed experimental protocols for assessing the this compound system, and pathway visualizations to facilitate comprehension.

Introduction: The Battle for Iron

Iron is an indispensable cofactor for a multitude of essential cellular enzymes and proteins involved in processes ranging from DNA synthesis and repair to cellular respiration. Despite its abundance in the Earth's crust, its biological availability is extremely limited. Under aerobic conditions at physiological pH, iron exists predominantly in the insoluble ferric (Fe³⁺) state. In host organisms, this scarcity is compounded by "nutritional immunity," where host proteins like transferrin and lactoferrin sequester iron, effectively starving potential pathogens.

To surmount this barrier, bacteria employ siderophores—low-molecular-weight organic molecules produced and secreted to scavenge ferric iron.[1] this compound (also known as enterochelin) represents the archetypal catecholate siderophore, enabling bacteria to solubilize and internalize iron, a process critical for their proliferation and virulence.[2] Understanding the intricacies of the this compound pathway not only sheds light on fundamental bacterial physiology but also reveals key vulnerabilities that can be exploited for novel antimicrobial strategies.[1]

The this compound System: A Molecular Overview

The utilization of this compound is a tightly regulated, multi-stage process involving gene expression, enzymatic synthesis, cellular transport across two membranes, and finally, intracellular iron release.

Regulation: The Ferric Uptake Regulator (Fur)

The entire this compound system is governed by the master transcriptional repressor, the Ferric Uptake Regulator (Fur) protein.[1] In an iron-replete environment, Fur binds to intracellular ferrous iron (Fe²⁺), forming a dimer that recognizes and binds to a specific DNA consensus sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[1] This binding event physically blocks transcription of the ent operon (responsible for this compound biosynthesis) and the fep genes (responsible for transport). Conversely, under iron-limiting conditions, Fur lacks its Fe²⁺ cofactor, preventing it from binding DNA and thereby derepressing the transcription of the necessary genes for this compound production and uptake.[1]

cluster_0 Iron-Replete Condition cluster_1 Iron-Limited Condition Fe2_high High Intracellular Fe²⁺ Fur Fur Protein Fe2_high->Fur FurFe Fur-Fe²⁺ Complex FurBox_bound Fur Box (Bound) FurFe->FurBox_bound Binds DNA ent_operon_off ent & fep Operons (Transcription OFF) FurBox_bound->ent_operon_off Represses Fe2_low Low Intracellular Fe²⁺ Fur_apo Apo-Fur Protein (Inactive) Fe2_low->Fur_apo FurBox_unbound Fur Box (Unbound) Fur_apo->FurBox_unbound Cannot Bind ent_operon_on ent & fep Operons (Transcription ON) FurBox_unbound->ent_operon_on Allows

Caption: Regulation of the this compound system by the Fur protein.
Biosynthesis Pathway

This compound is a cyclic trilactone of 2,3-dihydroxybenzoyl-L-serine (DHBS). Its synthesis from the central metabolic precursor chorismate is a multi-enzyme process encoded by the entA, B, C, D, E, and F genes.[1]

  • EntC (Isochorismate Synthase): Catalyzes the conversion of chorismate to isochorismate, the first committed step.[1]

  • EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1]

  • EntA (DHB Dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form 2,3-dihydroxybenzoate (DHB).[1]

  • EntE (DHB-AMP Ligase): Activates DHB by adenylation.[1]

  • EntD, EntF, and EntB (this compound Synthase Complex): This non-ribosomal peptide synthetase (NRPS) complex, which includes the bifunctional EntB protein, catalyzes the condensation of three DHB molecules with three L-serine residues and their subsequent cyclization to form the final this compound molecule.[1]

Chorismate Chorismate EntC EntC Chorismate->EntC Isochorismate Isochorismate EntB1 EntB Isochorismate->EntB1 DHDB 2,3-dihydro-2,3- dihydroxybenzoate EntA EntA DHDB->EntA DHB 2,3-dihydroxybenzoate (DHB) EntE EntE DHB->EntE Activates Serine L-Serine DHBS DHB-Serine Serine->DHBS EntDFB EntD/F/B Complex DHBS->EntDFB x3 Condensation & Cyclization This compound This compound EntC->Isochorismate EntB1->DHDB EntA->DHB EntE->DHBS EntDFB->this compound

Caption: The biosynthetic pathway of this compound from chorismate.
Secretion, Iron Scavenging, and Uptake

Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment. This is a two-step process involving the major facilitator superfamily (MFS) transporter EntS in the inner membrane and the outer membrane channel TolC .[3] In the extracellular milieu, this compound's three catecholate arms coordinate a single ferric ion with extraordinary affinity.

The resulting ferric-enterobactin (FeEnt) complex, with its net -3 charge, is too large to diffuse through standard porins. It is specifically recognized and bound by the TonB-dependent outer membrane transporter FepA .[4] The transport of FeEnt across the outer membrane is an energy-dependent process that relies on the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD complex.[4]

Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB , which shuttles the complex to the inner membrane.[2][5] The final import into the cytoplasm is mediated by the ATP-binding cassette (ABC) transporter complex composed of the permeases FepD and FepG , and the ATPase FepC , which energizes the transport through ATP hydrolysis.

Intracellular Iron Release

Due to the immense stability of the FeEnt complex, iron cannot be released by simple reduction at physiological pH. Instead, the bacterium employs the Ferric this compound Esterase (Fes) enzyme.[6] Fes catalyzes the hydrolysis of the this compound's cyclic trilactone backbone, breaking it into linear monomers, dimers, and trimers of DHBS.[6][7] This linearization dramatically reduces the ligand's affinity for iron, allowing for the release of Fe³⁺, which is then rapidly reduced to the more biologically useful ferrous (Fe²⁺) form.[7]

cluster_out Extracellular Space cluster_mem Bacterial Cell Envelope cluster_peri Periplasm cluster_cyto Cytoplasm Fe3 Fe³⁺ FeEnt Ferric-Enterobactin (FeEnt) Fe3->FeEnt Ent_out This compound Ent_out->FeEnt Chelation FepA FepA FeEnt->FepA Binds OM Outer Membrane IM Inner Membrane FepB FepB FepCDG FepCDG (ABC Transporter) FepB->FepCDG Delivers to TonB TonB-ExbB-ExbD Complex TonB->FepA Energizes Ent_in This compound EntS EntS Ent_in->EntS Efflux TolC TolC EntS->TolC TolC->Ent_out Fes Fes (Esterase) FepCDG->Fes Transport (ATP hydrolysis) Fe2 Fe²⁺ Fes->Fe2 Releases Deg_Ent Degraded This compound Fes->Deg_Ent Cleaves FepA->FepB Transport

Caption: this compound-mediated iron transport pathway in Gram-negative bacteria.

Quantitative Data Summary

The efficiency of the this compound system is underpinned by the high affinities and specificities of its components. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Physicochemical Properties of this compound

Parameter Value Reference(s)
Molecular Formula C₃₀H₂₇N₃O₁₅ [8]
Molecular Weight 669.55 g/mol [8]
Ferric Iron (Fe³⁺) Affinity Constant (Ka) 10⁵² M⁻¹ [9]
pFe¹ 34.3 [3]
Average Fe-O Bond Length ([FeIII(Ent)]³⁻) 2.00 Å [3]
Average Fe-O Bond Length ([FeIII(H₃Ent)]⁰) 1.98 Å [3]

¹ pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron.

Table 2: Key Quantitative Parameters of the this compound Iron Transport System in E. coli

Component Interaction Parameter Value Reference(s)
FeEnt ↔ FepA Dissociation Constant (Kd) < 0.2 nM - 100 nM [9][10]
FeEnt ↔ FepB Dissociation Constant (Kd) ~30 nM [2][5]
Apo-Enterobactin ↔ FepB Dissociation Constant (Kd) ~60 nM [2][5]
FepA-mediated Transport Max. Velocity (Vmax) ~100 pmol / min / 10⁹ cells [9]
FepA-mediated Transport Michaelis Constant (Km) ~1 - 9 nM [11]
Cellular Iron Content (Iron-limited) Wild Type ~17 x 10⁻⁶ µg / 10⁹ cells [12]
Cellular Iron Content (Iron-limited) ahpC mutant (low Ent) ~8 x 10⁻⁶ µg / 10⁹ cells [12]

| Fes Esterase Activity | Relative Rate | Apo-Enterobactin > Fe-Enterobactin (~4-fold) |[7] |

Experimental Protocols

The study of siderophore-mediated iron acquisition relies on a set of core biochemical and microbiological assays. The following are detailed protocols for the quantification of siderophore production and iron uptake.

Protocol 1: Quantification of Siderophore Production (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that a siderophore will remove iron from the blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[13]

A. Reagent Preparation:

  • CAS Solution (60.5 mg/L): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (dH₂O).

  • FeCl₃ Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. Prepare fresh.

  • HDTMA Solution (729 mg/L): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of dH₂O.

  • CAS Assay Solution:

    • Mix the 50 mL CAS solution with the 10 mL FeCl₃ solution.

    • While stirring vigorously, slowly add the CAS-Fe mixture to the 40 mL HDTMA solution. The resulting solution should be deep blue.

    • Autoclave and store in a dark, plastic bottle.

B. Liquid Assay Procedure:

  • Grow bacterial cultures in iron-limited minimal medium to the desired growth phase.

  • Centrifuge the culture at >5,000 x g for 10 minutes to pellet the cells.

  • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.

  • In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance at 630 nm (A_sample).

  • Use uninoculated iron-limited medium as a reference (A_reference).

  • Calculate siderophore units as: [(A_reference - A_sample) / A_reference] * 100.

Protocol 2: Quantification of Catechol Compounds (Arnow Assay)

The Arnow assay specifically quantifies catechol-containing compounds like this compound and its precursors.[14]

A. Reagent Preparation:

  • 0.5 N HCl: Prepare by diluting concentrated HCl.

  • Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of dH₂O.

  • 1.0 N NaOH: Dissolve 4 g of NaOH in 100 mL of dH₂O.

B. Assay Procedure:

  • Prepare cell-free supernatant as described in Protocol 4.1, Step 1-3.

  • To a test tube, add 1.0 mL of the cell-free supernatant.

  • Add 1.0 mL of 0.5 N HCl and mix.

  • Add 1.0 mL of the Nitrite-Molybdate reagent and mix. A yellow color will develop.

  • Add 1.0 mL of 1.0 N NaOH and mix. A pink/red color will develop immediately in the presence of catechols.

  • Measure the absorbance at 510 nm within 15 minutes.

  • Generate a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB) to quantify the catechol concentration in the sample.

Protocol 3: Ferric-Enterobactin Uptake Assay (Radiolabel Method)

This protocol provides a direct measure of the rate of iron transport into the bacterial cell using radiolabeled iron.

A. Materials:

  • Bacterial strain grown to mid-log phase in iron-depleted medium.

  • ⁵⁵FeCl₃ or ⁵⁹FeCl₃ stock solution.

  • Purified this compound.

  • Wash Buffer (e.g., 0.9% NaCl, 10 mM Tris-HCl pH 7.4).

  • Scintillation fluid and vials.

B. Procedure:

  • Preparation of ⁵⁵Fe-Enterobactin: Mix ⁵⁵FeCl₃ with a 10-fold molar excess of this compound in a suitable buffer (e.g., Tris-HCl) and incubate for 1 hour at room temperature to allow complex formation.

  • Uptake Initiation:

    • Harvest mid-log phase cells by centrifugation and wash twice with iron-free medium.

    • Resuspend cells to a known density (e.g., OD₆₀₀ = 0.5) in iron-free medium.

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the transport assay by adding the prepared ⁵⁵Fe-Enterobactin complex to a final concentration of ~50-100 nM.

  • Time Course Sampling:

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 100 µL aliquot of the cell suspension.

    • Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane filter.

    • Wash the filter rapidly with 2 x 5 mL of ice-cold Wash Buffer to remove non-specifically bound ⁵⁵Fe-Enterobactin.

  • Quantification:

    • Place the filter into a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to pmol of iron transported using the specific activity of the ⁵⁵Fe-Enterobactin solution. Plot pmol of iron transported over time to determine the initial uptake rate.

Implications for Drug Development

The critical role of the this compound system in bacterial survival and virulence makes it an attractive target for novel antimicrobial therapies.[1]

  • "Trojan Horse" Strategy: Siderophore uptake pathways can be exploited to deliver antibiotics into bacterial cells. By conjugating a bactericidal agent to an this compound analog, the drug can be actively transported into the cell via FepA, bypassing outer membrane permeability barriers.

  • Inhibition of Biosynthesis: Small molecule inhibitors targeting the enzymes of the this compound biosynthesis pathway (e.g., EntA, EntC) could prevent siderophore production, effectively starving the bacteria of iron in the host environment.

  • Blocking Uptake: Molecules that bind to the FepA receptor and block FeEnt binding could competitively inhibit iron uptake.

  • Vaccine Development: Attenuated bacterial strains with genetic knockouts in essential this compound biosynthesis genes (e.g., entB) have shown reduced virulence, highlighting their potential as live-attenuated vaccines.[1]

By leveraging a deep, mechanistic understanding of this elegant iron acquisition system, the scientific community can continue to develop innovative strategies to combat pathogenic bacteria.

References

Methodological & Application

Application Notes & Protocols for Enterobactin Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of enterobactin, a catecholate siderophore, from bacterial cultures. The methodologies outlined are compiled from established research and are intended for use in laboratory settings for purposes such as natural product discovery, virulence factor analysis, and the development of novel antimicrobial agents.

Introduction

This compound is a high-affinity siderophore produced by many Gram-negative bacteria, including Escherichia coli, to sequester ferric iron from the environment.[1][2] Its ability to chelate iron is crucial for bacterial survival, especially in iron-limited conditions such as those found within a host organism.[1] The unique properties of this compound also make it a target for novel therapeutic strategies, including "Trojan horse" antibiotics. This protocol details the steps for culturing bacteria, extracting this compound, and quantifying the product.

Experimental Protocols

Bacterial Culture and Induction of this compound Production

This initial step involves growing the bacterial strain of interest under conditions that promote the synthesis and secretion of this compound. Iron-deficient media are typically used to induce the expression of genes involved in the this compound biosynthesis pathway.[3]

Materials:

  • Bacterial strain (e.g., E. coli BW25113, or a fur mutant for deregulated production)[4][5]

  • Iron-deficient minimal medium (e.g., M9 medium or Tris minimal medium)[4][5]

  • Supplements (e.g., glucose, casamino acids, MgSO₄, vitamin B1)[4]

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Prepare an overnight seed culture of the bacterial strain in a nutrient-rich medium (e.g., LB broth).

  • Inoculate the iron-deficient minimal medium with the seed culture (e.g., a 1:1000 dilution).[5]

  • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[4][5] Growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀). This compound production typically starts in the late logarithmic to early stationary phase.

Extraction of this compound from Culture Supernatant

This protocol describes a liquid-liquid extraction method to isolate this compound from the cell-free culture supernatant.

Materials:

  • Culture from Step 1

  • Centrifuge and appropriate centrifuge tubes

  • Hydrochloric acid (HCl), 5 N

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

  • Methanol

Protocol:

  • Harvest the bacterial culture by centrifugation at a speed sufficient to pellet the cells (e.g., 7,650 x g for 15 minutes at 4°C).[5]

  • Carefully decant the supernatant into a clean flask. This is the cell-free supernatant.

  • Acidify the supernatant to a pH of approximately 2.0 by adding 5 N HCl.[4]

  • Add an equal volume of ethyl acetate to the acidified supernatant.[4]

  • Stir the mixture vigorously for at least 30 minutes to allow for the extraction of this compound into the organic phase.[4]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) phase, which contains the this compound. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.

  • Dry the collected organic phase in vacuo using a rotary evaporator or a vacuum centrifuge to remove the ethyl acetate.[4]

  • Resuspend the dried extract in a small volume of methanol.[4] This solution contains the partially purified this compound.

(Optional) Purification of this compound by Chromatography

For applications requiring high purity, the extracted this compound can be further purified using chromatographic techniques.

Materials:

  • Methanol-resuspended this compound extract

  • Sephadex LH-20 column

  • Methanol (as eluent)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[6]

Protocol:

  • Size-Exclusion Chromatography:

    • Apply the concentrated methanolic extract to a Sephadex LH-20 column equilibrated with methanol.[6]

    • Elute the column with methanol and collect fractions.[6]

    • Monitor the fractions for the presence of this compound (e.g., by spotting on TLC plates and visualizing with an iron-containing spray or by using the Arnow assay).

    • Pool the this compound-containing fractions and concentrate them.[6]

  • Reversed-Phase HPLC:

    • For the highest purity, subject the pooled fractions to preparative reversed-phase HPLC on a C18 column.[6]

    • Use a linear gradient of methanol in 0.1% acetic acid (e.g., starting from 35% methanol to 60% methanol over 15 minutes) as the mobile phase.[6]

    • Collect the peak corresponding to this compound, which can be identified by its retention time and UV-Vis spectrum.

Quantification of this compound using the Arnow Assay

The Arnow assay is a colorimetric method used to quantify catechol-type siderophores like this compound.[4]

Materials:

  • This compound-containing sample

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water)

  • 1 N NaOH

  • Spectrophotometer

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

Protocol:

  • To 1 mL of the sample, add the following reagents in order:

    • 1 mL of 0.5 N HCl[4]

    • 1 mL of nitrite-molybdate reagent[4]

    • 1 mL of 1 N NaOH[4]

  • A red color will develop in the presence of catechols.

  • Measure the absorbance of the solution at 510 nm.[4]

  • Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

  • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar equivalents of DHBA.[4][7]

Data Presentation

The following table summarizes quantitative data related to this compound production found in the literature.

ParameterValueBacterial StrainCulture ConditionsReference
Maximum this compound Production 61 mg/LStreptomyces tendae Tü 901/8c2% starch, 0.5% peptone, 0.25% meat extract; fermentation at 27°C[6]
Catechol Production (Wild-type) ~150 µM equivalents (DHBA)E. coli BW25113M9 medium with supplements[4]
Catechol Production (H₂O₂ stressed) ~250 µM equivalents (DHBA)E. coli BW25113M9 medium + 1mM H₂O₂[4]
Catechol Production (entE mutant) ~200 µM equivalents (DHBA)E. coli (entE mutant)M9 medium[7]
Catechol Production (entA, entB mutants) NegligibleE. coli (entA, entB mutants)M9 medium[7]

Visualizations

Experimental Workflow for this compound Extraction

Enterobactin_Extraction_Workflow cluster_culture Bacterial Culturing cluster_extraction Extraction cluster_analysis Analysis & Purification Culture 1. Inoculate Iron-Deficient Medium Incubate 2. Incubate at 37°C with Shaking Culture->Incubate Centrifuge 3. Centrifuge to Pellet Cells Incubate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Acidify 5. Acidify to pH 2 Supernatant->Acidify Solvent_Extract 6. Extract with Ethyl Acetate Acidify->Solvent_Extract Separate 7. Separate Organic Phase Solvent_Extract->Separate Dry 8. Dry Extract Separate->Dry Resuspend 9. Resuspend in Methanol Dry->Resuspend Quantify 11. Quantify with Arnow Assay Resuspend->Quantify Purify 10. (Optional) Purify by Chromatography (HPLC) Resuspend->Purify Purify->Quantify

Caption: Workflow for this compound extraction from bacterial culture.

This compound Biosynthesis and Transport Pathway

Enterobactin_Pathway cluster_biosynthesis Biosynthesis cluster_transport Transport Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB EntC, EntB, EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntE, EntD, EntF Enterobactin_cyclic This compound (Cyclic Trimer) DHB_Ser->Enterobactin_cyclic Cyclization Secreted_Ent Secreted this compound Enterobactin_cyclic->Secreted_Ent Export Fe_Ent Ferric-Enterobactin (Fe-Ent) Secreted_Ent->Fe_Ent Fe³⁺ Chelation Periplasm Periplasmic Fe-Ent Fe_Ent->Periplasm FepA (Outer Membrane) Cytoplasm Cytoplasmic Fe-Ent Periplasm->Cytoplasm FepB,C,D,G (Inner Membrane) Iron_Release Iron Release (Fe²⁺) Cytoplasm->Iron_Release Fes (Esterase)

Caption: Biosynthesis and transport pathway of this compound in E. coli.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester iron from the host environment. Its unique cyclic tri-lactone structure, derived from three 2,3-dihydroxybenzoylserine (DHBS) units, makes it one of the strongest known ferric ion chelators. The ability of bacteria to acquire iron via this compound is crucial for their survival and virulence, making the this compound biosynthesis and uptake pathways attractive targets for the development of novel antimicrobial agents. Furthermore, the potent iron-chelating properties of this compound and its analogs are being explored for various therapeutic applications.

This application note provides a detailed protocol for the purification of this compound from bacterial culture supernatants using reversed-phase high-performance liquid chromatography (RP-HPLC). The methods described are suitable for both analytical-scale quantification and preparative-scale isolation of this compound and its related precursors and degradation products.

Experimental Protocols

Sample Preparation: Extraction of this compound from Culture Supernatant

This protocol describes the extraction of this compound and other catechol-containing compounds from bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant

  • 5 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Grow the bacterial strain of interest in an appropriate iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Acidify the supernatant to a pH of 2 using 5 N HCl. This step protonates the catechol groups, making them less polar and extractable into an organic solvent.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Mix vigorously for 30 minutes using a magnetic stirrer to ensure efficient extraction of this compound into the organic phase.[1]

  • Allow the phases to separate. The upper organic phase, containing this compound, will often have a pale yellow to reddish-brown color.

  • Collect the upper ethyl acetate layer.

  • For exhaustive extraction, the aqueous layer can be re-extracted with another volume of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge to obtain the crude this compound extract.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol or the initial HPLC mobile phase) for HPLC analysis.

Analytical HPLC Method for this compound Analysis

This method is designed for the separation and quantification of this compound and its linear 2,3-dihydroxybenzoylserine derivatives.[2]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a diode array or multi-wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm).[1][3]

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[4][5]

HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10-20 µL

  • Detection Wavelengths: Monitoring at 220 nm (for peptide bonds) and 316 nm (for catecholate absorption) is recommended.[1][3] A diode array detector can be used to scan a wider range (e.g., 200-400 nm).

  • Gradient Program:

    • 0-30 min: 0% to 100% B[1][3]

    • 30-35 min: 100% B (column wash)

    • 35-40 min: 100% to 0% B (return to initial conditions)

    • 40-50 min: 0% B (equilibration)

Preparative HPLC Method for this compound Purification

This method is suitable for the isolation of milligram quantities of this compound for further studies.

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system with a high-flow rate gradient pump, a manual or automated injector with a larger loop, a UV detector with a preparative flow cell, and a fraction collector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 9.4 mm I.D. x 250 mm or 10 mm I.D. x 250 mm).[1][3][6][7]

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Note: For applications where the final product is sensitive to TFA, formic acid is a preferred modifier as it is more readily removed by lyophilization.

HPLC Conditions:

  • Flow Rate: 3.0 - 4.0 mL/min.[1][3][6][7]

  • Injection Volume: 100 µL to several milliliters, depending on the sample concentration and column capacity.

  • Detection Wavelengths: 220 nm and 316 nm.[1][3]

  • Gradient Program: A common strategy is to first determine the elution time of this compound using the analytical method and then design a shallower gradient around that point for the preparative method to improve resolution. An example of a preparative gradient is as follows:

    • 0-5 min: 40% B (isocratic)

    • 5-6 min: 40% to 45% B

    • 6-11 min: 45% B (isocratic)

    • 11-25 min: 45% to 100% B[6][7]

    • 25-30 min: 100% B (column wash)

    • 30-35 min: 100% to 40% B (return to initial conditions)

    • 35-45 min: 40% B (equilibration)

Data Presentation

Table 1: Summary of Analytical HPLC Parameters for this compound Analysis

ParameterSpecification
Column C18 Reversed-Phase
Dimensions4.6 mm I.D. x 250 mm
Particle Size5 µm
Mobile Phase A Water + 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic Acid
Flow Rate 1.0 mL/min[1][3]
Gradient 0-100% B over 30 minutes[1][3]
Detection 220 nm and 316 nm[1][3]
Injection Volume 10 - 20 µL

Table 2: Summary of Preparative HPLC Parameters for this compound Purification

ParameterSpecification
Column C18 Reversed-Phase
Dimensions9.4 mm or 10 mm I.D. x 250 mm[1][3][6][7]
Particle Size5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 3.0 - 4.0 mL/min[1][3][6][7]
Gradient Example: 40-100% B over 25 minutes[6][7]
Detection 220 nm and 316 nm[1][3]
Injection Volume 0.1 - 5 mL

Visualizations

Enterobactin_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification culture Bacterial Culture (Iron-deficient media) centrifugation Centrifugation culture->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant acidification Acidification (pH 2) supernatant->acidification extraction Ethyl Acetate Extraction acidification->extraction evaporation Evaporation extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract analytical_hplc Analytical HPLC (Method Development & Quantification) crude_extract->analytical_hplc for analysis preparative_hplc Preparative HPLC (Isolation) crude_extract->preparative_hplc for purification purity_analysis Purity Analysis (Analytical HPLC) analytical_hplc->purity_analysis fraction_collection Fraction Collection preparative_hplc->fraction_collection fraction_collection->purity_analysis lyophilization Lyophilization fraction_collection->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Experimental workflow for this compound purification.

HPLC_Logic cluster_analytical Analytical Scale cluster_preparative Preparative Scale start Crude Extract (this compound & Impurities) analytical_column Analytical C18 Column (e.g., 4.6 mm ID) start->analytical_column prep_column Preparative C18 Column (e.g., 10 mm ID) start->prep_column analytical_gradient Fast Gradient (e.g., 0-100% B in 30 min) analytical_column->analytical_gradient analytical_flow Low Flow Rate (e.g., 1 mL/min) analytical_gradient->analytical_flow analytical_result Quantification & Retention Time Determination analytical_flow->analytical_result prep_gradient Shallow Gradient (Optimized for Resolution) analytical_result->prep_gradient informs prep_column->prep_gradient prep_flow High Flow Rate (e.g., 4 mL/min) prep_gradient->prep_flow prep_result Isolation of Pure Fractions prep_flow->prep_result

Caption: Logic of scaling from analytical to preparative HPLC.

References

Application Notes and Protocols: Quantification of Enterobactin using the Arnow Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin is a high-affinity siderophore produced by various Gram-negative bacteria, including Escherichia coli, to sequester iron from the host environment. Its unique catecholate structure makes it a subject of interest in microbiology, infectious disease research, and drug development as a potential target for antimicrobial strategies. The Arnow assay is a classic colorimetric method specifically designed for the quantification of catechol-type siderophores like this compound. This document provides a detailed protocol and application notes for the quantification of this compound using the Arnow assay.

The principle of the Arnow assay is based on the reaction of the catechol moiety of this compound with a nitrite-molybdate reagent under acidic conditions, which forms a yellow-colored complex. Upon the addition of a strong base, the color of the complex intensifies to an orange-red hue, the intensity of which is proportional to the concentration of the catechol present. The absorbance of this colored solution is then measured spectrophotometrically for quantification.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary reagents and their preparation is provided in the table below.

ReagentPreparation
Arnow's Reagent Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of deionized water.
Hydrochloric Acid (HCl) 0.5 N solution.
Sodium Hydroxide (NaOH) 1.0 N solution.
Standard Solution A stock solution of 2,3-dihydroxybenzoic acid (DHBA) of known concentration (e.g., 1 mM) in deionized water.
Sample Culture supernatant or purified this compound solution.
Assay Procedure

The following table outlines the step-by-step protocol for performing the Arnow assay.

StepProcedure
1. Sample Preparation To 1.0 mL of the sample containing this compound, add 1.0 mL of 0.5 N HCl.
2. Reagent Addition Add 1.0 mL of Arnow's reagent to the acidified sample and mix well. A yellow color should develop.
3. Alkalinization Add 1.0 mL of 1.0 N NaOH to the mixture and mix thoroughly. The solution should turn an intense orange-red.
4. Incubation Allow the reaction to proceed for 5-10 minutes at room temperature for full color development.
5. Spectrophotometry Measure the absorbance of the solution at 510 nm using a spectrophotometer.
6. Blank Preparation Prepare a blank by following the same procedure but replacing the sample with 1.0 mL of deionized water.
7. Standard Curve Prepare a series of dilutions of the DHBA standard solution and perform the Arnow assay on each dilution to generate a standard curve of absorbance versus concentration.
Data Presentation and Analysis

The concentration of this compound in the sample can be determined by comparing its absorbance to the standard curve generated using DHBA. The results are typically expressed as micromolar (µM) equivalents of DHBA.

Parameter Value Reference
Wavelength of Absorbance 510 nm
Standard 2,3-dihydroxybenzoic acid (DHBA)
Expected Color Change Yellow to Orange-Red

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Arnow assay for this compound quantification.

Arnow_Assay_Workflow cluster_preparation Preparation cluster_procedure Assay Procedure cluster_analysis Analysis Sample Sample (1 mL) Mix1 Mix Sample + HCl Sample->Mix1 HCl 0.5 N HCl (1 mL) HCl->Mix1 ArnowReagent Arnow's Reagent (1 mL) Mix2 Add Arnow's Reagent (Yellow Color) ArnowReagent->Mix2 NaOH 1.0 N NaOH (1 mL) Mix3 Add NaOH (Orange-Red Color) NaOH->Mix3 Mix1->Mix2 Mix2->Mix3 Incubate Incubate (5-10 min) Mix3->Incubate Spectro Measure Absorbance at 510 nm Incubate->Spectro Quantify Quantify this compound Spectro->Quantify StdCurve Generate Standard Curve (DHBA) StdCurve->Quantify

Caption: Workflow of the Arnow assay for this compound quantification.

Application Notes

  • Specificity: The Arnow assay is specific for catechol-containing compounds. Other molecules with catechol groups in the sample will interfere with the assay.

  • Standard Selection: While DHBA is a commonly used standard, for more accurate quantification, purified this compound of a known concentration should be used to generate the standard curve.

  • pH Sensitivity: The pH of the final solution is critical for color development. Ensure accurate preparation of the acidic and basic solutions. An excess of HCl may prevent the color change to red upon NaOH addition.

  • Interferences: Components of complex biological samples, such as culture media, may interfere with the assay. It is advisable to run appropriate controls, including a media blank.

  • Linear Range: The assay has a specific linear range of detection. Samples with high concentrations of this compound may need to be diluted to fall within this range for accurate quantification.

Application Notes and Protocols for Using Enterobactin as an Iron Source in Bacterial Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for the growth and proliferation of most bacteria, playing a critical role as a cofactor in numerous enzymatic reactions. In host environments and many laboratory media, iron is often sequestered, limiting its availability to bacteria. To overcome this, many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators called siderophores.[1]

Enterobactin is the most potent siderophore known, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺)[2]. This triscatecholate siderophore, synthesized by the ent operon gene products, is secreted into the extracellular environment to scavenge iron. The resulting ferric-enterobactin complex is then recognized by specific outer membrane receptors, such as FepA in E. coli, and transported into the cell[1][2]. Inside the cytoplasm, the iron is released from the this compound complex through the action of the ferrithis compound esterase (Fes), making it available for metabolic processes[2].

These application notes provide detailed protocols for utilizing this compound as a supplemental iron source in bacterial growth media, which is particularly relevant for studying bacterial iron metabolism, virulence, and for the development of novel antimicrobial strategies that target iron uptake pathways.

Signaling Pathway and Experimental Workflow

This compound-Mediated Iron Uptake Pathway

The following diagram illustrates the key steps involved in the acquisition of iron by bacteria using the this compound siderophore system.

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Environment cluster_membranes Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe_this compound Ferric-Enterobactin Complex This compound->Fe_this compound Chelation Fe3 Fe³⁺ (Iron) Fe3->Fe_this compound FepA FepA Receptor Fe_this compound->FepA Binding Fe_Enterobactin_p Ferric-Enterobactin FepA->Fe_Enterobactin_p Transport FepB FepB Fe_Enterobactin_p->FepB Binding FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Fe_Enterobactin_c Ferric-Enterobactin FepCDG->Fe_Enterobactin_c Transport Fes Fes Esterase Fe_Enterobactin_c->Fes Hydrolysis Fe2 Fe²⁺ (Usable Iron) Fes->Fe2 Metabolism Bacterial Metabolism Fe2->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Experimental Workflow for Assessing this compound-Mediated Growth Promotion

This diagram outlines the general experimental procedure to evaluate the effect of this compound on bacterial growth in iron-limited conditions.

Experimental_Workflow cluster_experiment Growth Assay Setup cluster_measurement Data Collection start Start prep_media Prepare Iron-Deficient Minimal Medium start->prep_media prep_ent Prepare this compound Stock Solution start->prep_ent prep_inoculum Prepare Bacterial Inoculum (e.g., this compound synthesis mutant) start->prep_inoculum setup_tubes Set up culture tubes/wells with: - Iron-deficient medium - Varying concentrations of this compound prep_media->setup_tubes prep_ent->setup_tubes inoculate Inoculate with bacterial suspension prep_inoculum->inoculate setup_tubes->inoculate incubation Incubate at 37°C with shaking inoculate->incubation measure_growth Measure bacterial growth over time: - Optical Density (OD₆₀₀) - Colony Forming Units (CFU/ml) incubation->measure_growth analysis Data Analysis: - Plot growth curves - Determine growth rates measure_growth->analysis end End analysis->end

Caption: Workflow for evaluating bacterial growth promotion by this compound.

Quantitative Data

The following table summarizes the effect of different this compound concentrations on the viability of an E. coli entE mutant (unable to synthesize this compound) grown in iron-deficient M9 minimal medium. Data is presented as Log₁₀ CFU/ml at various time points.

This compound (µM)0 hours (Log₁₀ CFU/ml)3 hours (Log₁₀ CFU/ml)18 hours (Log₁₀ CFU/ml)24 hours (Log₁₀ CFU/ml)
0 ~6.0~6.0~7.5~8.7
1 ~6.0~6.2~8.5~9.5
10 ~6.0~6.5~9.8~10.5
20 ~6.0~6.8~10.2~11.0
50 ~6.0~7.0~10.5~11.5

Note: This data is synthesized from published studies and represents a typical dose-dependent growth enhancement.

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient M9 Minimal Medium

This protocol describes the preparation of M9 minimal medium with reduced iron content, suitable for studying iron-dependent bacterial growth.

Materials:

  • Milli-Q or equivalent high-purity water

  • Chelex 100 resin

  • 5x M9 salts solution (chelex-treated)

  • 2 M MgSO₄ (chelex-treated)

  • 1 M CaCl₂ (chelex-treated)

  • 20% (w/v) Glucose solution (chelex-treated)

  • 0.2% (w/v) Casamino acids solution (chelex-treated, optional)

  • 1 M Thiamine (Vitamin B1) solution

  • Sterile, acid-washed glassware or sterile plasticware

Procedure:

  • Chelex Treatment of Solutions:

    • To remove contaminating iron, stir all aqueous solutions (except for CaCl₂ and MgSO₄ which can be made with chelexed water) with 10% (w/v) Chelex 100 resin for at least 1 hour at room temperature.

    • Filter-sterilize the solutions to remove the resin.

  • Preparation of 1 L of 1x Iron-Deficient M9 Medium:

    • To 700 ml of sterile, chelex-treated Milli-Q water, add:

      • 200 ml of 5x M9 salts solution

      • 2 ml of 2 M MgSO₄

      • 100 µl of 1 M CaCl₂

      • 20 ml of 20% glucose

      • (Optional) 10 ml of 0.2% casamino acids

      • 1 ml of 1 M Thiamine

    • Bring the final volume to 1 L with sterile, chelex-treated Milli-Q water.

    • Mix thoroughly. The medium is now ready for use.

Protocol 2: Supplementation of Bacterial Growth Medium with this compound

This protocol details the procedure for supplementing iron-deficient medium with this compound to assess its impact on bacterial growth.

Materials:

  • Prepared iron-deficient M9 minimal medium (from Protocol 1)

  • Pure this compound (commercially available or purified)

  • Sterile Milli-Q water or an appropriate solvent for this compound

  • Bacterial strain of interest (e.g., an this compound synthesis mutant like E. coli entE)

  • Sterile culture tubes or a 96-well microplate

  • Incubator with shaking capabilities

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a sterile solvent (e.g., sterile Milli-Q water or DMSO, depending on the supplier's instructions).

    • Filter-sterilize the stock solution if necessary.

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the desired bacterial strain in a standard rich medium (e.g., LB broth).

    • Pellet the cells by centrifugation.

    • Wash the cell pellet twice with sterile iron-deficient M9 medium to remove residual iron and components of the rich medium.

    • Resuspend the final pellet in iron-deficient M9 medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.

  • Growth Assay Setup:

    • In sterile culture vessels (e.g., tubes or wells of a microplate), add the iron-deficient M9 medium.

    • Add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 20, 50 µM). Include a no-enterobactin control.

    • Inoculate each vessel with the prepared bacterial suspension to a final starting OD₆₀₀ of ~0.005.

  • Incubation and Growth Monitoring:

    • Incubate the cultures at 37°C with shaking (e.g., 200 rpm).

    • Monitor bacterial growth over a period of 24-48 hours by measuring the OD₆₀₀ at regular intervals.

    • For a more precise quantification of viable cells, at specific time points, perform serial dilutions of the cultures and plate on rich agar medium to determine the Colony Forming Units per milliliter (CFU/ml).

Conclusion

The protocols and data presented here provide a framework for utilizing this compound as a defined iron source in bacterial growth media. This approach is invaluable for researchers investigating bacterial iron acquisition, the role of siderophores in pathogenesis, and for the screening and characterization of antimicrobial agents that target these essential pathways. The provided diagrams offer a clear visualization of the underlying biological processes and the experimental design, facilitating a deeper understanding and successful implementation of these techniques in the laboratory.

References

Application Notes and Protocols for In Vitro Testing of Enterobactin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antibacterial activity of enterobactin, a key siderophore in many Gram-negative bacteria. Understanding the antibacterial potential of this compound and its derivatives is crucial for the development of novel antimicrobial strategies.

Introduction

This compound is a high-affinity siderophore produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium to acquire iron, an essential nutrient for their growth and survival.[1][2] By sequestering iron from the host environment, this compound plays a critical role in bacterial pathogenesis.[2][3] The very mechanism that makes this compound vital for bacteria—its strong iron-chelating capability—can also be exploited for antimicrobial purposes.[3][4] This has led to the exploration of this compound and its conjugates as potential antibacterial agents, employing a "Trojan Horse" strategy to deliver cytotoxic agents into bacterial cells.[5][6][7]

This document outlines the protocols for determining the antibacterial efficacy of this compound, primarily through the Minimum Inhibitory Concentration (MIC) assay.

Principle of the Assay

The antibacterial activity of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8][9][10] This is a quantitative method that allows for the comparison of the potency of different compounds.[10] For this compound, the assay is often performed under iron-limiting conditions to induce the expression of the bacterial iron uptake machinery, which is essential for the internalization of the this compound-iron complex.[11][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is adapted from standard MIC assay guidelines and is specifically tailored for testing this compound and its conjugates.

Materials:

  • This compound (or this compound conjugate)

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium[13]

  • Iron-chelating agent (e.g., 2,2'-dipyridyl (DP)) to create iron-limiting conditions[11]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh CAMHB.[8][13]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[13]

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate to achieve a range of desired concentrations.

  • Assay Setup:

    • To create iron-limiting conditions, supplement the growth medium with an iron chelator like 200 µM 2,2'-dipyridyl (DP).[11]

    • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well.

    • Include the following controls in your plate setup:

      • Positive Control: Wells containing only the bacterial inoculum in the growth medium (no this compound).

      • Negative Control: Wells containing only the growth medium (no bacteria) to check for contamination.

  • Incubation:

    • Incubate the 96-well plate at 37°C for 16-24 hours.[8]

  • Data Collection and Interpretation:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[8]

    • Alternatively, bacterial growth can be quantified by measuring the OD₆₀₀ of each well using a microplate reader. The MIC can be defined as the lowest concentration that inhibits bacterial growth to a certain percentage (e.g., 50% or 90%) of the positive control.[13]

Data Presentation

The following tables summarize the antibacterial activity of this compound and its conjugates from various studies.

Table 1: Antibacterial Activity of this compound and Salmochelin S4 against Staphylococcus aureus

CompoundS. aureus StrainIC₅₀ (µM)
This compoundATCC 259235-10
Salmochelin S4ATCC 259232-5

Data sourced from[13]. IC₅₀ is the concentration that inhibits 50% of bacterial growth.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound-Ampicillin/Amoxicillin Conjugates against various E. coli strains under iron-limiting conditions

CompoundE. coli StrainMIC (nM)Fold Improvement vs. Parent Antibiotic
Ent-AmpicillinATCC 25922100100
Ent-AmoxicillinATCC 25922100100
Ent-AmpicillinUTI89100100
Ent-AmoxicillinUTI89100100
Ent-AmpicillinCFT073101000
Ent-AmoxicillinCFT073101000
Ent-AmpicillinH9049100100
Ent-AmoxicillinH9049100100

Data sourced from[11][14]. Assays were performed in 50% MHB medium supplemented with 200 μM DP.

Visualization

This compound-Mediated Iron Uptake Pathway in E. coli

The following diagram illustrates the mechanism by which E. coli takes up iron using this compound. This pathway is the target for the "Trojan Horse" antibiotic delivery strategy.

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ent This compound FeEnt [Fe(Ent)]³⁻ Ent->FeEnt Chelates Fe3 Fe³⁺ Fe3->FeEnt FepA FepA FeEnt->FepA Binds FepB FepB FepA->FepB Transport FepCDG FepC, D, G (ABC Transporter) FepB->FepCDG Transport Fes Fes (Esterase) FepCDG->Fes Transport Fe2 Fe²⁺ Fes->Fe2 Releases Metabolism Bacterial Metabolism Fe2->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

General Workflow for MIC Assay

The following diagram outlines the key steps in performing a Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow A Prepare Bacterial Inoculum (5 x 10⁵ CFU/mL) C Add Bacterial Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 16-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Data Analysis and Reporting E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Studying Enterobactin Uptake in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to scavenge ferric iron (Fe³⁺) from the environment. The uptake of the iron-enterobactin complex is a critical process for bacterial survival and pathogenesis, making it an attractive target for the development of novel antimicrobial agents. This document provides detailed protocols for studying this compound uptake in bacteria, including methods for detecting and quantifying siderophore production, measuring iron uptake, and assessing the biological activity of this compound.

Key Proteins and Regulation

The uptake of ferric this compound is a multi-step process mediated by a series of proteins. The expression of the genes involved in this compound biosynthesis (ent operon) and transport (fep genes) is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of these genes. Under iron-limiting conditions, the repression is lifted, allowing for the synthesis of the this compound machinery.

The key proteins involved in ferric this compound uptake are:

  • FepA: An outer membrane receptor that specifically binds the ferric-enterobactin complex.[1]

  • TonB complex (TonB-ExbB-ExbD): An inner membrane complex that transduces energy from the proton motive force to FepA, facilitating the translocation of the ferric-enterobactin complex across the outer membrane.[1][2][3]

  • FepB: A periplasmic binding protein that captures the ferric-enterobactin complex after its transport across the outer membrane and delivers it to the inner membrane transporter.

  • FepC, FepD, FepG: Components of an ABC transporter in the inner membrane that actively transport the ferric-enterobactin complex into the cytoplasm.

  • Fes: A cytoplasmic esterase that cleaves the this compound molecule to release the iron.

Data Presentation

Quantitative Data on Ferric this compound Uptake

The following table summarizes key quantitative parameters related to the interaction and transport of ferric this compound in E. coli.

ParameterProteinValueOrganismReference
Binding Affinity (Kd) FepA< 0.2 nM - 20 nME. coli[4][5][6]
FepB~15 - 135 nME. coli[7]
Transport Kinetics (Km) FepA14 - 82 nME. coli[4]
Maximum Transport Velocity (Vmax) FepA18 - 70 pmol/min/10⁹ cellsE. coli[4]
Turnover Number FepA~5/minE. coli[8]
Cellular Concentration FepA~35,000 molecules/cellE. coli[8]
TonB~1,000 molecules/cellE. coli[8]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound Production using Chrome Azurol S (CAS) Assay

This protocol describes a universal colorimetric method to detect and quantify siderophore production. The assay is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

  • CAS assay solution

  • Iron-limited growth medium (e.g., M9 minimal medium with 200 µM 2,2'-dipyridyl)

  • Bacterial culture

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Solution 3: Dissolve 30.24 g of piperazine in 800 ml of deionized water and adjust the pH to 5.6 with concentrated HCl. Bring the final volume to 1 L.

    • Solution 4 (FeCl₃ solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly add Solution 1 to Solution 3 while stirring, followed by the slow addition of Solution 2.

    • Finally, add 10 ml of Solution 4 dropwise while stirring vigorously. The final solution will be blue. Autoclave and store in the dark.

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain of interest in an iron-limited medium.

    • Incubate at the optimal temperature with shaking until the desired growth phase (e.g., late exponential or stationary phase) is reached.

  • CAS Assay (Liquid Format):

    • Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the cell-free supernatant.

    • In a 96-well plate, mix 100 µl of the supernatant with 100 µl of the CAS assay solution.[9]

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm. A decrease in absorbance (color change from blue to orange/purple) indicates the presence of siderophores.

  • Quantification:

    • Siderophore production can be quantified as a percentage of siderophore units relative to a reference (uninoculated medium).

    • % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

Protocol 2: ⁵⁹Fe-Enterobactin Uptake Assay

This protocol measures the direct uptake of iron into bacterial cells using radiolabeled ferric this compound.

Materials:

  • Bacterial strain of interest

  • Iron-limited growth medium

  • ⁵⁹FeCl₃

  • Purified this compound

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • 0.1 M Tris-HCl buffer (pH 7.4)

  • 0.5 M NaOH

Procedure:

  • Preparation of ⁵⁹Fe-Enterobactin:

    • Mix a 10-fold molar excess of this compound with ⁵⁹FeCl₃ in a suitable buffer (e.g., Tris-HCl) and incubate for 1 hour at room temperature to allow complex formation.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain in an iron-limited medium overnight to induce the this compound uptake system.

    • Harvest the cells by centrifugation and wash them twice with an appropriate buffer (e.g., M9 salts).

    • Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Uptake Assay:

    • Initiate the uptake assay by adding a known concentration of ⁵⁹Fe-enterobactin to the cell suspension.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension.

    • Immediately filter the aliquots through a 0.45 µm nitrocellulose filter and wash the filter twice with cold buffer to remove extracellular ⁵⁹Fe-enterobactin.

    • Alternatively, stop the reaction by adding a large volume of cold stop buffer (e.g., M9 salts with 1 mM non-radioactive FeCl₃) and pellet the cells by centrifugation.

  • Measurement of Radioactivity:

    • Place the filters or cell pellets into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of ⁵⁹Fe uptake can be calculated based on the specific activity of the ⁵⁹Fe-enterobactin.

Protocol 3: Growth Promotion Assay

This assay assesses the ability of a strain to utilize this compound as an iron source. It is particularly useful for characterizing mutants defective in this compound uptake.

Materials:

  • Siderophore biosynthesis mutant (e.g., entA mutant) or uptake mutant (e.g., fepA mutant)

  • Iron-chelated agar plates (e.g., M9 minimal agar containing 200 µM 2,2'-dipyridyl)

  • Purified this compound or a wild-type strain that produces this compound

  • Sterile filter paper discs

Procedure:

  • Plate Preparation:

    • Prepare iron-chelated agar plates.

    • Spread a lawn of the mutant bacterial strain on the surface of the agar plates.

  • Assay Setup:

    • Place a sterile filter paper disc in the center of the inoculated plate.

    • Spot a known amount of purified this compound onto the filter paper disc.

    • As a positive control, a wild-type strain can be streaked near the mutant strain to test for cross-feeding.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for 24-48 hours.

    • Observe for a zone of growth around the filter paper disc or the wild-type streak. The presence of a growth zone indicates that the mutant strain can utilize the supplied this compound.

Mandatory Visualization

Signaling Pathway of this compound Uptake Regulation

Enterobactin_Regulation cluster_iron_status Iron Status High_Iron High Iron Fe_Fur Fe-Fur Complex High_Iron->Fe_Fur activates Low_Iron Low Iron Fur Fur Protein Low_Iron->Fur inactivates Fur->Fe_Fur ent_operon ent Operon (this compound Synthesis) Fe_Fur->ent_operon represses fep_genes fep Genes (this compound Transport) Fe_Fur->fep_genes represses This compound This compound ent_operon->this compound produces FepA FepA Receptor fep_genes->FepA produces

Caption: Regulation of this compound synthesis and transport by iron status via the Fur protein.

Experimental Workflow for Studying this compound Uptake

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Bacterial Culture in Iron-Limited Medium Supernatant Collect Supernatant Culture->Supernatant Cells Harvest & Wash Cells Culture->Cells CAS CAS Assay (Quantify Siderophore) Supernatant->CAS Uptake 59Fe-Uptake Assay (Measure Iron Transport) Cells->Uptake Growth Growth Promotion Assay (Assess Bioactivity) Cells->Growth Data_CAS Absorbance Measurement CAS->Data_CAS Data_Uptake Scintillation Counting Uptake->Data_Uptake Data_Growth Zone of Growth Growth->Data_Growth

Caption: General experimental workflow for the analysis of this compound production and uptake.

References

Chemoenzymatic Synthesis of Enterobactin Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enterobactin conjugates. This compound, a siderophore with an exceptionally high affinity for ferric iron, is utilized by various bacteria for iron acquisition.[1] This inherent transport mechanism can be exploited to deliver therapeutic agents into bacterial cells, a strategy often referred to as a "Trojan Horse" approach. The chemoenzymatic methods described herein offer a versatile and efficient route to producing novel this compound-based conjugates for applications in drug delivery and bacterial detection.

Overview of Chemoenzymatic Synthesis

The synthesis of this compound conjugates can be broadly divided into two key stages: the enzymatic synthesis of the this compound scaffold or its precursors, and the chemical conjugation of a molecule of interest. The enzymatic approach leverages the natural biosynthetic pathway of this compound, employing enzymes such as EntE, EntB, and EntF to assemble the core structure from simple precursors.[2] This is often followed by chemical modification to introduce a functional group for conjugation.

A particularly efficient method is the one-pot chemoenzymatic synthesis, which combines enzymatic and chemical steps in a single reaction vessel, minimizing purification steps and improving overall yield.[3]

Data Presentation

Antibacterial Activity of this compound-Antibiotic Conjugates

The conjugation of antibiotics to this compound can significantly enhance their efficacy against Gram-negative bacteria that utilize the this compound uptake pathway. This is particularly effective under iron-limiting conditions, which mimic the host environment and induce the expression of siderophore transport systems.

ConjugateAntibioticBacterial StrainMIC (μg/mL) - Iron-RichMIC (μg/mL) - Iron-LimitedFold ImprovementReference
Ent-Ampicillin AmpicillinE. coli CFT073>1000.01>1000[4]
Ent-Amoxicillin AmoxicillinE. coli CFT073>1000.01>1000[4]
(AcO)EntKL-SS-Muraymycin Muraymycin analogueE. coli ΔtolC>1009.0>11[5]
Vancomycin-Teixobactin Conjugate Vancomycin & TeixobactinMRSA4N/AN/A
Ent-Cephalexin CephalexinE. coli K-12>1000.1>1000
Ent-Meropenem MeropenemE. coli ATCC 35218 (β-lactamase producer)10.110

MIC: Minimum Inhibitory Concentration. Data presented is a summary from cited literature and may have been determined under varying experimental conditions.

Experimental Protocols

Protocol 1: Expression and Purification of this compound Biosynthesis Enzymes (EntB, EntE, EntF)

This protocol describes the overexpression and purification of the E. coli enzymes EntB, EntE, and EntF, which are essential for the chemoenzymatic synthesis of this compound.

Materials:

  • E. coli BL21(DE3) cells transformed with expression plasmids for His-tagged EntB, EntE, or EntF.

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP).

  • Ni-NTA resin.

  • Wash Buffer (50 mM Tris, 150 mM NaCl, 30 mM imidazole, pH 7.9).

  • Elution Buffer (50 mM Tris, 150 mM NaCl, 300 mM imidazole, pH 7.9).

  • Amicon Ultra centrifugal filters.

Procedure:

  • Inoculate a 1 L culture of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli BL21(DE3) cells.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 2-second on/off pulses for a total of 5 minutes).

  • Clarify the lysate by centrifugation at 80,000 x g for 1 hour at 4°C.

  • Incubate the supernatant with 3 mL of pre-equilibrated Ni-NTA resin on a rotator for 1 hour at 4°C.

  • Wash the resin three times with 15 mL of Wash Buffer.

  • Elute the protein three times with 5 mL of Elution Buffer.

  • Pool the elution fractions and concentrate the protein using an Amicon Ultra centrifugal filter.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Verify the purity of the enzyme by SDS-PAGE.

Protocol 2: One-Pot Chemoenzymatic Synthesis of a Functionalized this compound Analogue

This protocol describes a facile, one-pot method for synthesizing a monoglucosylated and functionalized this compound analogue that can be used for subsequent conjugation.[3]

Materials:

  • 2,3-dihydroxybenzoic acid (DHBA)

  • L-Serine

  • ATP

  • UDP-Glucose

  • Magnesium Chloride (MgCl₂)

  • TCEP-HCl

  • Tris Buffer (75 mM, pH 7.5)

  • Purified EntE, EntB, EntF, and a glucosyltransferase (e.g., IroB).

  • Functionalizing reagent (e.g., an azide- or alkyne-containing linker for click chemistry).

Procedure:

  • In a reaction vessel, combine 500 μM this compound (or its precursors DHBA and L-Serine), 3 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl in 75 mM Tris buffer (pH 7.5).

  • Add the purified enzymes: 1 μM of the glucosyltransferase (e.g., IroB) and appropriate concentrations of EntE, EntB, and EntF.

  • Incubate the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion of the enzymatic reactions, add the functionalizing reagent to the mixture.

  • Allow the chemical functionalization reaction to proceed (time and temperature will depend on the specific chemistry used).

  • Purify the final functionalized monoglucosylated this compound conjugate using preparative HPLC.

Protocol 3: Chemical Conjugation of an Antibiotic to a Functionalized this compound Analogue

This protocol provides a general procedure for conjugating an antibiotic, such as ampicillin, to a functionalized this compound scaffold.[4]

Materials:

  • Functionalized this compound analogue (e.g., Ent-PEG3-N₃).

  • Antibiotic with a complementary functional group (e.g., alkyne-modified ampicillin).

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) for click chemistry.

  • Solvent (e.g., a mixture of DMSO and water).

Procedure:

  • Dissolve the functionalized this compound analogue and the modified antibiotic in the chosen solvent system.

  • Add the copper(I) catalyst components to initiate the click reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC-MS.

  • Upon completion, purify the this compound-antibiotic conjugate by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 4: Coupled Enzyme Assay for this compound Synthetase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of the this compound synthetase enzymes (EntE, EntB, EntF) by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.[6]

Materials:

  • Reaction Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂).

  • Chorismate

  • L-Serine

  • ATP

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Purified EntC, EntB, and EntE.

Procedure:

  • Prepare a reaction mixture containing 0.05–10 μM EntC, 0.05–10 μM EntB, 1.5 U/mL LDH, and 0.35 mM NADH in Reaction Buffer.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding chorismate.

  • Continuously monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the consumption of NADH.

  • Calculate the initial velocity from the linear portion of the curve.

Visualizations

This compound Biosynthesis Pathway

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB_precursor 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB_precursor EntB DHB 2,3-Dihydroxybenzoate (DHB) DHB_precursor->DHB EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntE, EntB This compound This compound DHB_Ser->this compound EntF (cyclization) L_Serine L-Serine L_Serine->DHB_Ser

Caption: Biosynthetic pathway of this compound in E. coli.[2]

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Conjugation precursors Precursors (DHBA, L-Serine, ATP, UDP-Glucose) functionalized_ent Functionalized this compound Analogue precursors->functionalized_ent One-pot reaction enzymes Enzymes (EntE, EntB, EntF, Glucosyltransferase) enzymes->functionalized_ent conjugate This compound Conjugate functionalized_ent->conjugate Click Chemistry moi Molecule of Interest (e.g., Antibiotic) moi->conjugate

Caption: General workflow for chemoenzymatic synthesis.

This compound Uptake and Iron Release Pathway

Enterobactin_Uptake cluster_extracellular Extracellular cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Ent_Fe Ferric this compound (Fe-Ent) FepA FepA Receptor Ent_Fe->FepA FepB FepB FepA->FepB TonB-dependent transport ABC_transporter FepCDG (ABC Transporter) FepB->ABC_transporter Fes Fes (Esterase) ABC_transporter->Fes Iron_release Iron Release (Fe²⁺) Fes->Iron_release DHBS DHB-Serine Fes->DHBS

Caption: this compound uptake and iron release in E. coli.[1][7]

References

Application Notes and Protocols for the Solid-Phase Synthesis of Enterobactin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the solid-phase synthesis (SPS) of enterobactin and its analogs. The methodologies described herein are designed to be a valuable resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in exploring siderophore-mediated iron uptake for various applications, including the development of novel antimicrobial agents.

This compound, a cyclic tris-catecholate siderophore produced by many Gram-negative bacteria, exhibits an exceptionally high affinity for ferric iron (Fe³⁺)[1]. This remarkable chelating ability plays a crucial role in bacterial survival and virulence by facilitating iron acquisition from the host environment. The specific recognition and transport of the ferric-enterobactin complex by bacterial outer membrane receptors make this pathway an attractive target for the development of "Trojan horse" strategies, where antimicrobial agents are conjugated to this compound analogs to gain entry into bacterial cells.

Solid-phase synthesis offers a robust and efficient platform for the preparation of this compound analogs, allowing for systematic modifications to the this compound scaffold to probe structure-activity relationships and to attach various cargo molecules.

Data Presentation

The following table summarizes the yields of various this compound analogs synthesized using solid-phase methodologies. The data is compiled from published literature to provide a comparative overview of the efficiency of different synthetic strategies.

Analog Name/DescriptionScaffold/Core StructureChelating UnitsOverall Yield (%)PurityReference
Analog 1 L-2,3-diaminopropionic acidMono-catecholModest>95% (RP-HPLC)Zamora et al.
Analog 2 Dimer of L-2,3-diaminopropionic acidBis-catecholModest>95% (RP-HPLC)Zamora et al.
HEHC Analog Series Peptide backboneHybrid Hydroxamate/CatecholateNot explicitly stated>95% (RP-HPLC)Nodwell & Britton

Note: "Modest" yields were reported in the primary literature without a specific percentage. Further optimization may be required to improve synthetic efficiency.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the solid-phase synthesis of this compound analogs, primarily based on the work of Zamora et al.

Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the first protected amino acid building block onto the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-L-Dap(Alloc)-OH (or other appropriate protected amino acid)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20-30 minutes at room temperature with gentle agitation.

  • In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (1.5 eq) in anhydrous DCM.

  • Add DIPEA (5.0 eq) to the dissolved amino acid solution.

  • Drain the DCM from the swelled resin and add the amino acid/DIPEA solution to the resin.

  • Shake the reaction mixture for 1-2 hours at room temperature.

  • To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Iterative Coupling and Deprotection Cycle

This protocol outlines the steps for elongating the peptide chain on the solid support.

Materials:

  • Resin-bound peptide

  • Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane (for Alloc deprotection)

  • DMF, anhydrous

  • DCM, anhydrous

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for an additional 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

Coupling Step:

  • In a separate vial, pre-activate the Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes.

  • Add the activated solution to the deprotected resin-bound peptide.

  • Shake the reaction for 1-2 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

Alloc Deprotection (if applicable):

  • Wash the resin with anhydrous DCM.

  • Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM.

  • Shake for 30 minutes at room temperature.

  • Wash the resin with DCM (5x) and DMF (3x).

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the release of the synthesized analog from the solid support and the removal of remaining protecting groups.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the product by reverse-phase HPLC.

Mandatory Visualizations

This compound Iron Uptake Pathway in E. coli

enterobactin_pathway_ecoli cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe_Ent Fe(III)-Enterobactin FepA FepA Fe_Ent->FepA Binding Fe_Ent_peri Fe(III)-Enterobactin FepA->Fe_Ent_peri Transport TonB_complex TonB-ExbB-ExbD (Energy Transduction) FepA->TonB_complex FepB FepB Fe_Ent_peri->FepB Binding FepD_FepG FepD/FepG (Permease) FepB->FepD_FepG Delivery TonB_complex->FepA Energizes Fe_Ent_cyto Fe(III)-Enterobactin FepD_FepG->Fe_Ent_cyto Transport FepC FepC (ATPase) FepC->FepD_FepG ATP Hydrolysis Fes Fes (Esterase) Fe_Ent_cyto->Fes Hydrolysis Fe_free Fe(III) + 3 DHBS Fes->Fe_free Fe_reduced Fe(II) Fe_free->Fe_reduced Reduction

Caption: Ferric-enterobactin uptake pathway in Escherichia coli.

This compound Iron Uptake Pathway in Campylobacter jejuni

enterobactin_pathway_cjejuni cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe_Ent Fe(III)-Enterobactin CfrA CfrA Fe_Ent->CfrA Binding Fe_Ent_peri Fe(III)-Enterobactin CfrA->Fe_Ent_peri Transport Cee Cee (Esterase) Fe_Ent_peri->Cee Hydrolysis Fe_DHBS Fe(III)-DHBS fragments Cee->Fe_DHBS CeuE CeuE Fe_DHBS->CeuE Binding CeuBCD CeuBCD (ABC Transporter) CeuE->CeuBCD Delivery Fe_cyto Fe(III) release CeuBCD->Fe_cyto Transport sps_workflow Start Start: 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Start->Swell Load Load First Protected Building Block Swell->Load Cap Cap Unreacted Sites (DCM/MeOH/DIPEA) Load->Cap Deprotect Fmoc or Alloc Deprotection Cap->Deprotect Couple Couple Next Building Block Deprotect->Couple Cycle Repeat Deprotection and Coupling Couple->Cycle Cycle->Deprotect Next cycle Final_Deprotect Final Deprotection (if necessary) Cycle->Final_Deprotect Final cycle Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify End Final Product: This compound Analog Purify->End

References

Application Notes and Protocols for Labeling Enterobactin for Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin (Ent) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment. The remarkable efficiency of the this compound-mediated iron transport system makes it an attractive target for the development of novel antimicrobial agents. By attaching probes to this compound, researchers can elucidate the mechanisms of its transport across the bacterial cell envelope and screen for molecules that inhibit this essential nutrient uptake pathway. These application notes provide detailed protocols for the fluorescent labeling, radiolabeling, and biotinylation of this compound analogs to facilitate transport studies.

Methods for Labeling this compound Analogs

Direct labeling of native this compound is challenging due to the lack of suitable functional groups. A more effective strategy involves the synthesis of an this compound analog that incorporates a reactive handle, such as a primary amine, for conjugation. A biomimetic analog, EntKL, has been developed for this purpose, featuring an amino group on its backbone that is amenable to labeling without significantly compromising its recognition by bacterial uptake machinery.[1][2]

Fluorescent Labeling of this compound Analog (EntKL)

Fluorescently labeled this compound is a powerful tool for visualizing its interaction with bacterial cells and quantifying uptake using techniques like fluorescence microscopy and flow cytometry.[3][4] Rhodamine dyes are a common choice due to their photostability and bright fluorescence.[5]

Protocol: Synthesis of Rhodamine-Labeled EntKL (Rh-EntKL)

This protocol describes the conjugation of an amine-reactive rhodamine dye (e.g., 6-Carboxy-X-Rhodamine, NHS ester) to the primary amine of the EntKL analog.[5][6][7]

Materials:

  • EntKL (synthesized with a primary amine handle)

  • 6-Carboxy-X-Rhodamine, N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Triethylamine (TEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Preparation of EntKL: Dissolve EntKL in anhydrous DMF to a final concentration of 10 mM.

  • Preparation of Rhodamine NHS Ester: Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • To the EntKL solution, add a 1.5-fold molar excess of the dissolved rhodamine NHS ester.

    • Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4 hours in the dark.

  • Purification:

    • Purify the reaction mixture by RP-HPLC on a C18 column.[8]

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.

    • Collect fractions and identify the Rh-EntKL conjugate by monitoring the absorbance at the excitation maximum of the rhodamine dye (around 575 nm).

  • Characterization:

    • Confirm the identity and purity of the Rh-EntKL conjugate by mass spectrometry.[9]

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis EntKL EntKL Analog (with amine handle) Reaction Reaction Mixture (DMF, TEA) EntKL->Reaction Dissolve Rhodamine Rhodamine-NHS Ester Rhodamine->Reaction Add HPLC RP-HPLC Reaction->HPLC Purify MS Mass Spectrometry HPLC->MS Characterize

Caption: Workflow for the synthesis and purification of a fluorescently labeled this compound analog.

Radiolabeling of this compound

Radiolabeling with isotopes such as ⁵⁵Fe or ⁵⁹Fe allows for highly sensitive and quantitative measurements of this compound transport and binding.[10][11]

Protocol: Preparation of ⁵⁹Fe-Labeled this compound (⁵⁹Fe-Ent)

This protocol details the formation of the ferric this compound complex using ⁵⁹FeCl₃.[10]

Materials:

  • Purified this compound

  • ⁵⁹FeCl₃ in 0.1 M HCl

  • Anhydrous methanol

  • 0.5 M Sodium phosphate buffer, pH 7.4

  • Sephadex LH-20 chromatography column

Procedure:

  • Complex Formation:

    • In a microcentrifuge tube, mix an equimolar amount of purified this compound (dissolved in methanol) with ⁵⁹FeCl₃.

    • Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Purification:

    • Add 100 µL of 0.5 M sodium phosphate buffer to the reaction mixture.

    • Apply the mixture to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the ⁵⁹Fe-Ent complex with methanol. The colored complex will separate from unreacted components.

  • Quantification:

    • Measure the radioactivity of the purified ⁵⁹Fe-Ent using a gamma counter.

    • Determine the specific activity (e.g., in Ci/mol) based on the known amount of this compound and the measured radioactivity.

Transport Assay using ⁵⁹Fe-Ent

This protocol describes a typical transport assay to measure the uptake of ⁵⁹Fe-Ent into bacterial cells.[10][12]

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-deficient growth medium (e.g., MOPS minimal medium)

  • Purified ⁵⁹Fe-Ent

  • 0.1 M LiCl

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an iron-deficient medium to induce the expression of this compound transporters.

  • Uptake Assay:

    • Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed iron-deficient medium.

    • Initiate the transport assay by adding ⁵⁹Fe-Ent to the cell suspension at various concentrations.

    • Incubate the cells at 37°C with shaking.

    • At specific time points, remove aliquots of the cell suspension and filter them through a 0.45 µm nitrocellulose membrane.

    • Wash the filters rapidly with 0.1 M LiCl to remove non-specifically bound ⁵⁹Fe-Ent.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of uptake (e.g., in pmol/10⁹ cells/min).

Ferric this compound Transport Pathway

Enterobactin_Transport_Pathway cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm FeEnt Ferric this compound (Fe³⁺-Ent) FepA FepA Receptor FeEnt->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Delivery TonB TonB-ExbB-ExbD Complex TonB->FepA Energy Transduction Fes Fes (Esterase) FepCDG->Fes Transport Iron Fe²⁺ Fes->Iron Iron Release (Hydrolysis & Reduction)

Caption: Schematic of the ferric this compound uptake pathway in E. coli.

Biotinylation of this compound Analog (EntKL)

Biotinylation of this compound allows for its detection and purification using avidin or streptavidin-based affinity methods. This is useful for pull-down assays to identify this compound-binding proteins.

Protocol: Synthesis of Biotinylated EntKL (Biotin-EntKL)

This protocol describes the conjugation of an amine-reactive biotin derivative (e.g., NHS-Biotin) to the primary amine of the EntKL analog.[13][14][15]

Materials:

  • EntKL (synthesized with a primary amine handle)

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium phosphate buffer, pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25)

  • Mass spectrometer

Procedure:

  • Preparation of EntKL: Dissolve EntKL in 0.1 M sodium phosphate buffer, pH 7.2-7.5, to a concentration of 1-10 mg/mL.

  • Preparation of NHS-Biotin: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 20 mg/mL.[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-Biotin to the EntKL solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification:

    • Remove excess, unreacted NHS-Biotin by passing the reaction mixture through a desalting column.[13]

  • Characterization:

    • Confirm the successful biotinylation of EntKL by mass spectrometry, looking for the expected mass shift.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from transport studies using labeled this compound and its analogs.

Table 1: Binding Affinity and Transport Kinetics of Ferric this compound and Analogs in E. coli

CompoundBacterial StrainKd (nM)Km (µM)Vmax (pmol/10⁹ cells/min)Reference
Fe-EnterobactinE. coli BN1071~200.41~100[10]
Fe-enantio-EnterobactinE. coli BN1071~20--[10]
Fe-TRENCAME. coli BN1071~200.37~50[10]
Fe-EnterobactinE. coli K-12-0.3120[11]
⁵⁹Fe-EnterobactinN. gonorrhoeae FA1090~5000--[18]

Table 2: Uptake of ⁵⁹Fe-Enterobactin in E. coli Strains

StrainRelevant Genotype⁵⁹Fe-Ent Uptake (relative to wild-type)Reference
Wild-type-100%[10][12]
fepA mutantDefective in outer membrane receptorGreatly reduced[12][19]
fepB mutantDefective in periplasmic binding proteinSignificantly reduced[18]
fes mutantDefective in cytoplasmic esteraseNormal initial uptake, but impaired iron release[19]
tonB mutantDefective in energy transductionGreatly reduced[18]

Conclusion

The methods described provide a comprehensive toolkit for researchers studying this compound-mediated iron transport. The choice of label will depend on the specific experimental goals. Fluorescent labels are ideal for imaging and high-throughput screening, radiolabels provide the highest sensitivity for quantitative transport assays, and biotinylation is well-suited for affinity-based purification and interaction studies. The use of a synthetic this compound analog with a dedicated attachment point, such as EntKL, is highly recommended to ensure efficient and specific labeling while preserving biological activity.

References

Using Enterobactin to Elucidate Siderophore-Mediated Iron Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing enterobactin, a high-affinity siderophore, to study microbial iron acquisition. These methodologies are critical for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that target iron uptake pathways.

Introduction to this compound-Mediated Iron Uptake

Iron is an essential nutrient for most living organisms, playing a crucial role in various metabolic processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many pathogenic bacteria synthesize and secrete high-affinity iron chelators called siderophores. This compound, primarily produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, is the most potent siderophore known, with an exceptionally high affinity for ferric iron (Fe³⁺) (K = 10⁵² M⁻¹)[1]. This allows bacteria to scavenge iron from host iron-binding proteins like transferrin and lactoferrin[2][3].

The this compound-mediated iron uptake system is a well-characterized example of a TonB-dependent transport process across the outer membrane of Gram-negative bacteria. The ferric-enterobactin complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][4]. The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex[3]. Once in the periplasm, the ferric-enterobactin complex is bound by the periplasmic protein FepB and transported across the inner membrane by an ABC transporter consisting of FepD, FepG, and the ATPase FepC[1][5]. Finally, in the cytoplasm, the iron is released from this compound through hydrolysis of the siderophore by the ferric this compound esterase, Fes[6]. The production of this compound is tightly regulated by the ferric uptake regulator (Fur) protein, which represses the transcription of this compound biosynthesis and transport genes in iron-replete conditions[2][6].

Key Experiments and Protocols

Radiolabeled Iron Uptake Assay

This assay directly measures the transport of iron into bacterial cells mediated by this compound, using radiolabeled iron such as ⁵⁵Fe or ⁵⁹Fe.

Objective: To quantify the rate of this compound-mediated iron uptake.

Protocol:

  • Preparation of Radiolabeled Ferric-Enterobactin:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, mix equimolar amounts of this compound and FeCl₃.

    • Add ⁵⁹FeCl₃ to the mixture.

    • Incubate at room temperature for 1-2 hours to allow complex formation[2].

    • Purify the ⁵⁹Fe-enterobactin complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography[2].

  • Bacterial Cell Culture:

    • Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., LB broth).

    • Subculture the cells into an iron-deficient minimal medium (e.g., MOPS minimal medium) to induce the expression of siderophore uptake systems[2].

    • Grow the culture at 37°C with aeration to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Iron Uptake Assay:

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., ice-cold MOPS medium).

    • Resuspend the cells in the same buffer to a desired cell density.

    • Initiate the uptake experiment by adding the ⁵⁹Fe-enterobactin complex to the cell suspension at various concentrations.

    • Incubate the mixture at 37°C with shaking.

    • At specific time points, take aliquots of the cell suspension and filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

    • Wash the filter rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of iron taken up by the cells (in pmol) at each time point.

    • Plot the iron uptake over time to determine the initial rate of transport.

    • Transport rates are typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells[2].

Bacterial Growth Promotion Assay

This assay assesses the ability of this compound to support bacterial growth in an iron-limited environment.

Objective: To determine if this compound can be utilized as an iron source by a specific bacterial strain.

Protocol:

  • Preparation of Iron-Deficient Medium:

    • Prepare a minimal medium (e.g., M9 minimal medium) and treat it with an iron chelator like 2,2'-dipyridyl to remove any contaminating iron.

    • Alternatively, use a commercially available iron-deficient medium.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain overnight in an iron-rich medium.

    • Wash the cells multiple times with an iron-free saline solution to remove any stored iron.

    • Resuspend the cells in the iron-free saline.

  • Growth Assay:

    • In a 96-well microplate, add the iron-deficient medium to each well.

    • Add this compound to the wells at various concentrations. Include a negative control with no added this compound and a positive control with a known iron source (e.g., FeCl₃).

    • Inoculate the wells with the washed bacterial suspension to a final OD₆₀₀ of ~0.01.

    • Incubate the plate at 37°C with shaking.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader[7].

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each concentration of this compound.

    • Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of this compound.

Ferric-Enterobactin Binding Assay

This assay measures the binding affinity of the ferric-enterobactin complex to its outer membrane receptor, FepA.

Objective: To determine the dissociation constant (Kd) of the ferric-enterobactin-FepA interaction.

Protocol:

  • Preparation of Cells and Radiolabeled Ligand:

    • Grow and prepare bacterial cells expressing FepA as described for the iron uptake assay.

    • Prepare ⁵⁹Fe-enterobactin as described previously.

  • Binding Assay:

    • Incubate a fixed number of bacterial cells with increasing concentrations of ⁵⁹Fe-enterobactin in a binding buffer on ice for 1 hour to reach equilibrium[2].

    • Separate the cells from the unbound ligand by filtration through a nitrocellulose membrane.

    • Wash the filter quickly with ice-cold binding buffer.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound ⁵⁹Fe-enterobactin against the concentration of the free ligand.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-mediated iron uptake.

Table 1: Binding Affinities of Ferric-Enterobactin to Receptors

Bacterial SpeciesReceptorMethodDissociation Constant (Kd)Reference
Escherichia coliFepAFilter Binding< 0.2 nM[5]
Escherichia coliFepAFluorescence Spectroscopy~50 nM[3]
Escherichia coliFepA-~20 nM[2]
Escherichia coliFepB (Periplasmic)Intrinsic Fluorescence30 nM[1]
Salmonella typhimuriumFepAIn vivo binding< 50 nM[2]
Neisseria gonorrhoeaeFetAIn vivo binding~5 µM[6]

Table 2: Ferric-Enterobactin Transport Rates

Bacterial SpeciesTransport RateConditionsReference
Escherichia coli~100 pmol/min/10⁹ cellsIron-deficient MOPS medium[2]
Salmonella typhimurium~100 pmol/min/10⁹ cellsIron-deficient MOPS medium[2]
Bordetella bronchisepticus≥50 pmol/min/10⁹ cells-[2]
Pseudomonas aeruginosa≥50 pmol/min/10⁹ cells-[2]
E. coli expressing S. typhimurium FepA~10-20 pmol/min/10⁹ cells-[2]

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

Enterobactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-Ent Ferric-Enterobactin Fe3+->Fe-Ent Chelation Ent This compound Ent->Fe-Ent FepA FepA Fe-Ent->FepA Binding FepB FepB FepA->FepB Transport FepD_G FepD/G FepB->FepD_G Transport TonB-ExbB-ExbD TonB Complex TonB-ExbB-ExbD->FepA Energy Fes Fes (Esterase) FepD_G->Fes Transport FepC FepC (ATPase) FepC->FepD_G ATP->ADP+Pi Fe2+ Fe²⁺ Fes->Fe2+ Hydrolysis & Reduction Degraded Ent Degraded This compound Fes->Degraded Ent Metabolism Metabolism Fe2+->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture (Iron-deficient medium) Incubate Incubate cells with ⁵⁹Fe-Enterobactin Culture->Incubate Radiolabel Prepare ⁵⁹Fe-Enterobactin Radiolabel->Incubate Separate Separate cells from medium (Filtration) Incubate->Separate Measure Measure radioactivity Separate->Measure Calculate Calculate iron uptake Measure->Calculate Plot Plot data and determine rates/affinity Calculate->Plot

Caption: General experimental workflow for a radiolabeled iron uptake assay.

References

Application Notes and Protocols: Enterobactin in Heavy Metal Bioremediation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enterobactin, a bacterial siderophore, in the bioremediation of heavy metals. This document includes quantitative data on metal binding, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound is a cyclic trimer of 2,3-dihydroxybenzoyl serine produced by Gram-negative bacteria like Escherichia coli to sequester ferric iron (Fe³⁺) from the environment.[1][2] Its exceptionally high affinity for Fe³⁺ makes it one of the strongest known iron chelators.[1] This powerful chelating ability is not limited to iron; this compound and other siderophores can also bind to a variety of other metal ions, presenting a promising avenue for the bioremediation of heavy metal contamination.[3] These notes detail the application of this compound in this context.

Data Presentation: Metal Chelation by this compound and its Analogs

While the binding affinity of this compound for iron is well-documented, quantitative data for its interaction with other heavy metals is less abundant in the literature. The following table summarizes the available stability constants and qualitative interaction information. The stability constant (K) or pM value (a measure of chelating strength at a specific pH) indicates the strength of the metal-ligand complex.

Metal IonLigand/SiderophoreStability Constant (K) / pMNotes
Fe³⁺This compoundK ≈ 10⁵² M⁻¹[1]Extremely high affinity.
Fe³⁺This compoundpFe = 34.3[4]pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total Fe³⁺.
Fe³⁺BacillibactinK ≈ 10⁴⁷·⁶ M⁻¹[5]Another tris-catecholate siderophore.
Fe³⁺Desferrioxamine B (DFOB)K ≈ 10³⁰·⁶ M⁻¹[5]A hydroxamate siderophore, for comparison.
V⁴⁺This compound-Forms a stable complex, which was used to determine the 3D structure of the metal-enterobactin complex.[6]
Cr³⁺This compound-Forms covalent bonds with chromium oxide-hydroxide surfaces.
Pt⁴⁺This compound Conjugate-This compound facilitates the uptake of a platinum(IV) prodrug into E. coli, demonstrating its ability to transport other metals.
Cu²⁺This compound-Exhibits a bimodal effect: protective at low concentrations and toxic at high concentrations by reducing Cu²⁺ to the more toxic Cu⁺.
Pb²⁺, As³⁺, Cd²⁺Siderophores (general)-A patented method describes the use of siderophores for the removal of these metals, though specific data for this compound is not provided.[7]

Note: The lack of comprehensive quantitative data on the binding of this compound to a wider range of heavy metals highlights a significant area for future research in the field of bioremediation.

Experimental Protocols

Production and Purification of this compound from Escherichia coli

This protocol is adapted from methods for siderophore production and purification.

Materials:

  • E. coli strain capable of producing this compound (e.g., a wild-type K-12 strain)

  • Low-iron defined medium (e.g., M9 minimal medium)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Chrome Azurol S (CAS) agar for qualitative detection[8]

Procedure:

  • Inoculate a starter culture of E. coli in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Inoculate the low-iron defined medium with the overnight culture (e.g., a 1:100 dilution).

  • Incubate the culture at 37°C with vigorous shaking for 24-48 hours to induce this compound production. Monitor production qualitatively using the CAS assay.

  • Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.

  • Acidify the supernatant to approximately pH 2 with HCl.

  • Extract the this compound from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for purification.

  • Purify the this compound using HPLC with a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Collect the fractions corresponding to the this compound peak and verify purity using mass spectrometry.

Bioremediation of Heavy Metals from an Aqueous Solution

This generalized protocol outlines a lab-scale experiment for heavy metal removal using purified this compound.

Materials:

  • Purified this compound solution of known concentration

  • Aqueous solution contaminated with a known concentration of a heavy metal (e.g., lead nitrate, cadmium chloride)

  • pH meter and buffers

  • Incubator shaker

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis[3][9]

Procedure:

  • Prepare a stock solution of the heavy metal-contaminated water.

  • Adjust the pH of the contaminated water to a desired level (e.g., pH 7). The optimal pH for chelation may vary depending on the metal.

  • Add the purified this compound solution to the contaminated water at various molar ratios (e.g., 1:1, 2:1, 5:1 this compound to metal). Include a control with no this compound.

  • Incubate the solutions at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 24 hours) to allow for chelation.

  • After incubation, separate the this compound-metal complexes from the solution. This can be achieved by methods such as ultrafiltration or by inducing precipitation (e.g., by adjusting the pH).

  • Carefully collect the supernatant or filtrate.

  • Acidify the collected liquid samples for preservation and analysis.

  • Determine the final concentration of the heavy metal in the treated water using AAS or ICP-MS.[3][9]

  • Calculate the percentage of heavy metal removal for each condition.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in E. coli begins with chorismate, a precursor for aromatic amino acids.[10][11] A series of enzymatic reactions converts chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine.[12] Three of these DHB-serine monomers are then cyclized to form the final this compound molecule.[10]

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB_dihydro 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB_dihydro EntB DHB 2,3-Dihydroxybenzoate DHB_dihydro->DHB EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntD, EntE, EntF L_Serine L_Serine L_Serine->DHB_Ser This compound This compound DHB_Ser->this compound Cyclization

Caption: Biosynthesis pathway of this compound from chorismate in E. coli.

Siderophore-Mediated Metal Uptake in Gram-Negative Bacteria

The uptake of iron complexed with this compound (Fe-Ent) is a well-studied process in Gram-negative bacteria.[1][13][14] The Fe-Ent complex is recognized by a specific outer membrane receptor (FepA) and transported into the periplasm.[15] It is then shuttled across the inner membrane by an ABC transporter.[15] In the cytoplasm, the this compound is hydrolyzed to release the iron.

Siderophore_Uptake cluster_out Extracellular cluster_mem Bacterial Membranes cluster_in Cytoplasm This compound This compound Ent_Metal This compound-Metal Complex This compound->Ent_Metal HeavyMetal Fe³⁺/Heavy Metal HeavyMetal->Ent_Metal FepA FepA Receptor Ent_Metal->FepA Binding OuterMembrane Outer Membrane Periplasm Periplasm ABC_Transporter ABC Transporter Periplasm->ABC_Transporter InnerMembrane Inner Membrane Hydrolysis Hydrolysis of This compound ReleasedMetal Released Metal Hydrolysis->ReleasedMetal FepA->Periplasm Transport ABC_Transporter->Hydrolysis Transport

Caption: Generalized workflow for siderophore-mediated metal uptake.

Experimental Workflow for this compound-Based Bioremediation

The following diagram illustrates the key steps in a laboratory-scale experiment to assess the efficacy of this compound in removing heavy metals from a contaminated aqueous sample.

Bioremediation_Workflow start Start prep_sample Prepare Contaminated Aqueous Sample start->prep_sample add_ent Add Purified This compound prep_sample->add_ent incubate Incubate for Chelation add_ent->incubate separate Separate Complex from Solution (e.g., Filtration) incubate->separate analyze Analyze Remaining Metal Concentration (AAS/ICP-MS) separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End calculate->end

Caption: Experimental workflow for heavy metal bioremediation using this compound.

References

Protocol for Measuring Enterobactin Production in a Bacterial Strain

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, including Escherichia coli and other members of the Enterobacteriaceae family, to scavenge ferric iron (Fe³⁺) from the environment.[1][2] Iron is an essential nutrient for bacterial growth and pathogenesis, but its availability in host environments is often limited as it is tightly bound to host proteins.[2] this compound's exceptionally high affinity for Fe³⁺ allows bacteria to acquire this crucial element, contributing to their survival and virulence.[1][2] The measurement of this compound production is therefore critical for understanding bacterial iron acquisition mechanisms, evaluating the efficacy of antimicrobial strategies targeting iron uptake, and in drug development for designing siderophore-antibiotic conjugates.

This document provides detailed protocols for the quantification of this compound production in bacterial strains, including the widely used Chrome Azurol S (CAS) assay for general siderophore detection, the Arnow assay specific for catecholate-type siderophores like this compound, and a more advanced liquid chromatography-mass spectrometry (LC-MS) method for precise quantification and identification.

This compound Biosynthesis and Transport Pathway

This compound is synthesized from chorismate, a precursor derived from the shikimate pathway.[1][3][4] The biosynthesis involves a series of enzymatic reactions encoded by the ent gene cluster (entA-F).[3][4] Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment.[5][6] After chelating ferric iron, the ferri-enterobactin complex is recognized by a specific outer membrane receptor, FepA, and transported into the periplasm.[5][7] An ABC transporter then moves the complex across the inner membrane into the cytoplasm, where the iron is released for cellular use.[5][7]

Enterobactin_Pathway cluster_biosynthesis Biosynthesis (Cytoplasm) cluster_transport Transport Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB, EntA Enterobactin_precursor DHB-Serine DHB->Enterobactin_precursor EntD, EntE, EntF This compound This compound Enterobactin_precursor->this compound Cyclization Enterobactin_out This compound This compound->Enterobactin_out Export Extracellular Extracellular Space Periplasm Periplasm FepB FepB Periplasm->FepB Cytoplasm Cytoplasm Fe_release Iron Release (Fes) Cytoplasm->Fe_release Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane Fe_this compound Ferri-enterobactin Enterobactin_out->Fe_this compound + Fe³⁺ FepA FepA Fe_this compound->FepA FepA->Periplasm TonB-dependent ABC_transporter FepC, D, G FepB->ABC_transporter ABC_transporter->Cytoplasm Iron Fe³⁺ Fe_release->Iron

Caption: this compound biosynthesis and transport pathway.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection (Qualitative and Quantitative)

The CAS assay is a universal colorimetric method for detecting siderophores.[8][9] It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.[8][10]

2.1.1. Materials

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Minimal media (e.g., M9 medium)

  • Bacterial strain of interest

  • Spectrophotometer or plate reader

2.1.2. Protocol for Liquid CAS Assay (Quantitative)

  • Prepare CAS Assay Solution:

    • Solution 1 (Blue Dye): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3 (HDTMA Solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add the iron solution to the CAS solution while stirring, then slowly add the HDTMA solution. Autoclave the final blue dye solution.

  • Prepare Shuttle Solution: Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water.

  • Prepare Final CAS Assay Solution: Mix 50 mL of the blue dye solution with 5 mL of the shuttle solution.

  • Culture Preparation: Grow the bacterial strain in an iron-limited minimal medium to an appropriate cell density (e.g., mid-log to stationary phase).

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.

  • Assay:

    • In a microplate well or cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[11]

    • Incubate at room temperature for 20-30 minutes.[11]

    • Measure the absorbance at 630 nm.[11][12]

  • Calculation: The percentage of siderophore units can be calculated using the following formula:[12][13] Siderophore Units (%) = [(Ar - As) / Ar] x 100 Where:

    • Ar = Absorbance of the reference (CAS solution + uninoculated medium)

    • As = Absorbance of the sample (CAS solution + culture supernatant)

2.1.3. Protocol for CAS Agar Plate Assay (Qualitative)

  • Prepare CAS Agar:

    • Prepare the CAS assay solution as described above.

    • Prepare a suitable agar medium (e.g., M9 minimal agar) and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar (typically a 1:9 ratio of CAS solution to agar) and mix gently.

    • Pour the CAS agar plates.

  • Inoculation: Spot-inoculate the bacterial strain onto the center of the CAS agar plate.

  • Incubation: Incubate the plates under appropriate conditions for the bacterial strain.

  • Observation: Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.[14]

Arnow Assay for Catecholate Quantification

The Arnow assay is a specific colorimetric method for the quantification of catechol-type siderophores like this compound.[15][16]

2.2.1. Materials

  • Culture supernatant containing this compound

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water)

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) as a standard

  • Spectrophotometer

2.2.2. Protocol

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.[17][18]

  • Add 1 mL of the nitrite-molybdate reagent and mix.[17][18]

  • Add 1 mL of 1 N NaOH and mix. The solution will turn a reddish color in the presence of catechols.[17]

  • Measure the absorbance at 510 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

LC-MS for this compound Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound.[19][20][21]

2.3.1. Materials

  • Culture supernatant

  • LC-MS system (e.g., with a C18 reversed-phase column)

  • Solvents: Acetonitrile (ACN) and water, both with 0.1% formic acid

  • This compound standard

2.3.2. Protocol

  • Sample Preparation:

    • Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm filter.

    • Acidify the supernatant with formic acid to a final concentration of 0.1%.

  • LC Separation:

    • Inject the prepared sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over a set time.[22]

  • MS Detection:

    • Analyze the eluent using a mass spectrometer in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound. The protonated molecule [M+H]⁺ of this compound is expected at m/z 670.3.[23]

  • Quantification:

    • Create a standard curve by injecting known concentrations of an this compound standard.

    • Quantify this compound in the samples by comparing the peak area to the standard curve.

Data Presentation

Table 1: Comparison of this compound Quantification Methods

MethodPrincipleSpecificitySensitivityThroughputNotes
CAS Assay Colorimetric; competition for ironLow (detects all siderophores)ModerateHighGood for initial screening.
Arnow Assay Colorimetric; reaction with catecholsHigh (for catecholates)ModerateHighSpecific for this compound and related compounds.
LC-MS Chromatographic separation and mass detectionVery HighVery HighLow to MediumProvides structural confirmation and accurate quantification.

Table 2: Example Quantitative Data for this compound Production in E. coli

StrainConditionMethodThis compound Concentration (µM)Reference
Wild-type E. coliIron-limited mediumArnow Assay35 ± 6 Arnow units[17]
ahpC mutant E. coliIron-limited mediumArnow Assay12 ± 5 Arnow units[17]
E. coli OQ866153Optimized conditionsCAS Assay87.15% Siderophore Units[12]
Wild-type SalmonellaOvernight cultureCAS Assay~15 µM[11]

Experimental Workflow and Logical Relationships

Enterobactin_Measurement_Workflow cluster_culture Bacterial Culture cluster_assays Quantification Assays cluster_data Data Analysis Culture_Setup Inoculate bacterial strain in iron-limited medium Incubation Incubate under appropriate conditions Culture_Setup->Incubation Harvest Harvest culture and separate supernatant Incubation->Harvest CAS_Assay Chrome Azurol S (CAS) Assay Harvest->CAS_Assay Arnow_Assay Arnow Assay Harvest->Arnow_Assay LCMS_Analysis LC-MS Analysis Harvest->LCMS_Analysis Data_Processing Process raw data (absorbance, peak areas) CAS_Assay->Data_Processing Arnow_Assay->Data_Processing LCMS_Analysis->Data_Processing Quantification Quantify this compound concentration Data_Processing->Quantification Comparison Compare production across strains/conditions Quantification->Comparison

Caption: Experimental workflow for measuring this compound production.

References

Using enterobactin analogs to probe receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Using Enterobactin Analogs to Probe Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. In host environments, iron is tightly sequestered by proteins like transferrin and lactoferrin, creating an iron-limited environment for invading pathogens[1]. To overcome this, many bacteria, particularly Gram-negative species like Escherichia coli, synthesize and secrete high-affinity iron chelators called siderophores[2].

This compound is the most powerful siderophore known, exhibiting an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant of K = 10⁵² M⁻¹[3][4]. Once it chelates iron, the resulting ferric-enterobactin (FeEnt) complex is recognized by specific outer membrane receptors, such as FepA in E. coli, and actively transported into the cell[2][3]. This reliance on specific uptake pathways makes siderophore receptors attractive targets for novel antimicrobial strategies. By designing "Trojan Horse" conjugates, where antibiotics are attached to siderophores, it is possible to hijack these transport systems to deliver drugs into bacteria, bypassing common resistance mechanisms[5][6].

Understanding the structural and chemical requirements for receptor recognition is paramount for designing such therapeutics. Synthetic this compound analogs serve as invaluable chemical probes to dissect the molecular interactions governing receptor binding and transport. These analogs, which feature modifications to the backbone, chelating arms, or stereochemistry, allow researchers to map the specific features of the FeEnt complex that are critical for recognition by receptors like FepA.

These application notes provide an overview of the this compound transport pathway, summarize key quantitative data from studies with various analogs, and offer detailed protocols for fundamental experiments used to evaluate these interactions.

The Ferric-Enterobactin Uptake Pathway

The transport of ferric-enterobactin from the extracellular environment into the bacterial cytoplasm is a multi-step, energy-dependent process involving proteins in the outer membrane, periplasm, and inner membrane.

  • Recognition and Outer Membrane Transport: FeEnt is first recognized and bound by the outer membrane receptor FepA[2]. The transport across the outer membrane is an active process that requires energy transduced from the proton motive force of the inner membrane by the TonB-ExbB-ExbD complex[2][6].

  • Periplasmic Transport: Once in the periplasm, FeEnt is captured by the periplasmic binding protein, FepB, which has a high affinity for the complex (Kd ≈ 30 nM)[2][7]. FepB then shuttles FeEnt to the inner membrane.

  • Inner Membrane Transport: An ATP-binding cassette (ABC) transporter, composed of proteins FepD, FepG, and the ATPase FepC, moves the FeEnt complex across the inner membrane into the cytoplasm[2][3].

  • Iron Release: Inside the cytoplasm, the this compound molecule's stable trilactone backbone is cleaved by the Fes esterase. This hydrolysis reduces the affinity for iron, leading to its release for use in cellular processes[2][3].

G Ferric-Enterobactin Uptake Pathway in E. coli cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FepA FepA Receptor FeEnt_peri Fe³⁺-Enterobactin FepA->FeEnt_peri Transport FepB FepB (Periplasmic Binding Protein) ABC_Transporter FepDGC (ABC Transporter) FepB->ABC_Transporter Delivery Fes Fes Esterase ABC_Transporter->Fes Transport (ATP) Fe_ion Fe³⁺ Fes->Fe_ion Iron Release Ent_cleaved Cleaved this compound Fes->Ent_cleaved Hydrolysis FeEnt_out Fe³⁺-Enterobactin (Extracellular) FeEnt_out->FepA Binding TonB TonB Complex (Energy) TonB->FepA Energizes FeEnt_peri->FepB Binding

Caption: Ferric-Enterobactin Uptake Pathway in E. coli.

Probing Receptor Binding with this compound Analogs

Synthetic analogs are crucial for determining the structure-activity relationships (SAR) of this compound-receptor interactions. Studies have shown that the coordinated catecholamide groups are essential for receptor recognition, while the triserine backbone is more tolerant to modification[2].

  • Backbone Analogs: Analogs like MECAM, which replaces the trilactone scaffold with a triaminomethylbenzene core, are transported across the outer membrane but are inefficient at cytoplasmic iron delivery, suggesting the backbone's importance for the final iron release step[8][9].

  • Stereochemical Analogs: Enantiothis compound (FeEnEnt), the mirror image of natural this compound, binds to FepA with high affinity (Kd = 21 nM) but fails to promote iron uptake[10]. This indicates that while initial binding is not strictly stereospecific, the subsequent transport process is.

  • Chelate-Modified Analogs: Modification of the catechol groups, for instance by methylation or substitution with hydroxypyridinonate (HOPO) groups, typically abolishes binding to FepA[10][11]. This highlights the absolute requirement of an unsubstituted catecholate iron center for receptor recognition.

  • Functionalized Analogs: Analogs such as EntKL are designed with an attachment point on the backbone, away from the critical catechol recognition sites[4][5]. These can be conjugated to fluorophores or drugs without disrupting receptor binding, making them excellent tools for imaging studies and as "Trojan Horse" delivery vehicles[4][5][12].

Quantitative Data: Binding Affinities of this compound and Analogs

The dissociation constant (Kd) is a key measure of the affinity between a ligand and its receptor. A lower Kd value indicates a stronger binding interaction. The data below, compiled from various studies, demonstrates the binding affinities of this compound and its analogs to different protein components of the uptake pathway.

LigandReceptor/ProteinOrganism/SystemMethodKd (nM)Reference(s)
Ferric-Enterobactin (FeEnt)FepAE. coliFilter Binding0.2[2]
Ferric-Enterobactin (FeEnt)FepAE. coliFluorescence Spectroscopy50[2]
Ferric-Enterobactin (FeEnt)FepA HomologsVarious BacteriaBinding Assays≤ 100[10][11]
Ferric-Enantiothis compoundFepAE. coliBinding Assay21[10]
Ferric-TRENCAMFepAE. coliBinding Assay~20[11]
Ferric-Enterobactin (FeEnt)FepBE. coliIntrinsic Fluorescence30[7]
Ferric-Enantiothis compoundFepBE. coliIntrinsic Fluorescence15[7]
Apo-EnterobactinFepBE. coliIntrinsic Fluorescence60[7]
Ferric-Enterobactin (FeEnt)NGAL (Siderocalin)HumanTryptophan Fluorescence0.41 ± 0.11[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the interaction of this compound analogs with bacterial receptors.

Protocol 1: Competitive Radioligand Receptor Binding Assay

This assay quantifies the ability of a non-labeled this compound analog (competitor) to displace a radiolabeled ligand (e.g., [⁵⁹Fe]Ent) from its receptor (e.g., FepA on whole cells or in membrane preparations). This allows for the determination of the analog's binding affinity (Ki).

G Workflow for Competitive Radioligand Binding Assay A Prepare Bacterial Cells (e.g., E. coli expressing FepA) Grow under iron-limiting conditions B Incubate Cells with: 1. Constant [⁵⁹Fe]this compound 2. Varying concentrations of   unlabeled analog (competitor) A->B C Separate Bound from Free Ligand (Rapid vacuum filtration through a glass fiber filter) B->C D Wash Filter (Remove non-specifically bound radioligand) C->D E Quantify Radioactivity (Scintillation counting of the filter) D->E F Data Analysis (Plot % inhibition vs. log[competitor]) Calculate IC₅₀ and Ki E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Bacterial strain expressing the target receptor (e.g., E. coli KDF541, which is entA and fepA⁺)[10].

  • Iron-deficient minimal medium (e.g., MOPS minimal medium)[10][13].

  • [⁵⁹Fe]Cl₃ solution.

  • Purified this compound and synthetic analogs.

  • Binding buffer (e.g., MOPS medium).

  • Wash buffer (e.g., 0.9% LiCl)[10].

  • Glass fiber filters and vacuum filtration manifold[14].

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Grow the bacterial strain overnight in nutrient-rich broth. Subculture into iron-deficient MOPS minimal medium and grow for 5-6 hours at 37°C with vigorous shaking to induce expression of siderophore receptors[10][13].

  • Preparation of [⁵⁹Fe]this compound: Prepare the ferric-enterobactin complex by mixing equimolar amounts of this compound and FeCl₃, including a trace amount of [⁵⁹Fe]Cl₃. Incubate for 1-2 hours at room temperature[10]. Purify the complex using chromatography (e.g., Sephadex LH20)[10].

  • Binding Reaction: a. Harvest cells by centrifugation, wash, and resuspend in ice-cold binding buffer to a desired density (e.g., 10⁸ cells/mL). b. In a series of tubes, add a constant, low concentration of [⁵⁹Fe]this compound (typically near its Kd). c. Add the unlabeled analog competitor at increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled this compound). d. Add the cell suspension to each tube to initiate the binding reaction. e. Incubate on ice for 1 hour to reach equilibrium[10].

  • Filtration: a. Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. b. Wash the filter immediately with several volumes of ice-cold wash buffer to remove unbound radioligand[10].

  • Quantification: a. Place the filter in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding at each competitor concentration. b. Plot the percent specific binding against the logarithm of the competitor concentration to generate a dose-response curve. c. Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Bacterial Growth Recovery Assay

This assay assesses the ability of an this compound analog to function as a siderophore by supplying iron to a bacterial mutant that cannot synthesize its own this compound (e.g., E. coli ΔentA). Growth promotion indicates successful receptor binding, transport, and iron release.

G Workflow for Bacterial Growth Recovery Assay A Prepare Siderophore-Deficient Bacterial Strain (e.g., E. coli ΔentA) B Culture in Iron-Limited Medium (e.g., MOPS minimal medium with an iron chelator like 2,2'-bipyridine) A->B C Add Test Compounds (Varying concentrations of this compound analog-Fe³⁺ complexes) B->C D Incubate Cultures (e.g., 18-24 hours at 37°C) C->D E Measure Bacterial Growth (Optical Density at 600 nm, OD₆₀₀) D->E F Data Analysis (Plot OD₆₀₀ vs. log[analog]) Compare to positive (this compound) and negative (no siderophore) controls E->F

Caption: Workflow for a Bacterial Growth Recovery Assay.

Materials:

  • Siderophore biosynthesis mutant strain (e.g., E. coli BW25113 ΔentA)[5].

  • Iron-deficient minimal medium.

  • Iron chelator (e.g., 2,2'-bipyridine) to create stringent iron limitation.

  • This compound (positive control), test analogs, and a no-siderophore negative control.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare Inoculum: Grow the siderophore mutant strain overnight in a nutrient-rich broth. Wash the cells with iron-free medium to remove any stored iron.

  • Prepare Assay Plates: a. To the wells of a 96-well plate, add iron-deficient minimal medium containing an iron chelator. b. Create serial dilutions of the Fe³⁺-complexed this compound analog and the positive control (Fe³⁺-enterobactin). Ensure each compound is tested in triplicate. Include wells with no added siderophore as a negative control.

  • Inoculation: Inoculate the wells with the washed bacterial culture to a low starting optical density (e.g., OD₆₀₀ of 0.01).

  • Incubation: Incubate the plate at 37°C with shaking for 18-24 hours, or until the positive control has reached a high cell density.

  • Measure Growth: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: Plot the final OD₆₀₀ against the concentration of the analog. A concentration-dependent increase in growth indicates that the analog can deliver iron to the bacteria. Compare the growth-promoting activity of the analog to that of natural this compound.

Protocol 3: Fluorescent Analog Uptake and Visualization

This protocol uses an this compound analog conjugated to a fluorescent dye (e.g., BODIPY) to visually confirm its uptake into bacterial cells via fluorescence microscopy.

Materials:

  • Fluorescently labeled this compound analog (e.g., EntKL-BODIPYFL)[5].

  • Bacterial strains of interest (wild-type and/or siderophore uptake mutants).

  • Iron-deficient minimal medium.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Grow bacteria in iron-deficient medium to induce receptor expression, as described in Protocol 1.

  • Labeling: a. Harvest and wash the cells. b. Resuspend the cells in fresh medium and incubate them with the fluorescent this compound analog (e.g., at 1-10 µM) for a set period (e.g., 30-60 minutes) at 37°C[5].

  • Washing: Pellet the cells by centrifugation and wash them multiple times with buffer (e.g., PBS) to remove any unbound fluorescent analog from the medium and the cell surface.

  • Microscopy: a. Resuspend the final cell pellet in a small volume of buffer. b. Mount a small drop of the cell suspension on a microscope slide and cover with a coverslip. c. Visualize the cells using both bright-field and fluorescence microscopy.

  • Analysis: Acquire images using the appropriate fluorescence channels. The accumulation of fluorescence within the bacterial cells, compared to a no-analog control, provides direct evidence of uptake. Comparing uptake in wild-type vs. receptor-deficient mutant strains can confirm the specificity of the transport pathway.

Conclusion and Future Directions

This compound analogs are powerful and indispensable tools for probing the intricate mechanisms of siderophore-receptor interactions. By systematically altering the structure of this compound, researchers can identify the precise molecular features required for binding and transport, yielding critical insights for rational drug design. The quantitative data and protocols provided here form a foundational framework for the evaluation of novel analogs.

Future work in this area will likely focus on developing analogs with enhanced properties, such as improved stability against host defense proteins like siderocalin (lipocalin-2)[1], and expanding the "Trojan Horse" strategy to a wider range of antibiotics and bacterial pathogens. The continued integration of chemical synthesis, biophysical characterization, and microbiological assays will be essential to advancing the development of siderophore-based therapeutics to combat antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Enterobactin Yield from E. coli Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to increase the yield of enterobactin from Escherichia coli cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor regulating this compound production in E. coli?

A1: The primary regulatory factor for this compound production is the intracellular iron concentration. The Ferric Uptake Regulator (Fur) protein acts as a repressor. In iron-replete conditions, Fur binds to Fe²⁺, and this complex then binds to the promoter regions of the this compound biosynthesis genes (entA-F), repressing their transcription.[1] Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, leading to the derepression and expression of the ent operon, and thus, this compound synthesis.[1]

Q2: My E. coli culture is growing well, but the this compound yield is low. What are the potential causes?

A2: Several factors beyond simple biomass accumulation can lead to low this compound yields:

  • Insufficient Iron Limitation: The culture medium may contain trace amounts of iron that are sufficient to repress the this compound synthesis genes.

  • Suboptimal Media Composition: The absence or limitation of key precursors or cofactors can hinder the biosynthetic pathway.

  • Inadequate Aeration: While this compound synthesis can occur under both aerobic and anaerobic conditions, oxygen levels can influence the overall metabolic state of the cells and precursor availability.[2][3][4]

  • Genetic Factors: The specific E. coli strain used may have mutations or regulatory quirks that limit production. For instance, mutations in the ahpC gene have been shown to reduce this compound secretion.[5][6][7]

Q3: Can I increase this compound yield by genetically modifying my E. coli strain?

A3: Yes, several genetic engineering strategies can be employed to boost this compound production. These include:

  • Overexpression of ent genes: Increasing the copy number or using stronger promoters for the entA-F genes can enhance the metabolic flux towards this compound.

  • Knockout of competing pathways: The precursor for this compound biosynthesis, chorismate, is also a precursor for other aromatic compounds like phenylalanine, tyrosine, and tryptophan.[6] Modulating these competing pathways could redirect more chorismate towards this compound synthesis.

  • Deletion of negative regulators: While Fur is the primary repressor, other regulatory elements might play a role. A systematic approach to identify and remove negative regulators could be beneficial.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or undetectable this compound in culture supernatant High residual iron in the medium.Use iron-depleted minimal media (e.g., M9 or Tris-buffered minimal medium).[6] Add a chelator like 2,2'-dipyridyl to sequester trace iron.
Suboptimal media components.Optimize media composition. A study showed that supplementing with succinate, Na₂HPO₄, and CaCl₂, while omitting tryptophan, significantly increased siderophore production.[8][9][10]
Inefficient aeration.Optimize agitation and flask-to-medium volume ratio to ensure adequate oxygen supply. A study identified an optimal agitation of 150 RPM.[8][9][10]
Inconsistent yields between batches Variability in inoculum preparation.Standardize inoculum preparation by using fresh colonies and a consistent pre-culture protocol.
Inconsistent media preparation.Prepare media in large batches or use high-purity reagents to minimize batch-to-batch variation.
Degradation of this compound post-extraction Hydrolysis of the ester linkages.This compound is susceptible to hydrolysis, especially at alkaline pH. The E. coli enzyme ferric this compound esterase (Fes) can also degrade it.[11] Perform extractions quickly and at neutral or slightly acidic pH. Consider using a fes mutant strain.

Data Summary

Optimized Media Components for this compound Production

The following table summarizes the optimized concentrations of key media components that were found to have the most significant positive effect on siderophore (this compound) production by E. coli.

ComponentOptimized Concentration (g/L)Reference
Succinate0.3[8][9][10]
Tryptophan0[8][9][10]
Na₂HPO₄6[8][9][10]
CaCl₂0.1[8][9][10]
KH₂PO₄0.6[8][9][10]

Note: The study also identified an optimal agitation speed of 150 RPM.[8][9][10]

Experimental Protocols

Protocol 1: Culturing E. coli for Optimal this compound Production

This protocol is based on optimized conditions identified for enhanced siderophore production.[8][9][10]

  • Prepare Optimized M9 Minimal Medium:

    • Per liter of deionized water, add:

      • 6 g Na₂HPO₄

      • 3 g KH₂PO₄

      • 0.5 g NaCl

      • 1 g NH₄Cl

    • Autoclave and cool to room temperature.

    • Aseptically add the following sterile solutions:

      • 2 mL of 1 M MgSO₄

      • 10 mL of 0.3 g/L succinate (as the primary carbon source)

      • 0.1 mL of 1 M CaCl₂

  • Inoculation and Growth:

    • Inoculate the prepared medium with a fresh overnight culture of the desired E. coli strain (e.g., to an initial OD₆₀₀ of 0.05).

    • Incubate at 37°C with shaking at 150 RPM.

  • Monitoring and Harvest:

    • Monitor cell growth (OD₆₀₀) and this compound production over time.

    • Harvest the culture in the late exponential or early stationary phase for maximum this compound concentration in the supernatant.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a general method for extracting and quantifying this compound from culture supernatant.

  • Harvesting Supernatant:

    • Centrifuge the E. coli culture at a speed sufficient to pellet the cells (e.g., 8,000 x g for 15 minutes at 4°C).

    • Carefully collect the supernatant, avoiding the cell pellet.

    • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.

  • Extraction:

    • Acidify the supernatant to pH ~2.0 with concentrated HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

  • Quantification (Arnow Assay):

    • The Arnow assay can be used to quantify catechol-type siderophores like this compound.

    • Re-dissolve the dried extract in a known volume of methanol.

    • Prepare a standard curve using pure this compound.

    • Perform the Arnow assay by sequentially adding nitrite-molybdate reagent, NaOH, and measuring the absorbance at 510 nm.

Visualizations

Signaling Pathway: Iron-Dependent Regulation of this compound Synthesis

Enterobactin_Regulation Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe activates Fe_low Low Iron Fur Fur Protein Fe_low->Fur inactivates Fur Fur->Fur_Fe ent_promoter ent Promoter Fur_Fe->ent_promoter binds & represses Transcription Transcription ent_promoter->Transcription No_Transcription No Transcription ent_promoter->No_Transcription ent_genes entA-F Genes This compound This compound Synthesis ent_genes->this compound Transcription->ent_genes No_this compound No this compound Synthesis No_Transcription->No_this compound Enterobactin_Workflow start Start: Low this compound Yield media_opt Step 1: Media Optimization (Iron-depleted, optimized components) start->media_opt culture_opt Step 2: Culture Condition Optimization (Aeration, Temperature, pH) media_opt->culture_opt strain_select Step 3: Strain Selection/Engineering (e.g., ent overexpression, fes knockout) culture_opt->strain_select extraction_opt Step 4: Extraction & Purification (pH control, rapid processing) strain_select->extraction_opt quantification Quantification (e.g., Arnow Assay, HPLC) extraction_opt->quantification end High this compound Yield quantification->end

References

Troubleshooting low yields in enterobactin ethyl acetate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in enterobactin ethyl acetate extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process.

Q1: I performed an ethyl acetate extraction, but my final yield of this compound is significantly lower than expected. What are the potential causes?

Several factors can contribute to low this compound yields. These can be broadly categorized into issues with bacterial culture conditions, the extraction procedure itself, and the inherent stability of this compound. Key areas to investigate include:

  • Suboptimal Bacterial Growth and Siderophore Production: Insufficient bacterial growth or inadequate iron limitation in the culture medium will directly result in lower concentrations of secreted this compound.

  • Incorrect pH of the Culture Supernatant: The pH of the cell-free supernatant must be acidic for efficient extraction of this compound into ethyl acetate. The optimal pH is typically around 2-3.[1][2][3][4]

  • Inefficient Phase Separation: Incomplete separation of the aqueous and organic (ethyl acetate) phases can lead to a significant loss of this compound.

  • This compound Degradation: this compound, being a catecholate siderophore, is susceptible to oxidation and hydrolysis, especially at non-optimal pH values or during prolonged processing times.[5]

  • Incomplete Solvent Evaporation: Residual water in the ethyl acetate extract can interfere with downstream applications and yield calculations.[6]

Q2: How can I optimize the pH for my extraction?

Proper acidification of the culture supernatant is critical.

  • Action: After centrifuging your bacterial culture to pellet the cells, carefully decant the supernatant. While stirring, slowly add concentrated hydrochloric acid (HCl) or another suitable acid to lower the pH to a range of 2.0-3.0.[1][2][3][4]

  • Troubleshooting:

    • Use a calibrated pH meter for accurate measurement.

    • Add the acid dropwise to avoid overshooting the target pH.

    • Perform a small-scale pilot extraction at slightly different pH values (e.g., 2.0, 2.5, 3.0) to determine the optimal condition for your specific bacterial strain and culture medium.

Q3: What is the recommended ratio of ethyl acetate to culture supernatant?

A common starting point is a 1:1 ratio (v/v) of ethyl acetate to supernatant.[1][7] However, performing multiple extractions with smaller volumes of ethyl acetate is generally more efficient than a single extraction with a large volume.

  • Recommendation: For every 1 liter of acidified supernatant, perform two to three extractions using 500 mL of ethyl acetate each time.[8] This ensures a more thorough recovery of this compound from the aqueous phase.

Q4: My ethyl acetate extract is not evaporating to a complete dry powder. What should I do?

A liquid or oily residue after evaporation suggests the presence of water or other non-volatile impurities.[6]

  • Solution:

    • After separating the ethyl acetate phase, consider drying it with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporation.

    • If you suspect residual water in your final product, you may consider freeze-drying (lyophilization) if your sample is dissolved in a suitable solvent like water or a mixture of water and a miscible organic solvent.[6]

Q5: How can I minimize this compound degradation during the extraction process?

Catechol siderophores like this compound are sensitive to oxidation.[5]

  • Preventative Measures:

    • Work quickly and keep samples on ice whenever possible to minimize degradation.

    • Consider performing the extraction under low-oxygen conditions, for example, by purging solutions with nitrogen gas.[5]

    • Avoid prolonged exposure to light.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound extraction.

ParameterRecommended Range/ValueNotes
pH of Supernatant 2.0 - 3.0Critical for protonating the catechol groups, making this compound more soluble in ethyl acetate.[1][2][3][4]
Ethyl Acetate:Supernatant Ratio 1:1 (v/v) for single extraction; 1:0.5 (v/v) for multiple extractionsMultiple extractions are more efficient at recovering the product.[7][8]
Extraction Time 30 minutes to 1 hour of vigorous mixing per extractionEnsure thorough mixing to maximize the transfer of this compound into the organic phase.[1]
Evaporation Temperature ≤ 40°CUse a rotary evaporator to gently remove the ethyl acetate. Higher temperatures can lead to degradation.[3]

Experimental Protocols

Detailed Methodology for this compound Ethyl Acetate Extraction

This protocol is a general guideline compiled from various sources.[1][3][8] Optimization may be required for specific bacterial strains and culture conditions.

  • Culture Growth and Supernatant Collection:

    • Grow the this compound-producing bacterial strain in an appropriate iron-deficient medium at 37°C with shaking for 20-24 hours.[1][3]

    • Harvest the culture by centrifugation at 10,000 rpm for 15 minutes at 4°C to pellet the bacterial cells.[3]

    • Carefully decant the cell-free supernatant into a clean flask.

  • Acidification:

    • While stirring the supernatant, slowly add concentrated (12 N) HCl to adjust the pH to approximately 2.0-3.0.[2][3] Monitor the pH using a calibrated pH meter.

  • Ethyl Acetate Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for at least 1 minute, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely. The upper layer is the ethyl acetate phase containing the this compound.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least once more to maximize yield.[8]

    • Pool all the ethyl acetate fractions.

  • Drying and Evaporation:

    • (Optional but recommended) Dry the pooled ethyl acetate extract by adding anhydrous magnesium sulfate or sodium sulfate, swirling, and then filtering to remove the drying agent.

    • Concentrate the ethyl acetate extract using a rotary evaporator at a temperature not exceeding 40°C until a dry powder or film is obtained.[3]

  • Storage:

    • Store the dried this compound extract at -20°C or below to prevent degradation.[3]

Visual Troubleshooting Guide

The following flowchart illustrates a logical workflow for troubleshooting low yields in this compound extraction.

TroubleshootingWorkflow Start Low this compound Yield CheckCulture Verify Bacterial Growth and Iron-Limiting Conditions Start->CheckCulture CheckpH Measure pH of Acidified Supernatant Start->CheckpH CheckExtraction Evaluate Extraction Procedure Start->CheckExtraction CheckDegradation Assess Potential for This compound Degradation Start->CheckDegradation CultureGood Growth is Optimal CheckCulture->CultureGood CultureBad Suboptimal Growth/ Iron Replete CheckCulture->CultureBad pHGood pH is 2.0-3.0 CheckpH->pHGood pHBad pH is outside 2.0-3.0 range CheckpH->pHBad ExtractionGood Procedure is Correct CheckExtraction->ExtractionGood ExtractionBad Inefficient Extraction CheckExtraction->ExtractionBad DegradationPossible Degradation is Likely CheckDegradation->DegradationPossible CultureGood->CheckpH SolveCulture Optimize Culture Medium and Growth Time CultureBad->SolveCulture pHGood->CheckExtraction SolvepH Calibrate pH Meter and Re-adjust pH pHBad->SolvepH ExtractionGood->CheckDegradation SolveExtraction Increase Mixing Time/ Perform Multiple Extractions ExtractionBad->SolveExtraction SolveDegradation Work Quickly, Use Cold Temperatures, Consider Anaerobic Conditions DegradationPossible->SolveDegradation FinalYield Improved Yield SolveCulture->FinalYield SolvepH->FinalYield SolveExtraction->FinalYield SolveDegradation->FinalYield

Caption: Troubleshooting workflow for low this compound yield.

References

Optimizing culture conditions for maximal enterobactin production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and professionals working to maximize enterobactin production in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound production? A1: Iron availability is the primary environmental signal that regulates this compound production.[1] Production is highest in low-iron environments. The Ferric Uptake Regulator (Fur) protein, when bound to iron, acts as a repressor, inhibiting the transcription of the ent genes responsible for this compound synthesis.[1][2] In iron-deficient conditions, this repression is lifted, allowing for robust production.[1]

Q2: What is a suitable basal medium for cultivating bacteria for this compound production? A2: A defined minimal medium, such as M9 medium, is commonly used as it allows for precise control over the composition, especially the iron concentration.[2][3] For creating iron-limiting conditions, the medium can be treated with an iron chelator like ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDA).[4]

Q3: How do aeration and agitation affect the yield? A3: The effect is complex. The ent operon is fully expressed under low-iron and microaerobic or anaerobic conditions.[1] However, this compound also plays a role in protecting cells from oxidative stress, and some studies report higher production in aerobic conditions.[3] Agitation and aeration are significant variables that require optimization; one study identified an optimal agitation speed of 150 RPM through statistical analysis.[5][6][7] These parameters influence the dissolved oxygen concentration, which is a critical factor in fermentation processes.[8]

Q4: What is the optimal pH and temperature for production? A4: While specific optimal values can be strain-dependent, this compound-producing bacteria like E. coli are typically cultured at 37°C.[2][4] The pH can indirectly influence this compound production by affecting iron availability and the activity of the Fur regulator protein.[1] The reduction potential of the iron-enterobactin complex is also pH-dependent.[9]

Q5: Which methods are recommended for quantifying this compound? A5: Several methods are available:

  • Arnow Assay: A colorimetric method that specifically quantifies catechols, which are key structural components of this compound.[2][4]

  • Chrome Azurol S (CAS) Assay: A widely used colorimetric assay for the general detection and quantification of siderophores.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the direct detection and accurate quantification of this compound in culture supernatants.[4][10]

Troubleshooting Guide

Problem: Low or No this compound Yield

This is the most common issue encountered during production experiments. The following guide, presented in a question-and-answer format, helps diagnose the potential cause.

Q: Have you strictly controlled the iron concentration in your medium? A: Excess iron is the primary cause of low yield. Under iron-replete conditions, the Fur protein represses the ent operon, shutting down synthesis.[1][2]

  • Recommendation: Use high-purity water and reagents to prepare your media. Avoid glassware that may leach iron; use plasticware where possible. Consider adding an iron chelator like EDDA to sequester any trace iron.[4]

Q: Is your culture medium composition optimized? A: this compound synthesis begins with chorismate, a precursor from the aromatic amino acid pathway.[4][10] A lack of necessary precursors or nutrients can create a bottleneck.

  • Recommendation: Ensure your medium contains an adequate carbon source. A statistical optimization study found that succinate significantly boosted production, while tryptophan was not beneficial.[5][6][7] Supplementing the medium with the precursor shikimate may also improve yield by channeling metabolism towards the this compound pathway.[2]

Q: Are your aeration and agitation conditions optimal for your specific strain and fermentor? A: Both high-oxygen and low-oxygen conditions can be repressive depending on the regulatory context.[1] The physical stress from excessive agitation can also negatively impact bacterial growth and production.

  • Recommendation: Systematically test a range of agitation and aeration rates. Start with a moderate speed (e.g., 150-200 RPM) and vary it to find the sweet spot for your setup.[5][11] Monitor dissolved oxygen levels if possible.[8]

Q: Have you verified the genetic integrity of your production strain? A: Mutations in any of the this compound biosynthesis genes (entA, entB, entC, entD, entE, entF) will impair or completely block production.[1][4]

  • Recommendation: If using a lab-maintained strain, re-sequence the ent operon to check for mutations. If you have constructed a mutant, verify the genetic modification. As a control, compare production with a wild-type strain known to produce this compound.

Q: Is your quantification assay performing correctly? A: The issue may lie in detection rather than production. Improperly prepared reagents or incorrect assay procedures can lead to false-negative results.

  • Recommendation: Run a positive control using a known concentration of purified this compound or 2,3-dihydroxybenzoic acid (DHBA) for the Arnow assay.[2] Verify that the absorbance is measured at the correct wavelength (e.g., 510 nm for the Arnow assay).[2]

Data Presentation

Table 1: Optimized Culture Conditions for this compound Production by E. coli This table summarizes statistically optimized parameters from a study aimed at maximizing siderophore production, identified as this compound.[5][6][7]

ParameterOptimized ValueUnitNotes
Succinate0.3g/LFound to be a significant positive factor.
Tryptophan0g/LFound to have a non-significant or negative effect.
Na₂HPO₄6g/LKey phosphate source.
CaCl₂0.1g/LImportant divalent cation.
KH₂PO₄0.6g/LKey phosphate source.
Agitation150RPMDetermined as optimal in the study.

Table 2: Comparison of Common this compound Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Arnow Assay Colorimetric reaction with catechol groups.[2]Simple, rapid, and specific for catechol-type siderophores.Can have interference from other phenolic compounds. Requires a standard curve.[2]
CAS Assay Dye-displacement assay where siderophores remove iron from a dye complex.[5]Universal for detecting most siderophores, highly sensitive.Not specific to this compound; will detect other siderophores.
LC-MS Chromatographic separation followed by mass-based detection.[10]Highly specific and sensitive, provides absolute quantification.Requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: General Culture Protocol for this compound Production

  • Prepare an iron-deficient minimal medium (e.g., M9 or T medium).[3][4] For M9, use high-purity reagents and water.

  • Inoculate the medium with an overnight culture of the this compound-producing strain (e.g., E. coli BW25113) to an initial OD₆₀₀ of ~0.01.[4]

  • Incubate the culture at 37°C with controlled agitation (e.g., 150-200 RPM).[4][5]

  • Grow the culture for 20-24 hours to allow for sufficient accumulation of this compound in the supernatant.[2][4]

  • Harvest the culture by centrifugation (e.g., 6000 rpm for 10 minutes) to pellet the cells.[5]

  • Carefully collect the supernatant for extraction and quantification. The supernatant can be filter-sterilized (0.45 µm filter) for downstream applications.[5]

Protocol 2: this compound Extraction from Culture Supernatant This protocol is adapted from methods used for partial purification for analysis.[2][10]

  • Take a known volume of the cell-free culture supernatant (e.g., 50 mL).[10]

  • Acidify the supernatant to approximately pH 2 by adding concentrated HCl.[2][10]

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and mix vigorously for 30 minutes.[2] Allow the layers to separate.

  • Collect the top organic (ethyl acetate) layer, which now contains the this compound.

  • Dry the organic fraction in vacuo using a rotary evaporator or a SpeedVac system.[2][10]

  • Resuspend the dried extract in a small volume of methanol for storage or analysis.[2]

Protocol 3: Quantification by Arnow Assay This method quantifies catechol-containing compounds.[2]

  • Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

  • To 1 mL of the this compound-containing sample (either culture supernatant or resuspended extract), add the following reagents in order:

    • 1 mL of 0.5 N HCl

    • 1 mL of nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate in water)

    • 1 mL of 1 N NaOH

  • A pink/red color will develop.

  • Measure the absorbance at 510 nm using a spectrophotometer.

  • Calculate the concentration of this compound in your sample by comparing its absorbance to the DHBA standard curve. Express results as micromolar equivalents.[2]

Visual Guides and Pathways

TroubleshootingWorkflow start Problem: Low or No this compound Yield check_iron 1. Check Iron Levels start->check_iron verify_strain 2. Verify Strain Genotype start->verify_strain optimize_media 3. Optimize Media Composition start->optimize_media adjust_physical 4. Adjust Physical Parameters start->adjust_physical validate_assay 5. Validate Quantification Assay start->validate_assay solution_iron Action: Use iron-free techniques, add chelators (EDDA). check_iron->solution_iron solution_strain Action: Re-sequence ent operon, use verified wild-type control. verify_strain->solution_strain solution_media Action: Add succinate, supplement with shikimate. optimize_media->solution_media solution_physical Action: Systematically vary agitation and aeration rates. adjust_physical->solution_physical solution_assay Action: Run positive controls with known standards. validate_assay->solution_assay

Caption: A troubleshooting flowchart for diagnosing low this compound yield.

RegulationPathway cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions high_iron High Intracellular Fe²⁺ fur_fe Fur-Fe²⁺ Complex Forms high_iron->fur_fe repression Binds to ent Promoter fur_fe->repression ent_operon_off ent Operon Transcription BLOCKED repression->ent_operon_off low_iron Low Intracellular Fe²⁺ apo_fur Apo-Fur (Iron-free) low_iron->apo_fur derepression Cannot Bind to ent Promoter apo_fur->derepression ent_operon_on ent Operon Transcription ACTIVE derepression->ent_operon_on synthesis This compound Synthesis ent_operon_on->synthesis

Caption: Regulation of the this compound (ent) operon by iron via the Fur protein.

ExperimentalWorkflow inoculate 1. Inoculate Iron-Deficient Medium incubate 2. Incubate Culture (37°C, ~24h, controlled agitation) inoculate->incubate harvest 3. Harvest & Centrifuge incubate->harvest supernatant 4. Collect Supernatant harvest->supernatant extract 5. Acidify & Extract (Ethyl Acetate) supernatant->extract quantify 6. Quantify (e.g., Arnow Assay, LC-MS) extract->quantify

Caption: A standard experimental workflow for this compound production and analysis.

References

Technical Support Center: CAS Assay for Siderophore Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay for siderophore quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the CAS assay?

The CAS assay is a colorimetric method used for the universal detection of siderophores.[1][2] It operates on the principle of competition for iron between a strong chelator, the siderophore, and the CAS dye complex.[1] In the assay reagent, Chrome Azurol S (CAS), a blue dye, is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[1][3][4] This ternary complex is intensely blue.[5] When a sample containing siderophores is added, the siderophores, which have a higher affinity for iron than CAS, sequester the iron from the dye complex.[1][5] This removal of iron causes the dye to be released, resulting in a color change from blue to orange, yellow, or purple, depending on the type of siderophore.[5][6]

Q2: What do the different color changes (orange, yellow, purple) in the CAS assay indicate?

The color change observed in the CAS assay can give a preliminary indication of the type of siderophore produced. Generally:

  • An orange halo or solution color is indicative of hydroxamate-type siderophores.[1][6][7]

  • A purple coloration can suggest the presence of catecholate-type siderophores.[5][6][8]

  • A yellow color change is often associated with carboxylate-type siderophores.[5]

It is important to note that these are general observations, and further specific chemical tests are required for definitive identification of the siderophore type.[9]

Q3: Can the CAS assay be used for all types of microorganisms?

While the CAS assay is considered a universal method, its standard protocol can have limitations. The detergent HDTMA, used to form the CAS-Fe-HDTMA complex, is toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[4][10] This toxicity can inhibit microbial growth and, consequently, siderophore production. To address this, several modifications to the CAS assay have been developed, such as the overlay CAS (O-CAS) assay or the use of less toxic detergents like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[5][11][10]

Troubleshooting Guide

Issue 1: Unexpected Color Change or False Positives

Symptom: The CAS reagent changes color even in the absence of siderophores, or a color change is observed with a known non-siderophore-producing organism.

Possible Causes & Solutions:

  • Interfering Substances: Certain compounds other than siderophores can chelate iron and cause a false-positive result.[1] These can include organic acids, phosphates, or other metal-chelating molecules secreted by the microorganism.[12]

    • Solution: To confirm that the color change is due to siderophores, it is advisable to use a control medium where the microorganism is grown under iron-sufficient conditions, which should suppress siderophore production. Additionally, other more specific assays can be used for confirmation.[9]

  • pH of the Medium: The pH of the culture supernatant or the final assay mixture can affect the stability of the CAS-Fe complex. A significant deviation from the optimal pH (around 6.8) can lead to a color change.[2][4][8] If the pH is too high, ferric hydroxide may form, leading to a yellow color.[8]

    • Solution: Ensure that the pH of the CAS assay solution is correctly adjusted and buffered. When mixing the culture supernatant with the CAS reagent, check the final pH of the mixture.

  • Contamination of Glassware: Trace amounts of iron or other metal ions on glassware can interfere with the assay.

    • Solution: All glassware used for preparing reagents and running the assay should be meticulously cleaned and treated with 6M HCl to remove any trace metals, followed by rinsing with deionized water.[4]

Issue 2: No Color Change or Weak Signal

Symptom: No color change is observed even when siderophore production is expected.

Possible Causes & Solutions:

  • Insufficient Siderophore Production: The microorganism may not be producing a detectable amount of siderophores under the tested conditions.

    • Solution: Optimize the culture conditions to induce siderophore production. This typically involves growing the microorganism in an iron-depleted medium.[1] The composition of the growth medium, including carbon and nitrogen sources, can also influence siderophore yield.[9][13]

  • Toxicity of HDTMA: As mentioned, the detergent HDTMA can be toxic to some microorganisms, inhibiting their growth and siderophore synthesis.[4][11][10]

    • Solution: Use a modified CAS assay, such as the overlay method (O-CAS), where the microorganism is first grown on a suitable medium and then overlaid with the CAS agar.[4][6] Alternatively, replace HDTMA with a less toxic surfactant like DDAPS.[11][10]

  • Incorrect Reagent Preparation: The stability and reactivity of the CAS reagent are highly dependent on the correct preparation procedure.

    • Solution: Follow a detailed and validated protocol for preparing the CAS solution, paying close attention to the order of mixing the components and the final pH.[4][14]

Issue 3: Inconsistent or Unstable CAS Reagent

Symptom: The CAS agar plates or liquid reagent are green instead of blue, or the color is not stable over time.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the CAS reagent is critical. A pH exceeding 6.8 can cause the solution to turn green.[4][15]

    • Solution: Carefully adjust the pH of the PIPES buffer to 6.8 before adding the other components. Do not overshoot the pH.[4]

  • Precipitation of the Dye: Lower concentrations of HDTMA and CAS can lead to the precipitation of the blue dye.[10]

    • Solution: Ensure the correct concentrations of all components as specified in the protocol.

  • Improper Storage: The CAS reagent can be sensitive to light and temperature.

    • Solution: Store the prepared CAS solution in a dark, cool place. Some protocols recommend autoclaving and storing in a plastic container.[4]

Quantitative Data Summary

Table 1: Influence of pH on Siderophore Production and CAS Assay Reaction

pHSiderophore Production (relative units)CAS Reaction (halo diameter in mm)
5.0LowSmall
6.0ModerateModerate
7.0HighLarge
8.0Moderate to HighLarge
9.0ModerateModerate
10.0LowSmall
11.0Very LowVery Small
Note: This table is a generalized representation based on findings that siderophore production is pH-dependent, with optimal production for many bacteria occurring around neutral pH.[13] The exact values will vary depending on the microorganism.

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from Schwyn and Neilands (1987) as detailed by Louden et al. (2011).[3][4]

1. Glassware Preparation:

  • Thoroughly clean all glassware with 6M HCl to eliminate any trace iron, then rinse extensively with deionized water.[4]

2. Preparation of Solutions:

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of CAS in 50 ml of deionized water.[4]

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[4]

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.[4]

    • Mix Solution 1 with 9 ml of Solution 2. While stirring, slowly add this mixture to Solution 3. The resulting solution should be dark blue. Autoclave and store in a plastic bottle.[4]

  • MM9 Salt Solution Stock:

    • Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 ml of deionized water.[4]

  • Other Stocks:

    • 20% Glucose Solution (w/v)

    • Casamino Acid Solution (10% w/v), treated to remove iron.[4]

3. CAS Agar Preparation:

  • To 750 ml of deionized water, add 100 ml of MM9 salt solution.[4]

  • Add 32.24 g of PIPES buffer and dissolve by slowly adjusting the pH to 6.8 with NaOH. Do not exceed pH 6.8, as this will turn the solution green.[4][15]

  • Add 15 g of Bacto agar and autoclave.[4]

  • Cool the agar to 50°C and aseptically add 30 ml of sterile Casamino acid solution and 10 ml of sterile 20% glucose solution.[4]

  • Slowly add 100 ml of the sterile Blue Dye solution along the side of the flask with gentle mixing.[4]

  • Pour the plates aseptically.

Overlay CAS (O-CAS) Assay

This method is suitable for microorganisms sensitive to HDTMA.[4][6]

  • Prepare a growth medium optimal for the microorganism of interest, ensuring it is iron-depleted to induce siderophore production.

  • Inoculate the plates with the test organism and incubate under appropriate conditions to allow for growth and siderophore secretion.

  • Prepare the CAS agar as described above, but as an overlay without the growth nutrients (MM9, glucose, casamino acids).

  • After the microorganism has grown, pour a thin layer of the molten CAS overlay agar onto the surface of the culture plate.

  • Incubate for a few hours and observe the formation of halos around the colonies.[5]

Visual Diagrams

CAS_Assay_Principle CAS_Fe_Complex CAS-Fe³⁺-HDTMA (Blue Complex) Free_CAS Free CAS (Orange/Yellow/Purple) CAS_Fe_Complex->Free_CAS becomes Fe3_ion Fe³⁺ CAS_Fe_Complex->Fe3_ion releases Siderophore Siderophore Siderophore->Fe3_ion chelates Fe_Siderophore Fe³⁺-Siderophore Complex Fe3_ion->Fe_Siderophore forms

Caption: The chemical principle of the CAS assay.

Troubleshooting_Workflow Start CAS Assay Issue Symptom1 Unexpected Color Change (False Positive) Start->Symptom1 Symptom2 No Color Change Start->Symptom2 Symptom3 Inconsistent Reagent Start->Symptom3 Cause1a Interfering Substances? Symptom1->Cause1a Cause1b Incorrect pH? Symptom1->Cause1b Cause1c Glassware Contamination? Symptom1->Cause1c Cause2a Low Siderophore Production? Symptom2->Cause2a Cause2b HDTMA Toxicity? Symptom2->Cause2b Cause2c Reagent Prep Error? Symptom2->Cause2c Cause3a Incorrect pH? Symptom3->Cause3a Cause3b Dye Precipitation? Symptom3->Cause3b Cause3c Improper Storage? Symptom3->Cause3c Solution1a Use Controls, Confirm with Other Assays Cause1a->Solution1a Solution1b Check & Adjust pH Cause1b->Solution1b Solution1c Acid-Wash Glassware Cause1c->Solution1c Solution2a Optimize Growth (Fe-depleted media) Cause2a->Solution2a Solution2b Use O-CAS or Less Toxic Detergent Cause2b->Solution2b Solution2c Follow Protocol Carefully Cause2c->Solution2c Solution3a Adjust PIPES pH to 6.8 Cause3a->Solution3a Solution3b Check Component Concentrations Cause3b->Solution3b Solution3c Store in Dark & Cool Place Cause3c->Solution3c

Caption: A logical workflow for troubleshooting common CAS assay issues.

References

Stability of enterobactin in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enterobactin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different solvents and under various pH conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For solid this compound, storage at –20°C in a sealed container is recommended, under which conditions it is stable for at least 2 years. Once in solution, it is best to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles[1][2].

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. It is reported to be soluble in DMSO and a 9:1 mixture of acetonitrile and water at a concentration of 10 mg/ml. It is also soluble in methanol[3]. To enhance solubility, gentle warming to 37°C and sonication can be employed[2].

Q3: How does pH affect the stability of this compound and its iron complex?

A3: The stability of both free this compound and its ferric complex (Fe-Ent) is highly dependent on pH. The iron-releasing mechanism of the Fe-Ent complex is influenced by acidic conditions. At a low pH, the catecholate groups of the complex become protonated, leading to a less stable "salicylate-type" metal bonding, which facilitates iron release[4][5]. The reduction potential of the Fe-Ent complex is also pH-dependent, varying from -0.57 V at pH 6 to -0.79 V at pH 7.4[6]. Above pH 7, the ferric this compound complex is stable, but increasing the pH further can lead to the formation of iron hydroxide, causing the disappearance of the characteristic charge-transfer band in its spectrum[5].

Q4: What are the common degradation products of this compound?

A4: this compound can undergo hydrolysis, breaking its cyclic trilactone structure. This degradation results in linear forms of the molecule. The ultimate degradation product is the monomer 2,3-dihydroxybenzoyl-L-serine (DHBS)[6][7]. Intermediate degradation products include the linear dimer and trimer of DHBS[8][9]. In bacterial cells, this breakdown is catalyzed by the ferric this compound esterase (Fes) to release iron[10].

Q5: How can I detect and quantify this compound and its degradation products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for separating and quantifying this compound and its degradation products, such as the DHBS monomer, dimer, and trimer[8][11]. A colorimetric method known as the Arnow assay can be used to quantify catechol siderophores like this compound by measuring absorbance at 510 nm after a series of chemical reactions[12][13].

Troubleshooting Guides

Problem 1: Low or no biological activity of this compound in my assay.
Possible Cause Troubleshooting Step
Degraded this compound stock Verify the storage conditions and age of your this compound. If stored improperly or for too long, obtain a fresh supply. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots[1][2].
Inappropriate solvent Ensure the solvent used to dissolve this compound is compatible with your experimental system and does not interfere with the assay. Solvents like DMSO or methanol are commonly used[3].
Incorrect pH of the medium The activity of this compound is pH-dependent. Check and adjust the pH of your experimental medium to be within the optimal range for this compound activity, typically around neutral pH for iron chelation[6].
Presence of interfering substances Components in your medium, such as serum albumin, can bind to this compound and inhibit its activity[14]. Consider using a minimal or defined medium for your experiments.
Problem 2: Precipitate formation when preparing this compound solutions.
Possible Cause Troubleshooting Step
Low solubility This compound may not be fully dissolved. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[2].
Incorrect solvent Ensure you are using a recommended solvent such as DMSO or acetonitrile:water (9:1).
Supersaturation The concentration of this compound may be too high for the chosen solvent. Try preparing a more dilute stock solution.
Problem 3: Inconsistent results in iron uptake experiments.
Possible Cause Troubleshooting Step
Variability in iron availability Ensure the iron content in your growth medium is consistent and low enough to induce the expression of this compound uptake systems by the bacteria[15]. Supplementing with an iron chelator like 2,2'-bipyridine can help create iron-limiting conditions.
pH fluctuations Monitor and control the pH of the culture medium, as changes can affect both the stability of the Fe-Ent complex and the expression of bacterial iron transport proteins[6].
Contamination of this compound stock Filter-sterilize your this compound stock solution before use to remove any potential microbial contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Duration Notes
Solid-20°CAt least 2 yearsKeep container sealed.
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles[1][2].
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[1][2].
Table 2: Solubility of this compound
Solvent Concentration Reference
DMSO10 mg/mL
Acetonitrile:Water (9:1)10 mg/mL
MethanolSoluble[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture

This protocol is adapted from methods used for the partial purification of this compound from bacterial supernatants[12].

  • Culture Growth: Grow a suitable bacterial strain (e.g., E. coli) in an iron-deficient medium (e.g., M9 medium) for approximately 20 hours at 37°C to induce siderophore production.

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Acidification: Acidify the supernatant to a pH of 2 using a strong acid like 5 N HCl. This step prepares the this compound for solvent extraction.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the acidified supernatant.

  • Mixing: Stir the mixture vigorously with a magnetic stirrer for at least 30 minutes to allow the this compound to partition into the ethyl acetate phase.

  • Phase Separation: Separate the ethyl acetate layer containing the this compound from the aqueous layer.

  • Evaporation: Evaporate the ethyl acetate to obtain the extracted this compound. The extract can then be further purified if necessary.

Protocol 2: Quantification of Catechol Siderophores using the Arnow Assay

This protocol is based on the colorimetric method described by Arnow (1937)[12][13].

  • Sample Preparation: Prepare 1 mL of your sample containing the catechol siderophore (e.g., culture supernatant or purified extract).

  • Reagent Addition:

    • Add 1 mL of 0.5 N HCl.

    • Add 1 mL of nitrite-molybdate reagent (1g sodium nitrite and 1g sodium molybdate dissolved in 10 mL of water).

    • Add 1 mL of 1 N NaOH.

    • Add 1 mL of distilled water.

  • Measurement: Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

  • Quantification: Determine the concentration of catechol siderophores by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

Visualizations

Enterobactin_Degradation_Pathway This compound This compound (Cyclic Trimer) LinearTrimer Linear Trimer (DHBS)3 This compound->LinearTrimer Hydrolysis LinearDimer Linear Dimer (DHBS)2 LinearTrimer->LinearDimer Hydrolysis Monomer Monomer (DHBS) LinearDimer->Monomer Hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

Caption: Workflow for testing this compound stability.

References

How to prevent degradation of enterobactin during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of enterobactin during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: this compound is primarily susceptible to two forms of degradation:

  • Hydrolysis: The cyclic tri-ester backbone of this compound can be hydrolyzed, breaking the ring and forming linear trimers, dimers, and monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS). This process is accelerated by non-neutral pH conditions.

  • Enzymatic Degradation: In E. coli and other producing organisms, the enzyme ferric this compound esterase (Fes) can cleave the ester bonds of both iron-free and ferric-enterobactin.[1][2]

Q2: What is the visual appearance of pure versus degraded this compound?

A2: Pure, iron-free this compound in solution is typically colorless to pale yellow. Upon chelation with ferric iron (Fe³⁺), it forms a distinct reddish-purple complex. While subtle color changes during purification of the iron-free form may not be dramatic, the appearance of precipitates can indicate degradation or solubility issues. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can separate the cyclic this compound from its linear hydrolysis products.[1]

Q3: How should I store purified this compound to ensure its stability?

A3: For long-term storage, it is recommended to store purified this compound as a dry powder or in an appropriate solvent at low temperatures. The following table summarizes recommended storage conditions:

Storage TemperatureRecommended DurationForm
-80°CUp to 6 monthsStock Solution
-20°CUp to 1 monthStock Solution
-20°CLong-termDry Powder

Data sourced from MedchemExpress.

To minimize degradation, it is also advisable to protect this compound solutions from prolonged exposure to light and to maintain a neutral pH for storage of the iron-free form.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification process.

Problem 1: Low Yield of this compound from Bacterial Culture

Possible Causes:

  • Suboptimal culture conditions.

  • Iron contamination in the growth medium, leading to repression of this compound biosynthesis genes.[3]

  • Inefficient extraction from the culture supernatant.

Solutions:

  • Optimize Culture Conditions: Utilize a low-iron minimal medium to induce high-level this compound production. Statistical optimization of media components such as succinate, tryptophan, and phosphate concentrations can significantly enhance yield.[4][5]

  • Minimize Iron Contamination: Use high-purity water and reagents. Glassware should be acid-washed to remove any trace iron.

  • Efficient Extraction: Ensure the pH of the culture supernatant is acidified to ~2.0 before extraction with ethyl acetate to maximize the partitioning of this compound into the organic phase.

Problem 2: Emulsion Formation During Ethyl Acetate Extraction

Possible Cause:

  • Presence of proteins and other cellular debris from the culture medium, particularly from older cultures or those that have undergone significant cell lysis.

Solutions:

  • Centrifugation: Centrifuge the emulsion at a moderate speed (e.g., 3000 rpm for 20 minutes) to break the emulsion and separate the aqueous and organic phases.

  • Addition of Brine: Adding a saturated NaCl solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: While less common for this specific issue, filtering the culture supernatant before extraction may help to remove some of the cellular debris that contributes to emulsion formation.

Problem 3: Multiple Peaks on HPLC Chromatogram, Indicating an Impure Sample

Possible Cause:

  • Hydrolysis of this compound into its linear degradation products (trimer, dimer, and monomer of DHBS).[1]

  • Co-extraction of other catechol-containing compounds produced by the bacteria.

Solutions:

  • Control pH: Maintain a neutral pH whenever possible, except during the initial acidic extraction step. Work quickly to minimize the time this compound is exposed to acidic conditions.

  • Use a fes Mutant Strain: If possible, use an E. coli strain with a mutation in the fes gene to prevent enzymatic degradation of this compound.[1]

  • Further Purification: If multiple peaks are observed, further purification using column chromatography (e.g., Sephadex LH-20) can be employed to separate cyclic this compound from its linear degradation products and other impurities.

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Supernatant
  • Culture Growth: Grow an this compound-producing bacterial strain (e.g., E. coli) in a low-iron minimal medium at 37°C with aeration for 24-48 hours.

  • Cell Removal: Centrifuge the culture at a sufficient speed and duration to pellet the bacterial cells. Carefully decant and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 using concentrated HCl.

  • Ethyl Acetate Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the phases to separate. The ethyl acetate layer (top layer) will contain the this compound.

  • Collection and Evaporation: Collect the ethyl acetate layer. The extraction can be repeated with fresh ethyl acetate to improve the yield. Combine the organic fractions and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
  • Column Preparation: Swell Sephadex LH-20 beads in the desired mobile phase (e.g., methanol) and pack them into a chromatography column.[6][7]

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method, such as UV-Vis spectrophotometry (monitoring for the characteristic absorbance of catechols) or thin-layer chromatography (TLC).

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of its cyclic tri-ester backbone.

Enterobactin_Degradation This compound Cyclic this compound LinearTrimer Linear Trimer of DHBS This compound->LinearTrimer Hydrolysis LinearDimer Linear Dimer of DHBS LinearTrimer->LinearDimer Hydrolysis Monomer Monomer of DHBS LinearDimer->Monomer Hydrolysis

Caption: Hydrolytic degradation of cyclic this compound.

Experimental Workflow for this compound Purification

This workflow outlines the key steps in the purification of this compound from a bacterial culture.

Enterobactin_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Grow E. coli in low-iron medium Centrifugation Centrifuge to remove cells Culture->Centrifugation Acidification Acidify supernatant to pH 2.0 Centrifugation->Acidification EtOAc_Extraction Extract with Ethyl Acetate Acidification->EtOAc_Extraction Evaporation1 Evaporate solvent EtOAc_Extraction->Evaporation1 Column_Chromatography Sephadex LH-20 Column Chromatography Evaporation1->Column_Chromatography HPLC_Analysis HPLC for Purity Check Column_Chromatography->HPLC_Analysis Final_Product Pure this compound HPLC_Analysis->Final_Product

Caption: General workflow for this compound purification.

References

Overcoming low binding of enterobactin to purification columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of enterobactin, specifically addressing issues of low binding to purification columns.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common method for purifying this compound from bacterial culture supernatants involves a two-step process:

  • Solvent Extraction: this compound is typically extracted from the acidified culture supernatant using an organic solvent, most commonly ethyl acetate.

  • Chromatography: The crude extract is then further purified using chromatographic techniques. The most frequently cited methods are:

    • Size-Exclusion/Partition Chromatography: Using resins like Sephadex LH-20.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Utilizing C18 or similar non-polar stationary phases.

Q2: Why is my this compound not binding to the purification column?

A2: Low binding of this compound to a purification column can be attributed to several factors, depending on the type of chromatography being used. Common reasons include incorrect buffer/solvent conditions, issues with the sample preparation, or problems with the column itself. The troubleshooting guides below provide detailed steps to address these issues for specific column types.

Q3: What is the principle behind this compound purification using Sephadex LH-20?

A3: Sephadex LH-20 is a hydroxypropylated dextran-based resin that exhibits both hydrophilic and lipophilic properties. This dual nature allows for a mixed-mode separation mechanism involving:

  • Size Exclusion: Larger molecules are excluded from the pores of the resin and elute first.

  • Partition Chromatography: Separation is also based on the partitioning of the analyte between the stationary phase and the mobile phase, influenced by polarity.

Q4: How does reversed-phase HPLC work for this compound purification?

A4: Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] this compound, being a relatively non-polar molecule, interacts with the non-polar stationary phase (e.g., C18). A polar mobile phase is used, and the concentration of an organic solvent (like acetonitrile or methanol) is gradually increased to elute the bound molecules. Less polar molecules, like this compound, will have a stronger interaction with the stationary phase and require a higher concentration of organic solvent to elute.[1]

Troubleshooting Guides

Low Binding to Sephadex LH-20 Columns

Sephadex LH-20 separates molecules based on a combination of size exclusion and partition chromatography due to its dual hydrophilic and lipophilic nature.[2][3] Low binding is often related to issues with the solvent system or the sample itself.

Problem: this compound is in the flow-through and does not bind to the column.

Possible Cause Troubleshooting Step Rationale
Incorrect Solvent System Ensure you are using a solvent system in which this compound is soluble but also has an affinity for the stationary phase. A common mobile phase is methanol or a mixture of dichloromethane and methanol.[4]The solvent system influences the partitioning of this compound between the mobile and stationary phases. If the solvent is too strong (too similar in polarity to this compound), it will not effectively partition onto the resin.
Sample Overload Reduce the amount of crude extract loaded onto the column in a single run.Exceeding the binding capacity of the column will cause the excess sample to pass through without binding.
Presence of Highly Polar Impurities Wash the crude extract to remove highly polar impurities before loading it onto the column.Highly polar impurities can interfere with the binding of the less polar this compound to the resin.
Improper Column Packing Ensure the Sephadex LH-20 resin is properly swollen in the mobile phase and packed uniformly in the column to avoid channeling.Improper packing can lead to channels in the column bed, where the sample flows through without interacting with the stationary phase.
Low Binding to Reversed-Phase HPLC Columns

Low binding in RP-HPLC is typically due to the mobile phase being too non-polar, preventing the hydrophobic this compound from interacting with the stationary phase.

Problem: this compound elutes in the void volume or very early during the run.

Possible Cause Troubleshooting Step Rationale
Initial Mobile Phase is Too Non-Polar Start with a higher percentage of the aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) in your mobile phase.A highly polar initial mobile phase is necessary to promote the hydrophobic interaction between this compound and the non-polar stationary phase.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous component of the mobile phase. For this compound, an acidic pH (e.g., using TFA or formic acid) is often used to ensure the catechol groups are protonated, which can influence its retention.The protonation state of this compound's functional groups can affect its overall hydrophobicity and interaction with the stationary phase.[5]
Sample Solvent is Too Strong If possible, dissolve the sample in the initial mobile phase or a weaker solvent (more polar) than the initial mobile phase.If the sample is dissolved in a strong, non-polar solvent, it will not bind effectively to the column upon injection.
Column Degradation Use a new or properly regenerated C18 column.Over time, the stationary phase of an HPLC column can degrade, leading to a loss of retention.

Experimental Protocols

This compound Extraction from Culture Supernatant

This protocol is a general guideline for the extraction of this compound from bacterial culture supernatant.

  • Culture Growth: Grow the this compound-producing bacterial strain in an iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Acidification: Carefully decant the supernatant and acidify it to a pH of approximately 2.0 using concentrated HCl.[6]

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant. Stir vigorously for at least 30 minutes.[6]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the upper organic (ethyl acetate) phase.

  • Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound using Sephadex LH-20
  • Column Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours. Pack the swollen resin into a glass column.

  • Equilibration: Equilibrate the packed column by washing it with several column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude this compound extract in a minimal volume of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase. This compound will typically appear as a colored band.

  • Fraction Collection: Collect fractions and monitor them for the presence of this compound, for example, by measuring absorbance at a characteristic wavelength or using a colorimetric assay like the Arnow assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound purification and characterization.

Parameter Value Reference
This compound Molar Mass 669.55 g/mol [7]
Fe³⁺-Enterobactin Complex Affinity Constant (Ka) 10⁵² M⁻¹[7]
Optimal pH for Ethyl Acetate Extraction ~2.0[6]
Common Mobile Phase for Sephadex LH-20 Methanol or Dichloromethane:Methanol (6:4 v/v)[4]
Common Mobile Phase for RP-HPLC Acetonitrile/Water gradient with 0.1% TFAGeneral RP-HPLC
Storage Temperature for Purified this compound -20°C to -80°C[8]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Acidified Supernatant (pH 2) Centrifugation->Supernatant EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Crude_Extract Crude this compound Extract EtOAc_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Sephadex LH-20 or RP-HPLC) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Analysis (e.g., Spectroscopy) Fraction_Collection->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start Low Binding to Column Column_Type What type of column? Start->Column_Type Sephadex Sephadex LH-20 Column_Type->Sephadex Size Exclusion/ Partition RPHPLC Reversed-Phase HPLC Column_Type->RPHPLC Hydrophobic Interaction Sephadex_Causes Potential Causes: - Incorrect Solvent - Sample Overload - Polar Impurities - Poor Packing Sephadex->Sephadex_Causes Sephadex_Solutions Solutions: - Adjust Solvent System - Reduce Sample Load - Pre-wash Extract - Repack Column Sephadex_Causes->Sephadex_Solutions RPHPLC_Causes Potential Causes: - Mobile Phase Too Non-Polar - Incorrect pH - Strong Sample Solvent - Column Degradation RPHPLC->RPHPLC_Causes RPHPLC_Solutions Solutions: - Increase Aqueous % in Start - Adjust Mobile Phase pH - Dissolve Sample in Weak Solvent - Use New/Regenerated Column RPHPLC_Causes->RPHPLC_Solutions

References

Technical Support Center: Spectrophotometric Measurement of Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric measurement of enterobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for quantifying this compound?

A1: The most common methods are the Arnow assay and the Rioux assay, both of which are specific for the catechol moiety of this compound. The Arnow assay is widely used due to its simplicity and relies on the nitration of the catechol ring to produce a colored compound. The Rioux assay is a more sensitive method based on the reduction of Fe³⁺ to Fe²⁺ by the catechol's vicinal hydroxyl groups, followed by the detection of Fe²⁺ with 1,10-phenanthroline. Another general method for siderophore detection is the Chrome Azurol S (CAS) assay, but it is not specific for catechols and is prone to interference.

Q2: My CAS assay is positive, but the Arnow assay is negative. What does this mean?

A2: A positive Chrome Azurol S (CAS) assay indicates the presence of iron-chelating compounds (siderophores), but not necessarily catecholates like this compound. A negative Arnow test, which is specific for catechols, suggests that your organism may be producing other types of siderophores, such as hydroxamates or carboxylates. It is also possible that the concentration of this compound is below the detection limit of the Arnow assay.

Q3: What can cause a high background reading in my spectrophotometric assay?

A3: High background can be caused by several factors:

  • Media Components: Components of the culture medium, such as phenols or other aromatic compounds, can react with the assay reagents. It is crucial to use a proper blank containing the uninoculated culture medium.

  • Cell Lysis: Incomplete removal of bacterial cells can lead to light scattering and artificially high absorbance readings. Ensure complete centrifugation and filtration of your supernatant.

  • Contaminants: Contamination of glassware or reagents with iron or other interfering substances can affect the assay.

Q4: How does this compound degradation affect spectrophotometric measurements?

A4: this compound, a cyclic trimer, can be hydrolyzed into linear trimers, dimers, and monomers of 2,3-dihydroxybenzoylserine (DHBS). While these degradation products still contain the catechol moiety and will be detected by the Arnow or Rioux assays, their molar absorptivity may differ from that of intact this compound. This can lead to an over- or underestimation of the true this compound concentration if a standard curve based on a different catechol-containing compound is used. For accurate quantification, especially when degradation is suspected, chromatographic methods like HPLC are recommended.

Troubleshooting Guides

Issue 1: No or Low Color Development in the Arnow Assay
Possible Cause Troubleshooting Steps
Low this compound Concentration Concentrate the supernatant before performing the assay. Ensure the culture was grown under iron-limiting conditions to induce siderophore production.
Incorrect Reagent Concentration or pH Verify the concentrations of HCl, NaOH, and the nitrite-molybdate reagent. The final step of the Arnow assay requires an alkaline pH for color development.
Degraded Reagents Prepare fresh nitrite-molybdate reagent, as it can degrade over time.
Presence of Reducing Agents High concentrations of reducing agents in the sample can interfere with the nitration reaction.
Issue 2: Inconsistent or Unstable Absorbance Readings
Possible Cause Troubleshooting Steps
Precipitation in the Cuvette Centrifuge or filter the final reaction mixture before measuring the absorbance if a precipitate is observed.
Temperature Fluctuations Allow the reaction to reach room temperature before taking readings, as temperature can affect reaction rates and absorbance.
Air Bubbles Ensure there are no air bubbles in the cuvette, as they can scatter light.
Issue 3: False Positives with the CAS Assay
Possible Cause Troubleshooting Steps
Production of other Siderophores Use a catechol-specific assay like the Arnow or Rioux assay to confirm the presence of this compound.
Secretion of Surfactants Some bacteria produce surfactants that can cause a color change in the CAS assay. A simple "drop collapse" test can indicate the presence of surfactants.
Media Components Chelating Iron Some media components can chelate iron and give a false positive. Always run a control with uninoculated media.

Experimental Protocols

Arnow Assay for Catechol Quantification

This protocol is adapted from Arnow, L. E. (1937).

Reagents:

  • 0.5 N HCl

  • Nitrite-Molybdate Reagent: 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of deionized water.

  • 1 N NaOH

Procedure:

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.

  • Add 1 mL of the nitrite-molybdate reagent and mix.

  • Add 1 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.

  • Add 1 mL of deionized water and mix.

  • Allow 5-10 minutes for the color to stabilize.

  • Measure the absorbance at 510 nm.

  • Quantify the concentration using a standard curve prepared with 2,3-dihydroxybenzoic acid (DHBA).

Rioux Assay for Catechol Quantification

This is a more sensitive method for detecting catechol compounds.

Reagents:

  • 20% Sulfuric Acid

  • 1% Ferric Ammonium Citrate in 0.09 N H₂SO₄

  • 2 M Ammonium Fluoride

  • 1% 1,10-phenanthroline

  • 3 M Hexamethylenetetramine

Procedure:

  • In a test tube, add 0.2 mL of 20% sulfuric acid to 2.3 mL of deionized water and mix.

  • Add 1 mL of the sample (or standard).

  • Add 0.1 mL of 1% ferric ammonium citrate and mix.

  • Add 0.4 mL of 2 M ammonium fluoride and mix.

  • Add 0.4 mL of 1% 1,10-phenanthroline and mix.

  • Add 0.6 mL of 3 M hexamethylenetetramine.

  • Heat the mixture at 60°C for 1 hour.

  • Cool to room temperature and measure the absorbance at 510 nm.

Quantitative Data Summary

Parameter Arnow Assay Rioux Assay Notes
Wavelength (λmax) 510 nm510 nmThe exact maximum may vary slightly depending on the specific catechol compound.
Linear Range Varies with standard0.16 to 60 µM (with 2,3-dihydroxybenzoic acid)Linearity should be determined for each specific experimental setup.
Sensitivity LowerApproximately 7 times more sensitive than the Arnow assay.The Rioux assay is preferred for samples with low this compound concentrations.

Visualizing this compound-Related Pathways

This compound Biosynthesis Pathway

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHHDHB 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->DHHDHB EntB DHB 2,3-Dihydroxybenzoate (DHB) DHHDHB->DHB EntA DHB_AMP DHB-AMP DHB->DHB_AMP EntE Ent_Monomer N-(2,3-dihydroxybenzoyl)-L-serine DHB_AMP->Ent_Monomer Serine L-Serine Serine->Ent_Monomer EntF, EntD, EntB (ArCP domain) This compound This compound (cyclic trimer) Ent_Monomer->this compound EntF (cyclization)

Caption: Simplified pathway of this compound biosynthesis from chorismate.

Ferric-Enterobactin Uptake Pathway in E. coli

Ferric_Enterobactin_Uptake cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe-Ent Ferric-Enterobactin FepA FepA Fe-Ent->FepA FepB FepB FepA->FepB TonB-dependent FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Fes Fes (Esterase) FepCDG->Fes ATP-dependent Fe2 Fe²⁺ Fes->Fe2 DHBS 2,3-DHBS monomers Fes->DHBS

Caption: Uptake and processing of ferric-enterobactin in E. coli.

Troubleshooting Logic Flow for Arnow Assay

Troubleshooting_Arnow Start Start Arnow Assay CheckColor Is red color observed? Start->CheckColor LowConcentration Possible low this compound concentration. Concentrate sample or optimize growth conditions. CheckColor->LowConcentration No Quantify Quantify at 510 nm CheckColor->Quantify Yes ReagentIssue Check reagent preparation and pH. Prepare fresh reagents. LowConcentration->ReagentIssue Interference Possible interfering substances. Check media blank. ReagentIssue->Interference

Caption: Decision-making workflow for troubleshooting the Arnow assay.

Technical Support Center: Enterobactin Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of enterobactin for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a siderophore produced by Gram-negative bacteria, such as Escherichia coli, to sequester iron from the environment.[1] It possesses an exceptionally high affinity for ferric iron (Fe³⁺).[1] However, its complex cyclic structure makes it highly hydrophobic and practically insoluble in aqueous solutions at neutral pH, which can pose a significant challenge for in vitro biological assays that require aqueous buffer systems.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[2] Other solvents that can be used include methanol, acetone, dioxane, and a mixture of acetonitrile and water.

Q3: How can I prepare a stock solution of this compound?

For a standard stock solution, dissolve this compound in 100% DMSO at a concentration of 10 mg/mL. Alternatively, a mixture of acetonitrile and water (9:1 v/v) can be used to achieve the same concentration. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: My this compound is not dissolving completely. What should I do?

If you encounter solubility issues, gentle heating at 37°C and sonication in an ultrasonic bath can aid in the dissolution process.[3] Ensure the vial is tightly sealed to prevent solvent evaporation.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

This compound's solubility in aqueous solutions is pH-dependent. It is practically insoluble at neutral pH but its solubility increases in alkaline conditions (pH 7 to 8).[4] At low pH, this compound coordinates iron in a "salicylate mode," while in the neutral and alkaline pH range, it uses the "catecholate mode."[4]

Q6: Can I prepare this compound solutions for in vivo studies?

Yes, specific solvent systems have been developed for in vivo applications. These typically involve a combination of DMSO with other co-solvents and surfactants to ensure biocompatibility and stability. Refer to the detailed protocols section for specific formulations.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer This compound's low aqueous solubility.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed the tolerance level of your biological system. 3. Adjust the pH of the final buffer to a slightly alkaline range (pH 7.5-8.0) if your assay permits.
Inconsistent assay results Degradation of this compound stock solution.1. Prepare fresh stock solutions regularly. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] 3. Protect stock solutions from light.
Difficulty dissolving the lyophilized powder Poor quality of the solvent or insufficient agitation.1. Use high-purity, anhydrous DMSO. 2. After adding the solvent, vortex the vial thoroughly. 3. If necessary, use gentle warming (37°C) and sonication to facilitate dissolution.[3]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationReference
DMSO10 mg/mL
Acetonitrile:Water (9:1)10 mg/mL
Acetonitrile0.1 - 1 mg/mL (Slightly soluble)[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5]
10% DMSO, 90% Corn Oil2.5 mg/mL (Suspended)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Vortex the vial thoroughly until the powder is completely dissolved.

  • If necessary, gently warm the vial to 37°C or sonicate for a few minutes to aid dissolution.[3]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Ferric-Enterobactin Complex for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 6.4 mM in DMSO)

  • Ferric chloride (FeCl₃) solution (e.g., 6.4 mM in water)

  • HEPES buffer (75 mM, pH 7.5)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, mix the this compound stock solution with 1.2 equivalents of the FeCl₃ solution.[7]

  • Incubate the mixture for 2 minutes at room temperature. A color change should be observed.[7]

  • Dilute the mixture with HEPES buffer (75 mM, pH 7.5) to the desired final concentration of the ferric-enterobactin complex (e.g., 128 µM).[7]

  • Allow the solution to stand at room temperature for at least 1 hour before use in assays.[7]

  • The formation of the ferric-enterobactin complex can be confirmed by UV-Vis spectroscopy, with characteristic absorbance peaks at approximately 340 nm and 496 nm.[7]

Protocol 3: Quantification of Catechol Siderophores using the Arnow Assay

This colorimetric assay can be used to determine the concentration of this compound in a solution.

Materials:

  • Sample containing this compound

  • 0.5 N HCl

  • Nitrite-molybdate reagent (1g sodium nitrite and 1g sodium molybdate dissolved in 10 mL water)

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

  • Spectrophotometer

Procedure:

  • To 1 mL of the this compound-containing sample, add the following reagents sequentially:

    • 1 mL of 0.5 N HCl

    • 1 mL of nitrite-molybdate reagent

    • 1 mL of 1 N NaOH

    • 1 mL of H₂O

  • Mix the solution well after each addition.

  • Measure the absorbance of the final solution at 510 nm.[8]

  • Prepare a standard curve using known concentrations of DHBA to quantify the this compound concentration in the sample.[8]

Visualizations

Below are diagrams illustrating key pathways and interactions involving this compound.

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB DHB_Ser DHB-Serine DHB->DHB_Ser EntD, EntE, EntF This compound This compound DHB_Ser->this compound Cyclization

Caption: this compound Biosynthesis Pathway.[9]

Iron_Uptake cluster_extracellular Extracellular Space cluster_membranes Cell Membranes cluster_cytoplasm Cytoplasm This compound This compound Fe_this compound Fe³⁺-Enterobactin This compound->Fe_this compound Fe3 Fe³⁺ Fe3->Fe_this compound FepA FepA (Outer Membrane) Fe_this compound->FepA Binding ABC_Transporter ABC Transporter (Inner Membrane) FepA->ABC_Transporter Periplasmic Transport Fe_Enterobactin_cyto Fe³⁺-Enterobactin ABC_Transporter->Fe_Enterobactin_cyto Import Fe2 Fe²⁺ Fe_Enterobactin_cyto->Fe2 Fes (Esterase) Reduction Linear_this compound Linearized this compound Fe_Enterobactin_cyto->Linear_this compound Fes (Esterase)

Caption: Ferric-Enterobactin Uptake in E. coli.[1]

Siderocalin_Interaction Siderocalin Siderocalin (NGAL) Sequestration Sequestration Siderocalin->Sequestration Binds Fe_this compound Fe³⁺-Enterobactin Fe_this compound->Sequestration Bacterial_Growth_Inhibition Bacterial Growth Inhibition Sequestration->Bacterial_Growth_Inhibition Leads to

Caption: Siderocalin-Mediated Sequestration of this compound.[10]

Oxidative_Stress_Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Paraquat) Enterobactin_Uptake This compound Uptake Oxidative_Stress->Enterobactin_Uptake Induces need for Fes_Hydrolysis Hydrolysis by Fes Enterobactin_Uptake->Fes_Hydrolysis Linear_this compound Linearized this compound Fes_Hydrolysis->Linear_this compound ROS_Scavenging ROS Scavenging Linear_this compound->ROS_Scavenging Exposed hydroxyl groups

Caption: Role of this compound in Oxidative Stress Response.[8]

References

Technical Support Center: Enhancing Enterobactin Bioavailability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing enterobactin in cell culture experiments. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the bioavailability and efficacy of this potent siderophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a high-affinity siderophore produced by Gram-negative bacteria, such as Escherichia coli, to scavenge ferric iron (Fe³⁺) from the environment. Its primary function is to bind to iron with extremely high affinity, forming a complex that can be transported into cells to meet their iron requirements.

Q2: How does this compound enter mammalian cells?

Recent studies suggest that the ferric-enterobactin complex can enter mammalian cells, including intestinal epithelial cells, through a mechanism that is independent of traditional iron transporters like the divalent metal transporter 1 (DMT1).[1] The exact mechanism is still under investigation but appears to be a way for host organisms to benefit from the iron-scavenging capabilities of their gut microbiota.

Q3: What are the potential applications of this compound in cell culture research?

This compound is a valuable tool for studying iron metabolism, cellular responses to iron deprivation, and the effects of bacterial metabolites on host cells. It has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in certain cancer cell lines by disrupting their iron homeostasis.[2]

Q4: What is Lipocalin-2 (Lcn2) and how does it affect this compound?

Lipocalin-2 (Lcn2), also known as siderocalin, is a host innate immune protein that can bind to and sequester this compound.[3][4][5][6][7] This action prevents bacteria from acquiring iron and can also modulate the host's inflammatory response. In cell culture, the expression of Lcn2 by your cell line of interest is a critical factor to consider, as it can significantly reduce the bioavailability of this compound.

Q5: Is this compound toxic to cells?

The cytotoxicity of this compound can be context-dependent. In some cancer cell lines, iron-free this compound can induce apoptosis at concentrations in the micromolar range (e.g., 25-50 µM).[2] However, in the presence of other metals like copper, this compound can have a bimodal effect, being protective at low concentrations and toxic at higher concentrations.[8][9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound (e.g., no change in cell viability, no induction of iron-responsive genes). 1. High Lipocalin-2 (Lcn2) expression: The cell line may be secreting high levels of Lcn2, which sequesters the added this compound. 2. This compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment. 3. Suboptimal concentration: The concentration of this compound used may be too low to elicit a response.1. Check Lcn2 expression: Use ELISA or Western blot to determine if your cells are producing Lcn2. If so, consider using a cell line with low or no Lcn2 expression, or using Lcn2-neutralizing antibodies. 2. Prepare fresh solutions: Prepare this compound solutions immediately before use. Minimize exposure to light and elevated temperatures. 3. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1-100 µM) to determine the optimal working concentration for your cell line.
Unexpected cytotoxicity observed at low this compound concentrations. 1. Contamination with other metals: The cell culture medium or supplements may contain metals like copper, which can interact with this compound to produce toxic effects. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to perturbations in iron homeostasis.1. Use high-purity reagents: Ensure that all media and supplements are of high purity and low in contaminating metals. 2. Thoroughly characterize your cell line: Perform baseline cytotoxicity assays to understand the sensitivity of your cells to this compound. 3. Reduce this compound concentration: Test lower concentrations of this compound to find a non-toxic range.
Inconsistent results between experiments. 1. Variability in this compound solution preparation: Inconsistent weighing or dissolution can lead to different effective concentrations. 2. Cell passage number and confluency: Cellular responses can vary with passage number and cell density. 3. Variations in incubation time. 1. Standardize solution preparation: Follow a strict protocol for preparing this compound stock and working solutions. Aliquot and store stock solutions to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve consistent confluency for each experiment. 3. Adhere to a strict timeline: Ensure consistent incubation times for all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (MW: 669.6 g/mol ), you will prepare a ~1.49 mM stock solution if dissolved in 1 mL. To make a 10 mM stock, you would dissolve 6.696 mg in 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex briefly to dissolve the powder completely. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound-Induced Cytotoxicity

This protocol provides a method to determine the effect of this compound on cell viability using a standard apoptosis assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 12-well cell culture plates

  • FITC Annexin-V Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed your cells in a 12-well plate at a density that will allow for optimal growth during the experiment.

  • Allow the cells to adhere and grow overnight.

  • The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50 µM) by adding the appropriate volume of the stock solution to the culture medium.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Following incubation, harvest the cells by trypsinization.

  • Stain the cells with FITC Annexin-V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Protocol 3: Measurement of this compound-Mediated Iron Uptake

This protocol outlines a method to measure the uptake of iron complexed with this compound using a radioactive iron isotope.

Materials:

  • Caco-2 cells (or other relevant cell line)

  • Collagen-coated 12-well plates

  • Krebs-Ringer buffer

  • This compound

  • ⁵⁵FeCl₃ (radioactive iron)

  • Scintillation counter

Procedure:

  • Seed Caco-2 cells on collagen-coated 12-well plates and grow them to the desired confluency (e.g., post-confluence for differentiated intestinal cells).[10]

  • Prepare a ⁵⁵Fe-enterobactin complex by incubating ⁵⁵FeCl₃ with a molar excess of this compound in Krebs-Ringer buffer for at least 1 hour at room temperature.

  • Wash the cell monolayers twice with ice-cold Krebs-Ringer buffer.

  • Add the ⁵⁵Fe-enterobactin solution to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • To stop the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold Krebs-Ringer buffer containing 1 mM EDTA to remove non-internalized iron.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactive counts.

Data Presentation

Table 1: Recommended this compound Concentrations for Initial Experiments

ApplicationCell TypeConcentration RangeReference
Induction of ApoptosisRAW264.7, J774A.1 (macrophage-like cancer cells)10 - 50 µM[2]
Iron Uptake StudiesCaco-2 (intestinal epithelial cells)1 - 10 µM[1]
Modulation of Copper ToxicityE. coli1 - 10 µM (protective), 50 µM (toxic)[8]

Visualizations

Enterobactin_Uptake_Pathway This compound-Mediated Iron Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Apo-Enterobactin Apo-Enterobactin Ferric-Enterobactin Ferric-Enterobactin Apo-Enterobactin->Ferric-Enterobactin Binds Fe³⁺ Fe3+ Fe3+ Fe3+->Ferric-Enterobactin Unknown_Transporter Unknown Transporter Ferric-Enterobactin->Unknown_Transporter Uptake Fe-Ent_Complex Ferric-Enterobactin Unknown_Transporter->Fe-Ent_Complex Fe2+ Fe²⁺ Fe-Ent_Complex->Fe2+ Iron Release (mechanism unclear) Iron_Utilization Cellular Iron Utilization (e.g., mitochondrial function) Fe2+->Iron_Utilization Experimental_Workflow_Bioavailability Experimental Workflow for Assessing this compound Bioavailability Start Start Prepare_Cells 1. Prepare Cell Culture Start->Prepare_Cells Prepare_Ent 2. Prepare this compound Solution Prepare_Cells->Prepare_Ent Treat_Cells 3. Treat Cells with this compound Prepare_Ent->Treat_Cells Incubate 4. Incubate for a Defined Period Treat_Cells->Incubate Assess_Endpoint 5. Assess Endpoint Incubate->Assess_Endpoint Viability Cell Viability Assay (e.g., Annexin-V/PI) Assess_Endpoint->Viability Cytotoxicity? Iron_Uptake Iron Uptake Assay (e.g., ⁵⁵Fe-Enterobactin) Assess_Endpoint->Iron_Uptake Bioavailability? Gene_Expression Gene Expression Analysis (e.g., iron-responsive genes) Assess_Endpoint->Gene_Expression Functional Effect? Analyze_Data 6. Analyze and Interpret Data Viability->Analyze_Data Iron_Uptake->Analyze_Data Gene_Expression->Analyze_Data End End Analyze_Data->End

References

Troubleshooting contamination in enterobactin production cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterobactin production cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a high-affinity siderophore produced by Gram-negative bacteria, such as Escherichia coli, to acquire iron, an essential nutrient, from the environment.[1][2] Its exceptional ability to chelate ferric iron (Fe³⁺) makes it a subject of interest for various applications, including the development of novel antimicrobial agents and understanding bacterial virulence.[3]

Q2: What are the key genes involved in this compound biosynthesis?

The biosynthesis of this compound in E. coli is primarily carried out by enzymes encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[3][4] These genes are responsible for converting chorismate into the final cyclic trilactone structure of this compound.[3][4]

Q3: What are the typical signs of contamination in an this compound production culture?

Common indicators of contamination include:

  • Visual changes: Unexpected turbidity, changes in media color (e.g., a rapid shift to yellow indicating a pH change), or the appearance of clumps or films.[5][6]

  • Microscopic examination: Presence of microorganisms with different morphologies from the production strain.[5]

  • Altered growth kinetics: Abnormally fast or slow growth of the culture.[5]

  • Inconsistent product yield: Significantly lower or no production of this compound.

Q4: How can I confirm the presence of this compound in my culture?

Several methods can be used to detect and quantify this compound:

  • Arnow assay: A colorimetric method to quantify catechol compounds like this compound.[7]

  • Chrome Azurol S (CAS) assay: A common method for detecting siderophore production.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and its precursors.[10][11][12][13]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) for definitive identification.[10][13][14]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound production.

Issue 1: No or Low Yield of this compound

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

Troubleshooting Workflow for Low this compound Yield

LowYieldTroubleshooting start Low/No this compound Yield check_culture Check Culture Purity start->check_culture check_media Verify Media Composition check_culture->check_media Culture is pure reinoculate Re-inoculate with Pure Culture check_culture->reinoculate Contamination detected check_growth Assess Growth Conditions check_media->check_growth Media is correct optimize_media Optimize Media Components check_media->optimize_media Media issue identified analyze_pathway Investigate Biosynthetic Pathway check_growth->analyze_pathway Growth is optimal optimize_conditions Adjust Growth Parameters check_growth->optimize_conditions Suboptimal growth genetic_check Verify Genetic Integrity of Strain analyze_pathway->genetic_check

Caption: A flowchart for troubleshooting low this compound yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Culture Contamination Perform gram staining and streak plating to check for contaminants. If contamination is confirmed, discard the culture and start a new one from a pure stock.[5][6]
Incorrect Media Composition Verify the concentrations of all media components, especially iron levels. Iron-deficient conditions are often required to induce this compound production.[15] Ensure precursors like chorismate are available.[2][4]
Suboptimal Growth Conditions Optimize parameters such as temperature, pH, aeration, and agitation speed.[16][17] E. coli is typically grown at 37°C for this compound production.
Genetic Integrity of the Production Strain Confirm that the strain has not lost the genetic elements required for this compound synthesis. This can be checked by PCR for the ent genes.
Inhibitory Substances The presence of certain metals, like nickel, can inhibit this compound production.[18][19][20] Analyze media components for potential inhibitors.
Issue 2: Visible Contamination in the Culture

Visible contamination is a critical issue that needs immediate attention to prevent loss of the entire production batch.

Contamination Troubleshooting Workflow

ContaminationTroubleshooting start Visible Contamination Detected identify Identify Contaminant (Microscopy, Plating) start->identify source Determine Source of Contamination identify->source discard Discard Contaminated Culture identify->discard reagents Check Media and Reagents source->reagents equipment Inspect Equipment and Environment source->equipment technique Review Aseptic Technique source->technique sterilize_reagents Re-sterilize or Replace Reagents reagents->sterilize_reagents sterilize_equipment Clean and Sterilize Equipment equipment->sterilize_equipment review_protocol Reinforce Aseptic Practices technique->review_protocol

Caption: A decision tree for troubleshooting culture contamination.

Common Contaminants and Their Characteristics:

Contaminant Appearance in Liquid Culture Microscopic Appearance
Bacteria Sudden turbidity, sometimes with a surface film. Rapid drop in pH (yellowing of media with phenol red).[5]Small, motile or non-motile rods or cocci.
Yeast Diffuse or localized turbidity. May form clumps. Odor may be present.Oval or spherical budding cells. Larger than bacteria.
Mold (Fungi) Visible mycelial clumps or "fluff balls." May appear as a surface pellicle.[5]Filamentous structures (hyphae) with visible spores.

Experimental Protocols

Protocol 1: Aseptic Technique for Inoculation

Maintaining a sterile environment is crucial to prevent contamination.[21][22][23]

Workflow for Aseptic Inoculation

AsepticTechnique start Prepare Workspace sterilize_loop Sterilize Inoculating Loop start->sterilize_loop open_culture Open Stock Culture sterilize_loop->open_culture flame_tube Flame Mouth of Tube open_culture->flame_tube collect_inoculum Collect Inoculum flame_tube->collect_inoculum transfer Transfer to Fresh Medium collect_inoculum->transfer reflame_tube Flame Mouth of Tube Again transfer->reflame_tube close_culture Close Culture Vessel reflame_tube->close_culture sterilize_loop_again Re-sterilize Loop close_culture->sterilize_loop_again end Incubate sterilize_loop_again->end

Caption: A procedural flow for aseptic culture transfer.

Methodology:

  • Disinfect the work area (e.g., laminar flow hood or benchtop next to a Bunsen burner) with 70% ethanol.[24]

  • Sterilize the inoculating loop in a flame until it is red-hot.[23][25] Allow it to cool.

  • Holding the stock culture tube, remove the cap with the little finger of the hand holding the loop.[23]

  • Briefly pass the mouth of the tube through the flame.[24][25]

  • Insert the cooled loop into the stock culture to collect a small amount of inoculum.

  • Withdraw the loop and flame the mouth of the stock tube again before replacing the cap.[25]

  • Take the sterile medium tube, remove the cap, and flame the mouth.

  • Insert the loop with the inoculum into the fresh medium.

  • Withdraw the loop, flame the mouth of the tube, and replace the cap.

  • Flame the inoculating loop again to sterilize it before setting it down.[23][25]

Protocol 2: Media and Equipment Sterilization

Proper sterilization is the first line of defense against contamination.

Common Sterilization Methods:

Method Typical Parameters Application
Autoclaving (Steam Sterilization) 121°C for 15-20 minutes at 15 psi.[26]Culture media, glassware, pipette tips, bioreactors.[26][27]
Dry Heat Sterilization 160°C for 2 hours or 170°C for 1 hour.[26]Glassware, metal instruments.
Filtration 0.22 µm pore size filter.Heat-sensitive media components (e.g., vitamins, antibiotics), air supply for fermenters.[28][29]

Signaling Pathways

This compound Biosynthesis Pathway

The synthesis of this compound begins with chorismate, a key intermediate in the shikimate pathway.

Enterobactin_Biosynthesis chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate EntC dihydro_dhb 2,3-dihydro-2,3-dihydroxybenzoate isochorismate->dihydro_dhb EntB dhb 2,3-dihydroxybenzoate (DHB) dihydro_dhb->dhb EntA dhb_ser DHB-Serine dhb->dhb_ser EntD, E, F, B This compound This compound dhb_ser->this compound Intermolecular Cyclization

Caption: The enzymatic pathway for this compound synthesis from chorismate.[1][2][3][4]

References

Technical Support Center: Optimizing Enterobactin Iron-Chelation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enterobactin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the iron-chelation efficiency of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it such a potent iron chelator?

This compound, also known as enterochelin, is a siderophore produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium to acquire iron from their environment.[1][2] It is one of the strongest known siderophores, exhibiting an extraordinarily high affinity for ferric iron (Fe³⁺), with an affinity constant (K) of 10⁵² M⁻¹.[1] This high affinity allows bacteria to scavenge iron even in environments where its concentration is extremely low, such as within a host organism.[1]

Q2: What are the key factors that influence this compound's iron chelation efficiency?

Several factors can impact the efficiency of iron chelation by this compound in experimental settings:

  • pH: The reduction potential of the Fe³⁺/Fe²⁺–this compound complex is pH-dependent.[1] At a physiological pH of 7.4, the potential is approximately -0.79 V, which changes at different pH levels.[1] It is significantly more efficient as an iron chelator than other siderophores like aerobactin at a pH above ~5.0.[3]

  • Iron Concentration: The production of this compound by bacteria is tightly regulated by iron availability.[4] In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein represses the transcription of genes involved in this compound biosynthesis.[4] Conversely, under iron-limiting conditions, this repression is lifted, and this compound is produced.[4]

  • Presence of Lipocalin-2: In host environments, the protein lipocalin-2 (siderocalin) can bind to this compound with high affinity, sequestering it and preventing bacterial iron uptake.[4] This is a crucial aspect of the host's nutritional immunity.[4]

  • Hydrolysis of this compound: For iron to be released within the bacterial cell, the this compound-iron complex must be cleaved by an enzyme called ferric this compound esterase (Fes).[1][5] This hydrolysis breaks down the this compound backbone.[1]

Q3: How can I measure the iron-chelation activity of my this compound sample?

The Chrome Azurol S (CAS) assay is a widely used method to determine the siderophore activity of this compound.[6][7] This colorimetric assay is based on the principle that the blue-colored CAS-iron complex will turn orange or yellow when a stronger chelator, like this compound, sequesters the iron from the CAS dye.[6][7] The change in absorbance at 630 nm can be measured to quantify the iron-chelating activity.[6][7]

Troubleshooting Guide

Problem 1: Low or no iron chelation detected in the CAS assay.

  • Possible Cause 1: Degraded this compound Sample.

    • Troubleshooting Step: this compound can be susceptible to degradation. Ensure proper storage of your this compound sample, typically at low temperatures and protected from light. The stability of this compound can be assessed by comparing its activity to a fresh or commercially available standard. Reversed-phase HPLC can be used to analyze the purity and identify degradation products.[8][9]

  • Possible Cause 2: Incorrect pH of the Assay Buffer.

    • Troubleshooting Step: Verify the pH of your CAS assay solution. The iron-chelating efficiency of this compound is pH-dependent.[1][3] Ensure the pH is within the optimal range for the assay, typically around neutral pH.

  • Possible Cause 3: Inactive this compound (already iron-bound).

    • Troubleshooting Step: If your this compound was purified from a culture, it might already be complexed with iron (holo-enterobactin). Iron-bound this compound will not show chelating activity in the CAS assay.[7] Consider purifying apo-enterobactin (iron-free) or using a purification method that removes bound iron.

Problem 2: Inconsistent results in cell-based iron uptake assays.

  • Possible Cause 1: Presence of Lipocalin-2 in Cell Culture Media.

    • Troubleshooting Step: If you are using serum-containing media, it may contain lipocalin-2, which will sequester this compound and inhibit its uptake by cells.[4] Consider using a serum-free medium or a medium with low lipocalin-2 levels.

  • Possible Cause 2: Cell Line Does Not Express this compound Receptors.

    • Troubleshooting Step: Not all cell types will have the necessary receptors (e.g., FepA in E. coli) to take up the ferric-enterobactin complex.[1][10] Confirm that your chosen cell line is appropriate for studying this compound-mediated iron uptake.

  • Possible Cause 3: Hydrophobicity of this compound Affecting Permeability.

    • Troubleshooting Step: this compound is relatively hydrophobic, which facilitates its membrane permeability compared to more hydrophilic siderophores like deferoxamine (DFO).[6] However, experimental conditions can affect its interaction with the cell membrane. Ensure proper solubilization of this compound in your experimental buffer.

Quantitative Data Summary

The following table summarizes the iron chelation efficiency of this compound compared to another common siderophore, deferoxamine (DFO), using the Chrome Azurol S (CAS) liquid assay.[6]

ChelatorConcentrationIncubation TimeIron Chelation (%)
This compound25 µM20 minApparent Activity
This compound25 µM3 h~90%
Deferoxamine25 µM12 h~60%
Deferoxamine25 µM24 h~70%

Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay Protocol

This protocol is adapted from previously described methods.[6][7]

  • Preparation of CAS Reagent: Prepare the CAS assay solution as described by Schwyn and Neilands.

  • Assay Procedure:

    • To 100 µl of the CAS liquid reagent, add your this compound sample (e.g., 25 µM final concentration).

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours).

    • Measure the absorbance at 630 nm using a spectrophotometer.

  • Calculation of Iron Chelation: The percent of iron chelation can be calculated using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS reagent without siderophore) and As is the absorbance of the sample.

Visualizations

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ent This compound (Apo) FeEnt Ferric-Enterobactin (Holo) Ent->FeEnt Chelation Fe3 Fe³⁺ Fe3->FeEnt FepA FepA Receptor FeEnt->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Delivery Fes Fes (Esterase) FepCDG->Fes Transport Fe2 Fe²⁺ Fes->Fe2 Hydrolysis & Iron Release LinearEnt Linearized This compound Fes->LinearEnt

Caption: Bacterial iron uptake pathway mediated by this compound.

Troubleshooting_Workflow Start Low/No Iron Chelation in CAS Assay Q1 Is the this compound sample fresh and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the pH of the assay buffer correct? A1_Yes->Q2 Sol1 Use a fresh sample or verify purity with HPLC. A1_No->Sol1 End Re-run Experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the this compound in its apo-form? A2_Yes->Q3 Sol2 Adjust pH to the optimal range. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Purify apo-enterobactin or remove bound iron. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low iron chelation in a CAS assay.

References

How to resolve issues with enterobactin transport assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with enterobactin transport assays. The information is tailored for scientists in academic research and professionals in drug development.

Frequently Asked questions (FAQs)

1. Why am I observing little to no this compound transport in my assay?

There are several potential reasons for low or no detectable this compound transport. Consider the following factors:

  • Inadequate Induction of the this compound Transport System: The expression of the ferric this compound transport system (FepA, FepB, FepC, FepD, FepG) is tightly regulated by iron availability. Ensure that your bacterial cultures are grown under iron-limiting conditions to induce the expression of these transport proteins.[1][2]

  • Incorrect Bacterial Growth Phase: The efficiency of this compound transport can vary with the growth phase of the bacteria. Experiments are often performed with cells in the mid-logarithmic or early stationary phase.[2][3]

  • Mutation or absence of Key Transport Components: Verify the genotype of your bacterial strain. Mutations in genes encoding the outer membrane receptor (FepA), the periplasmic binding protein (FepB), the inner membrane permease (FepC, FepD, FepG), or the TonB-ExbB-ExbD energy-transducing system will impair or abolish this compound uptake.[1][3]

  • Presence of Competing Siderophores or Iron Sources: If the growth medium contains other siderophores or readily available iron, the bacteria may preferentially use those sources, leading to reduced uptake of the labeled this compound in your assay.

  • Inhibition by Host Factors: If working with clinical isolates or in the presence of host components, be aware of proteins like lipocalin-2 (siderocalin) which can sequester this compound and prevent its uptake by bacteria.[1]

2. What are the optimal conditions for inducing the this compound transport system?

To ensure robust expression of the this compound transport machinery, it is crucial to create an iron-depleted environment for bacterial growth. This is typically achieved by:

  • Using Iron-Poor Media: Minimal media, such as M9 or MOPS minimal medium, are often used as they have a defined and low iron content.[1][3]

  • Adding Iron Chelators: Supplementing the growth medium with an iron chelator like 2,2'-dipyridyl (DP) is a common and effective method to induce iron starvation.[1][2]

3. My negative control (e.g., a fepA mutant) is showing some background signal. What could be the cause?

  • Non-Specific Binding: The labeled this compound might be non-specifically binding to the cell surface or the experimental vessel. Ensure thorough washing steps to remove unbound ligand.

  • Impure Labeled this compound: The labeled this compound preparation may contain radioactive or fluorescent impurities that contribute to the background signal. Consider purifying your labeled compound.

  • Leaky Mutations: The mutant strain may not be a complete knockout, or there could be alternative, low-affinity uptake systems contributing to a minor signal.

4. How can I confirm that the observed transport is specific to the this compound system?

To demonstrate the specificity of this compound transport, you can perform competition assays.

  • Competition with Unlabeled this compound: Add an excess of unlabeled ("cold") this compound to your assay along with the labeled ("hot") this compound. A significant decrease in the signal from the labeled this compound indicates that both are competing for the same transport system.[2]

  • Use of Known Inhibitors: If available, specific inhibitors of the this compound transport system can be used to confirm its role in the observed uptake.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell densityStandardize the cell density (e.g., by measuring OD600) for each replicate before starting the assay.
Pipetting errorsUse calibrated pipettes and ensure thorough mixing of reagents.
Low signal-to-noise ratio Insufficient induction of the transport systemOptimize the concentration of the iron chelator and the duration of iron starvation.
Low specific activity of labeled this compoundUse a freshly prepared or higher specific activity labeled this compound.
Assay fails to work with a new bacterial strain The strain may not express the this compound systemCheck the literature or perform genomic analysis to confirm the presence of the fep and fes genes.
The strain may produce other siderophores with higher affinityPerform siderophore production assays to characterize the strain's siderophore profile.

Experimental Protocols

General Protocol for this compound Transport Assay

This protocol is a generalized procedure and may require optimization for specific bacterial strains and experimental goals.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 into 5 mL of fresh LB medium containing an iron chelator (e.g., 200 µM 2,2'-dipyridyl).[2]

    • Incubate at 37°C with shaking until the culture reaches an OD600 of approximately 0.6.[2]

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., M9 salts or PBS).

    • Resuspend the cells in the assay buffer to the desired cell density.

  • Transport Assay:

    • Pre-warm the cell suspension to 37°C.

    • Initiate the transport reaction by adding labeled ferric this compound (e.g., 55Fe-enterobactin) to the cell suspension.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter (e.g., 0.22 µm pore size) to separate the cells from the medium.

    • Wash the filters rapidly with ice-cold buffer to remove unbound ligand.

    • Measure the amount of labeled this compound associated with the cells using a suitable detection method (e.g., scintillation counting for radioisotopes).

  • Data Analysis:

    • Calculate the rate of this compound uptake, typically expressed as pmol/min/109 cells.[4]

Quantitative Data Summary

Parameter Value Organism/Condition Reference
2,2'-dipyridyl (DP) concentration for iron limitation 200 µME. coli in 50% MHB medium[1][2]
Vmax for FeEnt transport 46 pmol/min/109 cellsE. coli[4]
Km for FeEnt uptake 0.41 µME. coli[4]

Visualizations

Enterobactin_Transport_Pathway cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe-Ent Ferric this compound FepA FepA Fe-Ent->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Delivery TonB_complex TonB-ExbB-ExbD TonB_complex->FepA Energy Transduction Fes Fes (Esterase) FepCDG->Fes Transport Iron Fe³⁺ Fes->Iron Iron Release Apo_Ent Apo-Enterobactin Fragments Fes->Apo_Ent Hydrolysis

Caption: Ferric this compound transport pathway in Gram-negative bacteria.

Troubleshooting_Workflow Start Start: No/Low this compound Transport Check_Induction Are cells grown under iron-limiting conditions? Start->Check_Induction Induce_System Action: Add iron chelator (e.g., DP) to growth medium. Check_Induction->Induce_System No Check_Genotype Is the bacterial strain genotype correct? Check_Induction->Check_Genotype Yes Induce_System->Check_Induction Verify_Strain Action: Confirm genotype (e.g., PCR, sequencing). Use a positive control strain. Check_Genotype->Verify_Strain No Check_Growth_Phase Are cells in the correct growth phase? Check_Genotype->Check_Growth_Phase Yes Verify_Strain->Check_Genotype Optimize_Growth Action: Harvest cells at mid-log or early stationary phase. Check_Growth_Phase->Optimize_Growth No Check_Competition Is there a competing siderophore or iron source? Check_Growth_Phase->Check_Competition Yes Optimize_Growth->Check_Growth_Phase Modify_Medium Action: Use defined minimal medium. Perform competition assays. Check_Competition->Modify_Medium Yes Success Transport Observed Check_Competition->Success No Modify_Medium->Check_Competition

References

Refinement of protocols for consistent enterobactin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate enterobactin quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The primary methods for this compound quantification include colorimetric assays and chromatographic techniques. The most common colorimetric assays are the Arnow assay, which detects catechol-type siderophores, and the Chrome Azurol S (CAS) assay, a universal method for siderophore detection.[1][2][3][4][5] For more specific and sensitive quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[6][7][8][9][10][11]

Q2: How does the Arnow assay work and what are its limitations?

A2: The Arnow assay is a colorimetric method that specifically detects the presence of catechol moieties, which are characteristic of this compound.[1][12][13] The assay involves a series of chemical reactions that result in a red-colored complex, and the intensity of the color, measured by absorbance at 515 nm, is proportional to the concentration of catechols.[7] A significant limitation is that this assay is not specific to this compound and will detect other catechol-containing compounds, including this compound precursors and degradation products like 2,3-dihydroxybenzoic acid (DHBA).[1][7] Therefore, it provides an estimate of total catechol production rather than a direct measure of this compound.

Q3: What is the principle behind the Chrome Azurol S (CAS) assay?

A3: The CAS assay is a universal method for detecting siderophores.[2][4][5] It operates on the principle of competition for iron. In the assay reagent, iron is complexed with the dye chrome azurol S, forming a blue-colored complex.[3][14] When a sample containing siderophores with a high affinity for iron, such as this compound, is introduced, the siderophore will sequester the iron from the dye. This causes the dye to change color from blue to orange or yellow, and the magnitude of this color change, measured at 630 nm, can be used to quantify siderophore production.[2][4]

Q4: When should I use HPLC or LC-MS for this compound quantification?

A4: HPLC and LC-MS are the preferred methods when high specificity and accurate quantification of intact this compound are required.[6][7] These techniques can separate this compound from its precursors, degradation products, and other compounds in a complex sample.[9] LC-MS provides the added advantage of confirming the identity of the compound based on its mass-to-charge ratio, offering a high degree of confidence in the measurement.[7][10] These methods are particularly crucial when studying this compound biosynthesis, metabolism, or when developing drugs that target this pathway.

Q5: What are common sources of variability in this compound quantification?

A5: Several factors can contribute to inconsistent results:

  • This compound instability: this compound is prone to hydrolysis, especially at non-neutral pH, breaking down into its linear trimer, dimer, and monomer forms.

  • Interference from other compounds: As mentioned, colorimetric assays can be affected by other catechol-containing molecules.

  • Culture conditions: The production of this compound is highly dependent on iron availability in the growth medium.[15] Inconsistent iron levels in media can lead to significant variations in siderophore production.

  • Extraction efficiency: The efficiency of extracting this compound from culture supernatants can vary depending on the protocol used.

Troubleshooting Guides

Arnow Assay Troubleshooting
IssuePossible CauseRecommendation
Low or no color development 1. No catechol production by the microorganism. 2. Incorrect pH of the reaction mixture.1. Verify siderophore production using a more general assay like CAS. 2. Ensure all reagents are prepared correctly and the final NaOH step is performed to raise the pH.
High background absorbance 1. Contaminants in the sample that absorb at 515 nm. 2. Media components interfering with the assay.1. Run a blank with sterile medium to subtract background absorbance. 2. Consider partial purification of the supernatant before the assay.
Inconsistent readings between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate volume dispensing. 2. Thoroughly mix the solution after the addition of each reagent.
CAS Assay Troubleshooting
IssuePossible CauseRecommendation
Toxicity to microorganisms (for plate assays) The detergent HDTMA in the CAS reagent is toxic to some bacteria (especially Gram-positive) and fungi.[2][3]1. Use a modified O-CAS (overlay) assay where the CAS reagent is added as an overlay after initial colony growth.[3][16] 2. Reduce the concentration of HDTMA, though this may affect assay sensitivity.
Precipitation of the dye Incorrect concentration of HDTMA or CAS.[17]Prepare the CAS solution carefully, ensuring the correct concentrations of all components.
False positives Other iron-chelating molecules (not just siderophores) can cause a color change.Confirm siderophore production with a more specific assay if the identity of the chelator is .
Inconsistent halo formation (plate assay) Uneven diffusion of siderophores or CAS reagent.Ensure the agar has a uniform consistency and that the overlay is applied evenly.
HPLC/LC-MS Troubleshooting
IssuePossible CauseRecommendation
Multiple peaks for this compound This compound degradation into its linear forms.[9]1. Process samples quickly and keep them at a neutral pH and low temperature. 2. Analyze for the presence of known degradation products to account for the total this compound produced.
Poor peak shape or resolution 1. Inappropriate column chemistry or mobile phase. 2. Column degradation.1. Use a C18 reversed-phase column with a methanol/acidic water mobile phase.[9] 2. Use a guard column and ensure the mobile phase is properly filtered.
Low signal intensity 1. Inefficient extraction from the supernatant. 2. Low this compound production.1. Optimize the extraction protocol. Acidification of the supernatant followed by ethyl acetate extraction is a common method.[1][7] 2. Optimize culture conditions to maximize siderophore production (e.g., use iron-depleted media).
Mass spectrometry signal suppression Co-eluting compounds from the sample matrix can interfere with ionization.Improve sample cleanup and chromatographic separation to isolate this compound from interfering matrix components.

Experimental Protocols

Arnow Assay for Catechol Quantification
  • Grow bacterial cultures in iron-depleted medium for 24 hours at 37°C with aeration.[7]

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • To 0.5 mL of the supernatant, add 0.5 mL of 0.5 N HCl.[7]

  • Add 0.5 mL of nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate).[7]

  • Add 0.5 mL of 1 N NaOH. A red color will develop in the presence of catechols.[7]

  • Measure the absorbance at 515 nm.[7]

  • Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with 2,3-dihydroxybenzoic acid (DHBA).[1]

CAS Liquid Assay for Siderophore Quantification
  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves the careful mixing of Chrome Azurol S, FeCl₃, and HDTMA.[3]

  • Grow bacterial cultures in iron-limited medium.

  • Harvest the cell-free supernatant by centrifugation and filtration.[5]

  • In a 96-well plate, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.[5]

  • Incubate the mixture at room temperature for 2 hours.[5]

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (sterile medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

This compound Extraction for HPLC/LC-MS
  • Collect 50 mL of culture supernatant.[7]

  • Acidify the supernatant to approximately pH 2 by adding concentrated HCl.[7]

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.[1][7]

  • Pool the organic phases and dry them using a vacuum concentrator.[7]

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.[1]

Quantitative Data Summary

Table 1: HPLC Retention Times for this compound and Related Compounds

CompoundRetention Time (min)HPLC ConditionsReference
This compound~29C18 column, 0.15 mL/min flow rate, monitored at 220 nm.[7]
This compound4.407C18 reversed-phase column, methanol/0.1% phosphoric acid (1:1), 1 mL/min, 220 nm.
2,3-DHBA2.465C18 reversed-phase column, methanol/0.1% phosphoric acid (1:1), 1 mL/min, 220 nm.

Table 2: LC-MS/MS Transitions for Siderophore Analysis

SiderophorePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound670224[10]

Visualizations

Enterobactin_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB_dihydro 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->DHB_dihydro EntB DHB 2,3-dihydroxybenzoate (DHB) DHB_dihydro->DHB EntA DHB_AMP 2,3-dihydroxybenzoyl-AMP DHB->DHB_AMP EntE DHB_Ser 2,3-dihydroxybenzoyl-serine DHB_AMP->DHB_Ser EntF This compound This compound (cyclic trimer) DHB_Ser->this compound EntF (cyclization)

Caption: Simplified biosynthetic pathway of this compound from chorismate.

Arnow_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_steps Assay Steps cluster_measurement Measurement Culture Bacterial Culture Supernatant Collect Supernatant Culture->Supernatant Add_HCl 1. Add 0.5 N HCl Supernatant->Add_HCl Add_Reagent 2. Add Nitrite-Molybdate Reagent Add_HCl->Add_Reagent Add_NaOH 3. Add 1 N NaOH Add_Reagent->Add_NaOH Measure_Abs Measure Absorbance at 515 nm Add_NaOH->Measure_Abs

Caption: Experimental workflow for the Arnow assay.

HPLC_Quantification_Workflow cluster_extraction Extraction cluster_analysis Analysis Supernatant Culture Supernatant Acidify Acidify to pH 2 Supernatant->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Extract Extract->Dry Resuspend Resuspend in Mobile Phase Dry->Resuspend Inject Inject into HPLC Resuspend->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 220 nm Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: Workflow for this compound extraction and HPLC quantification.

References

Minimizing interference in enterobactin activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enterobactin Activity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize interference and obtain reliable results in this compound activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound activity?

A1: The most widely used method for screening for siderophores like this compound is the universal chrome azurol S (CAS) assay.[1][2] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. When a siderophore with a high affinity for iron, such as this compound, is present, it removes the iron from a Fe-CAS-detergent complex, causing a color change from blue to orange/yellow.[1][3]

Q2: My CAS agar plate is turning green or orange in the absence of my test microorganism. What could be the cause?

A2: This can be due to several factors:

  • Iron contamination: Traces of iron in the water or glassware used to prepare the media can react with the CAS dye, causing a color change.[3] It is crucial to use iron-free water and acid-wash all glassware (e.g., with 6M HCl) to remove any residual trace elements.[4]

  • Incorrect pH: The pH of the medium is critical. If the pH is not maintained correctly (around 6.8), the CAS/Fe complex can be unstable, leading to a spontaneous color change.[3][4]

  • Autoclaving issues: Oxidation or reduction of the iron in the CAS dye complex during autoclaving can alter its color.[5] Preparing the blue dye solution separately and adding it to the autoclaved and cooled agar medium can help mitigate this.[4]

Q3: I am working with a Gram-positive bacterium or a fungus, and it won't grow on the CAS agar. Why is this happening?

A3: The standard CAS assay medium contains a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which is toxic to many Gram-positive bacteria and fungi.[1][6][7] Several modifications to the CAS assay have been developed to circumvent this issue, such as using a less toxic surfactant like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) or employing an overlay technique where the growth medium is separate from the CAS medium.[6][7]

Q4: The CAS assay is indicating siderophore production, but I am not sure if it is this compound. How can I confirm?

A4: The CAS assay is a universal test and is not specific to any particular type of siderophore; it will detect any compound with a strong affinity for iron. To specifically identify this compound, which is a catecholate-type siderophore, you can use more specific chemical assays like the Arnow test.[2][8] The Arnow assay specifically detects the presence of catechol groups, which are characteristic of this compound.[2][9] A positive Arnow test, indicated by the formation of a yellow or orange-red color, suggests the presence of catecholate siderophores.[10]

Q5: Can components of my growth medium interfere with the assay?

A5: Yes, commonly used growth media are often not suitable for the CAS assay because of their high iron and nutrient content, which can suppress siderophore production or interfere with the dye.[1][2] It is recommended to use an iron-depleted minimal medium, such as a modified M9 (MM9) medium, to induce siderophore production.[1][2]

Troubleshooting Guides

Table 1: Troubleshooting the Chrome Azurol S (CAS) Assay
Issue Potential Cause Recommended Solution
No color change (False Negative) Microorganism does not produce siderophores under the tested conditions.Optimize culture conditions: ensure iron-limiting medium, check pH, and optimize carbon/nitrogen sources.[11]
HDTMA in the medium is inhibiting microbial growth.Use a modified CAS assay with a less toxic detergent or an overlay method.[6][7]
Insufficient incubation time.Incubate for a longer period to allow for siderophore production and diffusion.
Color change in control (False Positive) Iron contamination in glassware or reagents.Acid-wash all glassware and use high-purity, iron-free water.[3][4]
Incorrect pH of the medium.Carefully adjust and buffer the pH of the medium to the recommended value (typically 6.8).[3][4]
Production of other iron-chelating compounds (non-siderophore).Confirm siderophore type with a specific assay like the Arnow test for catechols.[1][2]
Inconsistent Results Non-homogenous pouring of the CAS agar.Ensure the blue dye solution is mixed thoroughly but gently into the agar to avoid bubbles and ensure even distribution.[4]
Variability in inoculum size.Standardize the amount of microbial suspension used for inoculation.[1]
Precipitation of the blue dye Incorrect concentration of HDTMA or CAS.Prepare the CAS solution carefully, following a validated protocol with precise concentrations.[6]
Table 2: Troubleshooting the Arnow Assay for Catecholates
Issue Potential Cause Recommended Solution
No color development (False Negative) No catechol-type siderophores present in the sample.Verify siderophore production with the universal CAS assay first.
Concentration of catechol is below the detection limit.Concentrate the culture supernatant before performing the assay.
Incorrect pH during the reaction.Ensure the sequential addition of acid and base as specified in the protocol to achieve the necessary pH shifts for color development.[12][13]
Faint color development Low concentration of catechol siderophores.Optimize culture conditions to enhance siderophore production. Use a more sensitive detection method if necessary.[9]
Interference from other compounds Presence of other phenolic compounds or reducing agents.While the Arnow assay is relatively specific, high concentrations of compounds like ascorbic acid or p-diols can react.[9] Compare with a negative control of uninoculated medium.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay (Overlay Method)

This modified protocol is suitable for a broader range of microorganisms, including fungi and Gram-positive bacteria, by separating the growth medium from the potentially toxic CAS agar.[7]

Materials:

  • Chrome Azurol S (CAS)

  • FeCl₃·6H₂O

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Appropriate growth medium for the test microorganism

  • Bacto Agar

  • Sterile Petri dishes

Procedure:

  • Prepare CAS Blue Agar:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • In a third vessel, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-Fe mixture. The resulting solution will be dark blue.

    • Autoclave the blue dye solution.

    • Prepare the agar base by dissolving 30.24 g of PIPES in 850 ml of deionized water, adjust the pH to 6.8, and add 15 g of agar. Autoclave and cool to 50°C.

    • Slowly add the 100 ml of sterile blue dye solution to the cooled agar base with gentle mixing.

  • Plate Preparation:

    • Pour the CAS blue agar into one half of a sterile Petri dish and allow it to solidify.

    • Prepare the desired growth medium for your microorganism with agar.

    • Pour the sterile growth medium into the other half of the Petri dish.

  • Inoculation and Incubation:

    • Inoculate your test microorganism on the surface of the growth medium.

    • Incubate the plates under optimal conditions for your microorganism.

  • Observation:

    • Observe the CAS blue agar half for a color change from blue to orange or yellow, which indicates the diffusion of siderophores from the growth medium.

Protocol 2: Arnow's Assay for Catecholate Siderophores

This protocol is used to specifically detect the presence of catechol-type siderophores like this compound in liquid culture supernatants.[12][13]

Materials:

  • Culture supernatant (centrifuged to remove cells)

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in deionized water)

  • 1 N NaOH

  • Spectrophotometer

Procedure:

  • To 0.5 ml of the cell-free culture supernatant, add 0.5 ml of 0.5 N HCl.

  • Add 0.5 ml of the nitrite-molybdate reagent and mix.

  • Add 0.5 ml of 1 N NaOH and mix. A red or orange-red color will develop if catechols are present.

  • Measure the absorbance of the solution at 515 nm.

  • Use uninoculated culture medium as a blank. A standard curve can be prepared using 2,3-dihydroxybenzoic acid (DHBA).

Visualizations

CAS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation prep_growth Prepare Iron-Deficient Growth Medium inoculate Inoculate Microorganism prep_growth->inoculate prep_cas Prepare CAS Blue Agar incubate Incubate inoculate->incubate observe Observe for Color Change incubate->observe result_pos Orange/Yellow Halo (Positive) observe->result_pos Siderophore Present result_neg No Color Change (Negative) observe->result_neg Siderophore Absent

Caption: Workflow for the Chrome Azurol S (CAS) agar plate assay.

Interference_Principle cluster_initial Initial State: CAS-Fe Complex cluster_reaction Reaction cluster_outcome Outcome CAS_Fe CAS-Fe (Blue) Fe_Siderophore Fe-Enterobactin CAS_Fe->Fe_Siderophore Free_CAS Free CAS (Orange) CAS_Fe->Free_CAS Siderophore This compound Siderophore->CAS_Fe Chelates Fe³⁺ Interferent Toxic Compound (e.g., HDTMA) Microbe Microorganism Interferent->Microbe Inhibits Microbe->Siderophore Produces No_Growth Inhibited Growth Microbe->No_Growth Leads to

Caption: Interference mechanism in the CAS assay due to reagent toxicity.

Arnow_Assay_Pathway start Sample (Culture Supernatant) add_hcl 1. Add 0.5 N HCl start->add_hcl add_reagent 2. Add Nitrite-Molybdate Reagent add_hcl->add_reagent add_naoh 3. Add 1 N NaOH add_reagent->add_naoh result Observe Color add_naoh->result positive Red/Orange Color (Catechol Positive) result->positive negative No Color Change (Catechol Negative) result->negative

Caption: Step-by-step workflow of the Arnow assay for catechol detection.

References

Validation & Comparative

Validating the Iron-Chelating Activity of Purified Enterobactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iron-chelating activity of purified enterobactin against deferoxamine (DFO), a well-established iron chelator. The following sections present quantitative data, detailed experimental protocols, and visualizations to objectively assess the performance of this compound.

This compound, a catecholate siderophore produced by Gram-negative bacteria, is renowned for its exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. This property makes it a subject of significant interest for various therapeutic applications, including the development of novel anti-cancer agents and antimicrobial strategies[3][4][5][6]. Deferoxamine (DFO), a clinically approved iron chelator, serves as a standard for comparison[3][7][8].

Comparative Analysis of Iron-Chelating Activity

The iron-chelating efficacy of this compound and DFO can be quantitatively assessed using the Chrome Azurol S (CAS) assay. This colorimetric method relies on the competition for iron between the chelator and the CAS-iron complex. A stronger chelator will sequester iron from the dye, resulting in a color change from blue to orange, which can be measured spectrophotometrically[9][10].

Table 1: Quantitative Comparison of this compound and Deferoxamine Iron-Chelating Activity

ChelatorConcentrationTime% Iron ChelationAssay TypeReference
This compound 25 µM20 min~20%Liquid CAS Assay[3]
25 µM3 h90%Liquid CAS Assay[3]
10 µMNot Specified~30%Liquid CAS Assay[11]
25 µMNot Specified~75%Liquid CAS Assay[11]
50 µMNot Specified~84%Liquid CAS Assay[11]
Deferoxamine (DFO) 25 µM12 h60%Liquid CAS Assay[3]
25 µM24 h70%Liquid CAS Assay[3]
This compound 1 mM1 hVisible HaloCAS Agar Plate[3]
Deferoxamine (DFO) 1 mM24 hBarely Noticeable HaloCAS Agar Plate[3]

Note: The data presented are compiled from published studies and serve as a representative comparison. Actual results may vary depending on specific experimental conditions.

The data clearly indicates that this compound exhibits significantly faster and more potent iron-chelating activity compared to DFO[3]. Within 3 hours, 25 µM of this compound chelates 90% of the available iron, whereas DFO only achieves 70% chelation after 24 hours[3]. This superior activity is also visually evident in the CAS agar plate assay, where this compound produces a distinct halo much more rapidly than DFO[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of iron-chelating activity. The following are standard protocols for the Chrome Azurol S (CAS) assay.

Quantitative Liquid Chrome Azurol S (CAS) Assay

This method provides a quantitative measure of siderophore activity by assessing the change in absorbance of the CAS solution.

Materials:

  • Purified this compound

  • Deferoxamine (DFO)

  • CAS assay solution (preparation detailed below)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare CAS Assay Solution:

    • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Solution C: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix Solution A and Solution B with constant stirring.

    • Add 10 mL of Solution C to the mixture and bring the final volume to 100 mL with deionized water. The solution should be a dark blue color.[12][13]

  • Assay Procedure:

    • Add 100 µL of the CAS assay solution to each well of a 96-well plate[14].

    • Add 100 µL of the test sample (purified this compound or DFO at desired concentrations) to the wells[14].

    • For the reference (Ar), use 100 µL of the buffer or medium in which the chelator is dissolved[15].

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 24 hours)[3].

    • Measure the absorbance at 630 nm using a microplate reader[3][15].

  • Calculation of Siderophore Activity:

    • The percentage of iron chelation can be calculated using the following formula: % Siderophore Production (SP) = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS solution + buffer)

      • As = Absorbance of the sample (CAS solution + chelator)[15]

Qualitative CAS Agar Plate Assay

This method provides a visual and semi-quantitative assessment of siderophore production based on the formation of a colored halo.

Materials:

  • CAS assay solution (prepared as above)

  • Agar

  • Growth medium (e.g., LB agar)

  • Petri dishes

Protocol:

  • Prepare CAS Agar Plates:

    • Prepare the desired growth medium with 1.5% agar and autoclave.

    • Prepare the CAS assay solution and autoclave separately.

    • Cool both solutions to approximately 50°C.

    • Aseptically mix the CAS solution with the molten agar medium at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar medium)[12][13].

    • Pour the mixture into sterile petri dishes and allow them to solidify.

  • Assay Procedure:

    • Create small wells in the center of the CAS agar plates.

    • Add a specific volume (e.g., 10 µL) of the purified this compound or DFO solution into the wells[13].

    • Incubate the plates at a suitable temperature (e.g., 28°C or 37°C) for a designated period (e.g., 1 to 48 hours)[12][13].

    • Observe the plates for the formation of an orange or yellow halo around the well, indicating iron chelation[1][9]. The diameter of the halo can be measured for semi-quantitative comparison.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the mechanism of this compound-mediated iron acquisition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Chelator Purified this compound & Deferoxamine (DFO) Liquid_Assay Liquid CAS Assay (96-well plate) Chelator->Liquid_Assay Agar_Assay CAS Agar Plate Assay Chelator->Agar_Assay CAS_Solution Chrome Azurol S (CAS) Assay Solution CAS_Solution->Liquid_Assay CAS_Solution->Agar_Assay Mixed with agar Spectro Spectrophotometric Reading (OD 630nm) Liquid_Assay->Spectro Halo Halo Diameter Measurement Agar_Assay->Halo Quant Quantitative Analysis (% Chelation) Spectro->Quant Quali Qualitative/ Semi-quantitative Analysis Halo->Quali

Caption: Workflow for validating iron-chelating activity using CAS assays.

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ent This compound FeEnt Fe³⁺-Enterobactin Complex Ent->FeEnt Chelation Fe3 Fe³⁺ (Iron) Fe3->FeEnt FepA FepA Receptor FeEnt->FepA Binding FeEnt_p Fe³⁺-Enterobactin FepA->FeEnt_p Transport ABC ABC Transporter (FepB,C,D,G) FeEnt_p->ABC FeEnt_c Fe³⁺-Enterobactin ABC->FeEnt_c Transport Fes Fes (Esterase) FeEnt_c->Fes Cleavage Fe2 Fe²⁺ Fes->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

References

Comparing the iron-binding affinity of enterobactin and deferoxamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of iron chelation is critical. This guide provides a detailed comparison of two prominent siderophores, the bacterial powerhouse enterobactin and the clinically utilized deferoxamine, focusing on their iron-binding affinities and mechanisms of action, supported by experimental data.

This compound, a cyclic tricatecholate siderophore produced by Gram-negative bacteria like E. coli, and deferoxamine (also known as desferrioxamine), a linear trihydroxamate siderophore from the bacterium Streptomyces pilosus, are both hexadentate chelators, meaning they use six coordination sites to bind to a single ferric iron (Fe³⁺) ion. However, their affinity for iron and their biological contexts of action differ significantly.

Quantitative Comparison of Iron-Binding Affinity

The most striking difference between this compound and deferoxamine lies in their affinity for ferric iron. This compound is renowned for having the highest known binding affinity for iron among all known siderophores. This exceptional avidity for iron allows bacteria to scavenge this essential nutrient from extremely low-iron environments, including the host's iron-binding proteins.

SiderophoreTypeIron-Binding Affinity Constant (Kf)Stability Constant (log β)
This compound Catecholate1052 M-1[1]52
Deferoxamine Hydroxamate~1030.6 M-130.6[2]

Note: The stability constant (log β) is the logarithm of the overall formation constant (Kf). A higher value indicates a more stable complex.

Experimental Evidence of Iron Chelation Efficacy

The superior iron-chelating capability of this compound compared to deferoxamine has been demonstrated experimentally using the Chrome Azurol S (CAS) assay. This colorimetric assay is a universal method for detecting siderophores. The principle involves a competition for iron between the siderophore and the CAS dye. A stronger chelator will remove iron from the CAS-iron complex, resulting in a color change from blue to orange.

A study directly comparing the two siderophores revealed that 1 mM this compound produced a distinct orange halo on a CAS agar plate within one hour, indicating rapid and efficient iron chelation. In contrast, 1 mM deferoxamine showed a barely noticeable halo even after 24 hours. A more sensitive liquid CAS assay with 25 μM of each chelator showed that this compound achieved 90% iron chelation within 3 hours, while deferoxamine only reached 70% after 24 hours[3].

Experimental Protocols

Chrome Azurol S (CAS) Agar Plate Assay

This qualitative assay provides a visual indication of siderophore activity.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Agar

  • Minimal Media 9 (MM9) salts

  • Casamino acids

  • Glucose

Protocol:

  • Prepare Blue Dye Solution:

    • Solution 1: Dissolve 60 mg of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 73 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix Solution 1 and Solution 2, then slowly add Solution 3 while stirring. The solution will turn blue. Autoclave and store in a dark bottle.[4]

  • Prepare CAS Agar:

    • Prepare a minimal media agar (e.g., MM9 with PIPES buffer, casamino acids, and glucose). Autoclave and cool to 50°C.

    • Slowly add the sterile Blue Dye solution to the molten agar with gentle mixing to a final concentration of 10% (v/v).[4]

  • Assay:

    • Pour the CAS agar into petri dishes.

    • Once solidified, spot a small amount of the test compound (e.g., this compound or deferoxamine solution) onto the center of the plate.

    • Incubate at the appropriate temperature and observe for the formation of an orange halo around the spot. The size and rate of halo formation indicate the iron-chelating strength.[3]

Liquid Chrome Azurol S (CAS) Assay

This quantitative assay measures the percentage of iron chelated over time.

Materials:

  • CAS assay solution (prepared as the Blue Dye solution above)

  • Culture supernatant or purified siderophore solution

  • Microplate reader

Protocol:

  • Mix the culture supernatant or siderophore solution with the CAS assay solution in a specific ratio (e.g., 1:1 v/v).[5]

  • Incubate the mixture at room temperature for a defined period.

  • Measure the absorbance of the solution at 630 nm. A decrease in absorbance indicates iron removal from the CAS complex.[5]

  • The percentage of siderophore activity can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution with uninoculated medium) and As is the absorbance of the sample.[5]

Mechanisms of Action and Biological Pathways

The distinct iron-binding affinities of this compound and deferoxamine are reflected in their different biological roles and mechanisms of action.

This compound: A Bacterial Iron Scavenger

This compound is a key virulence factor for many pathogenic bacteria, enabling them to acquire iron from the host. The ferric-enterobactin complex is recognized by a specific outer membrane receptor protein, FepA, in E. coli. The complex is then transported across the outer membrane in an energy-dependent process involving the TonB-ExbB-ExbD complex. In the periplasm, the complex binds to the FepB protein and is subsequently transported into the cytoplasm by an ABC transporter (FepCDG). Inside the cell, the iron is released from this compound through enzymatic degradation of the siderophore by the ferric this compound esterase (Fes).[6][7]

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ FeEnt Ferric-Enterobactin Fe3+->FeEnt Ent This compound Ent->FeEnt FepA FepA Receptor FeEnt->FepA Binds FepB FepB FepA->FepB Transport FepCDG FepCDG (ABC Transporter) FepB->FepCDG Delivers TonB TonB-ExbB-ExbD TonB->FepA Energizes Fes Fes (Esterase) FepCDG->Fes Transport Fe2+ Fe²⁺ Fes->Fe2+ Releases Iron Metabolism Cellular Metabolism Fe2+->Metabolism

This compound-mediated iron uptake in Gram-negative bacteria.
Deferoxamine: A Clinical Iron Chelator

Deferoxamine is used clinically to treat iron overload (hemochromatosis), which can result from genetic conditions or multiple blood transfusions.[1] It acts by binding to free iron in the bloodstream, as well as iron stored in ferritin and hemosiderin.[8] The resulting stable complex, ferrioxamine, is water-soluble and is readily excreted by the kidneys in the urine and to a lesser extent in the feces via the bile.[9][10] Deferoxamine is less effective at removing iron from transferrin, hemoglobin, or cytochromes.[8]

Deferoxamine_Mechanism cluster_body Human Body cluster_blood Bloodstream cluster_tissues Tissues cluster_excretion Excretion Pathways FreeFe Free Iron (Fe³⁺) Ferrioxamine Ferrioxamine Complex FreeFe->Ferrioxamine DFO Deferoxamine (IV/SC) DFO->FreeFe Binds StoredFe Stored Iron (Ferritin, Hemosiderin) DFO->StoredFe Chelates Kidneys Kidneys Ferrioxamine->Kidneys Transported to Liver Liver/Bile Ferrioxamine->Liver Transported to StoredFe->Ferrioxamine Urine Urine Kidneys->Urine Excreted in Feces Feces Liver->Feces Excreted in

Mechanism of deferoxamine in treating iron overload.

Conclusion

This compound and deferoxamine represent two powerful iron chelators with distinct characteristics and applications. This compound's unparalleled iron-binding affinity makes it a formidable tool for bacteria to acquire iron and a subject of interest for the development of novel antimicrobial strategies that target this pathway. Deferoxamine, while having a lower affinity for iron, is a clinically proven and effective therapeutic for managing iron overload in humans. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working in the fields of microbiology, drug development, and metal homeostasis.

References

Enterobactin's Reign: A Comparative Guide to Siderophore-Mediated Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

In the perpetual arms race for essential nutrients, iron stands as a critical battlefield for bacteria. To scavenge this vital element from their environment, many bacteria deploy a sophisticated arsenal of small, high-affinity iron-chelating molecules known as siderophores. Among these, enterobactin, primarily produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, is renowned for its exceptional iron-binding capabilities.[1][2] This guide provides a comprehensive comparison of this compound with other key siderophores, evaluating their performance in promoting bacterial growth with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: Siderophore Performance Metrics

The efficacy of a siderophore in promoting bacterial growth is contingent on several key factors, including its affinity for ferric iron (Fe³⁺), the efficiency of its transport into the bacterial cell, and its ability to evade host defense mechanisms. The following table summarizes these performance metrics for this compound and other notable siderophores.

SiderophoreProducing Organisms (Examples)Chemical ClassFerric Iron Affinity (K_f)Host Evasion MechanismsKey Outer Membrane Receptor(s)
This compound Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniaeCatecholate~10⁵² M⁻¹[2]-FepA, IroN[3]
Salmochelin Salmonella enterica, some E. coli and Klebsiella strainsCatecholate (Glycosylated this compound)Not definitively reported, but highGlycosylation prevents binding by host protein lipocalin-2[3][4]IroN[3]
Yersiniabactin Yersinia pestis, Yersinia enterocolitica, some E. coli strainsPhenolate-thiazoline~10³⁶ M⁻¹[5]-FyuA (Psn)[6]
Aerobactin Some E. coli and Klebsiella pneumoniae strainsHydroxamate~10²²⁹ M⁻¹[5]Recycled for reuse[7]IutA
Pyoverdine Pseudomonas aeruginosaMixed (Catecholate and Hydroxamate)HighEvades recognition by host protein NGAL[8]FpvA

Head-to-Head Comparison: this compound vs. The Contenders

This compound: The Gold Standard in Iron Scavenging

This compound's claim to fame is its extraordinary affinity for ferric iron, which is the highest among all known siderophores.[2] This allows bacteria producing this compound to effectively sequester iron even in environments where its concentration is extremely low, such as within a host organism.[2] The ferric-enterobactin complex is then recognized by specific outer membrane receptors, like FepA in E. coli, and transported into the cell.

However, this high affinity can also be a double-edged sword. The host immune system has evolved to counter this powerful siderophore. The protein lipocalin-2 (also known as siderocalin) can bind to this compound, preventing its re-uptake by bacteria and thus starving them of iron.[4]

Salmochelin: The Stealthy Successor

To circumvent the host's lipocalin-2 defense, some pathogenic bacteria, like Salmonella, produce salmochelin. Salmochelin is a C-glucosylated derivative of this compound.[3][4] This modification prevents it from being recognized and sequestered by lipocalin-2, effectively rendering it a "stealth" siderophore that allows bacteria to acquire iron undetected.[4] While its iron affinity is not as well-characterized as this compound's, it is considered a more effective iron chelator in the presence of serum albumin.[4]

Yersiniabactin: A Key Virulence Factor

Produced by pathogenic Yersinia species and some uropathogenic E. coli, yersiniabactin plays a significant role in virulence.[6][9] While its affinity for iron is lower than that of this compound, it is still a potent iron scavenger.[5] Studies have shown that in certain infection models, yersiniabactin is more crucial for in vivo growth than this compound, highlighting its importance in pathogenic contexts.[10]

Aerobactin: Efficient and Recyclable

Aerobactin, a hydroxamate siderophore, has a significantly lower affinity for iron compared to the catecholate siderophores.[5] However, it compensates for this with its efficient recycling mechanism, allowing it to be reused by the bacteria.[7] In hypervirulent Klebsiella pneumoniae, aerobactin has been identified as a critical virulence factor, more so than this compound, salmochelin, or yersiniabactin in both ex vivo and in vivo models.[11]

Pyoverdine: The Pseudomonas Powerhouse

Pseudomonas aeruginosa, a notorious opportunistic pathogen, produces pyoverdine as its primary siderophore.[8] Pyoverdine is a complex molecule with both catecholate and hydroxamate groups involved in iron chelation.[12] A key advantage of pyoverdine is its ability to evade recognition by the host's neutrophil-gelatinase-associated lipocalin (NGAL), another siderophore-sequestering protein.[8] This allows P. aeruginosa to effectively acquire iron in the host environment.

Experimental Protocols

Siderophore Production and Detection: Chrome Azurol S (CAS) Assay

A widely used method for detecting and quantifying siderophore production is the Chrome Azurol S (CAS) assay.[13][14] This colorimetric assay is based on the principle that siderophores will remove iron from a dye-iron complex, resulting in a color change.

Protocol:

  • Prepare CAS Agar Plates:

    • Prepare a basal medium (e.g., M9 minimal medium) and autoclave.

    • Separately, prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

    • Aseptically mix the cooled basal medium with the CAS assay solution and pour into petri dishes. The uninoculated plates will be blue.

  • Inoculate with Bacteria:

    • Spot-inoculate the bacterial strains of interest onto the CAS agar plates.

  • Incubate:

    • Incubate the plates under appropriate conditions for bacterial growth.

  • Observe and Quantify:

    • Siderophore production is indicated by the formation of a colored halo (typically orange or yellow) around the bacterial colony.

    • The diameter of the halo can be measured to semi-quantitatively compare siderophore production between different strains or conditions.

Bacterial Growth Promotion Assay

This assay directly measures the ability of a siderophore to support bacterial growth in an iron-limited environment.

Protocol:

  • Prepare Iron-Depleted Medium:

    • Prepare a suitable growth medium (e.g., M9 minimal medium) and treat it with an iron chelator like 2,2'-dipyridyl to remove trace iron.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain of interest in a standard nutrient-rich medium, then wash the cells in an iron-free buffer to remove any stored iron.

  • Set Up Experimental Cultures:

    • In a microplate or culture tubes, add the iron-depleted medium.

    • Add the siderophore to be tested at various concentrations to different wells/tubes. Include a negative control with no added siderophore and a positive control with added ferric chloride.

    • Inoculate all wells/tubes with the prepared bacterial inoculum.

  • Incubate and Measure Growth:

    • Incubate the cultures under appropriate conditions.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • Analyze Data:

    • Plot the growth curves for each condition to compare the growth-promoting effects of the different siderophores.

Signaling Pathways and Experimental Workflows

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Siderophore Siderophore Fe-Siderophore Ferric-Siderophore Complex Siderophore->Fe-Siderophore Chelation Fe3+ Fe³⁺ Fe3+->Fe-Siderophore OMR Outer Membrane Receptor Fe-Siderophore->OMR Binding Periplasm Periplasm OMR->Periplasm Transport IMT Inner Membrane Transporter Periplasm->IMT Cytoplasm Cytoplasm IMT->Cytoplasm Iron_Release Iron Release Cytoplasm->Iron_Release Metabolism Metabolism Iron_Release->Metabolism Fe²⁺

CAS_Assay_Workflow Start Start Prepare_CAS_Agar Prepare CAS Agar Plate (Blue Color) Start->Prepare_CAS_Agar Inoculate_Bacteria Inoculate Bacteria Prepare_CAS_Agar->Inoculate_Bacteria Incubate Incubate Inoculate_Bacteria->Incubate Observe_Halo Observe for Halo Formation Incubate->Observe_Halo Measure_Diameter Measure Halo Diameter Observe_Halo->Measure_Diameter Positive Result (Orange/Yellow Halo) End End Observe_Halo->End Negative Result (No Halo) Measure_Diameter->End

Growth_Promotion_Assay Start Start Prepare_Media Prepare Iron-Depleted Growth Medium Start->Prepare_Media Prepare_Inoculum Prepare Washed Bacterial Inoculum Start->Prepare_Inoculum Setup_Cultures Set Up Microplate Cultures: - Negative Control (No Siderophore) - Test Conditions (Varying Siderophore Conc.) - Positive Control (FeCl₃) Prepare_Media->Setup_Cultures Inoculate Inoculate Cultures Prepare_Inoculum->Inoculate Setup_Cultures->Inoculate Incubate_Measure Incubate and Measure OD₆₀₀ Over Time Inoculate->Incubate_Measure Analyze Analyze Growth Curves Incubate_Measure->Analyze End End Analyze->End

Conclusion

The battle for iron is a testament to the intricate co-evolution of bacteria and their hosts. This compound, with its unparalleled iron affinity, remains a formidable tool for many bacteria. However, the diversity of siderophores like salmochelin, yersiniabactin, aerobactin, and pyoverdine underscores the varied strategies bacteria employ to thrive in iron-limited environments and to counteract host defenses. For researchers and drug development professionals, understanding the nuances of these different siderophore systems is paramount. Targeting these iron acquisition pathways, for instance by developing antibiotics that mimic siderophores to gain entry into bacterial cells (the "Trojan horse" strategy), represents a promising avenue for novel antimicrobial therapies.[15] The experimental protocols and comparative data presented in this guide provide a foundational resource for further investigation into this critical area of microbiology and infectious disease.

References

FepA Receptor: A Comprehensive Analysis of Enterobactin Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the FepA receptor's specificity for its cognate siderophore, enterobactin, against other bacterial iron uptake systems. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The acquisition of iron is a critical factor for the survival and virulence of most pathogenic bacteria. Gram-negative bacteria have evolved sophisticated systems to scavenge this essential nutrient from their host environments, which are typically iron-limited. One of the most efficient strategies involves the secretion of high-affinity iron chelators called siderophores and their subsequent uptake via specific outer membrane receptors. The Escherichia coli ferric this compound receptor, FepA, represents a paradigm for such high-affinity and specific transport systems.

High-Affinity Binding and Specificity of FepA for Ferric this compound

FepA is a 22-stranded β-barrel protein embedded in the outer membrane, featuring a central globular "plug" or "cork" domain that occludes the pore.[1] The extracellular loops of the barrel form a specific binding site for ferric this compound (Fe-Ent).[1] The binding is characterized by a very high affinity, with a dissociation constant (Kd) in the nanomolar range, indicating a strong and stable interaction.[1] This high affinity is crucial for scavenging the low concentrations of Fe-Ent present in the host environment.

The specificity of FepA for this compound is remarkable. While it can recognize and transport the synthetic enantiomer of this compound (enantiothis compound) and another synthetic catecholate siderophore, ferric TRENCAM, it shows negligible affinity for other structurally related siderophores with altered chelating groups.[2][3] This stringent specificity is attributed to a combination of charge- and size-based recognition mechanisms within the FepA binding pocket, which is lined with positively charged and aromatic amino acid residues.

Comparison with Alternative Siderophore Receptors

While FepA is the primary receptor for this compound in E. coli, other bacteria and even E. coli itself possess a repertoire of outer membrane receptors for different siderophores. A comparison with these alternatives highlights the specialized nature of FepA.

ReceptorOrganismPrimary Ligand(s)Dissociation Constant (Kd)Reference(s)
FepA Escherichia coliFerric this compound0.2 - 50 nM[1][4]
IroN Salmonella enterica, Uropathogenic E. coliFerric this compound, Salmochelin≤ 100 nM (for Fe-Ent)[2]
FhuA Escherichia coliFerrichrome, Ferricrocin~1 nM[5]
FecA Escherichia coliFerric citrateNot specified[5]

Table 1: Comparison of siderophore receptors, their primary ligands, and reported binding affinities.

TonB-Dependent Transport Mechanism

The transport of ferric this compound across the outer membrane via FepA is an active process that requires energy, as the outer membrane itself lacks an energy source. This energy is transduced from the inner membrane by the TonB-ExbB-ExbD complex.[6] Upon binding of Fe-Ent to FepA, a conformational change is induced in the receptor, particularly in the periplasmic N-terminal region known as the "TonB box".[7] This change is thought to signal the recruitment of TonB, which then physically interacts with FepA, likely causing a significant conformational rearrangement of the plug domain to allow the passage of the siderophore into the periplasm.[6][7]

Experimental Methodologies for Assessing FepA Specificity

The high specificity and affinity of the FepA-enterobactin interaction can be quantitatively assessed using a variety of biophysical techniques. Below are detailed protocols for key experiments.

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis FepA Purified FepA Incubation Incubate FepA with Labeled This compound and varying concentrations of Competitor FepA->Incubation Labeled_Ent Radiolabeled or Fluorescently Labeled This compound Labeled_Ent->Incubation Competitor Unlabeled Competitor (e.g., this compound analogs) Competitor->Incubation Separation Separate Bound from Free Labeled this compound (e.g., Filter Binding Assay) Incubation->Separation Detection Quantify Bound Labeled this compound Separation->Detection Plotting Plot % Inhibition vs. Competitor Concentration Detection->Plotting IC50 Determine IC50 Value Plotting->IC50 Ki Calculate Ki (Inhibition Constant) IC50->Ki

Caption: Workflow for a competitive binding assay to determine the specificity of FepA.

Tryptophan Fluorescence Quenching Assay for Binding Affinity Determination

Principle: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to their local environment. Ligand binding can cause a change in this fluorescence, which can be measured to determine the binding affinity.

Protocol:

  • Protein Preparation: Purify the FepA receptor and dialyze it extensively against the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Determine the precise protein concentration using a reliable method (e.g., BCA assay).

  • Ligand Preparation: Prepare a stock solution of ferric this compound in the same assay buffer. Determine the concentration accurately by spectrophotometry.

  • Fluorescence Measurements:

    • Set the excitation wavelength of a fluorometer to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 to 400 nm.

    • In a quartz cuvette, add a known concentration of FepA (e.g., 1 µM) in the assay buffer.

    • Record the initial fluorescence spectrum of the protein.

    • Perform a stepwise titration by adding small aliquots of the ferric this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • If the ligand absorbs at the excitation or emission wavelengths, a separate correction for the inner filter effect is necessary. This can be done by titrating the ligand into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.

    • Plot the change in fluorescence intensity (ΔF) against the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Principle: SPR measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions without the need for labels.

Protocol:

  • Chip Preparation: Covalently immobilize purified FepA onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without adding the protein.

  • Analyte Preparation: Prepare a series of dilutions of ferric this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of ferric this compound over the FepA-immobilized and control flow cells at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the complex.

    • Regenerate the sensor chip surface between different analyte concentrations using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the signal from the control flow cell to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

This compound Transport Pathway via FepA

G cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FepA FepA Receptor TonB_complex TonB-ExbB-ExbD Complex FepA->TonB_complex 2. Signal to TonB FeEnt_peri Ferric this compound FepA->FeEnt_peri 4. Translocation FeEnt_out Ferric this compound FeEnt_out->FepA 1. Binding TonB_complex->FepA 3. Energy Transduction FepB FepB FepCDG FepCDG (ABC Transporter) FepB->FepCDG 6. Delivery to ABC Transporter FeEnt_peri->FepB 5. Binding to FepB ATP ATP Fe_release Iron Release FepCDG->Fe_release 7. Transport into Cytoplasm ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Cytoplasm Cytoplasm

Caption: Schematic of the TonB-dependent transport of ferric this compound across the bacterial cell envelope.

Conclusion

The FepA receptor's high specificity and affinity for ferric this compound make it a highly efficient and specialized iron uptake system. This specificity is a double-edged sword for the bacterium; while it ensures efficient iron acquisition, it also presents a potential target for novel antimicrobial strategies. Understanding the molecular details of this interaction, through the experimental approaches outlined in this guide, is crucial for the development of "Trojan horse" antibiotics that exploit this highly specific transport pathway to deliver cytotoxic agents into pathogenic bacteria. The comparative analysis with other siderophore receptors underscores the diversity of iron acquisition mechanisms in bacteria and highlights the unique features of the FepA-enterobactin system.

References

Navigating the Molecular Gates: A Comparative Guide to the Cross-Reactivity of Enterobactin with Siderophore Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between the iron-scavenging siderophore enterobactin and its various bacterial receptors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of this compound with its cognate receptor, FepA, and other non-cognate receptors, supported by experimental data and detailed methodologies.

This compound, a cyclic tricatecholate siderophore produced by many Gram-negative bacteria like Escherichia coli and Salmonella enterica, exhibits an exceptionally high affinity for ferric iron (Fe³⁺)[1]. Its uptake is crucial for bacterial survival in iron-limited environments, including within a host organism. While FepA is the primary high-affinity receptor for ferric this compound (Fe-Ent), a fascinating level of promiscuity exists, with other siderophore receptors also capable of binding and, in some cases, transporting this vital molecule[2][3]. This cross-reactivity has significant implications for bacterial competition, pathogenesis, and the development of novel antimicrobial strategies that exploit these transport pathways.

Comparative Analysis of Receptor Interactions

The interaction of ferric this compound with various outer membrane receptors is characterized by a range of binding affinities and transport efficiencies. While FepA demonstrates the most avid binding, other receptors, including IroN, Cir, and Fiu, also play roles in the uptake of this compound or its breakdown products[2][3][4].

Binding Affinity of Ferric this compound to Siderophore Receptors

The dissociation constant (Kd) is a key measure of the affinity between a ligand and its receptor, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the available data on the binding affinities of ferric this compound and its analogs to various siderophore receptors.

ReceptorOrganismLigandBinding Affinity (Kd)Reference
FepA Escherichia coliFerric this compound< 0.2 nM
FepA Escherichia coliFerric this compound~1 x 10⁻¹⁰ M[5]
FepA Escherichia coliFerric Enantiothis compound21 nM[6]
IroN Salmonella typhimuriumFerric this compound≤ 100 nM[6][7]
Fiu Escherichia coliFerric this compound1.0 µM (apparent)[4]
Cir Escherichia coliFerric this compoundData not available
Transport Efficiency of Ferric this compound

The rate of transport across the outer membrane is another critical parameter for understanding the physiological relevance of these receptor interactions. The following table presents the available data on the transport efficiency of ferric this compound by different receptors.

ReceptorOrganismTransport Rate (Vmax)Reference
FepA Escherichia coli46 pmol/min/10⁹ cells[6]
FepA Salmonella typhimurium≥ 50 pmol/min/10⁹ cells[6][7]
IroN Salmonella typhimurium≥ 50 pmol/min/10⁹ cells[6][7]
IroN Escherichia coli10 - 20 pmol/min/10⁹ cells[6]
Fiu Escherichia coliDoes not transport intact this compound[2]
Cir Escherichia coliTransports this compound breakdown products[8]

Note: The transport efficiency of IroN for ferric this compound is notably lower when expressed in E. coli compared to its native Salmonella host, suggesting potential issues with heterologous expression or interaction with the TonB system[6].

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments used to assess siderophore receptor interactions.

Siderophore Binding Assays

a) Radio-ligand Binding Assay (Filter Binding)

This method is used to determine the binding affinity (Kd) of a radiolabeled siderophore to its receptor.

  • Preparation of Bacterial Cells: Grow bacterial strains expressing the receptor of interest to mid-log phase in an iron-deficient medium to induce receptor expression. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Binding Reaction: Incubate a constant amount of bacterial cells with increasing concentrations of a radiolabeled ferric siderophore (e.g., ⁵⁵Fe-enterobactin or ⁵⁹Fe-enterobactin) in a binding buffer at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand by vacuum filtration through a nitrocellulose or glass fiber filter. The filter retains the bacterial cells with the bound radioligand.

  • Quantification: Wash the filters to remove non-specifically bound ligand. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined by fitting the data to a saturation binding curve using non-linear regression analysis.

b) Fluorescence Spectroscopy Binding Assay

This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding.

  • Protein Purification: Purify the siderophore receptor protein of interest.

  • Fluorescence Measurement: Place a solution of the purified protein in a fluorometer cuvette. Excite the protein at a specific wavelength (e.g., 280 nm for tryptophan) and record the emission spectrum.

  • Titration: Add increasing concentrations of the ferric siderophore to the protein solution and record the fluorescence emission spectrum after each addition.

  • Data Analysis: The binding of the siderophore to the protein often leads to a quenching or enhancement of the intrinsic protein fluorescence. Plot the change in fluorescence intensity as a function of the ligand concentration. The Kd can be calculated by fitting the data to a binding isotherm equation.

Siderophore Transport Assays

a) Radio-labeled Siderophore Uptake Assay

This assay measures the rate of siderophore transport into the bacterial cell.

  • Preparation of Cells: Grow and prepare bacterial cells as described for the binding assay.

  • Uptake Experiment: Resuspend the cells in an appropriate assay buffer. Initiate the transport by adding a known concentration of the radiolabeled ferric siderophore.

  • Time Course: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to stop the transport.

  • Washing and Quantification: Wash the cells on the filter to remove extracellular radioligand. The amount of radioactivity accumulated inside the cells is then determined by scintillation counting.

  • Data Analysis: Plot the amount of transported siderophore over time. The initial rate of transport (Vmax) can be calculated from the linear portion of the curve.

Growth Promotion Assay

This is a qualitative or semi-quantitative assay to determine if a bacterium can utilize a specific siderophore as an iron source.

  • Preparation of Indicator Plates: Prepare iron-deficient agar plates. For a more stringent assay, a chelator like 2,2'-dipyridyl can be added to the medium to sequester any residual iron.

  • Bacterial Lawn: Spread a lawn of the bacterial strain to be tested on the agar surface. It is often useful to use a mutant strain that is unable to synthesize its own siderophores.

  • Application of Siderophore: Place a small paper disc impregnated with a solution of the ferric siderophore onto the center of the bacterial lawn.

  • Incubation: Incubate the plates under appropriate conditions.

  • Observation: A zone of bacterial growth around the disc indicates that the bacterium can utilize the provided siderophore for iron acquisition. The diameter of the growth zone can be used as a semi-quantitative measure of transport efficiency.

Visualization of this compound Transport Pathways

The following diagrams, generated using the DOT language, illustrate the known and potential pathways for this compound and its derivatives across the outer membrane of E. coli.

Enterobactin_Transport cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm Fe-Ent Ferric this compound FepA FepA Fe-Ent->FepA High Affinity IroN IroN Fe-Ent->IroN High Affinity Fe-Ent_Deg Ferric this compound Degradation Products Cir Cir Fe-Ent_Deg->Cir Fiu Fiu Fe-Ent_Deg->Fiu Fe-Ent_p Ferric this compound FepA->Fe-Ent_p IroN->Fe-Ent_p Fe-Ent_Deg_p Ferric this compound Degradation Products Cir->Fe-Ent_Deg_p Fiu->Fe-Ent_Deg_p

Caption: this compound and its degradation products transport across the outer membrane.

Experimental_Workflow cluster_binding Binding Affinity (Kd) cluster_transport Transport Efficiency (Vmax) cluster_growth Qualitative Utilization B1 Radioligand Binding Assay B2 Fluorescence Spectroscopy T1 Radio-labeled Uptake Assay G1 Growth Promotion Assay Start Start: Assess Cross-Reactivity Start->B1 Start->B2 Start->T1 Start->G1

Caption: Experimental workflow for assessing siderophore cross-reactivity.

Conclusion

The cross-reactivity of this compound with various siderophore receptors highlights the adaptability of bacterial iron acquisition systems. While FepA remains the primary and most efficient transporter for intact ferric this compound, receptors like IroN provide an alternative, high-affinity route. Furthermore, the ability of Cir and Fiu to transport this compound breakdown products ensures that the bacterium can scavenge iron from multiple chemical forms of its most potent siderophore. This redundancy and flexibility in iron uptake underscore the importance of targeting multiple receptor systems for the development of effective antimicrobial agents that disrupt this essential nutrient pathway. Future research focused on obtaining more precise quantitative data for all receptor-ligand interactions will further refine our understanding and aid in the rational design of such therapeutics.

References

Validating the Role of Enterobactin in Virulence: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial virulence is paramount. This guide provides an objective comparison of the role of enterobactin, a key siderophore, in bacterial pathogenesis, with a focus on the validation of its function through the use of knockout mutants. Experimental data, detailed protocols, and visual pathways are presented to offer a comprehensive resource for studying this critical virulence factor.

The Critical Role of Iron and the this compound System in Bacterial Survival

Iron is an essential nutrient for most living organisms, playing a vital role in numerous cellular processes. However, within a host, free iron is extremely scarce, a condition known as "nutritional immunity." To overcome this iron-limited environment, many pathogenic Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, have evolved sophisticated iron acquisition systems. One of the most powerful is the this compound system.

This compound is a high-affinity siderophore, a small molecule that avidly binds to ferric iron (Fe³⁺) in the host and transports it back into the bacterial cell.[1] The exceptional iron-chelating ability of this compound makes it a crucial virulence factor, enabling bacteria to thrive and cause disease.[1]

Knockout Mutants: A Powerful Tool for Validating Virulence Factors

To definitively establish the role of a specific gene or pathway in virulence, researchers often employ gene knockout technology. By creating a mutant strain that lacks a functional gene for this compound biosynthesis (e.g., entA, entB, or entF), scientists can directly compare its virulence to the wild-type strain. A significant reduction in the mutant's ability to cause disease provides strong evidence for the gene's importance in pathogenesis.[1][2]

Quantitative Virulence Data: Wild-Type vs. This compound Knockout Mutants

Experimental studies using animal models have consistently demonstrated a dramatic attenuation of virulence in this compound knockout mutants. This is often quantified by measuring the 50% lethal dose (LD₅₀), the dose of bacteria required to kill 50% of the infected animals. A higher LD₅₀ indicates lower virulence.

Bacterial SpeciesStrainGenotypeVirulence Metric (LD₅₀)Fold AttenuationReference
Salmonella typhimuriumSR-11Wild-Type<10 viable bacteria (intraperitoneal)-[3]
Salmonella typhimurium96-1ent mutant1 x 10² - 1 x 10³ viable bacteria (intraperitoneal)100 - 1000x[3]

As the table illustrates, a knockout mutant of Salmonella typhimurium unable to produce this compound showed a 100 to 1000-fold increase in its LD₅₀ compared to the wild-type strain, signifying a substantial decrease in virulence.[3] Furthermore, the administration of purified this compound along with the mutant strain was able to restore virulence to wild-type levels, confirming that the attenuated phenotype was indeed due to the absence of this compound.[3]

In addition to mortality, the role of this compound in establishing and maintaining an infection can be assessed by measuring the bacterial load in various organs. Studies have shown that this compound-deficient mutants of Salmonella exhibit significantly reduced survival and proliferation within macrophages, the very immune cells they often use as a replicative niche.[4]

Comparison with Alternative Iron Acquisition Systems

While the this compound system is a primary iron acquisition strategy for many pathogens, it is not the only one. Bacteria can possess multiple systems to ensure their iron supply, and the presence of these alternatives can influence the degree of attenuation observed in this compound knockout mutants.

Iron Acquisition SystemDescriptionKey GenesPathogens
Aerobactin A hydroxamate siderophore with a lower affinity for iron than this compound but thought to be more effective in certain host environments.iucA, iucB, iucC, iucD, iutAE. coli, Shigella spp., Klebsiella pneumoniae
Salmochelin A C-glucosylated derivative of this compound that can evade sequestration by the host protein lipocalin-2.iroB, iroC, iroD, iroE, iroNSalmonella enterica, uropathogenic E. coli
Yersiniabactin A siderophore with a distinct structure and uptake system, often found in more pathogenic strains.ybtA, ybtE, ybtP, ybtQ, ybtS, ybtT, ybtU, ybtXYersinia spp., E. coli
Heme Uptake Direct acquisition of iron from host heme and hemoglobin through specific receptors and transport systems.hemR, hmuR, hmaMany pathogenic bacteria

The presence of these alternative systems highlights the redundancy and adaptability of bacterial iron acquisition. However, the potent iron-scavenging ability of this compound often makes it a dominant and indispensable virulence factor.

Experimental Protocols

Construction of an this compound Biosynthesis Knockout Mutant (e.g., ΔentB)

This protocol describes the generation of a targeted gene deletion using the Lambda Red recombinase system, a common method for creating knockout mutants in E. coli and other Gram-negative bacteria.

Materials:

  • Wild-type bacterial strain (e.g., E. coli CFT073)

  • pKD46 plasmid (expressing Lambda Red recombinase)

  • pKD4 plasmid (template for kanamycin resistance cassette)

  • Primers specific for the entB gene with flanking homology regions

  • Luria-Bertani (LB) agar and broth

  • Arabinose and Kanamycin

  • Electroporator and cuvettes

Procedure:

  • Prepare Electrocompetent Cells: Grow the wild-type strain containing the pKD46 plasmid at 30°C in LB broth with ampicillin and L-arabinose to induce the expression of the Lambda Red enzymes. Prepare electrocompetent cells by washing the culture with ice-cold sterile water and 10% glycerol.

  • Generate the Knockout Cassette: Amplify the kanamycin resistance cassette from the pKD4 plasmid using PCR with primers that have 5' extensions homologous to the regions flanking the entB gene.

  • Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

  • Selection of Mutants: Plate the electroporated cells on LB agar containing kanamycin and incubate at 37°C. The pKD46 plasmid is temperature-sensitive and will be lost at this temperature.

  • Verification: Confirm the deletion of the entB gene and the insertion of the kanamycin cassette by PCR using primers flanking the entB gene and colony PCR. DNA sequencing can be used for further confirmation.

In Vivo Virulence Assay: Determination of LD₅₀ in a Murine Model

This protocol outlines a general procedure for determining the LD₅₀ of a bacterial pathogen in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Wild-type and ΔentB mutant bacterial strains

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Appropriate housing and care facilities for animals

Procedure:

  • Prepare Bacterial Inoculum: Grow overnight cultures of the wild-type and mutant strains. Wash the cells with sterile PBS and resuspend them to the desired concentrations. Perform serial dilutions and plate on LB agar to determine the exact colony-forming units (CFU) per milliliter.

  • Infection of Mice: Divide the mice into groups (e.g., 5-10 mice per group). Inject each group with a different dose of the bacterial suspension (e.g., 10², 10³, 10⁴, 10⁵, 10⁶ CFU) via the desired route of infection (e.g., intraperitoneal, intravenous).

  • Monitoring: Observe the mice daily for a set period (e.g., 14 days) for signs of illness and mortality.

  • Calculation of LD₅₀: Use a statistical method, such as the Reed-Muench or probit analysis, to calculate the LD₅₀ from the mortality data at each dose.[5][6]

Assessment of Bacterial Load in Organs

This protocol describes how to quantify the number of bacteria in host tissues to assess the extent of infection.

Materials:

  • Infected mice

  • Sterile surgical instruments

  • Sterile PBS with 0.1% Triton X-100

  • Tissue homogenizer

  • LB agar plates

Procedure:

  • Tissue Harvest: At specific time points post-infection, humanely euthanize the mice and aseptically harvest the organs of interest (e.g., spleen, liver).

  • Homogenization: Weigh each organ and homogenize it in a known volume of sterile PBS with Triton X-100 using a tissue homogenizer.[7]

  • Serial Dilution and Plating: Perform serial dilutions of the tissue homogenates in sterile PBS. Plate the dilutions onto LB agar plates.

  • Enumeration: Incubate the plates overnight at 37°C and count the number of colonies. Calculate the number of CFU per gram of tissue.[8]

Visualizing the Pathways

To better understand the molecular mechanisms underlying this compound's role in virulence, the following diagrams illustrate the key pathways.

Enterobactin_Biosynthesis_Pathway cluster_0 Shikimate Pathway cluster_1 This compound Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate EntB 2,3-dihydroxybenzoate (DHB) 2,3-dihydroxybenzoate (DHB) 2,3-dihydro-2,3-dihydroxybenzoate->2,3-dihydroxybenzoate (DHB) EntA DHB-AMP DHB-AMP 2,3-dihydroxybenzoate (DHB)->DHB-AMP EntE DHB-Serine DHB-Serine DHB-AMP->DHB-Serine EntF, EntD, EntB This compound This compound DHB-Serine->this compound EntF (cyclization)

Caption: The this compound biosynthesis pathway, starting from chorismate.

Caption: The uptake of ferrithis compound and subsequent iron release in the cytoplasm.

Fur_Regulation cluster_conditions Iron Levels cluster_regulator Regulator cluster_genes Target Genes High_Iron High Intracellular Iron Fur_Fe Fur-Fe²⁺ Complex (Active Repressor) High_Iron->Fur_Fe Low_Iron Low Intracellular Iron Apo_Fur Apo-Fur (Inactive) Low_Iron->Apo_Fur ent_genes ent genes (this compound Biosynthesis) Fur_Fe->ent_genes Repression fep_genes fep genes (this compound Uptake) Fur_Fe->fep_genes Repression Apo_Fur->ent_genes De-repression Apo_Fur->fep_genes De-repression

Caption: Fur-mediated regulation of this compound synthesis and uptake genes.

Conclusion

The use of knockout mutants has been instrumental in unequivocally validating the role of this compound as a critical virulence factor in a variety of pathogenic bacteria. The significant attenuation in virulence observed in these mutants, as demonstrated by increased LD₅₀ values and reduced bacterial loads in host tissues, provides compelling evidence of its importance. For researchers in drug development, the this compound biosynthesis and uptake pathways represent promising targets for novel antimicrobial strategies that aim to disarm pathogens by interfering with their ability to acquire essential iron, rather than directly killing them, which may reduce the selective pressure for antibiotic resistance. This guide serves as a foundational resource for further investigation into this vital aspect of bacterial pathogenesis.

References

The Stealth Siderophore: How Salmochelin Outmaneuvers Host Immunity Compared to Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate battle for essential nutrients between pathogenic bacteria and their hosts, iron is a critical prize. To scavenge this vital element from the host's iron-binding proteins, many Gram-negative bacteria deploy high-affinity iron chelators known as siderophores. Among the most potent is enterobactin. However, the host immune system has co-evolved a direct countermeasure: siderocalin (also known as lipocalin 2 or Lcn2), a protein that sequesters this compound, effectively starving the invading bacteria. In a remarkable evolutionary adaptation, some pathogenic bacteria, such as Salmonella enterica and certain strains of Escherichia coli and Klebsiella pneumoniae, produce a modified version of this compound called salmochelin. This glycosylated variant acts as a "stealth siderophore," evading siderocalin capture and enabling bacterial survival and proliferation. This guide provides a detailed comparison of the efficacy of this compound and salmochelin in the context of host immunity, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The key difference in the efficacy of this compound and salmochelin in evading host immunity lies in their interaction with siderocalin. This is quantitatively demonstrated by their binding affinities and the resulting impact on bacterial growth in the presence of host immune components.

ParameterThis compoundSalmochelinReference
Binding Affinity to Siderocalin (Kd) ~0.4 nMNo significant binding[1]
Growth of K. pneumoniae in Human Ascites Fluid (log CFU/mL at 24h) ~6.5~8.5[2]
Growth of K. pneumoniae in Human Serum (log CFU/mL at 24h) ~5.0~7.0[2]
Bacterial Load in Spleen of Infected Mice (log CFU/g at 24h) ~4.0~6.0[2]
Bacterial Load in Liver of Infected Mice (log CFU/g at 24h) ~5.0~7.0[2]

Experimental Protocols

Siderocalin-Siderophore Binding Affinity Assay (Fluorescence Quenching)

This protocol determines the binding affinity (dissociation constant, Kd) of siderophores to siderocalin by measuring the quenching of intrinsic tryptophan fluorescence of siderocalin upon siderophore binding.

Materials:

  • Recombinant siderocalin

  • Purified this compound

  • Purified salmochelin

  • Fluorescence spectrophotometer

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 100 nM solution of siderocalin in PBS.

  • Prepare a stock solution of the ferric-siderophore complex (e.g., 10 µM Fe-enterobactin) in PBS.

  • Place the siderocalin solution in a quartz cuvette and measure the baseline fluorescence (excitation at 280 nm, emission at 340 nm).

  • Titrate the siderocalin solution with increasing concentrations of the ferric-siderophore solution.

  • After each addition, allow the mixture to equilibrate for 5 minutes before measuring the fluorescence intensity.

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence against the siderophore concentration and fit the data to a one-site binding model to calculate the Kd.[3]

Ex Vivo Bacterial Growth Assay in Human Serum

This protocol assesses the ability of bacteria to grow in human serum, a key component of the host's humoral immunity.

Materials:

  • Bacterial strains (e.g., K. pneumoniae producing only this compound vs. a mutant producing salmochelin)

  • Normal human serum

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Grow bacterial strains to mid-log phase in LB broth.

  • Wash the bacterial cells with PBS and resuspend to a concentration of 1 x 10^6 CFU/mL.

  • In a 96-well plate, mix 25 µL of the bacterial suspension with 75 µL of pooled normal human serum.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 1, 2, 3, and 24 hours), take aliquots from the wells.

  • Perform serial dilutions of the aliquots and plate on LB agar to determine the number of viable bacteria (CFU/mL).[4]

Murine Systemic Infection Model

This protocol evaluates the virulence of bacterial strains in a living host by measuring bacterial burden in key organs.

Materials:

  • Bacterial strains

  • 6-8 week old female BALB/c mice

  • Sterile PBS

  • Surgical tools for organ harvesting

  • Tissue homogenizer

Procedure:

  • Prepare an inoculum of the bacterial strain in sterile PBS at a concentration of 1 x 10^4 CFU/mL.

  • Inject 100 µL of the bacterial suspension subcutaneously into the mice.

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

  • Aseptically harvest the spleen and liver.

  • Weigh the organs and homogenize them in sterile PBS.

  • Perform serial dilutions of the tissue homogenates and plate on selective agar to determine the bacterial load (CFU/gram of tissue).[5]

Mandatory Visualization

Enterobactin_Sequestration cluster_host Host Extracellular Space cluster_bacterium Bacterium Siderocalin Siderocalin (Lcn2) Growth_Inhibition Bacterial Growth Inhibition Siderocalin->Growth_Inhibition Leads to Fe_this compound Fe-Enterobactin Siderocalin->Fe_this compound Sequesters Fe_Transferrin Fe-Transferrin Fe_Transferrin->Fe_this compound Forms complex This compound This compound This compound->Fe_Transferrin Extracts Fe³⁺ FepA FepA Receptor Fe_this compound->FepA Binding Blocked

This compound sequestration by siderocalin.

Salmochelin_Evasion cluster_host Host Extracellular Space cluster_bacterium Bacterium Siderocalin Siderocalin (Lcn2) Fe_Salmochelin Fe-Salmochelin Siderocalin->Fe_Salmochelin Binding Evaded (Steric Hindrance) Fe_Transferrin Fe-Transferrin Fe_Transferrin->Fe_Salmochelin Forms complex Salmochelin Salmochelin (Glycosylated this compound) Salmochelin->Fe_Transferrin IroN IroN Receptor Growth_Promotion Bacterial Growth Promotion IroN->Growth_Promotion Leads to Fe_Salmochelin->IroN Successful Binding and Iron Uptake

Salmochelin evades siderocalin to acquire iron.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_exvivo Ex Vivo Growth Assay cluster_invivo In Vivo Infection Model A1 Incubate Siderocalin with Siderophore A2 Measure Tryptophan Fluorescence Quenching A1->A2 A3 Calculate Kd A2->A3 B1 Inoculate Bacteria in Human Serum B2 Incubate at 37°C B1->B2 B3 Plate Serial Dilutions and Count CFU B2->B3 C1 Infect Mice with Bacterial Strain C2 Harvest Spleen and Liver C1->C2 C3 Homogenize Tissues and Plate for CFU Count C2->C3

Workflow of key comparative experiments.

References

The Trojan Horse Strategy: Enhancing Antibiotic Efficacy Through Enterobactin Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Validation of Enterobactin-Antibiotic Conjugates

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to modern medicine. The outer membrane of these bacteria acts as a highly selective barrier, preventing many antibiotics from reaching their intracellular targets. To overcome this, researchers are exploiting the bacteria's own nutrient uptake systems in a "Trojan horse" strategy. This guide provides a comparative overview of the in vitro efficacy of this compound-antibiotic conjugates, a promising class of molecules designed to hijack bacterial iron acquisition pathways for targeted drug delivery.

This compound, a siderophore with an exceptionally high affinity for ferric iron, is produced by many Gram-negative pathogens, including Escherichia coli, to scavenge this essential nutrient from the host environment.[1][2] By chemically linking antibiotics to this compound, these conjugates can utilize the bacteria's specific this compound uptake machinery, primarily the outer membrane transporter FepA, to gain entry into the cell.[2][3][4][5] This targeted delivery mechanism can lead to a significant increase in the intracellular concentration of the antibiotic, thereby enhancing its potency, overcoming resistance mechanisms, and even narrowing its spectrum of activity to target specific pathogens.[6][7]

Mechanism of Action: A Hijacked Pathway

The enhanced efficacy of this compound-antibiotic conjugates hinges on their ability to mimic the natural iron-scavenging process of bacteria. Under iron-limiting conditions, which are typical during an infection, bacteria upregulate the expression of their siderophore uptake systems.[8][9] The this compound conjugate is recognized by the FepA outer membrane receptor and transported into the periplasmic space.[2][5] Subsequent transport across the inner membrane is facilitated by the FepBCDG ATP-binding cassette (ABC) transporter.[1][2] Once inside the cytoplasm, the antibiotic is released from the this compound scaffold, often through the action of intracellular esterases like Fes or IroD, to exert its therapeutic effect.[8]

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe_Ent_Ab This compound-Antibiotic Conjugate + Fe³⁺ FepA FepA Receptor Fe_Ent_Ab->FepA Binding Peri_Fe_Ent_Ab Fe³⁺-Ent-Ab FepA->Peri_Fe_Ent_Ab Transport PBP Penicillin-Binding Proteins (PBPs) Peri_Fe_Ent_Ab->PBP Inhibition (for β-lactams) FepBCDG FepBCDG Transporter Peri_Fe_Ent_Ab->FepBCDG Uptake Cyto_Fe_Ent_Ab Fe³⁺-Ent-Ab FepBCDG->Cyto_Fe_Ent_Ab Transport Esterase Esterase (Fes/IroD) Cyto_Fe_Ent_Ab->Esterase Cleavage Antibiotic Active Antibiotic Esterase->Antibiotic Target Intracellular Target (e.g., DNA Gyrase) Antibiotic->Target Inhibition

Figure 1: Generalized signaling pathway for this compound-antibiotic conjugate uptake and activation in Gram-negative bacteria.

Comparative Efficacy: In Vitro Data

The in vitro potency of this compound-antibiotic conjugates is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains. The data consistently demonstrates a substantial improvement in antibacterial activity compared to the parent antibiotics, particularly under iron-deficient conditions that mimic the host environment.

Table 1: Comparative MIC Values (µM) of this compound-β-Lactam Conjugates and Parent Antibiotics

CompoundE. coli CFT073E. coli UTI89E. coli ATCC 35218K. pneumoniae ATCC 13883
Ampicillin10>10010100
Ent-Ampicillin 0.01 [5]0.1 0.1 1
Amoxicillin10>10010100
Ent-Amoxicillin 0.01 [5]0.1 0.1 1

Data sourced from studies conducted under iron-deficient conditions.[3][4][5]

Table 2: Comparative MIC Values (µg/mL) of this compound-Fluoroquinolone Conjugate and Parent Antibiotic

CompoundE. coli OQ866153
Ciprofloxacin35
Fe³⁺-Ent-Ciprofloxacin 25 [10]

Data reflects the concentration required to eliminate supercoiled DNA plasmids.[10]

Time-kill kinetic studies further support the enhanced efficacy of these conjugates, demonstrating more rapid bacterial killing at lower concentrations compared to the unconjugated antibiotics.[3][4][5] Furthermore, some conjugates exhibit selective killing of pathogenic strains over non-pathogenic ones and show low cytotoxicity against human cell lines, highlighting the potential for targeted therapy with reduced side effects.[3][4][5][11]

Experimental Protocols

The validation of this compound-antibiotic conjugate efficacy relies on a series of well-established in vitro assays.

G cluster_workflow In Vitro Validation Workflow Start Start MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Competition Siderophore Competition Assay MIC->Competition Uptake Cellular Uptake Assay TimeKill->Uptake Competition->Uptake Cytotoxicity Cytotoxicity Assay (Human Cells) Uptake->Cytotoxicity End End Cytotoxicity->End

References

A Head-to-Head Comparison: Enterobactin vs. Synthetic Iron Chelators in Research and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron, a crucial element for nearly all living organisms, plays a pivotal role in fundamental cellular processes, from DNA synthesis to cellular respiration. However, its redox activity can also catalyze the formation of harmful reactive oxygen species, making tight regulation of its concentration essential. Iron chelators, molecules that bind iron with high affinity, are therefore critical tools in both nature and medicine. This guide provides an objective, data-driven comparison between enterobactin, nature's most powerful siderophore, and leading synthetic iron chelators used in clinical and research settings.

The Natural Archetype: this compound

This compound, a cyclic triserine lactone produced by Gram-negative bacteria like E. coli, represents the pinnacle of natural iron chelation.[1][2] Its three catecholate arms coordinate ferric iron (Fe³⁺) in a hexadentate, octahedral arrangement, resulting in an exceptionally stable complex.[3] This remarkable affinity allows bacteria to scavenge iron effectively even in the iron-scarce environment of a host organism, making this compound a key factor in bacterial virulence.[2][4] The host immune system, in turn, has co-evolved a defense mechanism in the form of lipocalin-2, a protein that specifically sequesters this compound to starve invading pathogens of this essential nutrient.[2]

The mechanism of action involves secretion of the apo-chelator, which then binds extracellular Fe³⁺. The resulting ferric-enterobactin complex is recognized by specific outer membrane receptors on the bacterium, such as FepA, and actively transported into the cell.[2][3] Once inside the cytoplasm, the complex is cleaved by an esterase to release the iron for metabolic use.[1]

The Synthetic Contenders: Clinical Iron Chelators

In contrast to this compound's role in iron acquisition, synthetic chelators are primarily designed for iron removal in clinical conditions of iron overload, such as thalassemia and hemochromatosis, which result from frequent blood transfusions or genetic disorders.[5][6] Recently, their therapeutic potential has been explored for other conditions characterized by oxidative stress, including neurodegenerative diseases and cancer.[6][7] The three most prominent synthetic iron chelators in clinical use are Deferoxamine, Deferiprone, and Deferasirox.

  • Deferoxamine (DFO): A bacterial siderophore isolated from Streptomyces pilosus, DFO has been the standard of care for iron overload for decades.[5] Its high hydrophilicity and poor oral bioavailability necessitate slow, parenteral administration (subcutaneous or intravenous).[5][8]

  • Deferiprone (L1): The first orally available iron chelator, Deferiprone is a smaller, bidentate molecule.[9] Its development marked a significant improvement in patient compliance.[5]

  • Deferasirox (DFX): A once-daily, oral tridentate chelator, Deferasirox offers a more convenient treatment regimen and has proven effective in reducing iron levels in the liver and heart.[5][9]

Quantitative Performance: A Comparative Analysis

The efficacy of an iron chelator is determined by several key parameters, most notably its affinity for iron. The following tables summarize the quantitative and qualitative differences between this compound and its principal synthetic counterparts.

PropertyThis compoundDeferoxamine (DFO)Deferiprone (L1)Deferasirox (DFX)
Iron Binding Affinity (K) 1052 M-11031 M-11020 M-1 (for 3:1 complex)1036 M-1 (for 2:1 complex)
Molar Mass 669.55 g/mol [1]656.79 g/mol 139.15 g/mol 373.36 g/mol
Denticity Hexadentate (6)[3]Hexadentate (6)Bidentate (2)Tridentate (3)[5]
Administration Route N/A (Bacterial product)Parenteral (IV/SC)[5]Oral[9]Oral[5][9]
Primary Use Bacterial Iron AcquisitionTreatment of Iron Overload[6]Treatment of Iron Overload[5]Treatment of Iron Overload[5]
ChelatorAdvantagesDisadvantages
This compound - Unmatched iron binding affinity. - High specificity for Fe³⁺. - Potential as an anti-cancer agent due to high cell permeability.[8]- Sequestered by host protein lipocalin-2.[2] - Not designed for therapeutic iron excretion.
Deferoxamine - Long history of clinical safety and efficacy. - High affinity and specificity for iron.- Poor oral bioavailability requires parenteral administration.[5][8] - Short plasma half-life.
Deferiprone - Orally active, improving patient compliance.[5] - Can be used in combination with DFO for enhanced efficacy.[5]- Lower iron affinity compared to DFO and DFX. - Requires multiple daily doses.[9]
Deferasirox - Orally active with once-daily dosing.[9] - Effective at removing liver and cardiac iron.[5]- Potential for renal and hepatic side effects requiring monitoring.[5]

Visualizing the Pathways and Protocols

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

Enterobactin_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_intracellular Cytoplasm Apo_Ent Apo-Enterobactin Fe_Ent Ferric-Enterobactin Complex Apo_Ent->Fe_Ent Chelation Fe3 Fe³⁺ (Iron) Fe3->Fe_Ent FepA FepA Receptor Fe_Ent->FepA Binding Fe_Ent_in Ferric-Enterobactin FepA->Fe_Ent_in Transport Fes Fes Esterase Fe_Ent_in->Fes Hydrolysis Fe_Released Fe³⁺ (Released) Degraded_Ent Degraded This compound Fes->Fe_Released Fes->Degraded_Ent Ferrozine_Assay cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Data Analysis Sample 1. Prepare Sample (e.g., Chelator Solution) Mix1 4. Add Sample and FeSO₄ to well. Incubate. Sample->Mix1 FeSO4 2. Prepare FeSO₄ Solution FeSO4->Mix1 Ferrozine 3. Prepare Ferrozine Solution Mix2 5. Add Ferrozine to start color reaction. Ferrozine->Mix2 Mix1->Mix2 Incubation Period Measure 6. Measure Absorbance at 562 nm Mix2->Measure Color Development Calculate 7. Calculate % Chelation Measure->Calculate

References

Assessing the stereospecificity of enterobactin recognition by transport proteins

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the Stereospecificity of Enterobactin Transport: A Comparative Guide

A deep dive into how bacterial transport proteins exhibit a remarkable degree of stereoselectivity in recognizing and internalizing the crucial iron-scavenging molecule, this compound.

In the perpetual quest for survival, pathogenic bacteria have evolved sophisticated machinery to acquire essential nutrients from their hosts. One of the most critical is iron, a metal vital for numerous cellular processes but scarcely available. Gram-negative bacteria, such as Escherichia coli, deploy a powerful molecule called this compound, the strongest siderophore known, to chelate ferric iron (Fe³⁺) and transport it into the cell.[1] This process is mediated by a series of highly specialized transport proteins. This guide compares the binding and transport of natural this compound with its synthetic mirror image, enantio-enterobactin, to assess the stereospecificity of this vital uptake system.

Natural this compound possesses a specific three-dimensional structure, a right-handed (Δ-cis) coordination complex around the iron ion, determined by the chirality of its L-serine backbone.[1] While it was initially believed that this specific chirality was a strict requirement for recognition, studies have revealed a more nuanced interaction with the bacterial transport machinery.

Comparative Binding Affinities of Transport Proteins

The transport of ferric this compound (FeEnt) is a multi-step process initiated at the outer membrane by the receptor protein FepA. The FeEnt complex then moves to the periplasmic binding protein, FepB, and finally through an inner membrane ABC transporter complex (FepC, FepD, FepG).[1][2] Quantitative binding assays reveal that both the outer membrane and periplasmic proteins can recognize the "unnatural" left-handed (Λ-cis) ferric enantio-enterobactin (FeEnEnt), though with slight differences in affinity.

ProteinLigandDissociation Constant (Kd)Key Finding
FepA (Outer Membrane)Ferric this compound (FeEnt)~17-20 nM[3]High-affinity binding for the natural siderophore.
Ferric Enantio-enterobactin (FeEnEnt)~21 nM[3]FepA binds both enantiomers with nearly identical high affinity, refuting the idea that metal center chirality is critical for initial recognition at the outer membrane.[3][4]
FepB (Periplasmic)Ferric this compound (FeEnt)~30 nM[4][5]Strong binding in the periplasm.
Ferric Enantio-enterobactin (FeEnEnt)~15 nM[5]FepB shows a slightly higher affinity for the unnatural enantiomer, indicating that stereospecificity is not a primary factor for periplasmic binding either.[5]
Apo-enterobactin (iron-free)~60 nM[5]FepB can also bind the iron-free siderophore with significant affinity.

Table 1: Comparison of binding affinities of E. coli transport proteins for this compound and its enantiomer. Data compiled from fluorescence spectroscopy and filter binding assays.

Despite the strong binding of ferric enantio-enterobactin to both FepA and FepB, it fails to promote bacterial growth in iron-limited conditions.[4] This critical observation suggests that while the initial recognition and binding events are not strictly stereospecific, a subsequent step in the transport or iron-release process is.

Visualizing the this compound Transport Pathway

The journey of ferric this compound from the extracellular environment into the cytoplasm is a coordinated effort involving proteins spanning the entire cell envelope. The process for the natural enantiomer is efficient, while the path for the unnatural enantiomer is effectively a dead end.

Enterobactin_Transport cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm FeEnt Fe-Enterobactin (Δ-cis) FepA FepA FeEnt->FepA Binds (Kd ~20 nM) FeEnEnt Fe-Enantiothis compound (Λ-cis) FeEnEnt->FepA Binds (Kd ~21 nM) FepB FepB FepA->FepB Transport FepA->FepB Transport FepCDG FepCDG (ABC Transporter) FepB->FepCDG Delivery NoGrowth No Growth Promotion FepB->NoGrowth Stalls / No Release Fes Fes (Esterase) FepCDG->Fes Transport Iron Fe³⁺ Fes->Iron Hydrolysis & Iron Release Experimental_Workflow cluster_chem Chemical Synthesis cluster_biochem Biochemical Analysis cluster_invivo In Vivo Functional Analysis cluster_conclusion Conclusion A1 Synthesize & Purify Natural this compound A3 Prepare Ferric Complexes (FeEnt & FeEnEnt) A1->A3 A2 Synthesize & Purify Enantio-enterobactin A2->A3 B2 Perform Binding Assays (e.g., Fluorescence Quenching) A3->B2 C1 Perform Growth Promotion Assays on Iron-Limited Media A3->C1 B1 Purify Transport Proteins (FepA, FepB) B1->B2 B3 Determine Kd Values B2->B3 D1 Compare Binding vs. Function B3->D1 C2 Measure Growth Halos C1->C2 C2->D1

References

Unveiling the Antioxidant Prowess of Enterobactin: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is relentless. Enterobactin, a bacterial siderophore with an exceptionally high affinity for ferric iron, has emerged as a molecule of significant interest, not only for its role in microbial iron acquisition but also for its potential therapeutic applications, including its antioxidant properties. This guide provides an objective comparison of this compound's in vitro antioxidant performance against other iron-chelating agents, supported by experimental data and detailed protocols.

This compound's antioxidant activity is intrinsically linked to its chemical structure, specifically its three catecholate moieties. These groups can donate hydrogen atoms to neutralize free radicals, a hallmark of antioxidant behavior. This activity is most pronounced when this compound is in its iron-free state. Upon binding to iron, the hydroxyl groups of the catechol moieties become occupied, significantly diminishing their radical-scavenging capacity. For this compound to exert its full antioxidant potential within a biological context, it is often suggested that it must first be hydrolyzed, a process mediated by the enzyme Fes, to release its iron cargo and free up its radical-scavenging hydroxyl groups.[1][2]

Comparative Antioxidant Activity: Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. In a key in vitro study, the iron-free form of this compound demonstrated potent, dose-dependent scavenging of the DPPH radical. Notably, at a concentration of 10 μM, this compound was able to scavenge 100% of the DPPH radical.[1]

This section presents a comparative summary of the DPPH radical scavenging activity of this compound and other relevant compounds.

CompoundConcentration (μM)DPPH Radical Scavenging (%)Reference
This compound 1~40%Peralta et al., 2016[1]
5~90%Peralta et al., 2016[1]
10100%Peralta et al., 2016[1]
50100%Peralta et al., 2016[1]
Ascorbic Acid 1~10%Peralta et al., 2016[1]
5~20%Peralta et al., 2016[1]
10~40%Peralta et al., 2016[1]
50~95%Peralta et al., 2016[1]
2,3-Dihydroxybenzoic Acid (DHBA) 1~15%Peralta et al., 2016[1]
5~35%Peralta et al., 2016[1]
10~60%Peralta et al., 2016[1]
50~85%Peralta et al., 2016[1]
Deferoxamine (FOB) 1000Not specified, but showed activityAli et al., 2012

As the data indicates, this compound exhibits significantly higher antioxidant activity in the DPPH assay compared to the well-known antioxidant ascorbic acid and its structural component, DHBA.[1] While a direct quantitative comparison with deferoxamine at the same concentrations is not available from the same study, other research confirms its antioxidant capabilities.

Inhibition of Lipid Peroxidation

Experimental Protocols

For researchers seeking to validate or expand upon these findings, detailed experimental protocols are essential.

DPPH Radical Scavenging Assay

This protocol is adapted from the study by Peralta et al. (2016).[1]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (e.g., Ascorbic Acid, DHBA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 1 mM) in methanol.

  • Prepare various concentrations of this compound and other test compounds in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add a specific volume of the DPPH solution to each well to initiate the reaction. The final concentration of DPPH should be standardized (e.g., 100 μM).

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • A control containing only methanol and DPPH is used to represent 100% DPPH radical.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This is a general protocol that can be adapted for in vitro studies.

Materials:

  • Sample containing lipids (e.g., liposomes, tissue homogenate)

  • This compound or other test compounds

  • Pro-oxidant to induce lipid peroxidation (e.g., FeSO₄/ascorbate)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane for standard curve

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare the lipid-containing sample and incubate it with the test compound (this compound) at various concentrations.

  • Induce lipid peroxidation by adding a pro-oxidant.

  • Stop the reaction after a specific incubation period by adding a solution like TCA.

  • Centrifuge the samples to precipitate proteins.

  • Mix the supernatant with TBA solution.

  • Heat the mixture in a boiling water bath for a defined time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the pink chromogen.

  • Quantify the amount of TBARS by comparing the results to a standard curve prepared with MDA or its precursor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

enterobactin_antioxidant_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Free_Radicals Reactive Oxygen Species (ROS) Neutralized_Radicals Neutralized Species Free_Radicals->Neutralized_Radicals Enterobactin_Fe This compound-Fe(III) Complex Fes Fes Enzyme Enterobactin_Fe->Fes Hydrolysis Enterobactin_Free Iron-Free This compound Enterobactin_Free->Neutralized_Radicals Direct Scavenging Hydrolyzed_this compound Hydrolyzed This compound Fes->Hydrolyzed_this compound Releases Hydrolyzed_this compound->Neutralized_Radicals Scavenges

Caption: Mechanism of this compound's Antioxidant Action.

antioxidant_assay_workflow Start Start: Prepare Reagents Prepare_Samples Prepare Test Compounds (this compound, Alternatives) Start->Prepare_Samples Assay_Setup Set up Assay (e.g., DPPH, TBARS) Prepare_Samples->Assay_Setup Incubation Incubate at Specific Temperature and Time Assay_Setup->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Data_Analysis Calculate Antioxidant Activity Measurement->Data_Analysis Comparison Compare Performance of This compound and Alternatives Data_Analysis->Comparison End End: Report Findings Comparison->End

Caption: General Workflow for In Vitro Antioxidant Assays.

References

Comparative analysis of enterobactin production in different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Enterobactin is a high-affinity siderophore produced by several Gram-negative bacteria, including prominent members of the Enterobacteriaceae family.[1] Its primary function is to scavenge ferric iron (Fe³⁺) from the host environment, an essential process for bacterial survival, proliferation, and virulence, particularly under the iron-limited conditions found in host tissues.[2] With an extraordinary affinity for ferric iron (K = 10⁵² M⁻¹), this compound is one of the strongest iron chelators known, making it a critical factor in bacterial pathogenesis and a promising target for novel antimicrobial strategies.[1] This guide provides a comparative overview of this compound production in key bacterial species, details the experimental protocols for its quantification, and illustrates the underlying biochemical and regulatory pathways.

Comparative Production of this compound

This compound production is not uniform across all producing species and can be influenced by various factors, including the specific strain, growth conditions, and the presence of other siderophores. The following table summarizes quantitative data on this compound production from comparative studies.

Bacterial SpeciesStrain(s)Growth ConditionsThis compound Production LevelReference
Salmonella enterica serovar TyphiISP1820Iron-free RPMI medium~5-fold higher than S. Typhimurium 14028s[3]
Salmonella enterica serovar Typhimurium14028sIron-free RPMI mediumLower than S. Typhi ISP1820[3]
Escherichia coliBW25113M9 medium + 1 mM H₂O₂~80% higher than control conditions[4]
Escherichia coliBW25113M9 medium + 25 µM FeCl₃Significantly repressed compared to control[4]
Klebsiella pneumoniaehvKp1Not specifiedProduces this compound, but aerobactin accounts for >90% of total siderophore production in hypervirulent strains.[5]

Note: Direct comparison of absolute values across different studies is challenging due to variations in experimental conditions, extraction methods, and quantification techniques (e.g., Arnow assay vs. LC-MS/MS). The data presented highlights relative production levels under the specified conditions. In S. enterica, this compound typically constitutes the majority of siderophores produced, with about 89% in S. Typhi and 82% in S. Typhimurium under the tested low-iron conditions.[3]

Biochemical and Regulatory Pathways

The synthesis and regulation of this compound are tightly controlled processes involving a series of enzymatic reactions and a sophisticated genetic switch responsive to iron availability.

1. This compound Biosynthesis Pathway

This compound is synthesized from chorismate, a precursor derived from the shikimate pathway.[6] The process is catalyzed by a series of enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[2] The key steps involve the conversion of chorismate to 2,3-dihydroxybenzoate (DHB), which is then coupled to L-serine and cyclized to form the final trilactone structure.[1][7]

G cluster_pathway This compound Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB_dihydro 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB_dihydro EntB DHB 2,3-dihydroxybenzoate (DHB) DHB_dihydro->DHB EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntB, EntD, EntE, EntF This compound This compound DHB_Ser->this compound Intermolecular Cyclization

Fig 1. This compound biosynthesis pathway from chorismate.

2. Regulation of this compound Production

The production of this compound is primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein.[2] This system ensures that the energetically expensive synthesis of this compound only occurs under iron-scarce conditions.

  • High Iron Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the ent genes, effectively blocking transcription.[2][4]

  • Low Iron Conditions: Under iron limitation, the Fur-Fe²⁺ complex dissociates. The unbound Fur protein cannot repress transcription, leading to the expression of the ent operon and subsequent synthesis of this compound.[2]

G cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_Fe Fur-Fe²⁺ Complex Fur_Box_High Fur Box (Promoter) Fur_Fe->Fur_Box_High Binds to Ent_Operon_High ent Genes Transcription_Blocked Transcription Blocked Ent_Operon_High->Transcription_Blocked leads to Fur Fur Protein (Apo) Fur_Box_Low Fur Box (Promoter) Fur->Fur_Box_Low No Binding Ent_Operon_Low ent Genes Transcription_Active Transcription & Translation Ent_Operon_Low->Transcription_Active leads to Enterobactin_Synth This compound Synthesis Transcription_Active->Enterobactin_Synth

Fig 2. Regulation of the ent operon by the Fur protein.

Experimental Protocols

Quantifying this compound production is crucial for studying bacterial iron acquisition and evaluating potential inhibitors. The two most common methods are the Arnow assay for catechol detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for specific quantification.

Workflow for this compound Quantification

The general workflow involves culturing the bacteria, preparing the supernatant, extracting the siderophores, and performing the measurement.

G cluster_workflow Experimental Workflow for this compound Quantification cluster_methods Quantification Methods Culture 1. Bacterial Culture (e.g., in iron-limited T medium or M9 medium) Centrifuge 2. Centrifugation (Separate cells from supernatant) Culture->Centrifuge Supernatant 3. Collect Cell-Free Supernatant Centrifuge->Supernatant Acidify 4. Acidify Supernatant (to pH 2 with HCl) Supernatant->Acidify Extract 5. Solvent Extraction (with ethyl acetate) Acidify->Extract Dry 6. Dry Extract (e.g., using a SpeedVac system) Extract->Dry Measurement 7. Measurement Dry->Measurement Arnow Arnow Assay (Colorimetric for Catechols) Measurement->Arnow Option A LCMS LC-MS Analysis (Specific Quantification) Measurement->LCMS Option B

Fig 3. General workflow for this compound extraction and quantification.

Protocol 1: Arnow Assay for Catechol Quantification

This colorimetric assay estimates the concentration of catechol-type siderophores like this compound by detecting the 2,3-dihydroxybenzoyl moiety.[4][8]

  • Sample Preparation: Use 1 mL of the this compound-enriched extract obtained from the workflow above.

  • Reagent Addition: To the 1 mL sample, add the following reagents in sequence:

    • 1 mL of 0.5 N HCl.

    • 1 mL of nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate).

    • 1 mL of 1 N NaOH.

  • Measurement: Determine the absorbance of the resulting solution at 510 nm.

  • Quantification: Calculate the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA). Results are expressed as micromolar equivalents of DHBA.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more precise and specific quantification of intact this compound and its derivatives, distinguishing it from precursors or degradation products.

  • Sample Preparation: Resuspend the dried extract from the workflow in a suitable solvent for injection (e.g., methanol).

  • Chromatographic Separation: Inject the sample into an LC system, typically using a C18 column, to separate this compound from other components in the extract.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: The amount of this compound is determined by integrating the area under the peak corresponding to its specific m/z and comparing it to a standard curve generated with purified this compound.[3]

References

Unraveling the Intricacies of Iron Liberation from the Enterobactin Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of iron acquisition by pathogenic bacteria is paramount. Enterobactin, a siderophore with an exceptionally high affinity for ferric iron, represents a key target in the development of novel antimicrobial strategies. This guide provides a comprehensive comparison of the confirmed mechanisms of iron release from the ferric-enterobactin complex, supported by experimental data and detailed protocols to facilitate further research.

This guide delves into the primary enzymatic and secondary reductive pathways of iron release from this compound, juxtaposing them with alternative siderophore systems. By presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating the involved pathways, we aim to equip researchers with the necessary knowledge to advance their investigations in this critical area of microbiology and drug discovery.

Comparative Analysis of Iron Release Mechanisms

The release of iron from the this compound complex within the bacterial cytoplasm is a critical step for iron assimilation. Two principal mechanisms have been identified: a primary enzymatic hydrolysis pathway and a secondary, less efficient reductive pathway.

Primary Mechanism: Enzymatic Hydrolysis by Ferric this compound Esterase (Fes)

The predominant mechanism for iron release from ferric-enterobactin in Escherichia coli and other Gram-negative bacteria involves the enzymatic degradation of the siderophore backbone.[1][2][3] This process is catalyzed by the cytoplasmic enzyme ferric this compound esterase (Fes).[4] Fes hydrolyzes the three ester bonds of the cyclic tri-lactone core of this compound, leading to the formation of three 2,3-dihydroxybenzoyl-L-serine (DHBS) monomers.[1] This structural breakdown significantly reduces the affinity of the chelator for iron, facilitating its release into the cytoplasm.

Secondary Mechanism: Reductive Release

While enzymatic hydrolysis is the main route, a secondary pathway involving the reduction of Fe(III) to Fe(II) has been proposed.[2][3] Siderophores generally have a much lower affinity for ferrous iron (Fe(II)) compared to ferric iron (Fe(III)). Therefore, the reduction of the chelated iron can lead to its spontaneous dissociation from the siderophore. However, the reduction potential of the ferric-enterobactin complex at physiological pH is very low, making it a poor substrate for common physiological reductants.[3] This suggests that the reductive pathway is significantly less efficient than enzymatic hydrolysis for this compound.

Alternative Mechanism in Other Siderophores: A Case for Comparison

In contrast to the catecholate siderophore this compound, hydroxamate-based siderophores, such as ferrioxamine B, primarily rely on a reductive mechanism for iron release.[3] The reduction potentials of these ferric-hydroxamate complexes are considerably higher than that of ferric-enterobactin, making them more amenable to reduction by cellular reductants like flavin reductases.[5] This fundamental difference in iron release strategy highlights the diverse evolutionary solutions bacteria have developed for iron acquisition.

Quantitative Data Comparison

The following tables summarize key quantitative parameters that differentiate the iron release mechanisms of this compound and alternative siderophores.

Table 1: Comparison of Siderophore-Iron Complex Properties

SiderophoreTypeFe(III) Formation Constant (K)Fe(III) Binding Affinity (Kd)
This compoundCatecholate1052 M-1[1]~20 nM (for FepA binding)[6]
Ferrioxamine BHydroxamate~1030 M-1Not readily available
BacillibactinCatecholate1047.6 M-1[3]57 nM (for FeuA binding)[3]

Table 2: Comparison of Reduction Potentials and Enzyme Kinetics

Siderophore ComplexReduction Potential (E°) at pH 7.0 (vs. NHE)EnzymeKey Kinetic Parameters (Fes for this compound)
Ferric-Enterobactin-0.75 V[3]FesExhibits 4-fold greater activity on the free ligand than the ferric complex.[4]
Ferric-Ferrioxamine B-0.45 V[3]N/A (Reductive release)N/A

Experimental Protocols

To facilitate the investigation of these iron release mechanisms, detailed protocols for key experiments are provided below.

Protocol 1: Ferric this compound Esterase (Fes) Activity Assay

This assay measures the enzymatic activity of Fes by monitoring the hydrolysis of the ferric-enterobactin complex.

Materials:

  • Purified Fes enzyme

  • Ferric-enterobactin substrate

  • Reaction buffer (e.g., 75 mM HEPES, 1 M NaCl, pH 8.0)

  • Quenching solution (e.g., 2.5 M HCl in methanol)

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the reaction mixture by incubating purified Fes protein (e.g., 25 µM) with varying concentrations of the ferric-enterobactin substrate (e.g., 0, 10, 20, 40, 80, 120, and 200 µM) in the reaction buffer at 37°C.[7]

  • At specific time points (e.g., 0, 10, and 30 minutes), quench aliquots of the reaction by adding the quenching solution.[7]

  • Extract the reaction products with ethyl acetate.[7]

  • Analyze the organic layer by reverse-phase HPLC, monitoring the absorbance at 316 nm to detect the substrate and hydrolysis products.[7]

  • Calculate the final concentrations of the reactant and products from the areas under the peaks in the chromatogram.

  • Determine the Michaelis-Menten kinetics by nonlinear regression analysis of the substrate concentration versus reaction velocity data.

Protocol 2: In Vitro Iron Release Assay (Spectrophotometric)

This protocol quantifies the release of iron from siderophore complexes.

Materials:

  • Siderophore-iron complex (e.g., ferric-enterobactin)

  • Reducing agent (e.g., sodium dithionite) or Fes enzyme

  • Iron chelator/indicator (e.g., Ferene S)

  • Reaction buffer (e.g., ammonium acetate buffer, pH ~4.3)

  • L-ascorbic acid

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a working solution containing the iron indicator (e.g., 5 mM Ferene S) and a reducing agent to keep the released iron in the ferrous state (e.g., 0.2 M L-ascorbic acid) in the reaction buffer.[8]

  • Add the siderophore-iron complex to the working solution.

  • To measure enzymatic release, add the Fes enzyme to the mixture. To measure reductive release, add a chemical reductant.

  • Incubate the mixture at room temperature in the dark. For enzymatic reactions, incubation times will vary. For chemical reduction, the reaction is typically rapid.

  • Measure the absorbance at the appropriate wavelength for the chosen indicator (e.g., 595 nm for the Ferene S-Fe(II) complex).[8]

  • Generate a standard curve using known concentrations of FeCl₃ to quantify the amount of released iron.[8]

Protocol 3: Cyclic Voltammetry of Siderophore-Iron Complexes

This electrochemical technique is used to determine the reduction potential of siderophore-iron complexes.

Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon Electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., aqueous buffer with a supporting electrolyte like KCl)

  • Siderophore-iron complex solution

Procedure:

  • Set up the three-electrode cell with the electrolyte solution.

  • Add the siderophore-iron complex to the cell.

  • Connect the electrodes to the potentiostat.

  • Perform the cyclic voltammetry scan over a defined potential range. The scan rate will need to be optimized for the specific complex being studied.

  • Record the resulting voltammogram, which plots current versus potential.

  • The reduction potential (E°) can be determined from the midpoint of the anodic and cathodic peak potentials.

Protocol 4: Fluorescence Quenching Assay for Siderophore-Iron Binding Affinity

This assay measures the binding affinity between a siderophore and iron by monitoring changes in the intrinsic fluorescence of the siderophore or a fluorescently labeled competitor.

Materials:

  • Fluorometer

  • Siderophore solution

  • FeCl₃ solution

  • Buffer solution

Procedure:

  • Measure the intrinsic fluorescence of the siderophore solution at its excitation and emission maxima.

  • Titrate the siderophore solution with increasing concentrations of FeCl₃.

  • After each addition of FeCl₃, record the fluorescence intensity. The binding of iron will quench the fluorescence of many siderophores.[9]

  • Correct the fluorescence data for the inner filter effect if the iron solution absorbs light at the excitation or emission wavelengths.

  • Plot the change in fluorescence intensity against the concentration of iron.

  • Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), which is a measure of binding affinity.[10][11]

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

Iron_Release_Pathways cluster_this compound This compound Iron Release cluster_hydroxamate Hydroxamate Iron Release (e.g., Ferrioxamine B) Ferricthis compound Ferric-Enterobactin in Cytoplasm Fes Fes Enzyme Ferricthis compound->Fes Primary Pathway (Enzymatic Hydrolysis) Reductant Cellular Reductant Ferricthis compound->Reductant Secondary Pathway (Reduction) DHBS 3x DHBS Monomers Fes->DHBS Iron_Ent Fe(III) DHBS->Iron_Ent Iron Release FeII Fe(II) FeII->Iron_Ent Spontaneous Dissociation Reductant->FeII FerricHydroxamate Ferric-Hydroxamate in Cytoplasm Reductant_Hydrox Cellular Reductant FerricHydroxamate->Reductant_Hydrox Primary Pathway (Reduction) FeII_Hydrox Fe(II) Reductant_Hydrox->FeII_Hydrox Iron_Hydrox Fe(III) FeII_Hydrox->Iron_Hydrox Spontaneous Dissociation ApoSiderophore Apo-Siderophore FeII_Hydrox->ApoSiderophore

Caption: Comparative pathways of iron release from this compound and hydroxamate siderophores.

Fes_Activity_Assay_Workflow Start Start: Prepare Reaction Mixture (Fes + Ferric-Enterobactin) Incubate Incubate at 37°C Start->Incubate Quench Quench Reaction at Time Points Incubate->Quench Extract Extract with Ethyl Acetate Quench->Extract HPLC Analyze by HPLC (316 nm) Extract->HPLC Calculate Calculate Reactant and Product Concentrations HPLC->Calculate Kinetics Determine Michaelis-Menten Kinetics Calculate->Kinetics

Caption: Experimental workflow for the Ferric this compound Esterase (Fes) activity assay.

Cyclic_Voltammetry_Workflow Start Start: Prepare Electrochemical Cell (3-electrode setup + electrolyte) AddSample Add Siderophore-Iron Complex Start->AddSample Connect Connect to Potentiostat AddSample->Connect Scan Perform Cyclic Voltammetry Scan Connect->Scan Record Record Voltammogram (Current vs. Potential) Scan->Record DetermineE0 Determine Reduction Potential (E°) Record->DetermineE0

Caption: Experimental workflow for cyclic voltammetry of siderophore-iron complexes.

References

The Microbial Barter Economy: Cross-Species Utilization of the Siderophore Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the microscopic world, iron is a precious commodity, essential for the survival and virulence of nearly all bacteria. To scavenge this vital nutrient from their environment, many bacteria produce and secrete high-affinity iron chelators called siderophores. Enterobactin, a triscatecholate siderophore produced by Escherichia coli and other members of the Enterobacteriaceae family, is one of the most powerful siderophores known, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. This guide provides a comparative analysis of the ability of different bacterial species to utilize this compound, a phenomenon known as xenosiderophore utilization or "siderophore piracy." Understanding these microbial interactions is crucial for developing novel antimicrobial strategies and for comprehending the complex dynamics of polymicrobial infections.

Performance Comparison: this compound Producers vs. Opportunistic Users

While many bacteria that produce this compound, such as E. coli, Klebsiella pneumoniae, and Salmonella enterica, possess dedicated uptake systems for the ferric-enterobactin complex, a fascinating aspect of microbial ecology is the ability of non-producing species to capitalize on this public good. These "cheaters" or "pirates" have evolved mechanisms to recognize and internalize ferric-enterobactin, gaining a competitive advantage in iron-limited environments without the metabolic cost of siderophore synthesis.

This guide categorizes bacteria based on their relationship with this compound and presents available quantitative data on their utilization efficiency.

Bacterial SpeciesThis compound ProductionKnown UtilizationQuantitative Data (Uptake/Binding)Key Receptors/Pathways
Escherichia coliYesYesFerric this compound uptake rate: ~100 pmol/min/10⁹ cells; K_d for FepA: < 50 nM[3]FepA (Outer Membrane), FepB, FepC, FepD, FepG (Inner Membrane)
Salmonella entericaYesYesFerric this compound uptake rate: ~100 pmol/min/10⁹ cells; K_d for IroN: < 50 nM[3]FepA, IroN
Klebsiella pneumoniaeYesYesCritical for virulence and survival in host[1].FepA, IroN
Pseudomonas aeruginosaNoYesFerric this compound uptake rate: ≥50 pmol/min/10⁹ cells; K_d for PfeA: ≤ 100 nM[3]. Possesses both high and low-affinity uptake systems[4].PfeA
Campylobacter jejuniNoYesUtilizes this compound and its hydrolysis products. K_d of CeuE for Fe(III)-bis(2,3-dihydroxybenzoyl-l-Ser): 10.1 ± 3.8 nM[5].CfrA, CfrB, CeuE (Periplasmic binding protein)
Vibrio choleraeNoYesCan use this compound hydrolysis products[5].Not specified in provided results.
Bordetella bronchisepticaNoYesLow levels of ferric this compound binding and transport in iron-deficient media[3].Not specified in provided results.
Staphylococcus aureusNoNoThis compound can inhibit the growth of S. aureus at higher concentrations[6].Not applicable.

Signaling Pathways and Experimental Workflows

The intricate processes of this compound biosynthesis, secretion, iron scavenging, and subsequent uptake by both producing and non-producing bacteria involve a series of well-coordinated steps. The following diagrams illustrate these pathways and a typical experimental workflow to assess cross-species utilization.

Caption: this compound biosynthesis, secretion, and uptake pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Culture_Producer Culture this compound Producer Strain Isolate_this compound Isolate and Purify This compound Culture_Producer->Isolate_this compound Cross_Feeding Cross-Feeding Assay Culture_Producer->Cross_Feeding Growth_Assay Growth Promotion Assay Isolate_this compound->Growth_Assay Iron_Uptake Radiolabeled Iron (⁵⁵Fe) Uptake Assay Isolate_this compound->Iron_Uptake Culture_Test_Strains Culture Test Strains in Iron-Depleted Media Culture_Test_Strains->Growth_Assay Culture_Test_Strains->Cross_Feeding Culture_Test_Strains->Iron_Uptake Measure_Growth Measure Bacterial Growth (OD₆₀₀ or CFU) Growth_Assay->Measure_Growth Measure_Halo Measure Zone of Growth Cross_Feeding->Measure_Halo Measure_Radioactivity Measure Cell-Associated Radioactivity Iron_Uptake->Measure_Radioactivity Compare_Efficiency Compare Utilization Efficiency Measure_Growth->Compare_Efficiency Measure_Halo->Compare_Efficiency Measure_Radioactivity->Compare_Efficiency

Caption: Experimental workflow for assessing cross-species this compound utilization.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are summaries of key experimental protocols.

Bacterial Growth Promotion Assay

This assay assesses the ability of exogenous this compound to support the growth of a test bacterium in an iron-limited environment.

  • Materials:

    • Test bacterial strain(s)

    • Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100 resin)

    • Purified this compound

    • Iron chelator (e.g., 2,2'-dipyridyl (DP) or ethylenediamine-di(o-hydroxyphenylacetic) acid (EDDHA))

    • 96-well microtiter plates

    • Spectrophotometer (for OD₆₀₀ readings) or agar plates for colony forming unit (CFU) counting.

  • Procedure:

    • Grow the test bacterial strains to mid-log phase in a rich medium, then wash and resuspend the cells in iron-depleted minimal medium.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Negative control: Iron-depleted medium with the iron chelator.

      • Positive control: Iron-depleted medium supplemented with FeCl₃.

      • Test condition: Iron-depleted medium with the iron chelator and varying concentrations of purified this compound.

    • Inoculate the wells with the prepared bacterial suspension to a final OD₆₀₀ of ~0.05.

    • Incubate the plate at the optimal growth temperature for the bacterium with shaking.

    • Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals or by plating serial dilutions to determine CFU/mL at specific time points[7].

Cross-Feeding Assay

This qualitative or semi-quantitative assay visually demonstrates the ability of a "feeder" strain (this compound producer) to support the growth of an "indicator" strain (non-producer) on an iron-limited agar plate.

  • Materials:

    • This compound-producing bacterial strain (feeder)

    • Test bacterial strain(s) (indicator)

    • Iron-depleted agar plates (e.g., Chrome Azurol S (CAS) agar, which indicates siderophore production by a color change from blue to orange/yellow)[8].

  • Procedure:

    • Prepare iron-depleted agar plates.

    • Create a lawn of the indicator strain on the agar surface.

    • Spot a small amount of the feeder strain onto the center of the lawn.

    • Incubate the plate at an appropriate temperature for both strains to grow.

    • Observe for a halo of growth of the indicator strain around the feeder strain, indicating that the indicator strain is utilizing the this compound produced by the feeder[9].

Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This quantitative assay directly measures the uptake of iron mediated by this compound using a radioactive isotope.

  • Materials:

    • Test bacterial strain(s)

    • Iron-depleted growth medium

    • Purified this compound

    • ⁵⁵FeCl₃ solution

    • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Grow the test bacteria under iron-limiting conditions to induce the expression of siderophore uptake systems.

    • Prepare a solution of ferric-enterobactin by pre-incubating purified this compound with ⁵⁵FeCl₃.

    • Harvest and wash the bacterial cells, then resuspend them in an appropriate buffer to a known cell density.

    • Initiate the uptake experiment by adding the ⁵⁵Fe-enterobactin complex to the cell suspension.

    • At various time points, take aliquots of the cell suspension and quickly filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters with a buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the rate of iron uptake, typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells[3][10].

Conclusion and Future Directions

The cross-species utilization of this compound is a testament to the intricate and competitive nature of microbial communities. Bacteria that can "steal" siderophores from their neighbors have a distinct advantage in the struggle for iron. This phenomenon has significant implications for understanding bacterial pathogenesis, the composition of the microbiome, and for the development of novel therapeutics. For instance, "Trojan horse" antibiotics, which conjugate an antimicrobial agent to a siderophore, can hijack these uptake systems to deliver the drug specifically to the targeted bacteria[11]. Further research into the diversity of bacteria that can utilize this compound, the specificity of their receptors, and the efficiency of uptake will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

Safety Operating Guide

Proper Disposal of Enterobactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Enterobactin, a high-affinity siderophore produced by various bacteria, is a valuable tool in a range of research applications, from microbiology to drug development.[1][2][3] As with any laboratory chemical, understanding and implementing proper disposal procedures is critical to ensure personnel safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of this compound waste.

Note on Conflicting Safety Data: It is important to note that Safety Data Sheets (SDS) from different suppliers may contain conflicting hazard classifications for this compound and its apo form (apo-Enterobactin). While some sources classify it as a non-hazardous substance, others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[4]. Given this discrepancy, it is prudent to adopt a conservative approach and manage all this compound waste as potentially hazardous chemical waste.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. This information is essential for accurate waste manifest documentation and for understanding its chemical nature.

PropertyValueReference
CAS Number 28384-96-5 (this compound)
30414-16-5 (apo-Enterobactin)[4]
Molecular Formula C₃₀H₂₇N₃O₁₅[5]
Molecular Weight 669.5 g/mol [5]
Solubility Soluble in DMSO or acetonitrile:water (9:1) at 10 mg/ml[6]
Storage Temperature -20°C[6]

Disposal Protocol for this compound Waste

The following step-by-step protocol is based on standard laboratory procedures for chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

    • For solid waste (e.g., contaminated gloves, weigh boats, pipette tips), use a securely sealable container, such as a plastic jar or a lined bucket.[7]

    • For liquid waste (e.g., unused solutions, contaminated media), use a leak-proof container compatible with the solvents used (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[9] List all other chemical constituents of the waste, including solvents and their approximate concentrations.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[4] Keep halogenated and non-halogenated solvent wastes separate if required by your institution's waste management program.[9]

Step 2: Storage of Waste
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • Secondary Containment: Place the primary waste container in a secondary container (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.[8]

Step 3: Disposal Procedure
  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for chemical waste disposal.[10]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management team to schedule a pickup for the full waste container. Do not dispose of this compound waste down the drain or in the regular trash.[11]

  • Documentation: Complete all required waste disposal forms or manifests as provided by your EHS office. Accurate documentation of the waste contents is crucial for proper disposal.

Step 4: Handling Spills and Decontamination
  • Spill Response: In case of a spill, avoid generating dust from solid material. Collect the spilled material using an absorbent material for liquids or by carefully sweeping up solids.

  • Decontamination: Clean the affected area thoroughly. All materials used for spill cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the designated this compound hazardous waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

Enterobactin_Disposal_Workflow This compound Waste Disposal Workflow start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Solid liquid_waste Collect in a labeled, leak-proof container for liquid hazardous waste. is_solid->liquid_waste Liquid check_compatibility Ensure waste container is compatible with contents (e.g., solvents). solid_waste->check_compatibility liquid_waste->check_compatibility label_container Label container: 'Hazardous Waste', 'this compound', and list all components. check_compatibility->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste consult_ehs Consult institutional EHS guidelines for specific procedures. store_waste->consult_ehs request_pickup Request waste pickup from EHS / Hazardous Waste Management. consult_ehs->request_pickup end End: Waste properly disposed of by authorized personnel. request_pickup->end

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Enterobactin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazard classification of this compound. While some suppliers classify it as non-hazardous, others indicate that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a conservative approach to safety is recommended, and the following personal protective equipment should be considered mandatory when handling this compound in either powder or solution form.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Task Required PPE Rationale
Handling Solid this compound (Weighing, Aliquoting) - Nitrile gloves- Lab coat- Safety glasses with side shields or safety gogglesPrevents skin contact and eye exposure to the powder.
Preparing and Handling this compound Solutions - Nitrile gloves- Lab coat- Chemical splash gogglesProtects against splashes of the solution which may be harmful if ingested and prevents skin/eye contact.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield (for larger spills)Provides enhanced protection during cleanup of potentially hazardous material.

For detailed information on general laboratory PPE, refer to guidelines from established safety organizations[3][4][5][6].

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature for powdered this compound is -20°C[2][7][8].

  • Solutions of this compound in solvents should be stored at -80°C[2][9].

Preparation of Solutions:

  • This compound is soluble in DMSO and a 9:1 solution of acetonitrile and water[7].

  • Perform all weighing and solution preparation in a designated area, such as a chemical fume hood, to minimize inhalation of the powder.

  • Use a dedicated set of spatulas and weighing boats for handling solid this compound.

  • When dissolving, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped and mix gently until the solid is fully dissolved.

  • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

Experimental Use:

  • Always wear the appropriate PPE as outlined in Table 1.

  • Handle solutions with care to avoid spills and aerosol generation.

  • After use, decontaminate the work area with an appropriate cleaning agent.

Spill and Disposal Plan

Spill Cleanup:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal:

Due to its potential aquatic toxicity, this compound and any contaminated materials must be disposed of as hazardous waste[2].

  • Solid Waste:

    • Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all this compound-containing solutions in a labeled, sealed, and leak-proof hazardous waste container.

    • Do not pour this compound solutions down the drain[1].

  • Arrange for pickup and disposal of hazardous waste through your institution's EHS department, ensuring compliance with all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Enterobactin_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Store Store at -20°C (Powder) or -80°C (Solution) Receive->Store Weigh Weigh Powder in Fume Hood Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SolidWaste Collect Solid Waste Decontaminate->SolidWaste LiquidWaste Collect Liquid Waste Decontaminate->LiquidWaste EHS Dispose via EHS SolidWaste->EHS LiquidWaste->EHS Spill Spill Occurs Absorb Absorb Spill Spill->Absorb CollectSpill Collect Contaminated Material Absorb->CollectSpill CleanArea Clean Spill Area CollectSpill->CleanArea CleanArea->EHS

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enterobactin
Reactant of Route 2
Reactant of Route 2
Enterobactin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。